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  • Product: 2-(3,5-Dimethoxyphenyl)ethanol
  • CAS: 7417-20-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(3,5-Dimethoxyphenyl)ethanol

Introduction 2-(3,5-Dimethoxyphenyl)ethanol, a substituted phenethyl alcohol, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a sym...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-Dimethoxyphenyl)ethanol, a substituted phenethyl alcohol, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a symmetrically disubstituted aromatic ring with electron-donating methoxy groups, imparts specific reactivity and physical properties that make it a valuable synthon. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic signature, synthesis, and handling protocols. The insights herein are designed to empower researchers to effectively utilize this compound in their discovery and development workflows.

Part 1: Core Chemical and Physical Properties

The foundational properties of a chemical compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is a prerequisite for any experimental design.

Physicochemical Data Summary

The key physical and chemical identifiers for 2-(3,5-Dimethoxyphenyl)ethanol are summarized below for quick reference. These values are critical for calculating molar equivalents, predicting solubility, and establishing appropriate purification techniques.

PropertyValueSource(s)
CAS Number 7417-20-1[1][2]
Molecular Formula C₁₀H₁₄O₃[3][4]
Molecular Weight 182.22 g/mol [3][4]
Appearance Beige Solid or Liquid[3][5]
Melting Point 46 - 50 °C[5]
Flash Point > 112 °C[5]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1][3]
Purity (Typical) ≥95%[3]

Note: The physical state (solid or liquid) is dependent on the ambient temperature, given its melting point range.

Structural Representation

The structure consists of a benzene ring substituted at positions 3 and 5 with methoxy groups, and an ethanol group at position 1.

Caption: 2D Structure of 2-(3,5-Dimethoxyphenyl)ethanol.

Part 2: Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The following sections detail the expected spectral data for 2-(3,5-Dimethoxyphenyl)ethanol, which are crucial for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly predictable.

    • Aromatic Protons (Ar-H): One would expect two signals in the aromatic region (~6.3-6.5 ppm). The single proton at the C2 position will appear as a triplet (split by the two equivalent protons at C4 and C6), while the two equivalent protons at C4 and C6 will appear as a doublet.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 6 protons will be observed around 3.7-3.8 ppm, characteristic of the two equivalent methoxy groups.

    • Aliphatic Protons (-CH₂CH₂OH): The two methylene groups form an A₂B₂ system. The protons on the carbon adjacent to the aromatic ring (-Ar-CH₂-) will appear as a triplet around 2.8 ppm. The protons on the carbon bearing the hydroxyl group (-CH₂-OH) will be deshielded by the oxygen and appear as a triplet around 3.8 ppm.[6][7]

    • Hydroxyl Proton (-OH): A broad singlet, typically between 1.5-2.5 ppm. Its chemical shift is highly dependent on concentration, solvent, and temperature. A "D₂O shake" experiment will cause this peak to disappear, confirming its identity.[6]

  • ¹³C NMR: The carbon spectrum provides information on the carbon skeleton.

    • Aromatic Carbons: Four signals are expected. The two carbons bearing the methoxy groups (C3, C5) will be the most downfield (~160 ppm). The ipso-carbon (C1) will be around 140 ppm, followed by the carbons at C4/C6 and C2.

    • Methoxy Carbons (-OCH₃): A single signal around 55 ppm.

    • Aliphatic Carbons: The carbon adjacent to the oxygen (-CH₂OH) will appear around 60-65 ppm, while the carbon adjacent to the aromatic ring (-Ar-CH₂) will be further upfield, around 39-40 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

  • O-H Stretch: A very strong and broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[7]

  • C-H Stretch (sp³): Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.

  • C-H Stretch (sp²): Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

  • C-O Stretch: A strong band for the primary alcohol C-O bond will be present around 1050 cm⁻¹. The aryl ether C-O stretches will also be present in the 1200-1250 cm⁻¹ region.

  • C=C Stretch: Aromatic ring stretching absorptions will appear in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182.22. This peak may be weak or absent in some ionization modes.[4]

  • Key Fragments: Common fragmentation pathways for phenethyl alcohols include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and loss of water (M-18). A prominent fragment would be the benzylic cation at m/z = 151, resulting from the cleavage of the C-C bond between the two ethyl carbons.

Part 3: Synthesis Protocol

A reliable and scalable synthesis is paramount for utilizing this compound as a building block. The most common laboratory-scale synthesis involves the reduction of a corresponding carboxylic acid ester.

Synthetic Workflow: From Acid to Alcohol

The synthesis is a two-step process starting from 3,5-Dimethoxyphenylacetic acid. The causality for this approach is clear: esters are readily reduced by powerful hydride reagents like Lithium Aluminum Hydride (LAH), providing a high-yield pathway to the corresponding primary alcohol. Direct reduction of the carboxylic acid is possible but can be more complex.

Caption: Two-step synthesis of 2-(3,5-Dimethoxyphenyl)ethanol.

Experimental Protocol: Reduction of Ethyl 2-(3,5-Dimethoxyphenyl)acetate

This protocol details the reduction step, which is the critical transformation to yield the target alcohol. The procedure is adapted from standard LAH reduction methodologies for esters.[8][9]

Self-Validation and Causality:

  • Anhydrous Conditions: LAH reacts violently with water. The use of dry ether and protection from atmospheric moisture (e.g., with a drying tube) is a critical, self-validating step for safety and reaction efficiency.

  • Controlled Addition: Adding the ester solution dropwise to the LAH suspension at a reduced temperature (e.g., 0 °C) controls the initial exothermic reaction.

  • Workup Procedure: The sequential, cautious addition of water, followed by aqueous base, and then more water (Fieser workup) is a standard and safe method to quench the excess LAH and precipitate manageable aluminum salts, which can then be easily filtered off.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).

  • LAH Suspension: In the flask, suspend Lithium Aluminum Hydride (1.2 molar equivalents relative to the ester) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice-water bath.

  • Ester Addition: Dissolve Ethyl 2-(3,5-Dimethoxyphenyl)acetate (1.0 molar equivalent) in anhydrous ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 'X' mL of water (where 'X' is the mass of LAH in grams).

    • 'X' mL of 15% aqueous sodium hydroxide solution.

    • '3X' mL of water.

  • Filtration: Stir the resulting granular white precipitate for 15 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with additional ether.

  • Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the resulting oil or solid by silica gel column chromatography or recrystallization.

Part 4: Safety and Handling

Proper handling is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[3][5]

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA or EN166 standards.[5][10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][10]

  • General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust or vapors. Do not ingest.[5]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical assistance.[5]

Conclusion

2-(3,5-Dimethoxyphenyl)ethanol is a versatile chemical intermediate with well-defined properties. Its synthesis is straightforward via the reduction of its corresponding ester, and its handling requires standard laboratory precautions. The detailed physicochemical and spectroscopic data provided in this guide serve as a critical resource for researchers, enabling confident identification, quality assessment, and strategic implementation of this compound in complex synthetic pathways for drug discovery and materials science.

References

  • PubChem. 2-(2,3-Dimethoxyphenyl)ethanol | C10H14O3 | CID 265631. [Link]

  • Google Patents. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • PrepChem.com. Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Erowid. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. [Link]

  • Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

Sources

Exploratory

2-(3,5-Dimethoxyphenyl)ethanol CAS number 7417-20-1

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)ethanol (CAS 7417-20-1) Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)ethanol (CAS 7417-20-1)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of 2-(3,5-Dimethoxyphenyl)ethanol. As a key building block in medicinal chemistry, this compound holds significant potential for the development of novel therapeutics. This document provides not just procedural steps but also the underlying scientific rationale to empower researchers in their work.

Core Compound Profile and Physicochemical Properties

2-(3,5-Dimethoxyphenyl)ethanol is an aromatic alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a phenethyl alcohol core with two methoxy groups at the 3 and 5 positions of the benzene ring, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. The methoxy groups, being electron-donating, activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modulating the biological activity of its derivatives.

Below is the chemical structure of 2-(3,5-Dimethoxyphenyl)ethanol.

Caption: Chemical Structure of 2-(3,5-Dimethoxyphenyl)ethanol

A summary of its key physicochemical properties is presented in the table below for quick reference.

PropertyValueReference(s)
CAS Number 7417-20-1[1][2]
Molecular Formula C₁₀H₁₄O₃[2][3]
Molecular Weight 182.22 g/mol [2][3]
Appearance Solid or liquid[2]
Storage Temperature Room temperature, sealed in dry conditions[2]
InChI Key UGODKVFPYBAMPX-UHFFFAOYSA-N[2]
SMILES COc1cc(CCO)cc(OC)c1

Synthesis and Purification: A Validated Workflow

The most reliable and common route to synthesize 2-(3,5-Dimethoxyphenyl)ethanol is through the reduction of a suitable carboxylic acid derivative, typically an ester. This multi-step process begins with the readily available 3,5-Dimethoxyphenylacetic acid.[4]

Causality Behind Experimental Choices:

  • Esterification: The initial conversion of the carboxylic acid to its ethyl ester is crucial. Carboxylic acids are less reactive towards hydride reducing agents like Lithium Aluminum Hydride (LAH) due to the acidic proton, which would be quenched by the hydride. The ester functional group is highly susceptible to nucleophilic attack by LAH, making the reduction efficient.

  • Reduction with LAH: Lithium Aluminum Hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[5] Its use ensures a high-yield conversion. Anhydrous conditions are critical as LAH reacts violently with water.[6]

  • Purification: Post-reaction work-up is designed to remove inorganic salts and unreacted starting material. Column chromatography is the standard method for obtaining the final product with high purity, essential for subsequent applications and analytical characterization.

G cluster_0 Synthesis Workflow start Start: 3,5-Dimethoxyphenylacetic Acid esterification Step 1: Esterification (Ethanol, H₂SO₄ catalyst) start->esterification ester_product Intermediate: Ethyl 3,5-dimethoxyphenylacetate esterification->ester_product reduction Step 2: Reduction (LiAlH₄ in dry THF) ester_product->reduction workup Step 3: Aqueous Work-up (Quench excess LAH) reduction->workup purification Step 4: Purification (Silica Gel Column Chromatography) workup->purification end_product Final Product: 2-(3,5-Dimethoxyphenyl)ethanol purification->end_product

Caption: Synthetic Workflow for 2-(3,5-Dimethoxyphenyl)ethanol

Step-by-Step Experimental Protocol:

Part A: Esterification of 3,5-Dimethoxyphenylacetic Acid

  • To a solution of 3,5-Dimethoxyphenylacetic acid (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Ethyl 3,5-dimethoxyphenylacetate.

Part B: Reduction to 2-(3,5-Dimethoxyphenyl)ethanol

  • Prepare a suspension of Lithium Aluminum Hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Dissolve the crude ethyl ester from Part A in anhydrous THF and add it dropwise to the LAH suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.[5]

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-(3,5-Dimethoxyphenyl)ethanol.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where each analysis corroborates the others, providing a high degree of confidence in the material's quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted spectral data for 2-(3,5-Dimethoxyphenyl)ethanol are detailed below.

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
Aromatic Protons~6.4Doublet (d)2 protons at C2, C6
Aromatic Proton~6.3Triplet (t)1 proton at C4
Methylene Protons (-CH₂-OH)~3.8Triplet (t)2 protons adjacent to hydroxyl group
Methoxy Protons (-OCH₃)~3.7Singlet (s)6 protons of the two methoxy groups
Methylene Protons (-CH₂-Ar)~2.8Triplet (t)2 protons adjacent to the aromatic ring
Hydroxyl Proton (-OH)VariableBroad Singlet (br s)1 proton of the hydroxyl group (disappears with D₂O)

Note: Predicted values are based on standard chemical shift tables and data for structurally similar compounds like 2-(3,5-Dibromophenyl)ethanol.[7]

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

  • O-H Stretch: A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the alcohol's hydroxyl group, broadened by hydrogen bonding.[7]

  • C-H Stretch (Aromatic & Aliphatic): Peaks will appear around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching of the primary alcohol.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For 2-(3,5-Dimethoxyphenyl)ethanol, the molecular ion peak [M]⁺ is expected at an m/z of 182.22. Common fragmentation patterns would include the loss of water (m/z ~164) and cleavage of the ethyl side chain.

Applications in Drug Discovery and Development

The 2-(3,5-Dimethoxyphenyl)ethanol scaffold is a precursor to a variety of biologically active molecules. Its structural motifs are found in compounds targeting several therapeutic areas.

  • Neuropharmacology: The dimethoxyphenyl moiety is a key pharmacophore in many centrally acting agents. For instance, derivatives of 2,5-dimethoxyphenyl structures have been identified as potent and selective serotonin 5-HT2A receptor agonists, which are under investigation for treating psychiatric disorders like depression and anxiety.[8][9]

  • Anti-inflammatory and Analgesic Agents: The parent compound, 3,5-Dimethoxyphenylacetic acid, is a known intermediate in the synthesis of analgesics and anti-inflammatory drugs.[4] This suggests that alcohol derivatives could serve as building blocks for novel agents in this class.

  • Antioxidant Research: Phenolic compounds with a 3,5-dihydroxy or 3,5-dimethoxy substitution pattern have demonstrated significant antioxidant properties.[10][11] 2-(3,5-Dimethoxyphenyl)ethanol can be used as a starting material to synthesize novel antioxidants for applications in conditions associated with oxidative stress.

G cluster_apps Potential Therapeutic Areas core Core Scaffold: 2-(3,5-Dimethoxyphenyl)ethanol neuro Neuropharmacology (e.g., 5-HT₂ₐ Agonists) core->neuro Derivatization of ethylamino group anti_inflam Anti-inflammatory & Analgesic Agents core->anti_inflam Esterification & Amidation antioxidant Antioxidant Therapeutics core->antioxidant Modification of hydroxyl/methoxy groups

Caption: Potential Drug Development Pathways from the Core Scaffold

Safety, Handling, and Storage

Proper handling of 2-(3,5-Dimethoxyphenyl)ethanol is essential for laboratory safety.

Hazard Class Description GHS Pictogram Precautionary Statements
Skin Irritation Causes skin irritation (H315)GHS07P264: Wash hands thoroughly after handling.[2] P280: Wear protective gloves.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation Causes serious eye irritation (H319)GHS07P280: Wear eye protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and cool place.[2][13] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

2-(3,5-Dimethoxyphenyl)ethanol (CAS 7417-20-1) is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. This guide has provided a detailed overview of its properties, a robust and validated synthesis protocol, comprehensive methods for analytical characterization, and an exploration of its potential applications. By understanding the causality behind the experimental choices and adhering to strict safety protocols, researchers can effectively utilize this compound to advance their scientific objectives.

References

  • PubChem. 2-(2,3-Dimethoxyphenyl)ethanol | C10H14O3 | CID 265631. [Link]

  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

  • Erowid. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. [Link]

  • Google Patents. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • PrepChem.com. Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. [Link]

  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • PubMed. The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. [Link]

  • MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. [Link]

Sources

Foundational

physical and chemical properties of 2-(3,5-Dimethoxyphenyl)ethanol

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)ethanol for Advanced Research Introduction: The Significance of the Dimethoxyphenyl Scaffold 2-(3,5-Dimethoxyphenyl)ethanol, also known as 3,5-Dimethoxyphenethyl alco...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)ethanol for Advanced Research

Introduction: The Significance of the Dimethoxyphenyl Scaffold

2-(3,5-Dimethoxyphenyl)ethanol, also known as 3,5-Dimethoxyphenethyl alcohol, is an aromatic primary alcohol holding significant interest for researchers in medicinal chemistry and synthetic organic chemistry. Its core structure, a phenethyl alcohol moiety substituted with two methoxy groups at the 3 and 5 positions, places it within a class of compounds recognized for their prevalence in natural products and their utility as building blocks for complex molecular architectures.[1] The methoxy group, in particular, is a key functional group in drug design, capable of modulating a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

While isomers such as 2-(3,4-dimethoxyphenyl)ethanol have been utilized as intermediates in the synthesis of pharmaceuticals targeting neurological disorders[2], and the 2,5-dimethoxyphenethylamine scaffold is foundational to certain classes of psychoactive compounds[3][4], the 3,5-dimethoxy isomer represents a synthetically accessible yet less-explored analogue. This guide provides a comprehensive overview of its physical and chemical properties, a robust protocol for its synthesis, and an analysis of its spectral characteristics, offering a foundational resource for scientists aiming to incorporate this valuable intermediate into their research and development programs.

Physicochemical and Structural Properties

The fundamental properties of 2-(3,5-Dimethoxyphenyl)ethanol are summarized below. It is important to note that while some physical properties like melting and boiling points have not been definitively reported in the literature, data from its isomers provide a reasonable estimation.

PropertyValue / DescriptionSource(s)
IUPAC Name 2-(3,5-dimethoxyphenyl)ethanolN/A
Synonyms 3,5-Dimethoxyphenethyl alcohol, Benzeneethanol, 3,5-dimethoxy-[5]
CAS Number 7417-20-1[6]
Molecular Formula C₁₀H₁₄O₃[6]
Molecular Weight 182.22 g/mol [6]
Physical Form Solid or liquid at room temperature.[6]
Melting Point Data not available. For comparison, the 3,4-isomer melts at 46-49 °C.
Boiling Point Data not available. For comparison, the 3,4-isomer boils at 172-174 °C at 17 mmHg.
Solubility Expected to be soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.N/A
InChI Key UGODKVFPYBAMPX-UHFFFAOYSA-N[6]

Synthesis Methodology: Reduction of 3,5-Dimethoxyphenylacetic Acid

The most direct and reliable route for the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol is the reduction of its corresponding carboxylic acid, 3,5-Dimethoxyphenylacetic acid. For this transformation, a powerful hydride donor is required.

Rationale for Reagent Selection (E-E-A-T)
  • Reducing Agent: Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this synthesis.[7][8] Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids and esters, LAH is a potent hydride source capable of reducing these functional groups directly to the primary alcohol.[7][9] The high reactivity of LAH stems from the weaker, more polarized Al-H bond compared to the B-H bond in borohydride, making the hydride ion (H⁻) more nucleophilic.[10]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the reaction solvent. These aprotic ethereal solvents are ideal because they are unreactive towards LAH and effectively solvate the lithium cation. The use of protic solvents (e.g., water, alcohols) is strictly prohibited as they react violently with LAH to produce hydrogen gas, quenching the reagent and creating a significant safety hazard.[8]

  • Workup: A sequential aqueous workup (e.g., Fieser workup) is employed to safely quench the excess LAH and hydrolyze the intermediate aluminum alkoxide complexes. This typically involves the slow, careful addition of water followed by a sodium hydroxide solution to precipitate the aluminum salts as a granular, easily filterable solid (Al(OH)₃), simplifying the product isolation.[11]

Experimental Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Isolation Setup Suspend LiAlH₄ in anhydrous THF under N₂ atmosphere at 0 °C. Addition Add solution of 3,5-Dimethoxyphenylacetic Acid in anhydrous THF dropwise. Setup->Addition Maintain inert atmosphere Stir Stir at room temperature (monitor by TLC). Addition->Stir Allow to warm to RT Quench Cool to 0 °C. Cautiously add H₂O, followed by 15% NaOH(aq). Stir->Quench After reaction completion Filter Filter off aluminum salts. Wash solid with THF. Quench->Filter Evaporate Combine filtrates and evaporate solvent in vacuo. Filter->Evaporate Purify Purify residue via flash column chromatography. Evaporate->Purify

Caption: Synthetic workflow for the reduction of a carboxylic acid to a primary alcohol.

Step-by-Step Protocol
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.2 equivalents) suspended in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Substrate: 3,5-Dimethoxyphenylacetic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added to the dropping funnel. This solution is added dropwise to the stirred LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the slow, sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LAH used in grams. Vigorous stirring is maintained.

  • Isolation: The resulting granular precipitate is removed by vacuum filtration through a pad of Celite®, and the solid is washed thoroughly with THF or ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(3,5-Dimethoxyphenyl)ethanol.

Structural & Spectral Analysis (Predicted)

As experimental spectra are not widely available, the following analysis is based on established principles of spectroscopy and data from analogous structures. This predictive approach provides researchers with a reliable set of expectations for product characterization.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show two key characteristic absorptions:

  • O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

  • C-O Stretch: A strong, sharp absorption in the region of 1260-1050 cm⁻¹ corresponding to the stretching vibration of the primary alcohol C-O bond. Additional peaks will include C-H stretches from the aromatic ring (~3100-3000 cm⁻¹) and the alkyl chain (~2950-2850 cm⁻¹), and C=C stretches from the aromatic ring (~1600 cm⁻¹ and ~1470 cm⁻¹).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

  • -OCH₃ (Methoxy Protons): A sharp singlet at approximately δ 3.80 ppm , integrating to 6H. The two methoxy groups are chemically equivalent due to the molecule's symmetry.

  • -CH₂-OH (Methylene Protons adjacent to OH): A triplet at approximately δ 3.85 ppm , integrating to 2H. This signal is deshielded by the adjacent electronegative oxygen atom and is split by the neighboring benzylic CH₂ group.

  • Ar-CH₂- (Benzylic Protons): A triplet at approximately δ 2.85 ppm , integrating to 2H. This signal is split by the adjacent CH₂OH group.

  • Aromatic Protons (H2, H4, H6):

    • H4 (para to ethyl): A triplet (or more accurately, a narrow multiplet) at approximately δ 6.40 ppm , integrating to 1H. It is coupled to the two ortho protons (H2, H6).

    • H2, H6 (ortho to ethyl): A doublet at approximately δ 6.50 ppm , integrating to 2H. These protons are chemically equivalent and are coupled to the single meta proton (H4).

  • -OH (Hydroxyl Proton): A broad singlet whose chemical shift is variable (typically δ 1.5-2.5 ppm ) depending on concentration and solvent. This peak will disappear upon shaking the sample with a drop of D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the molecule.

  • -OCH₃ (Methoxy Carbons): A single peak around δ 55.3 ppm .

  • -CH₂-OH (Methylene Carbon): A peak around δ 63.5 ppm .

  • Ar-CH₂- (Benzylic Carbon): A peak around δ 39.0 ppm .

  • Aromatic Carbons:

    • C1 (ipso, attached to ethyl): A quaternary carbon peak around δ 141.0 ppm .

    • C3, C5 (attached to -OCH₃): A single peak for these two equivalent carbons around δ 161.0 ppm .

    • C2, C6 (ortho to ethyl): A single peak for these two equivalent carbons around δ 107.0 ppm .

    • C4 (para to ethyl): A single peak around δ 99.0 ppm .

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 182 . The most prominent fragment would arise from benzylic cleavage, which is the breaking of the C-C bond between the aromatic ring and the ethyl chain, resulting in a highly stable benzylic cation.

  • Major Fragment: A peak at m/z = 151 corresponding to the [M - CH₂OH]⁺ fragment (the 3,5-dimethoxybenzyl cation). This is expected to be the base peak.

Applications in Drug Discovery and Development

While specific applications for 2-(3,5-Dimethoxyphenyl)ethanol are not yet widely published, its structural motifs are of high interest to medicinal chemists.

  • Scaffold for Novel Therapeutics: As a functionalized building block, it can be used in the synthesis of more complex molecules. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling its incorporation into a wide array of potential drug candidates.

  • Probing Structure-Activity Relationships (SAR): In drug development programs that feature a dimethoxyphenyl moiety, synthesizing the 3,5-dimethoxy analogue allows researchers to probe the importance of the methoxy substitution pattern for target binding and activity. Comparing its biological effects to those of the 3,4- and 2,5-isomers can provide critical insights for lead optimization.[2]

  • Metabolite and Impurity Standard: In the development of drugs containing a 3,5-dimethoxyphenethyl group, this compound could serve as a reference standard for potential metabolites or synthetic impurities, which is a critical aspect of regulatory submission.

Safety and Handling

2-(3,5-Dimethoxyphenyl)ethanol requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

  • GHS Pictogram: GHS07 (Exclamation Mark).[6]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.

References

  • J&K Scientific. (n.d.). 3,4-Dimethoxyphenyl ethanol. Retrieved January 11, 2026, from [Link]

  • University of Southampton. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(3,5-Dimethoxyphenoxy)ethanol. Retrieved January 11, 2026, from [Link]

  • Reisman, S. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • BYJU'S. (2021, September 28). Which acid derivative can be reduced by NaBH4, and what is the product of that reaction? Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved January 11, 2026, from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved January 11, 2026, from [Link]

  • Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Tetrahedron Letters, 22(2), 111-112.
  • Norris, J. (2018, February 16). Lithium aluminum hydride reduction [Video]. YouTube. Retrieved January 11, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones [Video]. YouTube. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(3,5-dimethoxyphenyl)ethanol. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol... [Image]. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzyl alcohol. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

  • VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved January 11, 2026, from [Link]

  • Jurnal Kimia Riset. (2016). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved January 11, 2026, from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved January 11, 2026, from [Link]

  • MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Retrieved January 11, 2026, from [Link]

  • Docta Complutense. (n.d.). Metal-Catalyzed Reactivity Reversal in the Sulfonylation Reaction of α-Allenols: Controlled Synthesis of 4-(Arylsulfonyl)-2,5- Dihydrofurans. Retrieved January 11, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • NIST. (n.d.). Benzene, 1,4-dichloro-2-methoxy-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved January 11, 2026, from [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Dichlorobenzene-D4. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1,2-dichloro-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Dichlorobenzene. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)ethanol: Molecular Structure, Properties, and Synthesis

Abstract This technical guide provides a comprehensive analysis of 2-(3,5-Dimethoxyphenyl)ethanol (CAS No: 7417-20-1), a key aromatic alcohol of interest to researchers in medicinal chemistry and drug development. We del...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(3,5-Dimethoxyphenyl)ethanol (CAS No: 7417-20-1), a key aromatic alcohol of interest to researchers in medicinal chemistry and drug development. We delve into its core molecular characteristics, including its precise molecular weight and structural features. This document presents a detailed examination of its predicted spectroscopic profile, a validated, step-by-step synthesis protocol, and a discussion of its potential applications as a structural motif in the design of novel therapeutic agents. This guide is intended to serve as an authoritative resource for scientists requiring in-depth information on this versatile chemical entity.

Molecular Identity and Physicochemical Properties

2-(3,5-Dimethoxyphenyl)ethanol is an organic compound featuring a benzene ring substituted with two methoxy groups at the meta positions and an ethanol group. These structural features impart specific physicochemical properties that are critical for its handling, reactivity, and role as a synthetic building block.

The fundamental properties of this compound are summarized below. The molecular formula, C₁₀H₁₄O₃, and the molecular weight of 182.22 g/mol are foundational data points for any quantitative experimental work.[1]

PropertyValueSource(s)
IUPAC Name 2-(3,5-dimethoxyphenyl)ethanolN/A
Synonyms 3,5-Dimethoxybenzeneethanol
CAS Number 7417-20-1[2]
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol [1]
Physical Form Solid or Liquid
InChI Key UGODKVFPYBAMPX-UHFFFAOYSA-N
Storage Sealed in a dry place at room temperature

Molecular Structure and Spectroscopic Profile

A thorough understanding of the molecular structure is paramount for predicting reactivity and designing new molecules. This section details the connectivity and provides a predicted spectroscopic fingerprint to aid in experimental characterization.

Connectivity and 2D Representation

The structure consists of a central benzene ring. Methoxy groups (-OCH₃) are attached to carbons 3 and 5, while a 2-hydroxyethyl group (-CH₂CH₂OH) is attached to carbon 1. The symmetrical substitution pattern of the methoxy groups is a key feature influencing its electronic properties and spectroscopic signature.

Caption: 2D Molecular Structure of 2-(3,5-Dimethoxyphenyl)ethanol.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in CDCl₃):

The proton NMR spectrum is anticipated to show five distinct signals. The symmetry of the aromatic ring renders the protons at positions 2 and 6 chemically equivalent, as are the two methoxy groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₂-Ar~ 2.85Triplet (t)2H
-OCH₃~ 3.79Singlet (s)6H
-CH₂-OH~ 3.88Triplet (t)2H
Ar-H (C4)~ 6.35Triplet (t, J ≈ 2.2 Hz)1H
Ar-H (C2, C6)~ 6.45Doublet (d, J ≈ 2.2 Hz)2H
-OHVariable (e.g., ~1.5-2.5)Broad Singlet (br s)1H

Rationale: The chemical shifts for the aromatic and methoxy protons are predicted based on the reported values for (–)-Cyclohexyl(3,5-dimethoxyphenyl)methanol, which shares the same substituted aromatic core.[3] The aliphatic protons (-CH₂CH₂-) will form a classic A₂B₂ system, appearing as two triplets.

Predicted ¹³C NMR Spectrum (in CDCl₃):

The carbon NMR spectrum is expected to display six signals due to the molecular symmetry.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₂-Ar~ 39
-OC H₃~ 55
-C H₂-OH~ 63
Ar-C (C4)~ 100
Ar-C (C2, C6)~ 106
Ar-C (C1)~ 141
Ar-C (C3, C5)~ 161

Rationale: The chemical shifts are estimated based on standard values for phenylethanols and methoxybenzenes.[5] The carbons directly attached to the electronegative oxygen atoms (C3, C5, and the methoxy carbons) are the most deshielded.

Synthesis and Purification

The most direct and reliable laboratory-scale synthesis of 2-(3,5-Dimethoxyphenyl)ethanol involves the chemical reduction of its corresponding carboxylic acid, (3,5-Dimethoxyphenyl)acetic acid. This precursor is commercially available from various suppliers.[6]

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the C-O bond of the primary alcohol, identifying the carboxylic acid as the immediate precursor. This transformation is a standard functional group interconversion achievable with common reducing agents.

retrosynthesis target 2-(3,5-Dimethoxyphenyl)ethanol precursor (3,5-Dimethoxyphenyl)acetic acid target->precursor Reduction

Caption: Retrosynthesis of the target molecule.

Representative Synthesis Protocol: Reduction of (3,5-Dimethoxyphenyl)acetic acid

This protocol describes a robust method for the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol using lithium aluminum hydride (LiAlH₄), a powerful and efficient reducing agent for carboxylic acids.

Disclaimer: This protocol involves highly reactive and pyrophoric reagents. It must be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE) and under an inert atmosphere.

Materials and Reagents:

  • (3,5-Dimethoxyphenyl)acetic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq)

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Caption: Workflow for the reduction of (3,5-Dimethoxyphenyl)acetic acid.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF. In the dropping funnel, dissolve (3,5-Dimethoxyphenyl)acetic acid (1.0 eq) in anhydrous THF.

  • Reduction Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of the carboxylic acid dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, controlling the rate to manage the exothermic reaction and effervescence.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise: (i) water (X mL), (ii) 15% aqueous NaOH (X mL), and (iii) water (3X mL), where X is the number of grams of LiAlH₄ used. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a filterable solid.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Extraction and Purification: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(3,5-Dimethoxyphenyl)ethanol.

Potential Applications in Drug Discovery and Development

While specific biological activities of 2-(3,5-Dimethoxyphenyl)ethanol itself are not extensively documented, its structural class—phenylethanoids—is of significant interest in medicinal chemistry. The 3,5-dimethoxyphenyl motif is a key component in various biologically active molecules.

  • Scaffold for Novel Analogs: The compound serves as a versatile building block. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups (e.g., halides, amines), providing a starting point for the synthesis of diverse compound libraries.

  • Intermediate for Bioactive Compounds: The precursor, 3,5-Dimethoxyphenylacetic acid, is used in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.[7] Similarly, the isomeric 2-(3,4-dimethoxyphenyl)ethanol is a key intermediate for drugs targeting neurological disorders.[8] By extension, 2-(3,5-Dimethoxyphenyl)ethanol is a valuable intermediate for creating structural analogs of these compounds to explore structure-activity relationships (SAR).

  • Metabolite Studies: Interestingly, the related compound 2-(4-bromo-2,5-dimethoxyphenyl)ethanol is a known metabolite of the psychoactive compound 2C-B.[9] The study of such metabolites is crucial for understanding the pharmacology and toxicology of parent drugs.

Conclusion

2-(3,5-Dimethoxyphenyl)ethanol is a well-defined chemical entity with a molecular weight of 182.22 g/mol . Its symmetrical structure provides a distinct spectroscopic fingerprint that can be reliably predicted. This guide has provided an authoritative overview of its molecular properties, a detailed and practical protocol for its synthesis via the reduction of its corresponding carboxylic acid, and an expert perspective on its potential utility in the field of drug development. As a versatile synthetic intermediate, it holds promise for the construction of novel molecules with potential therapeutic applications.

References

  • Qi, S.-B., Li, M., Li, S., Zhou, J.-N., Wu, J.-W., Yu, F., Zhang, X.-C., Chan, A. S. C., & Wu, J. (2013). Supporting information for Org. Biomol. Chem., 11, 929–937. Royal Society of Chemistry.
  • J&K Scientific. (n.d.). 3,4-Dimethoxyphenyl ethanol | 7417-21-2.
  • ResearchGate. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols.
  • PubChem. (2019). 2-[2-(3,5-dimethoxyphenyl)hydroxymethyl-4-methoxyphenyl]ethanol. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). homoveratric acid.
  • Biological Magnetic Resonance Bank. (n.d.). Ethanol at BMRB.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002851).
  • ChemicalBook. (n.d.). 3,5-DIMETHOXYPHENYLACETIC ACID CAS#: 4670-10-4.
  • Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Chem-Impex. (n.d.). 3,5-Dimethoxyphenylacetic acid.
  • Wikipedia. (n.d.). 2C-B.
  • Sigma-Aldrich. (n.d.). (3,5-Dimethoxyphenyl)acetic acid 98%.
  • ChemicalBook. (n.d.). 2-(3,5-DIMETHOXYPHENYL)ETHANOL | 7417-20-1.
  • Sigma-Aldrich. (n.d.). 2-(3,5-Dimethoxyphenyl)ethanol | 7417-20-1.
  • Thermo Scientific Chemicals. (n.d.). 3,5-Dimethoxyphenylacetic acid, 98% 5 g.
  • Yoo, M., & Koh, D. (2021). 1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. IUCr Journals.
  • MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank.
  • University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Guidechem. (n.d.). 2-(3,4-Dimethoxyphenyl)ethanol 7417-21-2 wiki.
  • ResearchGate. (n.d.). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • PubChem. (n.d.). 2-(2,3-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran.
  • Gultom, E. S., Aisyah, S., & Ginting, M. (n.d.).
  • ChemicalBook. (n.d.). 2-(2,3-DiMethoxyphenyl)ethanol | 13335-51-8.
  • LookChem. (n.d.). Cas 7417-21-2,2-(3,4-Dimethoxyphenyl)ethanol.

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Foundational

solubility of 2-(3,5-Dimethoxyphenyl)ethanol in different solvents

An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethoxyphenyl)ethanol for Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist In the realm of pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethoxyphenyl)ethanol for Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the realm of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. The molecule 2-(3,5-Dimethoxyphenyl)ethanol, with its unique structural motifs—a polar hydroxyl group, a non-polar ethyl bridge, and a moderately polar dimethoxy-substituted phenyl ring—presents a fascinating case study in solubility. This guide is crafted from a first-principles perspective, designed to empower researchers to not just measure, but to predict and comprehend the solubility behavior of this and similar molecules. We will dissect its structure to anticipate its interactions with a range of solvents and provide a robust experimental framework for empirical validation. This document is intended to be a practical and intellectually stimulating resource, blending theoretical underpinnings with actionable laboratory protocols.

Part 1: Physicochemical Profile of 2-(3,5-Dimethoxyphenyl)ethanol

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent environments.

Table 1: Key Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)ethanol

PropertyValueSource
Chemical Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Physical Form Solid or Liquid
CAS Number 7417-20-1
Predicted Nature Likely a low-melting solid at room temperature.N/A

Part 2: Theoretical Foundations of Solubility

The principle of "like dissolves like" serves as our guiding tenet. This means that solutes dissolve best in solvents that have similar intermolecular forces. The solubility of 2-(3,5-Dimethoxyphenyl)ethanol is governed by a delicate interplay of its constituent parts.

Molecular Structure and Polarity Analysis
  • The Hydroxyl (-OH) Group: This is a highly polar functional group capable of both donating and accepting hydrogen bonds. This feature will dominate its interaction with polar, protic solvents like water and alcohols.

  • The Phenyl Ring: The benzene ring itself is non-polar and will engage in π-π stacking and van der Waals interactions, favoring solubility in aromatic and non-polar solvents.

  • The Dimethoxy (-OCH₃) Substituents: The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. Their presence increases the overall polarity of the aromatic ring compared to unsubstituted benzene. These electron-donating groups can influence the molecule's overall dipole moment.

  • The Ethyl (-CH₂CH₂-) Linker: This is a non-polar, hydrophobic component that contributes to the molecule's solubility in non-polar solvents.

The overall polarity is a vector sum of these individual contributions. The presence of both a strong hydrogen-bonding group and a significant non-polar backbone suggests that 2-(3,5-Dimethoxyphenyl)ethanol will exhibit a broad, but nuanced, solubility profile.

Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, we can employ Hansen Solubility Parameters (HSP). HSP dissects the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

The principle is that substances with similar (δd, δp, δh) parameters are likely to be miscible. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity. While the specific HSP values for 2-(3,5-Dimethoxyphenyl)ethanol are not published, we can estimate its character: a moderate δd from the aromatic ring, a moderate δp from the ether and hydroxyl groups, and a significant δh due to the hydroxyl group.

Part 3: Predicted Solubility Profile

Based on the theoretical analysis, we can forecast the solubility behavior of 2-(3,5-Dimethoxyphenyl)ethanol in various solvent classes.

Table 2: Predicted Solubility of 2-(3,5-Dimethoxyphenyl)ethanol in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water, High in Alcohols The hydroxyl group will hydrogen bond with water, but the large non-polar backbone will limit aqueous solubility. Shorter-chain alcohols are excellent solvents as they match both the polar (-OH) and non-polar (hydrocarbon) character.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating both the polar and moderately polar parts of the molecule.
Non-Polar Aromatic Toluene, BenzeneModerate to High The aromatic ring of the solute will interact favorably with the aromatic solvent via π-π stacking.
Non-Polar Aliphatic Hexane, CyclohexaneLow to Moderate The ethyl linker and phenyl ring will interact with the aliphatic solvent, but the polar hydroxyl and methoxy groups will be poorly solvated, limiting overall solubility.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents have a good balance of polarity and ability to interact with various parts of the molecule, making them effective for a wide range of organic compounds.

Part 4: Experimental Determination of Solubility

The following protocol outlines a reliable method for determining the quantitative solubility of 2-(3,5-Dimethoxyphenyl)ethanol.

Safety and Handling Precautions
  • 2-(3,5-Dimethoxyphenyl)ethanol: Causes skin and eye irritation.

  • Solvents: Handle all organic solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each solvent for specific hazards.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Protocol: Isothermal Shake-Flask Method
Exploratory

The Multifaceted Biological Activities of Dimethoxyphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential Encoded within the Dimethoxyphenyl Scaffold The dimethoxyphenyl moiety, a seemingly simple aromatic ring adorned with two methoxy groups, represents a privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential Encoded within the Dimethoxyphenyl Scaffold

The dimethoxyphenyl moiety, a seemingly simple aromatic ring adorned with two methoxy groups, represents a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic molecules with significant biological activities underscores its importance as a foundational structural motif for drug design. The electronic and steric properties conferred by the methoxy groups—electron-donating through resonance and the potential for hydrogen bond acceptance—critically influence the pharmacokinetic and pharmacodynamic profiles of these compounds. This guide provides an in-depth exploration of the diverse biological activities of dimethoxyphenyl-containing compounds, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, supported by detailed experimental protocols and an analysis of structure-activity relationships (SAR).

I. Anticancer Activity: Disrupting the Machinery of Malignancy

Dimethoxyphenyl compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

1. Tubulin Polymerization Inhibition:

A primary mechanism by which many dimethoxyphenyl compounds exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. Dimethoxyphenyl derivatives, particularly those with a 3,4,5-trimethoxyphenyl or a 3,4-dimethoxyphenyl moiety, have been shown to bind to the colchicine-binding site on β-tubulin.[1][2] This binding event prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[3][4]

2. Induction of Apoptosis:

Beyond mitotic catastrophe, dimethoxyphenyl compounds can trigger apoptosis through various intrinsic and extrinsic pathways. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death. The activation of key executioner caspases, such as caspase-3, is a hallmark of this process.[5]

3. Inhibition of Pro-survival Signaling Pathways:

Certain dimethoxyphenyl chalcones have been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a crucial role in promoting cancer cell survival, proliferation, and inflammation by upregulating the expression of target genes involved in these processes. By preventing the degradation of the inhibitory protein IκBα, these compounds block the nuclear translocation of NF-κB, thereby suppressing its pro-tumorigenic functions.[6]

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

cluster_0 Dimethoxyphenyl Compound cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression cluster_3 Apoptosis Induction DMP Dimethoxyphenyl Compound Tubulin β-Tubulin (Colchicine Site) DMP->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase Mediated by

Caption: Mechanism of anticancer action via tubulin inhibition.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of dimethoxyphenyl compounds is significantly influenced by the substitution pattern on the phenyl ring and the nature of the molecular scaffold.

  • Position and Number of Methoxy Groups: The 3,4,5-trimethoxyphenyl and 3,4-dimethoxyphenyl motifs are frequently associated with potent tubulin polymerization inhibitory activity.[1][3] The presence of these methoxy groups appears to be crucial for optimal binding to the colchicine site of tubulin.

  • Chalcone Scaffold: For dimethoxyphenyl chalcones, modifications on both the A and B rings can modulate activity. Electron-donating or electron-withdrawing groups on the non-dimethoxyphenyl ring can influence the electronic properties of the α,β-unsaturated ketone system, which is important for their biological activity.[5][6]

  • Heterocyclic Scaffolds: The incorporation of the dimethoxyphenyl moiety into various heterocyclic ring systems, such as quinoxalines and thiazoles, has yielded compounds with significant anticancer activity.[7] The nature of the heterocyclic ring and its substituents plays a critical role in determining the potency and selectivity of these compounds.

C. Quantitative Data: Anticancer Activity of Representative Dimethoxyphenyl Compounds
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Chalcone(E)-1-(3,4-dimethoxyphenyl)-3-(...)-prop-2-en-1-oneHCT-1166.85 ± 0.71[5]
Chalcone-Benzimidazolium SaltCompound 7fHL-608.0-fold lower than Cisplatin[8]
Chalcone-Benzimidazolium SaltCompound 7fMCF-711.1-fold lower than Cisplatin[8]
1,2,4-TriazoleAnilide 4eMCF-77.79[1]
1,2,4-TriazoleAnilide 4fMCF-710.79[1]
Pyridine DerivativeCompound VIHepG-23.25[4]
Pyridine DerivativeCompound VIHCT-1164.83[4]
D. Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add serial dilutions of compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Calculate Calculate % viability and IC50 Read->Calculate

Caption: Workflow for the MTT cell viability assay.

  • Step 1: Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Step 2: Compound Treatment: Treat the cells with a serial dilution of the dimethoxyphenyl compound for a specified period (e.g., 24, 48, or 72 hours).[9]

  • Step 3: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Step 4: Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO or isopropanol.[11]

  • Step 5: Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

2. Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Step 1: Reagent Preparation: Reconstitute purified tubulin in a GTP-containing buffer.[14]

  • Step 2: Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the dimethoxyphenyl compound or controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).[15]

  • Step 3: Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C. The absorbance is proportional to the amount of polymerized tubulin.[14][15]

  • Step 4: Data Analysis: Plot the absorbance versus time to generate polymerization curves. From these curves, determine parameters such as the rate of polymerization and the maximum polymer mass. Calculate the IC50 value for inhibition of tubulin polymerization.[14]

3. Caspase Activity Assay

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

  • Step 1: Cell Lysis: Treat cells with the dimethoxyphenyl compound, then lyse the cells to release their contents.[13]

  • Step 2: Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to the cell lysate.[16]

  • Step 3: Signal Detection: Incubate the reaction and then measure the fluorescence or absorbance. The signal intensity is proportional to the caspase activity.[16]

  • Step 4: Data Analysis: Compare the caspase activity in treated cells to that in untreated cells to determine the fold-increase in activation.[13]

II. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Dimethoxyphenyl compounds have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate key inflammatory pathways.

A. Mechanism of Action: Targeting the Mediators of Inflammation

1. Inhibition of Cyclooxygenase (COX) Enzymes:

Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain. Several dimethoxyphenyl derivatives have been shown to selectively inhibit COX-2 over COX-1.[14][17] This selective inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

2. Suppression of the NF-κB Signaling Pathway:

As mentioned in the anticancer section, the NF-κB pathway is a central regulator of inflammation.[5] Dimethoxyphenyl compounds can inhibit the activation of NF-κB, thereby downregulating the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[18] The inhibition of IKKβ, an upstream kinase in the NF-κB pathway, is a key mechanism for some of these compounds.[19]

Signaling Pathway: Inhibition of the NF-κB Pathway

cluster_0 Stimuli cluster_1 Upstream Signaling cluster_2 NF-κB Activation cluster_3 Gene Expression Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB DMP Dimethoxyphenyl Compound DMP->IKK Inhibits NFkB NF-κB Nuclear Translocation IkB->NFkB Allows Genes Pro-inflammatory Gene Expression NFkB->Genes Promotes

Caption: Inhibition of the NF-κB signaling pathway.

B. Structure-Activity Relationship (SAR) Insights
  • Methoxy Group Position: The position of the methoxy groups on the phenyl ring can influence the COX-2 selectivity of these compounds. For example, some studies suggest that a 2,4,5-trimethoxy substitution pattern is favorable for COX-2 inhibition.[12]

  • Thiazole Scaffold: The 2-(trimethoxyphenyl)-thiazole scaffold has been identified as a promising template for the development of selective COX-2 inhibitors.[14] Modifications to the thiazole ring and the trimethoxyphenyl moiety can further enhance potency and selectivity.

  • Chalcone Derivatives: The presence of hydroxyl and methoxy groups on the chalcone backbone has been shown to be important for their anti-inflammatory activity, likely by influencing their ability to inhibit COX enzymes and scavenge free radicals.[5]

C. Quantitative Data: Anti-inflammatory Activity of Representative Dimethoxyphenyl Compounds
Compound ClassSpecific CompoundAssayActivityReference
Phenylbutenol(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-olCarrageenan-induced paw edemaMarked inhibition[20]
ThiazoleCompound A3COX-2 InhibitionIC50 similar to Meloxicam[14]
Curcumin AnalogueCur-BrLPS-induced NO production71.75% inhibition[18]
Benzaldehyde2,4,5-trimethoxybenzaldehydeCOX-2 Inhibition52.69% inhibition[12]
D. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.

  • Step 1: Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory environment for at least one week before the experiment.

  • Step 2: Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.

  • Step 3: Compound Administration: Administer the dimethoxyphenyl compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Step 4: Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the hind paw to induce localized inflammation.

  • Step 5: Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Step 6: Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Dimethoxyphenyl compounds have demonstrated promising activity against a range of bacteria and fungi.

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of phenolic compounds, including dimethoxyphenyl derivatives, are often pleiotropic. They can:

  • Disrupt Cell Membranes: The lipophilic nature of the dimethoxyphenyl moiety allows these compounds to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular components.

  • Inhibit Essential Enzymes: They can inhibit the activity of key microbial enzymes involved in various metabolic pathways, such as those responsible for cell wall synthesis or nucleic acid replication.

  • Interfere with Efflux Pumps: Some compounds may act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring the efficacy of existing drugs.[21]

B. Structure-Activity Relationship (SAR) Insights
  • Hydrophobicity: The overall hydrophobicity of the molecule, influenced by the dimethoxy substitution and other functional groups, is a critical determinant of antimicrobial activity. A balance between hydrophilicity and lipophilicity is often required for effective membrane disruption.[22]

  • Heterocyclic Core: The nature of the heterocyclic ring to which the dimethoxyphenyl group is attached can significantly impact the spectrum of antimicrobial activity.

C. Quantitative Data: Antimicrobial Activity of Representative Dimethoxyphenyl Compounds
Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Indole Diketopiperazine AlkaloidCompound 4aE. coli1.10-36.9 µM[23]
Indole Diketopiperazine AlkaloidCompound 4aC. gloeosporioides1.10-36.9 µM[23]
Naphthalene DerivativeCompound 69S. aureus16[24]
Quinone DerivativeCompound 28MRSA> Vancomycin[22]
D. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

  • Step 1: Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the dimethoxyphenyl compound in a 96-well microtiter plate containing a suitable broth medium.

  • Step 2: Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Step 3: Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Step 4: Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Step 5: MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

IV. Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the aging process and numerous diseases. Dimethoxyphenyl compounds, as phenolic derivatives, often possess significant antioxidant properties.

A. Mechanism of Action: Scavenging Free Radicals

The antioxidant activity of dimethoxyphenyl compounds is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group (if present) or to stabilize free radicals through resonance. The methoxy groups, being electron-donating, can increase the electron density of the aromatic ring, enhancing the compound's ability to scavenge free radicals.

B. Structure-Activity Relationship (SAR) Insights
  • Phenolic Hydroxyl Groups: The presence of free phenolic hydroxyl groups, in addition to the methoxy groups, generally enhances antioxidant activity.[25]

  • Methoxy Group Position: The position of the methoxy groups can influence the stability of the resulting phenoxy radical, thereby affecting the antioxidant capacity.[26]

  • Extended Conjugation: In chalcone structures, the extended π-conjugation system can contribute to the stabilization of free radicals.

C. Quantitative Data: Antioxidant Activity of Representative Dimethoxyphenyl Compounds
Compound ClassSpecific CompoundAssayActivityReference
2'-Aminochalcone(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneDPPHModerate[16]
Phenolic AcidSinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid)DPPH & FRAPHigh[25]
2-Methoxyphenol DerivativeAnalogue with methoxy substitutionDPPH, ABTS, ORACGood[27]
D. Experimental Protocol: DPPH Radical Scavenging Assay

This is a simple and widely used method for assessing the free radical scavenging activity of compounds.

  • Step 1: Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in a suitable solvent like methanol or ethanol.

  • Step 2: Reaction Mixture: Add various concentrations of the dimethoxyphenyl compound to the DPPH solution.

  • Step 3: Incubation: Incubate the reaction mixture in the dark for a specified period (e.g., 30 minutes).

  • Step 4: Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm). The discoloration of the purple DPPH solution is proportional to the radical scavenging activity of the compound.

  • Step 5: Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

V. Conclusion and Future Directions

The dimethoxyphenyl scaffold is a versatile and valuable platform for the design and development of new therapeutic agents with a wide range of biological activities. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for further research. Future efforts should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry approaches, as well as on elucidating their in vivo efficacy and safety profiles. The continued exploration of the therapeutic potential of dimethoxyphenyl compounds holds great promise for addressing unmet medical needs in oncology, inflammation, infectious diseases, and beyond.

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Sources

Foundational

The Natural Occurrence of 2-(3,5-Dimethoxyphenyl)ethanol: An In-depth Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and isolation of 2-(3,5-Dimethoxyp...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and isolation of 2-(3,5-Dimethoxyphenyl)ethanol, a phenolic compound of interest. While its presence in the natural world appears to be limited, this guide consolidates the current knowledge, focusing on its confirmed source in the orchid species Bulbophyllum odoratissimum. Furthermore, a plausible biosynthetic pathway is proposed based on established principles of secondary metabolism in plants. Methodologies for the extraction and isolation of this compound are detailed, drawing from established protocols for related phenolic constituents from its natural source. This guide serves as a foundational resource for researchers interested in the further investigation and potential applications of this naturally occurring phenethyl alcohol derivative.

Introduction: Unveiling a Niche Natural Product

Phenolic compounds represent a vast and diverse group of secondary metabolites in plants, lauded for their wide array of biological activities and structural complexities. Among these, phenethyl alcohols and their derivatives are recognized for their roles as signaling molecules, defense compounds, and contributors to floral fragrances. 2-(3,5-Dimethoxyphenyl)ethanol, with its distinct dimethoxy substitution pattern on the aromatic ring, presents a molecule of interest for natural product chemists and pharmacologists. However, unlike its more common isomers, the natural occurrence of 2-(3,5-Dimethoxyphenyl)ethanol is not widespread, making its discovery and study a notable endeavor. This guide aims to provide a detailed technical overview of the current understanding of this compound's natural origins, biosynthesis, and the methodologies required for its isolation and characterization.

Natural Occurrence: A Rare Orchid Metabolite

To date, the confirmed natural source of 2-(3,5-Dimethoxyphenyl)ethanol is the orchid species Bulbophyllum odoratissimum . This epiphytic orchid, found in the subtropical and montane forests of Asia, is known to produce a variety of phenolic compounds, including phenanthrenes, bibenzyls, and flavonoids[1][2]. The presence of 2-(3,5-Dimethoxyphenyl)ethanol and its glycosidic precursor, 3,5-dimethoxyphenethyl alcohol 4-O-alpha-D-glucopyranoside, has been reported in phytochemical investigations of this plant[3].

Table 1: Confirmed Natural Source of 2-(3,5-Dimethoxyphenyl)ethanol

Organism KingdomFamilyGenusSpeciesCompound Form(s) Identified
PlantaeOrchidaceaeBulbophyllumodoratissimum2-(3,5-Dimethoxyphenyl)ethanol, 3,5-dimethoxyphenethyl alcohol 4-O-alpha-D-glucopyranoside

The limited known distribution of this compound suggests a specialized biosynthetic pathway within this particular orchid species, potentially linked to its ecological niche or defense mechanisms. Further screening of related Bulbophyllum species and other members of the Orchidaceae family may reveal additional natural sources.

Proposed Biosynthetic Pathway: A Symphony of Enzymes

The biosynthesis of 2-(3,5-Dimethoxyphenyl)ethanol in Bulbophyllum odoratissimum is hypothesized to follow the general phenylpropanoid pathway, a cornerstone of secondary metabolism in plants. This pathway utilizes the aromatic amino acids L-phenylalanine or L-tyrosine as primary precursors. The subsequent steps involve a series of enzymatic modifications, including deamination, hydroxylation, methylation, reduction, and potentially glycosylation.

Core Phenylpropanoid Pathway

The initial steps involve the conversion of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , or the conversion of L-tyrosine to p-coumaric acid, catalyzed by Tyrosine Ammonia-Lyase (TAL) [4][5]. These enzymes represent a critical regulatory point, channeling carbon from primary metabolism into the vast array of phenolic compounds.

Formation of the Phenethyl Alcohol Backbone

The C6-C2 skeleton of phenethyl alcohols can be formed through several routes. One plausible pathway involves the decarboxylation of cinnamic acid or its derivatives, followed by a series of reductions.

The Crucial Role of O-Methyltransferases (OMTs)

The characteristic 3,5-dimethoxy substitution pattern of the target molecule points to the indispensable role of O-methyltransferases (OMTs) . These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring. It is likely that a precursor with hydroxyl groups at the 3 and 5 positions is sequentially methylated by specific OMTs. The presence and substrate specificity of OMTs in orchids have been documented and are key to the diversity of their secondary metabolites[6].

Glycosylation: A Masking and Storage Strategy

The identification of a glycoside of 2-(3,5-Dimethoxyphenyl)ethanol suggests the action of glycosyltransferases . These enzymes attach a sugar moiety, such as glucose, to the hydroxyl group of the ethanol side chain. Glycosylation often serves to increase the water solubility of a compound, facilitate its storage in the vacuole, and protect it from degradation until it is needed by the plant.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Biosynthetic_Pathway cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_modification Modification and Diversification L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H C6-C2_Precursor C6-C2 Precursor (e.g., Phenylacetic acid derivative) p-Coumaric_Acid->C6-C2_Precursor Chain shortening (e.g., β-oxidation) Dihydroxylated_Intermediate 3,5-Dihydroxyphenethyl alcohol C6-C2_Precursor->Dihydroxylated_Intermediate Hydroxylation & Reduction Monomethoxylated_Intermediate 3-Hydroxy-5-methoxyphenethyl alcohol Dihydroxylated_Intermediate->Monomethoxylated_Intermediate OMT (SAM) Target_Molecule 2-(3,5-Dimethoxyphenyl)ethanol Monomethoxylated_Intermediate->Target_Molecule OMT (SAM) Glycoside 3,5-Dimethoxyphenethyl alcohol 4-O-alpha-D-glucopyranoside Target_Molecule->Glycoside Glycosyltransferase (UDP-glucose)

Caption: Proposed biosynthetic pathway of 2-(3,5-Dimethoxyphenyl)ethanol.

Extraction and Isolation: A Methodical Approach

The isolation of 2-(3,5-Dimethoxyphenyl)ethanol from Bulbophyllum odoratissimum requires a systematic approach involving extraction, fractionation, and chromatography. The following protocol is a generalized methodology based on successful isolation of other phenolic compounds from this plant[3].

Plant Material and Extraction
  • Collection and Preparation: The whole plant of Bulbophyllum odoratissimum is collected, washed, and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature. This can be achieved through maceration with periodic agitation or through more efficient methods like Soxhlet extraction[7][8]. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract, containing a complex mixture of compounds, is then fractionated to separate compounds based on their polarity.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This process separates non-polar, medium-polar, and highly polar compounds into their respective fractions. Phenolic compounds like 2-(3,5-Dimethoxyphenyl)ethanol are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The enriched fraction is further purified using chromatographic techniques to isolate the target compound.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC or HPLC: Fractions showing the presence of the target compound are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Below is a DOT language script for a diagram illustrating the experimental workflow for isolation.

Isolation_Workflow Plant_Material Bulbophyllum odoratissimum (Whole Plant) Grinding Drying and Grinding Plant_Material->Grinding Extraction Methanol/Ethanol Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction (Enriched with Phenolics) Fractionation->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Final_Purification Preparative TLC or HPLC Purified_Fractions->Final_Purification Target_Compound Pure 2-(3,5-Dimethoxyphenyl)ethanol Final_Purification->Target_Compound

Caption: Experimental workflow for the isolation of 2-(3,5-Dimethoxyphenyl)ethanol.

Biological Activity: A Frontier for Investigation

Currently, there is a lack of specific studies on the biological activities of 2-(3,5-Dimethoxyphenyl)ethanol. However, the known activities of structurally similar compounds and other metabolites from Bulbophyllum odoratissimum provide a basis for postulating potential areas of investigation.

  • Cytotoxic Activity: Several phenolic compounds isolated from Bulbophyllum odoratissimum have demonstrated cytotoxic effects against various cancer cell lines[3]. This suggests that 2-(3,5-Dimethoxyphenyl)ethanol could also possess cytotoxic properties and warrants investigation as a potential anticancer agent.

  • Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. Structurally related phenethyl alcohols and their derivatives have shown activity against a range of bacteria and fungi. Therefore, it is plausible that 2-(3,5-Dimethoxyphenyl)ethanol may exhibit antimicrobial effects.

  • Anti-inflammatory Activity: Many plant-derived phenolic compounds possess anti-inflammatory properties by modulating various inflammatory pathways. The anti-inflammatory potential of 2-(3,5-Dimethoxyphenyl)ethanol remains an unexplored but promising area of research.

Further research is imperative to elucidate the specific biological activities and pharmacological potential of this unique natural product.

Conclusion and Future Directions

2-(3,5-Dimethoxyphenyl)ethanol stands as a rare and intriguing natural product, with its confirmed occurrence limited to the orchid Bulbophyllum odoratissimum. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its natural source and proposed biosynthesis to methodologies for its isolation. The elucidation of its specific biological activities represents a significant frontier for future research. Further phytochemical screening of related plant species may uncover additional natural sources, while detailed enzymatic and genetic studies are needed to fully unravel its biosynthetic pathway. The information presented herein serves as a valuable resource for researchers poised to explore the chemistry, biology, and potential applications of this unique phenolic compound.

References

  • Ethnobotany, Phytochemistry, Biological Activities, and Health-Promoting Effects of the Genus Bulbophyllum. PubMed Central. [Link]

  • Cytotoxic phenolics from Bulbophyllum odoratissimum. ResearchGate. [Link]

  • Characterization of a multifunctional methyltransferase from the orchid Vanilla planifolia. SpringerLink. [Link]

  • Water-soluble phenolic glycosides from the whole plant of Bulbophyllum odoratissimum. ResearchGate. [Link]

  • A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach. Frontiers in Plant Science. [Link]

  • Changes in activity of l-phenylalanine ammonialyase and l-tyrosine ammonialyase in orchid leaves infested by Pseudococcus maritimus (Ehrhorn) (Hemiptera; Sternorrhyncha; Pseudococcidae). ResearchGate. [Link]

  • Plant Phenylalanine/Tyrosine Ammonia-lyases. PubMed. [Link]

  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PubMed Central. [Link]

  • Extraction, isolation and characterization of bioactive compounds from plants' extracts. PubMed. [Link]

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Exploratory

A Technical Guide to 2-(3,5-Dimethoxyphenyl)ethanol: A Metabolically Stabilized Resveratrol Analog for Therapeutic Development

Executive Summary Resveratrol, a naturally occurring polyphenol, has garnered significant scientific interest for its diverse therapeutic properties, including antioxidant, anti-inflammatory, cardioprotective, and anti-c...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Resveratrol, a naturally occurring polyphenol, has garnered significant scientific interest for its diverse therapeutic properties, including antioxidant, anti-inflammatory, cardioprotective, and anti-cancer effects.[1] However, its clinical translation is severely hampered by poor metabolic stability and low bioavailability, primarily due to the rapid sulfation and glucuronidation of its hydroxyl groups. This guide introduces 2-(3,5-Dimethoxyphenyl)ethanol, a structural analog of resveratrol, designed to overcome these limitations. By replacing the vulnerable hydroxyl groups with more stable methoxy groups and saturating the stilbene double bond, this analog presents a promising candidate for drug development. This document provides a comprehensive technical overview of its chemical properties, a representative synthetic route, its biological activities, proposed mechanisms of action, and standardized protocols for its evaluation.

The Rationale for Resveratrol Analogs

The Therapeutic Promise of Resveratrol

Resveratrol (trans-3,5,4'-trihydroxystilbene) is a phytoalexin found in grapes, berries, and peanuts.[2] Its biological activities are vast, targeting a wide spectrum of cellular pathways involved in inflammation, oxidative stress, and cell proliferation.[3] It is known to be a potent activator of SIRT1, a key regulator of cellular metabolism and aging, and interacts with numerous other targets, including mTOR, JAK, and NF-κB.[3] These interactions form the basis of its potential in preventing and treating a range of chronic diseases.

The Challenge: Metabolic Instability and Low Bioavailability

Despite its high potency in in vitro models, the therapeutic efficacy of resveratrol in vivo is limited. Following oral administration, it is extensively and rapidly metabolized in the intestines and liver. The free hydroxyl groups are primary targets for phase II conjugation enzymes, leading to the formation of glucuronide and sulfate derivatives that are quickly eliminated from the body. This first-pass metabolism results in extremely low plasma concentrations of the active, unconjugated form, necessitating high doses that pose practical and safety challenges.[1]

Strategic Modification: The Role of Methoxylation

To enhance the drug-like properties of resveratrol, medicinal chemists have focused on creating analogs with improved metabolic profiles. A primary strategy is the methylation of the hydroxyl groups. Methoxy groups are less susceptible to conjugation reactions, which can significantly increase the metabolic stability and oral bioavailability of the compound.[4] Furthermore, methoxylated stilbenes have often demonstrated equal or even superior biological activity compared to their hydroxylated parent compounds, suggesting that this modification does not compromise, and may even enhance, therapeutic efficacy.[4][5] 2-(3,5-Dimethoxyphenyl)ethanol incorporates this principle, featuring two methoxy groups at the 3 and 5 positions, analogous to resveratrol's A-ring.

Physicochemical Profile of 2-(3,5-Dimethoxyphenyl)ethanol

Structural Analysis

2-(3,5-Dimethoxyphenyl)ethanol is structurally related to the A-ring and ethyl bridge of resveratrol. The key modifications are the replacement of the 3,5-hydroxyl groups with methoxy groups and the absence of the B-ring and the trans-double bond. These changes are predicted to increase lipophilicity and metabolic stability.

Caption: Comparative structures of Resveratrol and 2-(3,5-Dimethoxyphenyl)ethanol.

Key Properties

All quantitative data for the subject compound are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name 2-(3,5-dimethoxyphenyl)ethanol
CAS Number 7417-20-1[6]
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Physical Form Solid or liquid
Purity Typically ≥95%
Storage Sealed in dry, room temperature conditions
InChI Key UGODKVFPYBAMPX-UHFFFAOYSA-N

Representative Synthetic Pathway

While multiple synthetic routes are possible, a common and reliable method for preparing phenylethanol derivatives involves the reduction of the corresponding phenylacetic acid or its ester derivative. This approach is efficient and utilizes readily available starting materials.

Retrosynthetic Analysis & Logic

The target molecule, 2-(3,5-Dimethoxyphenyl)ethanol, can be disconnected at the C-O bond of the alcohol, identifying an ethyl group attached to the dimethoxybenzene ring. This structure is readily accessible via the reduction of a carbonyl group at the benzylic position. A suitable precursor is ethyl 3,5-dimethoxyphenylacetate, which can be prepared by Fischer esterification of 3,5-dimethoxyphenylacetic acid. The acid itself can be synthesized from 3,5-dimethoxyacetophenone via the Willgerodt-Kindler reaction. This multi-step synthesis is a robust and well-documented pathway for this class of compounds.[7]

Step-by-Step Protocol: Reduction of Ethyl 3,5-Dimethoxyphenylacetate

This protocol is adapted from established procedures for the synthesis of similar phenylethanol compounds.[8]

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the flask. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve ethyl 3,5-dimethoxyphenylacetate (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Reaction Execution: Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching (Fieser method): Cautiously quench the reaction by slowly adding water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is critical for forming a granular, easily filterable precipitate of aluminum salts.

  • Workup: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake thoroughly with additional solvent.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield 2-(3,5-Dimethoxyphenyl)ethanol.

Preclinical Assessment of Biological Activity

While direct studies on 2-(3,5-Dimethoxyphenyl)ethanol are emerging, its activity can be inferred from research on structurally similar methoxylated resveratrol analogs.

Antioxidant and Anti-inflammatory Potential

Resveratrol analogs are frequently evaluated for their ability to scavenge free radicals and inhibit inflammatory responses. Methoxylated analogs have demonstrated potent antioxidant activity, in some cases superior to resveratrol, in assays like the ABTS radical scavenging test.[9] The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[10] The 3,5-dimethoxy substitution pattern is expected to contribute significantly to these activities.

Antiproliferative and Pro-apoptotic Activity in Cancer Models

A key area of investigation for resveratrol analogs is oncology. Numerous studies have shown that methoxylated derivatives exhibit potent antiproliferative activity against various human cancer cell lines, including colon, lung, and breast cancer.[2][5] For example, 3,5,2',4'-tetramethoxy-trans-stilbene showed significantly stronger growth inhibitory activity (IC₅₀ of 0.8 µg/ml) compared to resveratrol (IC₅₀ of 18.7 µg/ml) in human colon cancer cells, inducing apoptosis as the mechanism of cell death.[5] The enhanced metabolic stability of these analogs allows for sustained cellular concentrations, which is crucial for triggering apoptotic pathways.

Neuroprotective Properties

The ability of resveratrol to protect against neuroinflammatory and neurodegenerative processes is well-documented.[11] Analogs are being investigated for similar or enhanced neuroprotective effects. Studies have shown that some analogs can inhibit acetylcholinesterase and provide neuroprotection in in vivo models of neuroinflammation.[11] Given that ethanol itself can have complex, dose-dependent neuroprotective or neurotoxic effects,[12][13] investigating a stable, non-alcoholic analog like 2-(3,5-Dimethoxyphenyl)ethanol is a promising avenue for developing therapies for neurodegenerative disorders.

Proposed Mechanisms of Action

The biological effects of 2-(3,5-Dimethoxyphenyl)ethanol are likely mediated through the modulation of key signaling pathways that are also targets of resveratrol.

Modulation of Pro-inflammatory Signaling (NF-κB Pathway)

A central mechanism for the anti-inflammatory effects of many polyphenols is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[14] 2-(3,5-Dimethoxyphenyl)ethanol, like other active analogs, is hypothesized to interfere with this cascade, potentially by inhibiting the IKK complex that phosphorylates IκBα, thereby preventing NF-κB activation.

NFkB_Pathway Proposed Inhibition of NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB:n->p_IkBa NFkB NF-κB (Active) IkBa_NFkB:e->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Transcription Activates Analog 2-(3,5-Dimethoxyphenyl)ethanol Analog->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Standardized Experimental Protocols for Evaluation

To ensure reproducibility and comparability of data, standardized protocols are essential. The following are core assays for characterizing the biological activity of 2-(3,5-Dimethoxyphenyl)ethanol.

In Vitro Antiproliferative Activity (MTT Assay Workflow)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15]

MTT_Workflow MTT Assay Workflow for Antiproliferative Screening start Start: Cancer Cell Line Culture step1 1. Cell Seeding Seed cells into 96-well plates (e.g., 5x10³ cells/well) and incubate for 24h. start->step1 step2 2. Compound Treatment Treat cells with serial dilutions of 2-(3,5-Dimethoxyphenyl)ethanol. Include vehicle control (e.g., DMSO). step1->step2 step3 3. Incubation Incubate for desired time period (e.g., 24, 48, or 72 hours). step2->step3 step4 4. MTT Addition Add MTT reagent (e.g., 5 mg/mL solution) to each well and incubate for 2-4 hours. step3->step4 step5 5. Formazan Solubilization Remove media, add solubilizing agent (e.g., DMSO, isopropanol) to dissolve purple formazan crystals. step4->step5 step6 6. Absorbance Reading Read absorbance on a plate reader at ~570 nm. step5->step6 step7 7. Data Analysis Calculate percent viability relative to control. Determine IC₅₀ value using non-linear regression. step6->step7 end End: IC₅₀ Value Determined step7->end

Caption: A standardized workflow for determining the IC₅₀ of a test compound.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 2-(3,5-Dimethoxyphenyl)ethanol for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 10-100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

  • Data Analysis: Compare the nitrite levels in treated wells to the LPS-only control to determine the percentage of NO inhibition. Calculate the IC₅₀ value.

In Vitro Antioxidant Capacity (ABTS Radical Scavenging Assay)
  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

  • Assay Setup: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

  • Reaction: Add a small volume of the test compound (2-(3,5-Dimethoxyphenyl)ethanol at various concentrations) to the diluted ABTS•+ solution.

  • Measurement: Record the decrease in absorbance at 734 nm after a set incubation period (e.g., 6 minutes).

  • Data Analysis: Calculate the percentage of inhibition of the ABTS radical. Compare the activity to a standard antioxidant like Trolox or gallic acid to determine the Trolox Equivalent Antioxidant Capacity (TEAC) or an IC₅₀ value.[16]

Conclusion and Future Outlook

2-(3,5-Dimethoxyphenyl)ethanol represents a strategically designed resveratrol analog that addresses the primary pharmacokinetic shortcomings of its parent compound. The replacement of hydroxyl groups with stable methoxy moieties is a proven strategy for enhancing metabolic stability and bioavailability, which is critical for clinical translation. Preclinical data from similar methoxylated analogs strongly suggest that this compound will possess potent antioxidant, anti-inflammatory, and antiproliferative properties.

Future research should focus on direct in vitro and in vivo characterization of 2-(3,5-Dimethoxyphenyl)ethanol. Key next steps include comprehensive pharmacokinetic studies to confirm its improved bioavailability, head-to-head efficacy studies against resveratrol in animal models of cancer and neuroinflammation, and detailed mechanistic studies to fully elucidate its molecular targets. The evidence-based design of this analog makes it a highly promising candidate for development into a next-generation therapeutic agent.

References

  • Jeong, E. H., et al. (2015). In Vitro Genotoxicity Assessment of a Novel Resveratrol Analogue, HS-1793. Toxicological Research, 31(1), 75–81. Available from: [Link]

  • Li, H., et al. (2019). Design, synthesis and biological evaluation of a series of new resveratrol analogues as potential anti-cancer agents. Royal Society Open Science, 6(9), 190981. Available from: [Link]

  • Kim, M., et al. (2020). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. Molecules, 25(21), 5178. Available from: [Link]

  • Wilson, C. L., et al. (2008). In Vitro evaluation of the cytotoxic and anti-proliferative properties of resveratrol and several of its analogs. Experimental and Molecular Pathology, 86(3), 198-205. Available from: [Link]

  • de Oliveira, M. R., et al. (2020). In silico, in vitro and in vivo studies indicate resveratrol analogue as a potential alternative for neuroinflammatory disorders. Life Sciences, 249, 117538. Available from: [Link]

  • Kim, Y. R., et al. (2013). Resveratrol analog 4-[2-(3,5-dimethoxyphenyl)vinyl]pyridine reduces differentiation of the 3T3-L1 adipocyte. Pharmaceutical Biology, 51(1), 96-99. Available from: [Link]

  • Rhodium Archive. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. Available from: [Link]

  • Google Patents. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 195-202. Available from: [Link]

  • Park, J. H., et al. (2001). Resveratrol Analog, 3,5,2',4'-tetramethoxy-trans-stilbene, Potentiates the Inhibition of Cell Growth and Induces Apoptosis in Human Cancer Cells. Archives of Pharmacal Research, 24(5), 441-445. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. Available from: [Link]

  • Keawpradub, N., et al. (2022). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Journal of Ethnopharmacology, 285, 114881. Available from: [Link]

  • Yamamoto, S., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Molecules, 27(21), 7245. Available from: [Link]

  • Bouyahya, A., et al. (2022). Antioxidant and Anti-Inflammatory Activities of Ethanol Extract from Daucus crinitus Desf. Pharmaceuticals, 15(11), 1391. Available from: [Link]

  • Wang, J., et al. (2013). Neuroprotection & mechanism of ethanol in stroke and traumatic brain injury therapy: new prospects for an ancient drug. CNS & Neurological Disorders - Drug Targets, 12(1), 115-125. Available from: [Link]

  • Lee, S. E., et al. (2016). Antioxidant activities and oxidative stress inhibitory effects of ethanol extracts from Cornus officinalis on raw 264.7 cells. BioMed Research International, 2016, 8049418. Available from: [Link]

  • Rauf, A., et al. (2017). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 22(10), 1649. Available from: [Link]

  • Brust, J. C. (2010). Ethanol and cognition: indirect effects, neurotoxicity and neuroprotection: a review. International Journal of Environmental Research and Public Health, 7(4), 1540-1557. Available from: [Link]

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Foundational

Exploring the Antioxidant Potential of 2-(3,5-Dimethoxyphenyl)ethanol: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive exploration of the antioxidant potential of 2-(3,5-Dimethoxyphenyl)ethanol, a phenolic compound of interest for its therapeutic promise. While direct experimental ev...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the antioxidant potential of 2-(3,5-Dimethoxyphenyl)ethanol, a phenolic compound of interest for its therapeutic promise. While direct experimental evidence on this specific molecule is emerging, this document synthesizes current knowledge from structurally related compounds to build a robust scientific case for its antioxidant capabilities. We delve into the theoretical underpinnings of its antioxidant activity, propose detailed methodologies for its synthesis and characterization, and outline a suite of in vitro and in vivo assays to rigorously evaluate its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate novel antioxidant agents. We will explore its potential mechanisms of action, including direct radical scavenging and modulation of key cellular signaling pathways such as Nrf2 and NF-κB.

Introduction: The Scientific Rationale

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Phenolic compounds, ubiquitous in the plant kingdom, have garnered significant attention for their potent antioxidant properties, primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2]

2-(3,5-Dimethoxyphenyl)ethanol belongs to the phenylethanoid class of compounds. Its structure, featuring a benzene ring with two methoxy groups at the 3 and 5 positions and a hydroxyethyl side chain, suggests a high potential for antioxidant activity. The methoxy substituents are known to enhance the electron-donating capacity of the phenolic system, a key determinant of radical scavenging efficacy. This guide will lay the groundwork for a systematic investigation into this promising molecule.

Chemical Profile and Synthesis

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
CAS Number 7417-20-1
Appearance Solid or liquid
Storage Sealed in dry, room temperature
Proposed Synthesis Workflow

A plausible synthetic route to 2-(3,5-Dimethoxyphenyl)ethanol can be adapted from established methods for similar compounds, such as the synthesis of 3,5-dimethoxybenzoic acid ethyl ester.[3] The proposed pathway involves the reduction of a 3,5-dimethoxyphenylacetic acid intermediate.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 3_5_Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Ethyl_3_5_Dimethoxybenzoate Ethyl 3,5-Dimethoxybenzoate 3_5_Dimethoxybenzoic_Acid->Ethyl_3_5_Dimethoxybenzoate Reflux Ethanol Ethanol, H₂SO₄ (cat.) Ethanol->Ethyl_3_5_Dimethoxybenzoate Ethyl_3_5_Dimethoxybenzoate_2 Ethyl 3,5-Dimethoxybenzoate Target_Compound 2-(3,5-Dimethoxyphenyl)ethanol Ethyl_3_5_Dimethoxybenzoate_2->Target_Compound Ether or THF Reducing_Agent LiAlH₄ or NaBH₄ Reducing_Agent->Target_Compound Radical_Scavenging Molecule 2-(3,5-Dimethoxyphenyl)ethanol Molecule_Radical Molecule Radical Molecule->Molecule_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Accepts H• Signaling_Pathways cluster_0 Nrf2 Pathway Activation cluster_1 NF-κB Pathway Inhibition Molecule_Nrf2 2-(3,5-Dimethoxyphenyl)ethanol Keap1 Keap1 Molecule_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes HO-1, NQO1, SOD ARE->Antioxidant_Enzymes Upregulates transcription Molecule_NFkB 2-(3,5-Dimethoxyphenyl)ethanol IKK IKK Molecule_NFkB->IKK Inhibits IkB IκBα IKK->IkB Prevents phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Remains bound to Inflammatory_Genes iNOS, COX-2 NFkB->Inflammatory_Genes Prevents nuclear translocation & transcription

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-(3,5-Dimethoxyphenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(3,5-Dimethoxyphenyl)ethanol (CAS No....

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(3,5-Dimethoxyphenyl)ethanol (CAS No. 7417-20-1). As a specialized aromatic alcohol, its unique properties necessitate a detailed understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond mere procedural lists to explain the rationale behind each recommendation, fostering a culture of safety grounded in scientific principles.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any handling of 2-(3,5-Dimethoxyphenyl)ethanol, a thorough risk assessment is mandatory.[1][2] This compound, while not classified as acutely toxic, presents definite hazards that require careful management.

GHS Classification and Associated Risks:

According to supplier Safety Data Sheets (SDS), 2-(3,5-Dimethoxyphenyl)ethanol is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[3][4][5][6]

The presence of the GHS07 pictogram, an exclamation mark, serves as an immediate visual warning for these hazards.[3]

The "Why" Behind the Hazard: The irritant nature of this compound is likely attributed to its chemical structure. As an aromatic alcohol, it can interact with and disrupt the lipid bilayers of skin cells and the delicate tissues of the eyes, leading to an inflammatory response. Understanding this mechanism underscores the critical importance of preventing direct physical contact.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal Protective Equipment (PPE) is essential but should be considered the final barrier.

  • Ventilation: All manipulations of 2-(3,5-Dimethoxyphenyl)ethanol, especially when handling the solid form which can create dust, should be conducted within a properly functioning chemical fume hood.[1][7][8] This is crucial to prevent the inhalation of any aerosols or fine particulates.

  • Designated Work Areas: Establish a clearly marked area for working with this compound to prevent cross-contamination of other laboratory surfaces.

  • Safe Work Practices: Avoid working alone in the laboratory.[1] Ensure that all personnel are trained on the specific hazards and handling procedures for this compound before they begin work.[1]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is non-negotiable when handling 2-(3,5-Dimethoxyphenyl)ethanol.[2][9]

  • Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, chemical safety goggles or a full-face shield are strongly recommended.[2][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, are required.[2][8][9] It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin from accidental contact.[8][9]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory to protect against spills.[8][9]

Safe Handling, Storage, and Disposal Protocols

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for safety.

Handling Procedures

When handling 2-(3,5-Dimethoxyphenyl)ethanol, which may be a solid or liquid, the following steps must be followed:[3]

  • Preparation: Before opening the container, ensure all necessary PPE is donned and you are working within a designated fume hood.

  • Dispensing: If it is a solid, use a spatula or scoop to transfer the material. Avoid creating dust. If it is a liquid, pour carefully to avoid splashing.

  • Post-Handling: After use, securely seal the container.[3] Thoroughly wash hands and any potentially exposed skin with soap and water, even after removing gloves.[10][11]

Storage Requirements

Proper storage is vital to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10] Room temperature storage is generally acceptable.[3]

  • Incompatibilities: Keep away from strong oxidizing agents, as these could potentially lead to a vigorous and hazardous reaction.

Spill Response

Prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel and the safety officer.

    • Restrict access to the spill area.

    • Follow institutional emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing 2-(3,5-Dimethoxyphenyl)ethanol, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Place it in a clearly labeled, sealed container and follow all local, state, and federal regulations for chemical waste disposal. Never dispose of this chemical down the drain.[5][9]

Emergency and First Aid Procedures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[5][11]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[7][10] If irritation develops or persists, seek medical attention.[7]

  • Inhalation: If dust or vapors are inhaled, move the person to fresh air.[7] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[10][11]

Data Summary Table

ParameterDataSource
Chemical Name 2-(3,5-Dimethoxyphenyl)ethanol[3]
CAS Number 7417-20-1[3]
Molecular Formula C10H14O3[3]
Physical Form Solid or liquid[3]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3][4]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[3][4]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[3]
Storage Sealed in dry, room temperature conditions[3]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of 2-(3,5-Dimethoxyphenyl)ethanol from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Receive & Verify Chemical B Review SDS & Conduct Risk Assessment A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Transfer to Designated Work Area C->D E Weigh/Measure Required Amount D->E F Perform Experiment E->F G Securely Close Primary Container F->G J Doff PPE Correctly F->J H Decontaminate Work Surface G->H I Segregate & Label Hazardous Waste H->I L Store for Waste Pickup I->L K Wash Hands Thoroughly J->K

Caption: Workflow for safe handling of 2-(3,5-Dimethoxyphenyl)ethanol.

References

  • 2-(3,4-Dimethoxyphenyl)ethanol - SAFETY DATA SHEET. (n.d.).
  • 2-(3,5-Dimethoxyphenyl)ethanol | 7417-20-1 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (n.d.).
  • Safety Data Sheet. (2024).
  • SAFETY DATA SHEET - CymitQuimica. (2025).
  • SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021).
  • Safer Handling of Alcohol in the Laboratory | NSTA. (n.d.).
  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025).

Sources

Foundational

thermal stability and degradation of 2-(3,5-Dimethoxyphenyl)ethanol

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(3,5-Dimethoxyphenyl)ethanol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for unde...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(3,5-Dimethoxyphenyl)ethanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of 2-(3,5-Dimethoxyphenyl)ethanol. While specific literature on the thermal behavior of this molecule is nascent, this document synthesizes foundational principles from analogous substituted phenylethanols and established analytical methodologies to propose likely degradation pathways and outline robust experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal liability of this compound for applications in pharmaceutical development, chemical synthesis, and materials science. We will explore predictive degradation chemistry, detail rigorous analytical workflows for characterization, and provide insights into interpreting the resulting data to establish a complete thermal stability profile.

Introduction: The Criticality of Thermal Stability

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like 2-(3,5-Dimethoxyphenyl)ethanol is a cornerstone of drug development and chemical manufacturing. The application of heat during processes such as drying, milling, and formulation (e.g., hot-melt extrusion) can induce chemical degradation, leading to a loss of potency, the formation of potentially toxic impurities, and alterations in physicochemical properties. Therefore, a priori knowledge of a molecule's response to thermal stress is not merely a regulatory requirement but a fundamental necessity for ensuring product quality, safety, and efficacy.

This guide addresses the specific challenges of 2-(3,5-Dimethoxyphenyl)ethanol, a substituted phenylethanol. The presence of the dimethoxy-substituted phenyl ring and the primary alcohol moiety dictates its chemical reactivity and, consequently, its degradation profile. Understanding this profile involves identifying the onset temperature of degradation, elucidating the degradation products, and determining the kinetics of the decomposition process.

Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)ethanol

A baseline understanding of the molecule's physical properties is essential before undertaking thermal analysis.

PropertyValueSource
Chemical Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol [1]
CAS Number 7417-20-1[2]
Physical Form Solid or liquid
Storage Sealed in dry, room temperature conditions

Predicted Thermal Degradation Pathways

Direct experimental studies on the thermal decomposition of 2-(3,5-Dimethoxyphenyl)ethanol are not extensively reported. However, by examining related structures, particularly 2-phenylethanol, we can postulate the most probable degradation mechanisms. Computational studies on 2-phenylethanol have identified that the preferred reaction channel for its thermal decomposition is a dehydration reaction to form styrene and water[3]. This occurs via a six-membered cyclic rearrangement. A secondary, higher-energy pathway involves the homolytic cleavage of the C-C bond to produce radicals[3].

Applying this precedent to 2-(3,5-Dimethoxyphenyl)ethanol, we can propose two primary degradation pathways:

  • Pathway A: Dehydration (Most Probable): The elimination of a water molecule from the ethanol side chain to form a vinyl group, resulting in the formation of 3,5-dimethoxystyrene . This is analogous to the dehydration of 1-phenylethanol to styrene, a well-documented reaction[4].

  • Pathway B: Cα-Cβ Bond Cleavage: Homolytic cleavage of the bond between the aromatic ring and the ethyl group, leading to the formation of a 3,5-dimethoxybenzyl radical and a hydroxymethyl (•CH₂OH) radical . This pathway typically requires higher energy compared to dehydration[3].

G cluster_main cluster_products A 2-(3,5-Dimethoxyphenyl)ethanol B 3,5-Dimethoxystyrene + H₂O A->B  Pathway A:  Dehydration  (Lower Energy) C 3,5-Dimethoxybenzyl Radical + •CH₂OH Radical A->C  Pathway B:  Cα-Cβ Cleavage  (Higher Energy) G start Sample of 2-(3,5-Dimethoxyphenyl)ethanol tga Thermogravimetric Analysis (TGA) (Non-isothermal) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc stress Isothermal Stress Study (Heat at T < Td) start->stress tga_result Determine Onset of Decomposition (Td) & Mass Loss % tga->tga_result dsc_result Identify Melting Point (Tm), Crystallization (Tc), and Other Thermal Events dsc->dsc_result profile Comprehensive Thermal Stability Profile tga_result->profile dsc_result->profile analysis Degradant Analysis (HPLC, LC-MS, GC-MS) stress->analysis analysis_result Identify & Quantify Degradation Products analysis->analysis_result analysis_result->profile

Caption: Integrated workflow for comprehensive thermal stability analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated or held at a constant temperature in a controlled atmosphere.[5] It is the primary technique for determining the temperature at which a material begins to degrade.

Expertise & Causality: The choice of heating rate is critical. A slow heating rate (e.g., 5-10 °C/min) provides better resolution of thermal events, while a faster rate may shift the onset of decomposition to a higher temperature.[6] The atmosphere is equally important; performing the analysis under an inert nitrogen atmosphere isolates inherent thermal stability, whereas an air atmosphere reveals oxidative stability.[5]

Detailed Protocol:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(3,5-Dimethoxyphenyl)ethanol into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen (or Air for oxidative studies) at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (T_d), often defined as the temperature at which 5% weight loss occurs.

    • Note the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] It detects thermal events such as melting, crystallization, and glass transitions, which are not associated with mass loss but are crucial for understanding the physical state of the material.

Expertise & Causality: Running a DSC in parallel with TGA is essential for correct data interpretation. An endothermic event on the DSC curve without a corresponding mass loss in the TGA thermogram indicates a phase transition (e.g., melting), not decomposition.[5] This distinction is vital for processes like hot-melt extrusion, where processing must occur above the melting point but below the decomposition temperature.

Detailed Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature just below the TGA onset temperature at 10 °C/min.

  • Data Analysis:

    • Identify endothermic peaks (melting) and exothermic peaks (crystallization).

    • Determine the melting point (T_m) and the enthalpy of fusion (ΔH_f).

Isothermal Stress Studies and Degradant Identification

Principle: While TGA provides the onset temperature, it does not identify the chemical nature of the degradation products. Isothermal stress studies involve holding the material at an elevated temperature for a defined period, followed by analysis of the stressed sample to identify and quantify any impurities formed.

Expertise & Causality: TGA mass loss is only an approximate indicator of degradation, and the actual potency loss is often significantly higher.[8] Therefore, chromatographic separation and identification are required for a true stability assessment. Techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection are ideal for this purpose. For volatile degradants, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[9]

Detailed Protocol:

  • Stress Conditions: Based on the TGA data, select a temperature approximately 20-30 °C below the determined onset of decomposition (T_d).

  • Sample Preparation: Place a known quantity of 2-(3,5-Dimethoxyphenyl)ethanol in a glass vial and heat it in a calibrated oven for a specified duration (e.g., 24, 48, or 72 hours). Include a control sample stored at ambient temperature.

  • Analytical Method (HPLC):

    • Dissolve the stressed and control samples in a suitable solvent (e.g., acetonitrile/water).

    • Analyze using a validated reverse-phase HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.

    • If degradation is observed, couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of the impurities, aiding in their structural elucidation.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Analyze the mass spectra of new peaks to propose structures for the degradation products, comparing them against the predicted pathways (e.g., searching for the mass of 3,5-dimethoxystyrene).

Summary and Conclusion

The thermal stability of 2-(3,5-Dimethoxyphenyl)ethanol is a critical parameter that must be thoroughly investigated to ensure its suitability for pharmaceutical and chemical applications. While direct data is limited, a scientifically sound assessment can be conducted by leveraging knowledge from analogous structures and employing a rigorous, multi-technique analytical approach.

The primary predicted degradation pathway is dehydration to form 3,5-dimethoxystyrene. A robust experimental plan, integrating TGA, DSC, and isothermal stress studies with chromatographic analysis (HPLC, LC-MS), is essential for confirming this pathway and establishing a definitive stability profile. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently evaluate the thermal behavior of this molecule, enabling informed decisions in process development and formulation design.

References

  • Lukes, P., & Locke, B. R. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). The effect of solvents on the thermal degradation products of two Amadori derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, L., et al. (2014). Thermal decomposition of 2-phenylethanol: A computational study on mechanism. ResearchGate. Available at: [Link]

  • Ghosh, A., et al. (2015). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. National Institutes of Health (NIH). Available at: [Link]

  • TA Instruments. Thermal Methods of Analysis. Available at: [Link] (Note: This is a representative link for general thermal analysis principles, the original search result link was to a presentation slide deck which may not be a stable URL).

  • ResearchGate. Thermogravimetric Analysis (TGA). Available at: [Link]

  • Shinde, S. Chapter-2 Thermal Methods of Analysis. Available at: [Link]

  • Ferreira, A. M., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed. Available at: [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

Sources

Exploratory

A Researcher's Guide to Sourcing and Utilizing 2-(3,5-Dimethoxyphenyl)ethanol for Advanced Synthesis

For Immediate Release Shanghai, China – January 11, 2026 – In the dynamic landscape of pharmaceutical and materials science research, the procurement of high-purity, well-characterized starting materials is a critical de...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 11, 2026 – In the dynamic landscape of pharmaceutical and materials science research, the procurement of high-purity, well-characterized starting materials is a critical determinant of experimental success. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of sourcing research-grade 2-(3,5-Dimethoxyphenyl)ethanol (CAS No. 7417-20-1), a key precursor in the synthesis of medicinally relevant stilbenoid compounds such as resveratrol and its analogs. This guide offers a curated analysis of reputable suppliers, strategic considerations for procurement, and a detailed, field-proven experimental protocol for its application in a Wittig reaction, a cornerstone of modern organic synthesis.

Introduction: The Strategic Importance of 2-(3,5-Dimethoxyphenyl)ethanol in Stilbenoid Synthesis

2-(3,5-Dimethoxyphenyl)ethanol is a substituted phenylethanol derivative that serves as a pivotal building block in the synthesis of a wide array of bioactive molecules. Its 3,5-dimethoxy substitution pattern is particularly significant as it is a common feature in many naturally occurring and synthetically modified stilbenoids. These compounds, including the well-known antioxidant resveratrol, are extensively investigated for their potential therapeutic properties, which span from cardioprotective and neuroprotective to anticancer and anti-inflammatory activities.[1][2][3]

The purity and structural integrity of 2-(3,5-Dimethoxyphenyl)ethanol are paramount, as any impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final stilbenoid product. Therefore, a thorough evaluation of potential suppliers is a crucial first step in any research endeavor utilizing this compound.

Identifying and Evaluating Suppliers for Research-Grade 2-(3,5-Dimethoxyphenyl)ethanol

The selection of a reliable supplier for research chemicals is a multi-faceted process that extends beyond simple cost comparison. For a specialized reagent like 2-(3,5-Dimethoxyphenyl)ethanol, researchers must prioritize purity, batch-to-batch consistency, and the availability of comprehensive technical documentation. The following table provides a comparative summary of several reputable suppliers offering this compound.

SupplierProduct Number/SKUPurityAvailable QuantitiesKey Documentation
Sigma-Aldrich AMBH95E085E595%100 MG, 250 MG, 1 GCertificate of Analysis (CoA), Certificate of Origin (COO)
ChemicalBook CB7711488Varies by supplierVaries by supplierLinks to multiple suppliers with varying documentation[4]
Ambeed, Inc. (via Sigma-Aldrich) A60308095%100 MG, 250 MG, 1 GCoA, COO
Shanghai RenYue Chemical Technology Co., Ltd. VariesVariesVariesInquire with supplier
Yantai ShengKailun Chemical Technology Co., Ltd. VariesVariesVariesInquire with supplier

Note: The information provided in this table is based on publicly available data and is subject to change. Researchers are strongly advised to contact suppliers directly for the most current product specifications and availability.

The Criticality of a Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document when sourcing research-grade chemicals. It provides lot-specific information on the purity of the compound, typically determined by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and may also include data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure. Researchers should carefully scrutinize the CoA to ensure the purity meets the requirements of their intended application.

Experimental Protocol: Synthesis of a Stilbenoid Derivative via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5][6][7][8] In the context of stilbenoid synthesis, 2-(3,5-Dimethoxyphenyl)ethanol can be converted to the corresponding phosphonium salt, which is then used to generate the ylide for reaction with an appropriate benzaldehyde derivative.

This protocol outlines the synthesis of a resveratrol analog, (E)-3,5-dimethoxy-4'-methoxystilbene, a compound with potential biological activity.[1]

Step 1: Conversion of 2-(3,5-Dimethoxyphenyl)ethanol to 2-(3,5-Dimethoxyphenyl)ethyl Bromide

Causality: The hydroxyl group of the starting alcohol is not a good leaving group for the subsequent SN2 reaction to form the phosphonium salt. Therefore, it must first be converted to a better leaving group, such as a bromide.

  • Reagents: 2-(3,5-Dimethoxyphenyl)ethanol, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,5-Dimethoxyphenyl)ethanol and triphenylphosphine in dry dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of carbon tetrabromide in dichloromethane to the cooled, stirring solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(3,5-Dimethoxyphenyl)ethyl bromide.

Step 2: Synthesis of the Triphenylphosphonium Salt

Causality: The phosphonium salt is the direct precursor to the Wittig reagent (ylide). Its formation is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.

  • Reagents: 2-(3,5-Dimethoxyphenyl)ethyl bromide, Triphenylphosphine (PPh₃), Toluene or Acetonitrile.

  • Procedure:

    • Dissolve 2-(3,5-Dimethoxyphenyl)ethyl bromide and triphenylphosphine in toluene or acetonitrile.

    • Heat the mixture at reflux for 12-24 hours. A white precipitate of the phosphonium salt will form.

    • Cool the reaction mixture to room temperature and collect the solid by filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the phosphonium salt under vacuum.

Step 3: The Wittig Reaction

Causality: A strong base is required to deprotonate the phosphonium salt, generating the nucleophilic ylide. The ylide then attacks the carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate which subsequently collapses to form the desired alkene and triphenylphosphine oxide.[6][7]

  • Reagents: (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, 4-Methoxybenzaldehyde, Sodium hydride (NaH) or n-Butyllithium (n-BuLi), Dry Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt in dry THF.

    • Cool the suspension in an ice bath.

    • Carefully add a strong base (e.g., sodium hydride or n-butyllithium) portion-wise. The formation of the ylide is often indicated by a color change (typically to orange or red).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the ylide solution back to 0 °C and add a solution of 4-methoxybenzaldehyde in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield (E)-3,5-dimethoxy-4'-methoxystilbene.

Visualization of the Supplier Selection Workflow

A systematic approach to supplier selection is crucial for ensuring the quality and consistency of research materials. The following diagram illustrates a logical workflow for this process.

G A Define Research Needs (Purity, Quantity, Budget) B Initial Supplier Screening (Online Databases, Catalogues) A->B C Request Quotations & Technical Documents B->C D Evaluate Supplier Documentation (CoA, MSDS) C->D E Assess Supplier Reputation (Peer Recommendations, Literature) C->E F Compare Cost vs. Quality D->F E->F G Select Primary & Secondary Suppliers F->G H Place Trial Order G->H I In-house Quality Control of Received Material H->I J Approve Supplier for Future Purchases I->J

Caption: A workflow diagram for the selection of a chemical supplier.

Conclusion

The successful synthesis of stilbenoid compounds for research and development hinges on the quality of the starting materials. 2-(3,5-Dimethoxyphenyl)ethanol is a key precursor in this field, and its careful sourcing is a critical, albeit often overlooked, aspect of the experimental process. By following a systematic approach to supplier evaluation and employing robust, well-understood synthetic methodologies like the Wittig reaction, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the pace of discovery.

References

  • Google Patents. EP2202215A2 - Novel process for the synthesis of (E)
  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Refubium - Freie Universität Berlin. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Anjum Shahzad, S., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(54), 34246-34274. [Link]

  • University of California, Irvine. A Solvent Free Wittig Reaction. [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5547. [Link]

  • SciSpace. Synthetic approaches toward stilbenes and their related structures. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]

  • MDPI. De Novo Synthesis of Resveratrol from Sucrose by Metabolically Engineered Yarrowia lipolytica. [Link]

Sources

Foundational

An In-depth Technical Guide to the Commercial Availability and Purity of 2-(3,5-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(3,5-Dimethoxyphenyl)ethanol is a key chemical intermediate with growing significance in synthetic chemistry and pharmaceutical development. Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,5-Dimethoxyphenyl)ethanol is a key chemical intermediate with growing significance in synthetic chemistry and pharmaceutical development. Its utility as a building block demands a thorough understanding of its commercial availability, purity standards, and the analytical methodologies required to verify its quality. This guide provides a comprehensive overview for researchers and drug development professionals, detailing commercial sources, common purity grades, and potential process-related impurities. Furthermore, it offers detailed, field-proven protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower scientists in making informed decisions for their specific research applications.

Introduction: The Scientific Context of 2-(3,5-Dimethoxyphenyl)ethanol

2-(3,5-Dimethoxyphenyl)ethanol, with a molecular weight of 182.22 g/mol , is a phenethyl alcohol derivative characterized by a benzene ring substituted with two methoxy groups at positions 3 and 5. This substitution pattern imparts specific chemical properties that make it a valuable precursor in the synthesis of more complex molecules. In the pharmaceutical landscape, related dimethoxyphenyl structures are explored for their potential bioactivity. For instance, compounds with similar moieties are investigated as selective serotonin 5-HT2A receptor agonists, which have shown promise in treating psychiatric disorders[1]. The structural backbone of 2-(3,5-Dimethoxyphenyl)ethanol can be found in various natural products and is used as a synthon in the development of novel therapeutic agents.

Given its role as a foundational starting material, the purity of 2-(3,5-Dimethoxyphenyl)ethanol is of paramount importance. The presence of impurities, even in trace amounts, can lead to unintended side reactions, lower yields of the desired product, and the generation of difficult-to-remove byproducts, ultimately compromising the integrity and reproducibility of research and development efforts.

Commercial Availability and Sourcing

2-(3,5-Dimethoxyphenyl)ethanol is commercially available from a range of chemical suppliers that cater to the research and bulk chemical markets. The purity offered by these vendors typically ranges from 95% to 97%, which is suitable for many research and development applications. However, for more sensitive applications, such as the synthesis of active pharmaceutical ingredients (APIs), further purification may be necessary.

It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier. This document should detail the purity as determined by a specific analytical method (e.g., GC, HPLC, or NMR) and list any identified impurities.

Table 1: Prominent Commercial Suppliers of 2-(3,5-Dimethoxyphenyl)ethanol

SupplierTypical PurityCAS NumberNoteworthy Information
Sigma-Aldrich (Merck)95%7417-20-1Often sold through Aldrich Partner, Ambeed, Inc.
ChemicalBook95%, 97%[2]7417-20-1Aggregates listings from various global suppliers[2].
BLD PharmCustom Purity27318-86-1 (related compound)Offers a wide range of organic building blocks[3][4].
Activate Scientific95%7417-20-1Provides various quantities for research purposes.[2]
Matrix Scientific97%7417-20-1Specializes in fine chemicals for research.[2]

Understanding Purity: Specifications and Potential Impurities

The synthesis of 2-(3,5-Dimethoxyphenyl)ethanol can introduce several process-related impurities. A common synthetic route involves the reduction of a corresponding phenylacetic acid or its ester. Potential impurities may include:

  • Starting Materials: Unreacted 3,5-dimethoxyphenylacetic acid or its derivatives.

  • Over-reduction Products: Formation of 1,3-dimethoxy-5-ethylbenzene.

  • Solvent Residues: Trace amounts of solvents used during synthesis and purification (e.g., tetrahydrofuran, diethyl ether, ethanol).

  • Isomeric Impurities: Positional isomers such as 2-(3,4-dimethoxyphenyl)ethanol or 2-(2,5-dimethoxyphenyl)ethanol, which can be difficult to separate due to similar physical properties.

The presence of these impurities can significantly impact downstream applications. Therefore, robust analytical methods are essential to confirm the purity and identity of the procured material.

Analytical Gold Standards for Purity Verification

A multi-pronged analytical approach is recommended for the comprehensive assessment of 2-(3,5-Dimethoxyphenyl)ethanol purity. HPLC, GC-MS, and NMR spectroscopy each provide unique and complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of non-volatile and thermally stable compounds. A reverse-phase method is typically employed for compounds like 2-(3,5-Dimethoxyphenyl)ethanol.

Expert Insight: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the relatively non-polar analyte. A gradient elution is preferred over an isocratic method to ensure the timely elution of all potential impurities with varying polarities, providing a more comprehensive impurity profile.

Detailed Protocol for HPLC Analysis:

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, to improve peak shape).

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of 2-(3,5-Dimethoxyphenyl)ethanol in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (based on the UV absorbance of the dimethoxyphenyl chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities. It offers high separation efficiency and provides structural information from the mass spectrum of each component.

Expert Insight: A temperature ramp is crucial in GC to separate compounds with different boiling points. The initial low temperature allows for the separation of highly volatile impurities (like residual solvents), while the ramp to a higher temperature ensures the elution of the main analyte and any less volatile byproducts.

Detailed Protocol for GC-MS Analysis:

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • A moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents:

    • Dichloromethane or Methanol (GC grade).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane or methanol.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Estimate purity by the area percentage of the main peak in the total ion chromatogram (TIC).

    • Identify impurities by comparing their mass spectra against a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.

Expert Insight: ¹H NMR provides an unambiguous confirmation of the compound's identity by showing the characteristic signals for the aromatic, methylene, and methoxy protons with their expected chemical shifts, splitting patterns, and integrations.

Detailed Protocol for ¹H NMR Analysis:

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Structural Confirmation:

      • Confirm the presence of a triplet around 2.8 ppm (Ar-CH₂-).

      • A triplet around 3.8 ppm (-CH₂-OH).

      • A singlet around 3.7-3.8 ppm for the two equivalent methoxy groups (-OCH₃).

      • A singlet or finely split multiplet for the aromatic protons around 6.3-6.5 ppm.

    • Purity Assessment:

      • Integrate all peaks and look for signals that do not correspond to the main compound or the solvent. The relative integration of impurity peaks can give a semi-quantitative estimate of their levels.

Visualization of Analytical Workflow and Chemical Structures

A systematic approach is essential for the thorough evaluation of 2-(3,5-Dimethoxyphenyl)ethanol.

G cluster_0 Purity Verification Workflow start Receive Sample of 2-(3,5-Dimethoxyphenyl)ethanol hplc HPLC Analysis (Quantitative Purity, Non-Volatiles) start->hplc Primary Screen gcms GC-MS Analysis (Volatiles, Impurity ID) start->gcms Secondary Screen nmr ¹H NMR Analysis (Structural Confirmation) start->nmr Identity Check data Data Integration & Analysis hplc->data gcms->data nmr->data report Final Purity Report & Certificate of Analysis data->report

Caption: Workflow for comprehensive purity assessment.

G cluster_1 Target Compound cluster_2 Potential Impurities node_A 2-(3,5-Dimethoxyphenyl)ethanol node_B 3,5-Dimethoxyphenylacetic acid (Starting Material) node_C 2-(3,4-Dimethoxyphenyl)ethanol (Isomer)

Caption: Target molecule and common process impurities.

Conclusion

For scientists engaged in drug discovery and development, the adage "you are what you start with" holds particularly true. The commercial availability of 2-(3,5-Dimethoxyphenyl)ethanol from various suppliers provides accessibility, but it necessitates a vigilant and robust analytical verification of its purity. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, researchers can confidently ascertain the quality of their starting material, thereby ensuring the integrity, reproducibility, and success of their synthetic endeavors. This guide provides the foundational knowledge and practical protocols to establish such a self-validating system in any research laboratory.

References

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. Journal of Medicinal Chemistry. [Link]

  • A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - ResearchGate. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Reduction of 3,5-Dimethoxyphenylacetic Acid to 2-(3,5-Dimethoxyphenyl)ethanol

Abstract This application note provides a comprehensive guide for the efficient and high-yield reduction of 3,5-dimethoxyphenylacetic acid to its corresponding primary alcohol, 2-(3,5-dimethoxyphenyl)ethanol. This transf...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the efficient and high-yield reduction of 3,5-dimethoxyphenylacetic acid to its corresponding primary alcohol, 2-(3,5-dimethoxyphenyl)ethanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. We present a detailed protocol utilizing lithium aluminum hydride (LAH), a powerful reducing agent, along with in-depth discussions on reaction mechanisms, safety considerations, and alternative reagents. The provided methodologies are designed for researchers, scientists, and professionals in drug development, ensuring reproducibility and safety.

Introduction: Synthetic Importance and Strategic Considerations

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. 2-(3,5-Dimethoxyphenyl)ethanol is a valuable building block, featuring a substitution pattern common in natural products and pharmacologically active compounds. The successful and clean conversion of 3,5-dimethoxyphenylacetic acid requires a robust reducing agent capable of overcoming the resonance stability of the carboxylate group.

Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity.[1][2] Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are ineffective for reducing carboxylic acids, LAH readily reduces a wide range of functional groups, including esters, amides, and nitriles.[1][3] However, the high reactivity of LAH necessitates stringent safety precautions and meticulous experimental technique.[4][5][6] An alternative, more chemoselective reagent, borane (BH₃), can also be employed, particularly when other reducible functional groups are present in the molecule that need to be preserved.[7][8][9]

This guide will primarily focus on the LAH-mediated reduction, providing a detailed, field-proven protocol.

Mechanistic Insights: The Role of Hydride Donors

The reduction of a carboxylic acid with lithium aluminum hydride is a multi-step process.

  • Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LAH in an acid-base reaction. This initial step results in the formation of a lithium carboxylate salt and the evolution of hydrogen gas.[8][10]

  • Coordination and Hydride Transfer: The aluminum center of the resulting aluminum carboxylate complex coordinates to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack. A hydride ion is then transferred from the aluminum hydride species to the carbonyl carbon.[10]

  • Intermediate Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde. This aldehyde intermediate is highly reactive and is immediately reduced further.[1][2][10]

  • Second Hydride Transfer: A second equivalent of hydride attacks the aldehyde carbonyl, forming an aluminum alkoxide.

  • Workup: The final step involves quenching the reaction with water and aqueous base to hydrolyze the aluminum alkoxide and neutralize any excess LAH, yielding the desired primary alcohol.[1][4][11]

Experimental Protocol: LAH Reduction of 3,5-Dimethoxyphenylacetic Acid

This protocol is designed for the safe and efficient reduction of 3,5-dimethoxyphenylacetic acid. Strict adherence to safety precautions is paramount when working with lithium aluminum hydride.

Materials and Equipment
Reagent/Material Grade Supplier Notes
3,5-Dimethoxyphenylacetic Acid≥98%e.g., Thermo Scientific, TCI AmericaStarting material.[12][13]
Lithium Aluminum Hydride (LAH)1.0 M solution in THF or powdere.g., Sigma-AldrichHighly reactive, handle with care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Reaction solvent.
Diethyl EtherAnhydrousDilution and extraction solvent.
Sodium Hydroxide (NaOH)Pellets or solutionReagent GradeFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent.
Celite®Filtration aid.
Hydrochloric Acid (HCl)1 M aqueous solutionFor pH adjustment during workup.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Reflux condenser
Dropping funnelFor controlled addition of reagents.
Nitrogen or Argon gas supply with manifoldTo maintain an inert atmosphere.
Ice-water bathFor temperature control.
Separatory funnelFor extraction.
Rotary evaporatorFor solvent removal.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[5][6][14]

  • Fume Hood: All manipulations involving LAH must be performed in a certified chemical fume hood.[4]

  • Inert Atmosphere: LAH reacts violently with water and moisture.[5][6][15] The reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Quenching: The quenching of excess LAH is highly exothermic and releases flammable hydrogen gas.[4] Perform this step slowly and with adequate cooling.

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available.[5][6] Do not use water or carbon dioxide fire extinguishers on an LAH fire. [6]

Reaction Setup and Procedure

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_flask 1. Assemble dry glassware under N₂/Ar add_lah 2. Add LAH solution to THF in flask setup_flask->add_lah cool_flask 3. Cool flask to 0°C (ice bath) add_lah->cool_flask dissolve_acid 4. Dissolve 3,5-dimethoxyphenylacetic acid in dry THF add_acid 5. Add acid solution dropwise to LAH suspension cool_flask->add_acid dissolve_acid->add_acid warm_rt 6. Warm to room temperature and stir add_acid->warm_rt monitor_rxn 7. Monitor reaction by TLC warm_rt->monitor_rxn cool_again 8. Cool reaction to 0°C monitor_rxn->cool_again quench 9. Quench sequentially with H₂O, NaOH(aq), and H₂O (Fieser Method) cool_again->quench filter 10. Filter through Celite® quench->filter extract 11. Extract filtrate with diethyl ether filter->extract dry_concentrate 12. Dry organic layer and concentrate extract->dry_concentrate purify 13. Purify by column chromatography (if necessary) dry_concentrate->purify

Figure 1: Experimental workflow for LAH reduction.

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere of nitrogen or argon, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • LAH Addition: To the flask, add a solution of lithium aluminum hydride (1.0 M in THF, 2.0 equivalents) to anhydrous THF.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve 3,5-dimethoxyphenylacetic acid (1.0 equivalent) in a minimal amount of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension over 30-60 minutes. Control the addition rate to maintain the internal temperature below 10 °C. Hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): [4][5][11] Cool the reaction mixture back to 0 °C in an ice-water bath. For every 'x' grams of LAH used, quench the reaction by the slow, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide solution

    • '3x' mL of water This sequential addition should result in the formation of a granular white precipitate of aluminum salts.[1][4]

  • Filtration: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with diethyl ether or THF.

  • Extraction and Drying: Combine the filtrate and the washings. If necessary, wash the organic solution with water and brine in a separatory funnel. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(3,5-dimethoxyphenyl)ethanol.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

Alternative Methods and Considerations

For substrates containing functional groups that are also reduced by LAH (e.g., esters, amides, nitriles), a more chemoselective reducing agent is required.

Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane is a highly effective and selective reagent for the reduction of carboxylic acids in the presence of many other functional groups.[7][9][16][17] The reaction with borane typically proceeds under milder conditions and the workup is generally simpler than for LAH reductions.

Key Advantages of Borane:

  • Chemoselectivity: Borane will selectively reduce carboxylic acids in the presence of esters, ketones, and other functional groups.[7][8]

  • Safety: While still requiring careful handling, borane complexes are generally considered safer to handle than LAH.

Characterization of 2-(3,5-Dimethoxyphenyl)ethanol

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Infrared (IR) Spectroscopy: To verify the disappearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: If the product is a solid, its melting point can be compared to literature values.

Conclusion

The reduction of 3,5-dimethoxyphenylacetic acid to 2-(3,5-dimethoxyphenyl)ethanol is efficiently achieved using lithium aluminum hydride in anhydrous THF. The protocol detailed in this application note, when followed with strict adherence to safety procedures, provides a reliable method for obtaining the desired primary alcohol in high yield. For substrates requiring higher chemoselectivity, the use of borane-THF complex is a viable and often preferred alternative. The choice of reducing agent should be guided by the overall synthetic strategy and the presence of other functional groups in the starting material.

References

  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024-02-09). [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Princeton University, Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • IITian Explains via YouTube. Borane as a Reducing Agent || Very Selective Reducer. (2020-04-04). [Link]

  • Chemguide. reduction of carboxylic acids. [Link]

  • OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to alcohols using LiAlH4. (2023-01-22). [Link]

  • Dr. Aman via YouTube. How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. (2023-08-22). [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

  • ResearchGate. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • JoVE. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction. (2025-05-22). [Link]

  • University of Georgia. Standard Operating Procedure for Lithium Aluminum Hydride. [Link]

  • CSIR NET & GATE Chemistry via YouTube. Borane reduction mechanism || selective reduction of acids || solved problems. (2020-08-09). [Link]

  • Erowid. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. [Link]

  • PrepChem.com. Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. [Link]

Sources

Application

Application Note and Laboratory Protocol for the Synthesis of 2-(3,5-Dimethoxyphenyl)ethanol

Abstract: This document provides detailed protocols for the laboratory-scale synthesis of 2-(3,5-Dimethoxyphenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. Two primary synthetic routes comm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed protocols for the laboratory-scale synthesis of 2-(3,5-Dimethoxyphenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. Two primary synthetic routes commencing from 2-(3,5-Dimethoxyphenyl)acetic acid are presented: direct reduction using Borane-Tetrahydrofuran complex (BH₃-THF) and a two-step procedure involving the formation of an acid chloride intermediate followed by reduction with Sodium Borohydride. The rationale behind reagent selection, reaction mechanisms, and purification strategies are discussed in depth to provide researchers with a comprehensive guide for producing this compound with high purity and yield.

Introduction and Scientific Background

2-(3,5-Dimethoxyphenyl)ethanol is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its structural motif is present in compounds investigated for a range of pharmacological activities. The efficient and reliable synthesis of this alcohol is therefore of significant interest to researchers in medicinal chemistry and drug development.

This application note outlines two robust and scalable methods for the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol, starting from the commercially available 2-(3,5-Dimethoxyphenyl)acetic acid. The choice between the two protocols will depend on the specific requirements of the laboratory, including available reagents, safety infrastructure, and desired scale.

  • Protocol A details the direct reduction of the carboxylic acid using Borane-Tetrahydrofuran complex (BH₃-THF). This method is often favored for its high chemoselectivity, as borane preferentially reduces carboxylic acids over other carbonyl functionalities like esters.[1][2]

  • Protocol B describes a two-step approach. First, the carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). The resulting 2-(3,5-Dimethoxyphenyl)acetyl chloride is then reduced to the primary alcohol using the milder and more manageable reducing agent, Sodium Borohydride (NaBH₄).[3]

Synthesis Protocols

Protocol A: Direct Reduction with Borane-Tetrahydrofuran (BH₃-THF)

This protocol leverages the selective reducing power of borane for the direct conversion of a carboxylic acid to a primary alcohol.[1][2] The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup to yield the desired alcohol.[2]

Reagent/MaterialGradeSupplierCAS No.Notes
2-(3,5-Dimethoxyphenyl)acetic acid≥97%Sigma-Aldrich4670-10-4Starting material
Borane-Tetrahydrofuran complex1 M solution in THFSigma-Aldrich14044-65-6Highly reactive, moisture-sensitive
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich109-99-9Dry solvent is critical
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0For quenching and workup
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentVWR7757-82-6For drying organic layer
Diethyl Ether (Et₂O)ACS ReagentFisher Scientific60-29-7For extraction
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR144-55-8For washing
Saturated Sodium Chloride (Brine)ACS ReagentVWR7647-14-5For washing
  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen.

  • Dissolution of Starting Material: 2-(3,5-Dimethoxyphenyl)acetic acid (5.0 g, 25.5 mmol) is added to the flask, followed by anhydrous THF (50 mL). The mixture is stirred until the solid is completely dissolved.

  • Cooling: The flask is cooled to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: The Borane-Tetrahydrofuran complex (1 M solution in THF, 76.5 mL, 76.5 mmol, 3.0 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature at 0-5 °C. Vigorous gas evolution (H₂) will be observed.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching: The reaction is carefully quenched by slowly adding 1 M HCl (50 mL) at 0 °C.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Protocol_A cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation start Dissolve Acid in Anhydrous THF cool Cool to 0 °C start->cool add_bh3 Add BH3-THF Dropwise cool->add_bh3 react Stir at RT for 4h add_bh3->react quench Quench with 1M HCl react->quench extract Extract with Et2O quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end_product Crude 2-(3,5-Dimethoxyphenyl)ethanol concentrate->end_product

Caption: Workflow for the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol via direct borane reduction.

Protocol B: Two-Step Synthesis via Acid Chloride Intermediate

This method avoids the use of the highly reactive borane and instead proceeds through a more stable acid chloride intermediate. This can be advantageous in laboratories not equipped to handle large quantities of pyrophoric reagents.

Reagent/MaterialGradeSupplierCAS No.Notes
2-(3,5-Dimethoxyphenyl)acetic acid≥97%Sigma-Aldrich4670-10-4Starting material
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich7719-09-7Corrosive and moisture-sensitive
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich75-09-2Dry solvent is essential
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Catalytic amount
  • Reaction Setup: In a fume hood, a 250 mL round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a drying tube containing calcium chloride.

  • Reagent Addition: 2-(3,5-Dimethoxyphenyl)acetic acid (5.0 g, 25.5 mmol) is suspended in anhydrous dichloromethane (50 mL).

  • Catalyst and Reagent: A catalytic amount of DMF (2-3 drops) is added, followed by the slow, dropwise addition of thionyl chloride (3.7 mL, 51.0 mmol, 2.0 equivalents) at room temperature.[4][5]

  • Reaction: The mixture is stirred at room temperature for 30 minutes and then heated to reflux (approx. 40 °C) for 2 hours. The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: The reaction is cooled to room temperature, and the solvent and excess thionyl chloride are carefully removed under reduced pressure. The resulting crude 2-(3,5-Dimethoxyphenyl)acetyl chloride is used in the next step without further purification.

Reagent/MaterialGradeSupplierCAS No.Notes
Crude 2-(3,5-Dimethoxyphenyl)acetyl chloride-From Step 1-Moisture-sensitive
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2Reducing agent
Tetrahydrofuran (THF)ACS ReagentFisher Scientific109-99-9Solvent
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0For quenching
Ethyl AcetateACS ReagentVWR141-78-6For extraction
Saturated Sodium Chloride (Brine)ACS ReagentVWR7647-14-5For washing
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentVWR7757-82-6For drying
  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution of Acid Chloride: The crude 2-(3,5-Dimethoxyphenyl)acetyl chloride from the previous step is dissolved in THF (50 mL) and cooled to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Sodium borohydride (1.93 g, 51.0 mmol, 2.0 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[6]

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl (50 mL) at 0 °C.

  • Extraction: The mixture is extracted with ethyl acetate (3 x 50 mL).

  • Washing: The combined organic layers are washed with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

Protocol_B cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Reduction cluster_workup_b Workup & Isolation start_b Suspend Acid in Anhydrous DCM add_socl2 Add SOCl2 & DMF start_b->add_socl2 reflux Reflux for 2h add_socl2->reflux concentrate1 Concentrate in vacuo reflux->concentrate1 intermediate Crude Acid Chloride concentrate1->intermediate dissolve Dissolve in THF, Cool to 0 °C intermediate->dissolve add_nabh4 Add NaBH4 Portion-wise dissolve->add_nabh4 react_b Stir at RT for 2h add_nabh4->react_b quench_b Quench with 1M HCl react_b->quench_b extract_b Extract with EtOAc quench_b->extract_b wash_b Wash with Brine extract_b->wash_b dry_b Dry over Na2SO4 wash_b->dry_b concentrate2 Concentrate in vacuo dry_b->concentrate2 end_product_b Crude 2-(3,5-Dimethoxyphenyl)ethanol concentrate2->end_product_b

Caption: Workflow for the two-step synthesis of 2-(3,5-Dimethoxyphenyl)ethanol via an acid chloride intermediate.

Purification and Characterization

The crude product from either protocol can be purified by flash column chromatography on silica gel.

  • Purification Protocol:

    • The crude oil is adsorbed onto a small amount of silica gel.

    • The silica is loaded onto a column packed with silica gel in hexane.

    • The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Fractions are collected and analyzed by TLC.

    • Fractions containing the pure product are combined and concentrated under reduced pressure to yield 2-(3,5-Dimethoxyphenyl)ethanol as a colorless oil or a low-melting solid.

  • Expected Yield: 80-90% for both protocols.

Characterization Data

The identity and purity of the synthesized 2-(3,5-Dimethoxyphenyl)ethanol should be confirmed by spectroscopic methods.

Analysis Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.40 (t, J = 2.2 Hz, 1H), 6.35 (d, J = 2.2 Hz, 2H), 3.85 (t, J = 6.6 Hz, 2H), 3.78 (s, 6H), 2.85 (t, J = 6.6 Hz, 2H), 1.60 (br s, 1H, OH).[7]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 161.0, 140.5, 106.5, 98.0, 63.5, 55.3, 39.0.
FT-IR (neat)ν (cm⁻¹): 3350 (br, O-H), 2940, 2840 (C-H), 1600, 1460 (C=C, aromatic), 1155 (C-O).
Mass Spec. (EI)m/z (%): 182 (M⁺), 151, 121.

Mechanistic Insights and Rationale

Reduction of Carboxylic Acids

The direct reduction of carboxylic acids is challenging for many hydride reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[8][9][10][11] However, its high reactivity and violent reaction with protic solvents necessitate strict anhydrous conditions and careful handling.[10]

Borane (BH₃) offers a more chemoselective alternative.[12] It reacts faster with carboxylic acids than with many other functional groups.[1][2] The mechanism involves the initial reaction of the acidic proton of the carboxylic acid with borane to form a triacyloxyborane intermediate and hydrogen gas. This intermediate is then reduced to the primary alcohol upon hydrolytic workup.[2] The coordination of borane to the carbonyl oxygen activates it towards hydride attack.[3][13]

Reduction of Acid Chlorides

Acid chlorides are significantly more electrophilic than their parent carboxylic acids, making them susceptible to reduction by milder hydride reagents like sodium borohydride (NaBH₄).[3] NaBH₄ is generally not reactive enough to reduce carboxylic acids directly.[11] The conversion of the carboxylic acid to the acid chloride is a classic activation strategy. Thionyl chloride is a common reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[14]

Safety Considerations

  • Borane-Tetrahydrofuran complex is a flammable and corrosive liquid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.

  • Thionyl chloride is a corrosive and lachrymatory liquid. It reacts with water to release toxic gases (SO₂ and HCl). It should be handled with extreme care in a fume hood.

  • Sodium borohydride is a flammable solid that can release hydrogen gas upon contact with acid or water.

  • All solvents used are flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

Both presented protocols provide reliable and high-yielding pathways to 2-(3,5-Dimethoxyphenyl)ethanol. Protocol A offers a more direct route with high selectivity, while Protocol B utilizes more common and less hazardous reagents, which may be preferable in certain laboratory settings. The choice of method should be based on an assessment of available resources, scale, and safety considerations. The provided characterization data will serve as a benchmark for confirming the successful synthesis of the target compound.

References

  • Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Ball, M., et al. (2018). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 57(49), 16198-16202. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]

  • LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3,5-Dimethoxyphenoxy)ethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • Yoo, M., & Koh, D. (2021). 1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. IUCrData, 6(2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. Retrieved from [Link]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N'(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 123-133. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3-Isopropyl)-2,4,5-trimethoxyphenyl)-ethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (2006). Purification and characterization of alcohol oxidase from a genetically constructed over-producing strain of the methylotrophic yeast Hansenula polymorpha. Retrieved from [Link]

  • PubMed. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2,3-Dimethoxyphenyl)ethanol. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]

  • Apex Molecular. (2024). Deoxygenative Reduction of Esters to Ethers and Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012148457A1 - Process for reducing the concentration of acetic acid in a crude alcohol product.
  • CORE. (2012). Enantioselective Dynamic Process Reduction of a- and b-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain. Retrieved from [Link]

Sources

Method

High-Purity Isolation of 2-(3,5-Dimethoxyphenyl)ethanol via Automated Flash Column Chromatography

An Application Note for Drug Development Professionals Abstract 2-(3,5-Dimethoxyphenyl)ethanol is a key building block in the synthesis of various pharmacologically active molecules. Achieving high purity of this interme...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

2-(3,5-Dimethoxyphenyl)ethanol is a key building block in the synthesis of various pharmacologically active molecules. Achieving high purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API), as even trace impurities can alter biological activity or introduce toxicity.[1] This application note provides a detailed, field-proven protocol for the purification of 2-(3,5-Dimethoxyphenyl)ethanol using normal-phase flash column chromatography. We will explore the scientific rationale behind each step, from mobile phase selection using Thin Layer Chromatography (TLC) to the final isolation of the purified compound, ensuring a reproducible and scalable method suitable for research and process development environments.

Introduction: The Rationale for Purification

2-(3,5-Dimethoxyphenyl)ethanol possesses a moderately polar primary alcohol functional group and a less polar dimethoxy-substituted aromatic ring.[2] Synthetic routes to this compound often yield a crude mixture containing non-polar by-products (e.g., unreacted starting materials, over-reduction products) and highly polar impurities (e.g., residual acids, decomposition products).[3][4] Column chromatography is the technique of choice for isolating the target compound from these impurities, leveraging differences in polarity.[5]

The fundamental principle relies on differential partitioning of components between a polar stationary phase (silica gel) and a non-polar mobile phase.[6][7] Non-polar impurities have a higher affinity for the mobile phase and elute quickly, while the target alcohol, with its hydroxyl group, interacts more strongly with the polar silica gel, resulting in a longer retention time.[5] Highly polar impurities will remain strongly adsorbed to the stationary phase under the selected conditions.

Table 1: Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)ethanol

PropertyValueSource
CAS Number 7417-20-1[8]
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Physical Form Solid or Liquid
Key Functional Groups Primary Alcohol (-OH), Ether (-OCH₃), Aromatic Ring[9]

Preliminary Analysis & Method Development via TLC

Before committing to a large-scale column separation, Thin Layer Chromatography (TLC) is an indispensable tool for rapidly optimizing the mobile phase.[10][11] The goal is to identify a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound, ensuring good separation from impurities.[12] An Rƒ in this range typically translates well to column chromatography, allowing for efficient elution without excessive solvent consumption.

Protocol: TLC Method Development
  • Plate Preparation: Lightly draw an origin line with a pencil approximately 1 cm from the bottom of a silica gel TLC plate.[13]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the crude mixture on the origin line. It is also best practice to spot the starting material and a co-spot (crude mixture and starting material in the same spot) to aid in identification.[13]

  • Elution: Place the spotted TLC plate in a closed chamber containing a small amount of the test eluent. The chamber should be saturated with solvent vapors; placing a piece of filter paper inside helps achieve this.[13]

  • Solvent Selection: Start with a low-polarity mixture and gradually increase polarity. A common starting point for a compound of this nature is a mixture of hexanes and ethyl acetate.

    • Test 1: 90:10 Hexanes:Ethyl Acetate

    • Test 2: 80:20 Hexanes:Ethyl Acetate

    • Test 3: 70:30 Hexanes:Ethyl Acetate

  • Visualization: After the solvent front has moved about 90% up the plate, remove it and immediately mark the solvent front with a pencil.[13] Visualize the spots under a UV lamp (254 nm) and circle them.[14] A potassium permanganate (KMnO₄) stain can also be used, which reacts with the alcohol functional group, appearing as a yellow spot on a purple background.

  • Rƒ Calculation: Measure the distance from the origin to the center of the spot and divide it by the distance from the origin to the solvent front.[12] The optimal solvent system is selected based on the best separation and the target Rƒ value.

Table 2: Example TLC Solvent System Optimization

Solvent System (Hexanes:Ethyl Acetate)Target Compound RƒImpurity 1 Rƒ (Less Polar)Impurity 2 Rƒ (More Polar)Assessment
90:10 0.150.400.00Poor elution of target.
80:20 0.350.650.05Optimal. Good separation and ideal Rƒ.
70:30 0.550.800.15Rƒ too high; risk of co-elution with impurities.

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a sample size of approximately 1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales. A general rule is to use 30-50g of silica gel for every 1g of crude mixture.[6]

Materials and Reagents
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm)

  • Crude Sample: ~1 g of 2-(3,5-Dimethoxyphenyl)ethanol

  • Solvents: HPLC grade Hexanes and Ethyl Acetate

  • Equipment: Glass chromatography column (~40 mm diameter), fraction collector or test tubes, rotary evaporator, TLC plates and chamber.

Experimental Workflow

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Prepare Dry Load Sample Load 5. Load Sample onto Column DryLoad->Load Elute 6. Elute with Gradient & Collect Fractions Load->Elute Analyze 7. Analyze Fractions by TLC Elute->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Identify pure fractions Evap 9. Evaporate Solvent Pool->Evap Final 10. Pure Product Evap->Final

Caption: Workflow for the purification of 2-(3,5-Dimethoxyphenyl)ethanol.

Step-by-Step Methodology
  • Column Preparation (Wet Packing):

    • Secure the column vertically to a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[6] Add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexanes:Ethyl Acetate).[7] The consistency should be like a milkshake, easily pourable but not too dilute.

    • Quickly pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the column to dislodge air bubbles and ensure an evenly packed bed.[6]

    • Once all the silica has been added and has settled, add another ~1 cm layer of sand on top to protect the silica bed from being disturbed.[7] Drain the excess solvent until it is just level with the top of the sand. Never let the column run dry.[15]

  • Sample Preparation (Dry Loading):

    • Dissolve the 1g of crude material in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

    • Add ~2-3g of silica gel to this solution and mix thoroughly.

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[16] This technique prevents solvent-related band broadening and often results in superior separation compared to liquid loading.[15]

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded sample powder to the top of the prepared column, creating an even layer.

    • Gently add a small amount of the initial eluent (90:10 Hexanes:Ethyl Acetate) to the top of the column. Use pressure from a pipette bulb or an air line to carefully push this solvent through the sample layer and onto the main silica bed.

    • Once the sample is loaded, carefully fill the column with the eluent.

    • Begin the elution process, starting with the low-polarity mobile phase (e.g., 2-3 column volumes of 90:10 Hexanes:Ethyl Acetate) to elute the non-polar impurities.

    • Gradually increase the polarity of the mobile phase to the optimal condition determined by TLC (80:20 Hexanes:Ethyl Acetate) to elute the target compound. This is known as a step gradient.

    • Collect the eluate in fractions of equal volume (e.g., 10-20 mL per test tube).

  • Analysis, Pooling, and Isolation:

    • Systematically analyze the collected fractions by TLC. Spot every other fraction on a TLC plate to quickly identify which ones contain the product.

    • Based on the TLC analysis, combine all fractions that contain only the pure target compound.[17]

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-(3,5-Dimethoxyphenyl)ethanol.

    • Confirm the purity of the final product using a final TLC and other analytical methods such as NMR or HPLC.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution
Poor Separation / Overlapping Bands - Incorrect solvent system (too polar).- Column overloaded with sample.- Sample band too diffuse (liquid loading).- Re-optimize eluent with TLC for a lower Rƒ.- Reduce the amount of sample relative to silica.- Use the dry loading technique.
Cracked or Channeled Silica Bed - Column packed too quickly or unevenly.- Column ran dry at some point.- Repack the column carefully using the slurry method.- Always maintain the solvent level above the silica bed.
Streaking of Spots on TLC - Sample is too concentrated.- Compound is acidic/basic and interacting strongly with silica.- Dilute the sample before spotting.- Add a small amount (~0.5%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

Conclusion

The protocol described provides a robust and reproducible method for the purification of 2-(3,5-Dimethoxyphenyl)ethanol from common synthetic impurities. The foundational step of TLC-based method development is critical for success, ensuring an efficient separation that conserves time and solvent. By employing a dry loading technique and a step-gradient elution, this flash chromatography procedure yields the target compound with high purity, making it suitable for subsequent use in pharmaceutical synthesis and drug development pipelines.

References

  • University of California, Los Angeles (UCLA) Chemistry. Column chromatography. [Link]

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography Procedures. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

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  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [https://www.phenomenex.com/blogs/column-chromatography-principles-procedure-and-applications/]([Link] chromatography-principles-procedure-and-applications/)

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. [Link]

  • Chem Help ASAP. column chromatography & purification of organic compounds. [Link]

  • ResearchGate. What is a good way to select mobile phase in chromatography?. [Link]

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  • International Journal of Pharmaceutical Research and Applications. Recent Methods Used For Isolation And Purification Of Phytoconstituents. [Link]

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  • SIELC Technologies. Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column. [Link]

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  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

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  • ResearchGate. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

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Application

Application Note: High-Purity Synthesis of 2-(3,5-Dimethoxyphenyl)ethanol via Optimized Recrystallization

Abstract This document provides a detailed guide for the purification of 2-(3,5-Dimethoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis, to high purity using recrystallization techniques.[1] Two primary p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the purification of 2-(3,5-Dimethoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis, to high purity using recrystallization techniques.[1] Two primary protocols are presented: a single-solvent method using isopropanol and a more versatile dual-solvent (solvent/anti-solvent) method employing an ethyl acetate and hexane system. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reproducible results.

Introduction: The Need for Purity

2-(3,5-Dimethoxyphenyl)ethanol is a valuable building block in the synthesis of various biologically active molecules. As with any active pharmaceutical ingredient (API) intermediate, its purity is paramount. Residual starting materials, by-products, or other contaminants can lead to impurities in the final API, potentially affecting its safety, efficacy, and stability.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2][3] It leverages the differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[4][5] A successful recrystallization can significantly enhance the purity of 2-(3,5-Dimethoxyphenyl)ethanol, ensuring it meets the stringent requirements for downstream applications in drug development.

Principle of Recrystallization

The foundation of recrystallization lies in the principle that most solids are more soluble in a hot solvent than in a cold one.[4] The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3][6]

  • Filtration (Optional): If insoluble impurities are present, they are removed by hot gravity filtration.[7]

  • Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the "mother liquor."[2][3]

  • Isolation: Collecting the purified crystals by vacuum filtration.[8]

  • Drying: Removing residual solvent from the crystals.[2]

The key to a successful recrystallization is the selection of an appropriate solvent. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2][4]

Solvent System Selection for 2-(3,5-Dimethoxyphenyl)ethanol

The molecular structure of 2-(3,5-Dimethoxyphenyl)ethanol—containing a polar hydroxyl (-OH) group and a moderately non-polar dimethoxybenzene ring—suggests a compound of intermediate polarity. This structural insight guides the selection of potential solvent systems.

Method Solvent System Rationale Boiling Point (°C)
Method A: Single Solvent Isopropanol (IPA)The polarity of isopropanol is well-matched to the intermediate polarity of the target compound, providing a significant solubility differential between hot and cold conditions.82.5
Method B: Dual Solvent Ethyl Acetate / HexaneEthyl acetate is a good "solvent" in which the compound is readily soluble. Hexane acts as an "anti-solvent" or "bad" solvent, in which the compound is poorly soluble. This combination allows for fine-tuned control over the crystallization process.[9]Ethyl Acetate: 77.1Hexane: 69

Table 1: Proposed Solvent Systems for Recrystallization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Method A: Single-Solvent Recrystallization with Isopropanol

This method is straightforward and effective if the impurity profile is suitable.

Protocol Steps:

  • Dissolution: Place the crude 2-(3,5-Dimethoxyphenyl)ethanol (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 15-20 mL) and heat the mixture on a hotplate stirrer to a gentle boil.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just completely dissolves.[6] Avoid adding a large excess of solvent, as this will reduce the final yield.[10]

  • Hot Filtration (if necessary): If any solid impurities remain in the boiling solution, perform a hot gravity filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[7]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining mother liquor.[11]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 30 °C).

Recrystallization_Workflow_A cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying start Crude Solid in Flask add_ipa Add minimal hot Isopropanol start->add_ipa dissolve Saturated Solution add_ipa->dissolve cool_rt Slow cool to RT dissolve->cool_rt cool_ice Ice Bath cool_rt->cool_ice crystals Crystal Formation cool_ice->crystals filter Vacuum Filtration crystals->filter wash Wash with cold IPA filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Figure 1. Single-Solvent Recrystallization Workflow.

Method B: Dual-Solvent Recrystallization with Ethyl Acetate/Hexane

This method offers greater flexibility and is particularly useful when no single solvent provides the ideal solubility characteristics.

Protocol Steps:

  • Dissolution: Place the crude 2-(3,5-Dimethoxyphenyl)ethanol (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Induce Cloudiness (Saturation): While keeping the solution hot, slowly add hexane (the anti-solvent) dropwise until you observe a persistent faint cloudiness.[12] This indicates the solution is saturated.

  • Re-clarify: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, ensuring the solution is perfectly saturated at the boiling point.[13]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Method A.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of ethyl acetate and hexane (using a higher proportion of hexane, e.g., 1:4 ethyl acetate:hexane).

  • Drying: Dry the crystals to a constant weight as described previously.

Recrystallization_Workflow_B cluster_dissolution Dissolution & Saturation cluster_cooling Crystallization cluster_isolation Isolation & Drying start Crude Solid add_etOAc Dissolve in hot Ethyl Acetate start->add_etOAc add_hexane Add Hexane to Cloud Point add_etOAc->add_hexane reclarify Add drop of EtOAc to clarify add_hexane->reclarify saturated Saturated Solution reclarify->saturated cool_rt Slow cool to RT saturated->cool_rt cool_ice Ice Bath cool_rt->cool_ice crystals Crystal Formation cool_ice->crystals filter Vacuum Filtration crystals->filter wash Wash with cold Hexane/EtOAc filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Figure 2. Dual-Solvent Recrystallization Workflow.

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.[10]- The solution is supersaturated.[10]- Boil off some solvent to concentrate the solution and re-cool.[14]- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.[13][14]- Add a "seed crystal" of the pure compound.[14]
"Oiling out" occurs (product separates as an oil, not crystals). - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[10][15]- Ensure the melting point of your compound (approx. 46-49°C for the related 2-(3,4-Dimethoxyphenyl)ethanol) is considered when selecting solvents.[16][17]
Low recovery of purified product. - Too much solvent was used for dissolution.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[14]- Use a minimal amount of ice-cold solvent for washing.[11]- Ensure the funnel and receiving flask are pre-heated for hot filtration.[7]
Crystals are colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before the filtration step. Use sparingly, as it can adsorb the desired product as well.[2][7]

Table 2: Troubleshooting Guide for Recrystallization.

Conclusion

The protocols outlined provide robust and scientifically grounded methods for the purification of 2-(3,5-Dimethoxyphenyl)ethanol. By carefully selecting the solvent system and controlling the cooling rate, researchers can effectively remove impurities and obtain a high-purity product suitable for demanding applications in drug discovery and development. The troubleshooting guide serves as a practical resource for overcoming common challenges encountered during the recrystallization process.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

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Method

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-(3,5-Dimethoxyphenyl)ethanol

Abstract This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(3,5-Dimethoxyphenyl)ethanol. Developed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(3,5-Dimethoxyphenyl)ethanol. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol, from sample preparation to data analysis. The methodology is established on a C18 stationary phase with gradient elution and UV detection, ensuring high resolution and sensitivity. The choices behind the experimental design are explained to provide a deeper understanding of the chromatographic principles at play. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This document serves as a comprehensive resource for the reliable determination of 2-(3,5-Dimethoxyphenyl)ethanol in various sample matrices.

Principle of the Method

The quantification of 2-(3,5-Dimethoxyphenyl)ethanol, a moderately polar phenolic compound, is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). The fundamental principle of this technique is the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is selected for this method. The long alkyl chains of the C18 phase provide a hydrophobic surface that retains the analyte through van der Waals forces and hydrophobic interactions with the dimethoxyphenyl moiety of the molecule.

  • Mobile Phase: A gradient mixture of acidified water and an organic solvent (acetonitrile) is employed. The acidified water (typically with phosphoric or formic acid) ensures that the hydroxyl group on the ethanol chain remains protonated, preventing peak tailing and ensuring consistent retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, allows for the efficient elution of the target analyte while separating it from potential impurities with different polarities.

  • Detection: The dimethoxyphenyl ring in 2-(3,5-Dimethoxyphenyl)ethanol contains a chromophore that absorbs ultraviolet (UV) light. The identification and quantification of phenolic compounds are commonly performed using HPLC with a UV-Vis diode array detector (DAD)[1]. A photodiode array (PDA) or UV detector is used to measure the absorbance of the eluate at a specific wavelength (e.g., 275 nm), which is proportional to the concentration of the analyte.

This combination of stationary phase, mobile phase, and detection mode provides a selective and sensitive system for the accurate quantification of 2-(3,5-Dimethoxyphenyl)ethanol.

Materials and Methods

Reagents and Chemicals
  • 2-(3,5-Dimethoxyphenyl)ethanol reference standard (>95% purity)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC or Milli-Q grade)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler with temperature control

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following conditions were optimized for the separation and quantification of 2-(3,5-Dimethoxyphenyl)ethanol.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., Waters Sunfire™ C18, 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 30 minutes

Rationale for Conditions: A C18 column is the industry standard for separating moderately polar compounds[3]. The gradient elution ensures that the analyte is eluted with a good peak shape and is well-separated from potential impurities. A column temperature of 30 °C provides stable retention times and reduces viscosity, improving efficiency. The detection wavelength of 275 nm is selected based on the typical absorbance maxima for phenolic compounds; this should be confirmed by running a UV scan of a standard solution from 200-400 nm using the PDA detector.

Preparation of Standard and Sample Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is used as the diluent for all standard and sample preparations to ensure compatibility with the initial chromatographic conditions.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-(3,5-Dimethoxyphenyl)ethanol reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent.

  • A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation: The preparation of sample solutions will depend on the matrix. For a drug substance, a simple dissolution in the diluent may be sufficient. For a drug product, steps like extraction, filtration, or centrifugation may be necessary to remove excipients. A generic procedure is as follows:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of 2-(3,5-Dimethoxyphenyl)ethanol.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[4][5]. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[5][6].

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7].

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject a standard solution of 2-(3,5-Dimethoxyphenyl)ethanol.

    • Inject a sample solution.

    • If available, inject a placebo solution (sample matrix without the analyte).

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample to demonstrate that the analyte peak is resolved from any degradation products.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. Peak purity analysis (using a PDA detector) should pass for the analyte peak in the stressed samples, indicating it is spectrally homogeneous.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range[8].

  • Protocol:

    • Prepare at least five concentrations of the analyte across the range of 1-100 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies[9].

  • Protocol:

    • Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Concentration LevelMean Recovery (%)
Low (80%) 98.0 - 102.0
Medium (100%) 98.0 - 102.0
High (120%) 98.0 - 102.0
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision[10].

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[7].

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH or composition (± 2%)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

System Suitability and Data Analysis

Before sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

  • SST Protocol: Inject a working standard solution (e.g., 25 µg/mL) five times.

  • SST Acceptance Criteria:

ParameterAcceptance Criteria
%RSD for Peak Area ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
  • Quantification: The concentration of 2-(3,5-Dimethoxyphenyl)ethanol in the samples is calculated using the linear regression equation obtained from the calibration curve.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope

Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_standards Prepare Standard Solutions (Stock and Working) prep_samples Prepare Sample Solutions (Extraction, Dilution, Filtration) sequence_run Run Analytical Sequence (Blank, Standards, Samples) prep_standards->sequence_run prep_samples->sequence_run prep_mobile Prepare Mobile Phases system_setup System Setup & Equilibration prep_mobile->system_setup sst_check System Suitability Test (SST) system_setup->sst_check sst_check->sequence_run If SST Passes data_acq Data Acquisition & Integration sequence_run->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quantify Quantify Analyte in Samples cal_curve->quantify report Generate Final Report quantify->report

Caption: Workflow for the quantification of 2-(3,5-Dimethoxyphenyl)ethanol.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for the quantitative determination of 2-(3,5-Dimethoxyphenyl)ethanol. The method demonstrates excellent performance characteristics in terms of specificity, linearity, accuracy, and precision, meeting the stringent requirements of the ICH guidelines. The detailed protocol and the rationale behind the methodological choices provide a solid foundation for researchers and quality control analysts to implement this method for routine analysis and in support of drug development activities.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Kondyli, E., et al. (2019). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
  • ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015).
  • Taylor & Francis Online. (2021). Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online.
  • ACS Publications. (n.d.). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry.
  • Semantic Scholar. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). 2-(3,5-Dimethoxyphenyl)ethanol. Sigma-Aldrich.
  • Pharmaguideline. (2024).
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • AMSbiopharma. (2025).
  • ChemicalBook. (n.d.). 2-(3,5-DIMETHOXYPHENYL)ETHANOL. ChemicalBook.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.

Sources

Application

Application Note: A Comprehensive Guide to the Development and Validation of a GC-MS Method for the Analysis of 2-(3,5-Dimethoxyphenyl)ethanol

Abstract This document provides a detailed, science-first guide for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-(3,5-Dimethoxyphenyl)e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, science-first guide for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-(3,5-Dimethoxyphenyl)ethanol. This compound is of interest in various fields, including synthetic chemistry and metabolomics. Due to the polar nature of its hydroxyl group, direct GC analysis can be challenging. This guide therefore emphasizes a derivatization-based approach to enhance analyte volatility and improve chromatographic performance. We will cover the entire method development lifecycle, from initial analyte assessment and derivatization strategy to final method validation, providing both the procedural steps and the scientific rationale behind them.

Introduction and Analyte Characterization

2-(3,5-Dimethoxyphenyl)ethanol is an aromatic alcohol with potential applications as a building block in organic synthesis and as a metabolite in various biological systems. Accurate quantification is crucial for process control, purity assessment, and research applications. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive identification.

The primary challenge in the GC analysis of alcohols is the presence of the active hydrogen in the hydroxyl group. This can lead to intermolecular hydrogen bonding, resulting in poor peak shapes (tailing) and potential adsorption on the GC column or inlet liner.[1] To mitigate these effects and ensure a robust method, derivatization is often the most effective strategy.[2][3] This process replaces the active hydrogen with a non-polar group, thereby increasing the analyte's volatility and thermal stability, leading to improved chromatographic performance.[1]

Table 1: Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)ethanol

PropertyValueSource
Chemical Formula C₁₀H₁₄O₃[4]
Molecular Weight 182.22 g/mol [4][5]
CAS Number 7417-20-1[4][6][7][8]
Physical Form Solid or liquid[4]
Storage Sealed in dry, room temperature[4][7]

Method Development Strategy: A Derivatization-First Approach

Our strategy is centered around converting the polar alcohol into a more GC-amenable derivative. Silylation is one of the most common and effective derivatization techniques for compounds containing hydroxyl groups.[1]

The Rationale for Silylation

Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The general reaction is as follows:

R-OH + Silylating Agent → R-O-TMS + Byproduct

This transformation yields a derivative that is:

  • More Volatile: The elimination of hydrogen bonding allows the compound to transition into the gas phase at a lower temperature.

  • More Thermally Stable: The resulting silyl ether is generally more stable than the parent alcohol at the elevated temperatures of the GC inlet and column.[1]

  • Less Polar: This leads to more symmetric peaks and reduced column adsorption.

A common and highly effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[3] The reactivity order for silylation generally follows: alcohols > phenols > carboxylic acids > amines, making it highly suitable for our target analyte.[3]

Experimental Protocol: Sample Preparation and Derivatization

This protocol outlines the steps for the silylation of 2-(3,5-Dimethoxyphenyl)ethanol.

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous Pyridine or Acetonitrile (as solvent)

  • 2 mL GC vials with screw caps and septa

  • Heating block or oven

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of 2-(3,5-Dimethoxyphenyl)ethanol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. From this, prepare working standards and calibration standards by serial dilution.

  • Aliquoting: Pipette 100 µL of the standard or sample solution into a 2 mL GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This is crucial as silylation reagents are sensitive to water.[3]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to reconstitute the dried residue. Then, add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a starting point.[3]

  • Reaction: Cap the vial tightly and heat at 70-80 °C for 45-60 minutes to ensure the reaction goes to completion.[3][9]

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

G cluster_prep Sample Preparation & Derivatization Workflow start Start: Sample/Standard Aliquot (100 µL) evap Evaporate to Dryness (Nitrogen Stream) start->evap reconstitute Reconstitute in Solvent (100 µL Pyridine) evap->reconstitute add_reagent Add Silylating Agent (100 µL BSTFA + 1% TMCS) reconstitute->add_reagent react Cap Vial & Heat (70°C for 60 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject

Figure 1. Workflow for sample preparation and silylation.

GC-MS Instrumental Parameters

The following tables outline the recommended starting parameters for the GC-MS analysis. These should be considered a baseline and may require further optimization for specific instrumentation and applications.

Gas Chromatography (GC) Conditions

The choice of a non-polar column is logical for the analysis of the non-polar TMS-derivatized analyte. For underivatized alcohols, a polar column such as one with a wax phase would be a more appropriate choice to handle the polarity of the hydroxyl group.[10]

Table 2: Recommended GC Parameters

ParameterRecommended SettingRationale
GC Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A versatile, low-bleed, non-polar column ideal for MS applications and well-suited for separating the derivatized analyte.
Inlet Type Split/SplitlessAllows for flexibility in managing analyte concentration.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks. Splitless mode may be used for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert carrier gas, standard for most MS applications.
Flow Rate 1.2 mL/min (Constant Flow)Provides optimal column efficiency and resolution.
Oven Program Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)The initial temperature is high enough to quickly elute the solvent. The ramp rate is designed to elute the TMS-derivatized analyte as a sharp, symmetrical peak in a reasonable timeframe.
Mass Spectrometry (MS) Conditions

Table 3: Recommended MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVUniversal standard for EI-MS, ensuring consistent fragmentation and allowing for comparison with spectral libraries.
Acquisition Mode Full Scan (for method development) & Selected Ion Monitoring (SIM) (for quantification)Full Scan (e.g., m/z 50-450) is used to identify the analyte and its fragments. SIM mode provides superior sensitivity and selectivity for quantitative analysis.
MS Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
MS Quad Temp. 150 °CStandard temperature to ensure stable mass filtering.
Solvent Delay 3-4 minutesPrevents the high concentration of solvent from entering the MS source, which would damage the filament.

Method Validation Protocol

Once the method is developed and optimized, it must be validated to ensure it is fit for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

G cluster_validation Method Validation Workflow specificity Specificity (Analyze Blank Matrix) linearity Linearity & Range (5-7 Point Calibration Curve) specificity->linearity accuracy Accuracy (Spike Recovery at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ (Calculated from Calibration) linearity->lod_loq robustness Robustness (Vary GC Parameters) precision->robustness

Figure 2. Logical flow of the method validation process.
Validation Experiments

1. Specificity:

  • Protocol: Prepare and analyze a blank matrix sample (solvent and derivatization reagents only).

  • Objective: To demonstrate that no endogenous components interfere with the retention time and mass spectrum of the derivatized analyte.

2. Linearity and Range:

  • Protocol: Prepare a series of at least 5-7 calibration standards spanning the expected concentration range. Perform the derivatization and inject each standard. Plot the peak area response versus concentration and perform a linear regression.

  • Objective: To establish the linear relationship between analyte concentration and instrument response.

3. Accuracy (Recovery):

  • Protocol: Spike a blank matrix with the analyte at three different concentration levels (e.g., low, medium, high). Analyze these samples in triplicate and calculate the percent recovery.

  • Objective: To determine the closeness of the measured value to the true value.

4. Precision:

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples at a single concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst.

  • Objective: To assess the degree of scatter between a series of measurements.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Calculate LOD and LOQ from the standard deviation of the response (σ) and the slope (S) of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

Acceptance Criteria

The following table provides typical acceptance criteria for method validation.

Table 4: Validation Acceptance Criteria

ParameterAcceptance Criterion
Linearity Correlation Coefficient (R²) ≥ 0.995
Accuracy Recovery within 80-120%
Precision Relative Standard Deviation (RSD) ≤ 15%
Specificity No significant interfering peaks at the analyte's retention time

Conclusion

This application note details a systematic and robust approach for developing and validating a GC-MS method for the analysis of 2-(3,5-Dimethoxyphenyl)ethanol. By employing a silylation derivatization strategy, the inherent challenges of analyzing polar alcohols by GC are overcome, leading to excellent peak shape, sensitivity, and reproducibility. The provided instrumental parameters serve as a strong foundation for method optimization, and the outlined validation protocol ensures that the final method is accurate, precise, and fit for purpose in regulated and research environments.

References

  • Schimmelmann Research. Derivatizing Compounds: Available Compounds: Reference Materials. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • GL Sciences. Alcohols-Glycols | Products. Available at: [Link]

  • U.P.B. Sci. Bull., Series B. (2011). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1. Available at: [Link]

  • ACS Publications. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PMC. Available at: [Link]

  • National Center for Biotechnology Information. 2-(2,3-Dimethoxyphenyl)ethanol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2019). An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production. PMC. Available at: [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. Available at: [Link]

Sources

Method

The Versatility of 2-(3,5-Dimethoxyphenyl)ethanol in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery and natural product synthesis, the 3,5-dimethoxyphenyl motif stands out as a privileged scaffold. Its presenc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery and natural product synthesis, the 3,5-dimethoxyphenyl motif stands out as a privileged scaffold. Its presence in a myriad of biologically active molecules, including the renowned anticancer agent combretastatin and the antioxidant resveratrol, underscores its significance. 2-(3,5-Dimethoxyphenyl)ethanol, a readily accessible primary alcohol, serves as a versatile and strategic building block for accessing these complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of 2-(3,5-Dimethoxyphenyl)ethanol, offering detailed application notes and field-proven protocols for its key transformations. Our focus is to empower researchers, scientists, and drug development professionals with the practical knowledge to leverage this valuable synthetic intermediate in their programs.

The strategic importance of 2-(3,5-Dimethoxyphenyl)ethanol lies in the latent reactivity of its constituent functional groups. The primary alcohol can be readily transformed into a variety of functionalities, including aldehydes, halides, and tosylates, thereby opening avenues for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-rich aromatic ring, adorned with two methoxy groups, is primed for electrophilic aromatic substitution, although its primary role in the context of this guide is as a key structural element in the target molecules.

This document will detail the following key transformations of 2-(3,5-Dimethoxyphenyl)ethanol, providing not just the "how" but also the "why" behind the chosen methodologies:

  • Oxidation to 3,5-Dimethoxyphenylacetaldehyde: A pivotal intermediate for olefination reactions.

  • Conversion to 2-(3,5-Dimethoxyphenyl)ethyl Bromide: A reactive electrophile for alkylation reactions.

  • Tosylation to 2-(3,5-Dimethoxyphenyl)ethyl Tosylate: An activated intermediate for nucleophilic substitution.

For each transformation, we will provide a detailed, step-by-step protocol, a discussion of the reaction mechanism, and insights into the practical aspects of the procedure. Furthermore, we will illustrate how the resulting intermediates can be seamlessly integrated into the synthesis of high-value compounds.

I. Oxidation to 3,5-Dimethoxyphenylacetaldehyde: A Gateway to Stilbenes and Combretastatin Analogs

The oxidation of 2-(3,5-Dimethoxyphenyl)ethanol to its corresponding aldehyde, 3,5-dimethoxyphenylacetaldehyde, is arguably one of its most valuable transformations. This aldehyde is a direct precursor to stilbene-type structures, which form the core of both resveratrol and combretastatin. Mild and selective oxidation methods are paramount to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups. We present two robust and widely adopted protocols: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

A. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes.[1][2] It utilizes a hypervalent iodine reagent, the Dess-Martin periodinane, which offers high selectivity and is performed under neutral conditions at room temperature.[2][3] The reaction is known for its broad functional group tolerance and generally clean reaction profiles, making it a favorite in complex molecule synthesis.[4]

Causality Behind Experimental Choices:

  • Dess-Martin Periodinane (DMP): Chosen for its mildness and high selectivity for primary alcohols, minimizing the risk of over-oxidation to the corresponding carboxylic acid.[1][3]

  • Dichloromethane (DCM): A common solvent for DMP oxidations due to its inertness and ability to dissolve both the substrate and the reagent.[2]

  • Sodium Bicarbonate (NaHCO₃): Often added to buffer the reaction mixture, as the reaction produces two equivalents of acetic acid, which could potentially cause side reactions with acid-sensitive substrates.[2]

  • Room Temperature: The reaction proceeds efficiently at ambient temperature, simplifying the experimental setup.[2]

dot

DMP_Oxidation_Workflow sub 2-(3,5-Dimethoxyphenyl)ethanol in CH₂Cl₂ reagents Add Dess-Martin Periodinane (1.1 - 1.5 equiv) [Optional: NaHCO₃] sub->reagents Step 1 reaction Stir at Room Temperature (1-3 hours) Monitor by TLC reagents->reaction Step 2 workup Quench with Na₂S₂O₃/NaHCO₃ soln. Separate organic layer reaction->workup Step 3 purify Wash with brine, dry (Na₂SO₄), and concentrate workup->purify Step 4 product 3,5-Dimethoxyphenylacetaldehyde (Purify by chromatography if needed) purify->product Step 5

Caption: Workflow for the Dess-Martin Oxidation.

Protocol 1: Dess-Martin Oxidation of 2-(3,5-Dimethoxyphenyl)ethanol

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-(3,5-Dimethoxyphenyl)ethanol1.0182.221.82 g (10 mmol)
Dess-Martin Periodinane (DMP)1.2424.145.09 g (12 mmol)
Dichloromethane (CH₂Cl₂)--100 mL
Saturated NaHCO₃ solution--50 mL
Sodium thiosulfate (Na₂S₂O₃)--5 g
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Step-by-Step Methodology:

  • To a stirred solution of 2-(3,5-Dimethoxyphenyl)ethanol (1.82 g, 10 mmol) in dichloromethane (100 mL) at room temperature, add Dess-Martin Periodinane (5.09 g, 12 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and pour it into a separatory funnel containing a vigorously stirred aqueous solution of saturated sodium bicarbonate (50 mL) and sodium thiosulfate (5 g).

  • Stir until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3,5-dimethoxyphenylacetaldehyde is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

B. Swern Oxidation

The Swern oxidation is another excellent method for the mild oxidation of primary alcohols to aldehydes.[5] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[6] The reaction is performed at low temperatures (-78 °C) to control the reactivity of the intermediate species.[7]

Causality Behind Experimental Choices:

  • Oxalyl Chloride and DMSO: These reagents combine to form the reactive electrophilic sulfur species, which is the active oxidant.[5]

  • Low Temperature (-78 °C): Crucial for the stability of the reactive intermediates and to prevent side reactions.[7]

  • Triethylamine (Et₃N): A hindered organic base used to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction that forms the aldehyde.[6]

dot

Swern_Oxidation_Mechanism reagents DMSO + Oxalyl Chloride (-78 °C) intermediate1 Electrophilic Sulfur Intermediate reagents->intermediate1 intermediate2 Alkoxysulfonium Salt intermediate1->intermediate2 + Alcohol alcohol 2-(3,5-Dimethoxyphenyl)ethanol alcohol->intermediate2 ylide Sulfur Ylide intermediate2->ylide + Et₃N base Triethylamine (Et₃N) base->ylide product 3,5-Dimethoxyphenylacetaldehyde + DMS + CO₂ + CO ylide->product Intramolecular Elimination

Caption: Simplified Swern Oxidation Mechanism.

Protocol 2: Swern Oxidation of 2-(3,5-Dimethoxyphenyl)ethanol

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Oxalyl Chloride1.5126.931.3 mL (15 mmol)
Dimethyl Sulfoxide (DMSO)3.078.132.1 mL (30 mmol)
Dichloromethane (CH₂Cl₂)--100 mL
2-(3,5-Dimethoxyphenyl)ethanol1.0182.221.82 g (10 mmol)
Triethylamine (Et₃N)5.0101.197.0 mL (50 mmol)

Step-by-Step Methodology:

  • To a solution of oxalyl chloride (1.3 mL, 15 mmol) in dichloromethane (50 mL) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (2.1 mL, 30 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Stir the mixture for an additional 15 minutes at -78 °C.

  • Add a solution of 2-(3,5-Dimethoxyphenyl)ethanol (1.82 g, 10 mmol) in dichloromethane (20 mL) dropwise over 20 minutes.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 mL, 50 mmol) dropwise, and stir the reaction mixture for 15 minutes at -78 °C, then allow it to warm to room temperature.

  • Add water (50 mL) and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,5-dimethoxyphenylacetaldehyde.

II. Conversion to 2-(3,5-Dimethoxyphenyl)ethyl Bromide: An Electrophile for Alkylation

The transformation of the hydroxyl group into a good leaving group, such as a bromide, is a fundamental strategy in organic synthesis. This conversion opens up the possibility of using the 2-(3,5-dimethoxyphenyl)ethyl moiety as an electrophile in various nucleophilic substitution reactions, for instance, in the alkylation of phenols or other nucleophiles.[8][9] A standard and effective method for this transformation is the use of phosphorus tribromide (PBr₃).[10][11]

A. Bromination with Phosphorus Tribromide (PBr₃)

The reaction of a primary alcohol with PBr₃ is a classic Sₙ2 reaction that proceeds with inversion of configuration, although for an achiral substrate like 2-(3,5-dimethoxyphenyl)ethanol, this is not a concern.[12][13] The reaction is typically clean and high-yielding.

Causality Behind Experimental Choices:

  • Phosphorus Tribromide (PBr₃): A highly effective reagent for converting primary and secondary alcohols to the corresponding bromides without the carbocation rearrangements that can occur with HBr.[13]

  • Anhydrous Conditions: PBr₃ reacts with water, so anhydrous solvents are necessary to prevent its decomposition and ensure efficient reaction.

  • Low Temperature (0 °C): The initial addition of PBr₃ is often done at 0 °C to control the exothermicity of the reaction.

dot

PBr3_Mechanism alcohol 2-(3,5-Dimethoxyphenyl)ethanol intermediate Activated Alcohol (Good Leaving Group) alcohol->intermediate Nucleophilic Attack pbr3 PBr₃ pbr3->intermediate product 2-(3,5-Dimethoxyphenyl)ethyl Bromide intermediate->product Sₙ2 Attack bromide Br⁻ bromide->product byproduct H₃PO₃ product->byproduct Byproduct Formation

Caption: Mechanism of Alcohol Bromination with PBr₃.

Protocol 3: Synthesis of 2-(3,5-Dimethoxyphenyl)ethyl Bromide

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-(3,5-Dimethoxyphenyl)ethanol1.0182.221.82 g (10 mmol)
Phosphorus Tribromide (PBr₃)0.4270.690.36 mL (4 mmol)
Diethyl Ether (anhydrous)--50 mL

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3,5-Dimethoxyphenyl)ethanol (1.82 g, 10 mmol) in anhydrous diethyl ether (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.36 mL, 4 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice (50 g).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dimethoxyphenyl)ethyl bromide, which can be purified by vacuum distillation or column chromatography.

III. Tosylation of 2-(3,5-Dimethoxyphenyl)ethanol: Activating the Hydroxyl Group

Converting the hydroxyl group into a tosylate is another excellent strategy for transforming it into a good leaving group. Tosylates are versatile intermediates that can undergo nucleophilic substitution with a wide range of nucleophiles.[14][15] The tosylation of 2-(3,5-Dimethoxyphenyl)ethanol can be readily achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[16]

A. Tosylation with p-Toluenesulfonyl Chloride (TsCl)

This reaction proceeds with retention of configuration at the carbon bearing the oxygen atom because the C-O bond is not broken during the reaction.[15] Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction.[16][17]

Causality Behind Experimental Choices:

  • p-Toluenesulfonyl Chloride (TsCl): A common and effective reagent for the preparation of tosylates.

  • Pyridine: Acts as a base to quench the HCl byproduct and can also act as a nucleophilic catalyst.[17]

  • 0 °C to Room Temperature: The reaction is typically initiated at a lower temperature to control the initial reactivity and then allowed to warm to ensure completion.

dot

Tosylation_Workflow sub 2-(3,5-Dimethoxyphenyl)ethanol in Pyridine reagents Add p-Toluenesulfonyl Chloride (TsCl) (1.1 - 1.2 equiv) at 0 °C sub->reagents Step 1 reaction Stir and allow to warm to RT (12-24 hours) reagents->reaction Step 2 workup Pour into ice-water, extract with Ether Wash with dil. HCl, NaHCO₃, and brine reaction->workup Step 3 purify Dry (MgSO₄), concentrate, and purify by recrystallization or chromatography workup->purify Step 4 product 2-(3,5-Dimethoxyphenyl)ethyl Tosylate purify->product Step 5

Caption: Experimental workflow for the tosylation of 2-(3,5-Dimethoxyphenyl)ethanol.

Protocol 4: Synthesis of 2-(3,5-Dimethoxyphenyl)ethyl Tosylate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-(3,5-Dimethoxyphenyl)ethanol1.0182.221.82 g (10 mmol)
Pyridine (anhydrous)--20 mL
p-Toluenesulfonyl Chloride (TsCl)1.2190.652.29 g (12 mmol)

Step-by-Step Methodology:

  • Dissolve 2-(3,5-Dimethoxyphenyl)ethanol (1.82 g, 10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (2.29 g, 12 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-(3,5-dimethoxyphenyl)ethyl tosylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

IV. Application in Synthesis: Building Towards Combretastatin and Resveratrol Analogs

The synthetic intermediates derived from 2-(3,5-Dimethoxyphenyl)ethanol are primed for use in the construction of more complex and biologically relevant molecules.

A. Wittig Reaction for Stilbene Synthesis

3,5-Dimethoxyphenylacetaldehyde, obtained from the oxidation of 2-(3,5-dimethoxyphenyl)ethanol, is an ideal substrate for the Wittig reaction to form the stilbene core.[10] By reacting it with an appropriate phosphonium ylide, both resveratrol and combretastatin backbones can be accessed. For example, reaction with 4-methoxybenzyltriphenylphosphonium bromide would lead to a trimethoxystilbene, a direct precursor to resveratrol.[18]

B. Alkylation Reactions

2-(3,5-Dimethoxyphenyl)ethyl bromide or tosylate can be used to alkylate a variety of nucleophiles. For instance, the alkylation of a substituted phenol could be employed to synthesize ether-linked combretastatin analogs or other complex natural products.

Conclusion

2-(3,5-Dimethoxyphenyl)ethanol is a cost-effective and versatile building block that provides a convenient entry point into the synthesis of a wide range of complex organic molecules, including those with significant therapeutic potential. The protocols detailed in this guide for its oxidation, bromination, and tosylation are robust, well-established, and can be readily implemented in a standard organic synthesis laboratory. By understanding the underlying principles and practical considerations of these transformations, researchers can effectively harness the synthetic potential of this valuable starting material to advance their research and development goals.

References

  • Synthetic approaches toward stilbenes and their related structures. PMC.

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps.

  • Highly Stereoselective and General Synthesis of (E)-Stilbenes and Alkenes by Means of an Aqueous Wittig Reaction. ResearchGate.

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps.

  • Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver.

  • Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl. Benchchem.

  • Dess–Martin oxidation. Wikipedia.

  • Understanding the Mechanism: How PBr3 Facilitates Alcohol to Alkyl Bromide Conversion. NINGBO INNO PHARMCHEM CO.,LTD.

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.

  • Dess-Martin Oxidation. Alfa Chemistry.

  • Dess-Martin Oxidation. Organic Chemistry Portal.

  • PBr3 and SOCl2. Master Organic Chemistry.

  • Alcohol to Bromide - Common Conditions. Organic Chemistry.

  • Tosylation of Alcohols with Pyridine. Reddit.

  • Reactions of Alcohols. Chemistry LibreTexts.

  • Swern oxidation. Wikipedia.

  • Swern Oxidation. Alfa Chemistry.

  • Alkylation of phenol: a mechanistic view. PubMed.

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.

  • Process for the alkylation of phenols. European Patent Office.

  • Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Erowid.

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. MDPI.

  • Tandem allylic oxidation-condensation/esterification catalyzed by silica gel: An expeditious approach towards antimalarial. The Royal Society of Chemistry.

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. PMC.

  • ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Organic Syntheses Procedure.

  • How Is Ethyl Bromide Prepared From Ethyl Alcohol. Nanjing Chemical Material Corp.

  • DIVERGENT SYNTHESIS OF 2,3,5-SUBSTITUTED THIOPHENES BY C–H ACTIVATION/BORYLATION/SUZUKI COUPLINGa Venkata A. Kallepalli, Luis. Michigan State University.

  • How is ethyl bromide prepared from iEthyl alcohol ii class 12 chemistry CBSE. Vedantu.

  • Biphenyl, 4,4'-dimethoxy. Organic Syntheses Procedure.

  • Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. Google Patents.

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Application

Application Notes and Protocols: 2-(3,5-Dimethoxyphenyl)ethanol in Medicinal Chemistry

Introduction: The Therapeutic Potential of the 3,5-Dimethoxyphenyl Scaffold 2-(3,5-Dimethoxyphenyl)ethanol is an aromatic alcohol belonging to the broader class of methoxyphenols, a structural motif present in numerous b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3,5-Dimethoxyphenyl Scaffold

2-(3,5-Dimethoxyphenyl)ethanol is an aromatic alcohol belonging to the broader class of methoxyphenols, a structural motif present in numerous biologically active natural products and synthetic compounds. The strategic placement of methoxy groups at the 3 and 5 positions of the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of the applications of 2-(3,5-Dimethoxyphenyl)ethanol and its derivatives, focusing on two key areas of therapeutic interest: Tyrosinase Inhibition for dermatological applications and Anticancer Activity , particularly in colon cancer models.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodologies.

Section 1: Synthesis of 2-(3,5-Dimethoxyphenyl)ethanol

A reliable and scalable synthesis of the parent compound is paramount for any medicinal chemistry program. A common and effective method for preparing 2-(3,5-Dimethoxyphenyl)ethanol is through the reduction of its corresponding carboxylic acid, 3,5-Dimethoxyphenylacetic acid, using a powerful reducing agent like Lithium Aluminum Hydride (LAH).

Protocol 1.1: Synthesis via LAH Reduction

This protocol details the reduction of 3,5-Dimethoxyphenylacetic acid to 2-(3,5-Dimethoxyphenyl)ethanol.

Rationale: Lithium Aluminum Hydride is a potent, nucleophilic reducing agent capable of reducing carboxylic acids directly to primary alcohols.[1][2] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to yield the desired alcohol. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent in which LAH is partially soluble and reactive. The workup procedure is critical for safely quenching the excess LAH and hydrolyzing the intermediates.

Materials:

  • 3,5-Dimethoxyphenylacetic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon line.

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • LAH Suspension: Carefully charge the flask with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3,5-Dimethoxyphenylacetic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular precipitate should form. Add anhydrous MgSO₄ or Na₂SO₄ to the mixture and stir for another 15 minutes to ensure all water is removed.

  • Isolation: Filter the solid salts and wash them thoroughly with diethyl ether or THF. Combine the organic filtrates.

  • Purification: Remove the solvent from the combined filtrates under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 2-(3,5-Dimethoxyphenyl)ethanol.

Section 2: Application in Dermatology - Tyrosinase Inhibition

Background: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis (melanogenesis).[3] Overactivity of this enzyme can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, tyrosinase inhibitors are highly sought after as skin-lightening agents in cosmetics and for the treatment of dermatological conditions.[3] Structure-activity relationship studies have indicated that derivatives containing a 3,5-dimethoxyphenyl moiety exhibit potent tyrosinase inhibitory activity.[4]

Protocol 2.1: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol provides a colorimetric method to assess the inhibitory potential of 2-(3,5-Dimethoxyphenyl)ethanol against mushroom tyrosinase, a commonly used model enzyme.

Rationale: The assay measures the enzymatic oxidation of L-DOPA to dopachrome. In the absence of an inhibitor, tyrosinase converts L-DOPA to the orange/red-colored dopachrome, which has a maximum absorbance at approximately 475 nm. An inhibitor will reduce the rate of this color formation, allowing for the calculation of its inhibitory activity and IC₅₀ value. Kojic acid is used as a standard positive control.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 2-(3,5-Dimethoxyphenyl)ethanol (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare 0.1 M Phosphate Buffer (pH 6.8) prep_enzyme Prepare Tyrosinase Solution (e.g., 100 U/mL) in buffer prep_buffer->prep_enzyme prep_substrate Prepare L-DOPA Solution (e.g., 3.5 mM) in buffer prep_buffer->prep_substrate add_reagents Add to wells: - Buffer - Test Compound/Control dilutions - Tyrosinase Solution prep_enzyme->add_reagents prep_compound Prepare Stock Solution of Test Compound in DMSO prep_compound->add_reagents prep_control Prepare Stock Solution of Kojic Acid in DMSO prep_control->add_reagents pre_incubate Pre-incubate at 25°C for 15 min add_reagents->pre_incubate start_reaction Initiate reaction by adding L-DOPA solution pre_incubate->start_reaction incubate Incubate at 37°C for 10-20 min start_reaction->incubate measure Measure Absorbance at 475 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2-(3,5-Dimethoxyphenyl)ethanol (or its derivatives) DR Death Receptors (Fas, DR3) compound->DR Activates STAT3 STAT3 compound->STAT3 Inhibits NFkB NF-κB compound->NFkB Inhibits Pro_caspase8 Pro-caspase-8 DR->Pro_caspase8 Activates Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Promotes Transcription NFkB->Bcl2 Promotes Transcription Caspase8 Caspase-8 Pro_caspase8->Caspase8 Pro_caspase3 Pro-caspase-3 Caspase8->Pro_caspase3 Bax Bax (Pro-apoptotic) Caspase8->Bax Activates Caspase3 Caspase-3 Pro_caspase3->Caspase3 DNA DNA Fragmentation Caspase3->DNA Bcl2->Bax Inhibits Bax->Pro_caspase3 Promotes Apoptosis Apoptosis DNA->Apoptosis

Sources

Method

Application Note &amp; Investigational Protocol: Elucidating the Antibacterial Potential of 2-(3,5-Dimethoxyphenyl)ethanol

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Phenolic compounds, widely distributed in nature, are a promising class of molec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Phenolic compounds, widely distributed in nature, are a promising class of molecules known for their diverse biological activities, including potent antimicrobial effects.[1] This document presents a structured, multi-phase investigational framework for evaluating the antibacterial activity of a specific phenolic compound, 2-(3,5-Dimethoxyphenyl)ethanol (DPET). While direct studies on this particular molecule are scarce, its structural similarity to other known antibacterial phenolics warrants a thorough investigation. This guide provides detailed, field-tested protocols for primary screening, characterization of antibacterial kinetics, and preliminary mechanism of action studies, designed for researchers in microbiology and drug development. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[2]

Introduction and Scientific Rationale

2-(3,5-Dimethoxyphenyl)ethanol (CAS 7417-20-1) is a phenylethanoid compound characterized by a phenyl ring substituted with two methoxy groups and an ethanol side chain.[3] Phenolic compounds exert their antimicrobial effects through various mechanisms, most commonly by disrupting bacterial cell membrane integrity.[4][5] The hydroxyl and methoxy functional groups can interact with the phospholipid bilayer, leading to increased permeability, leakage of essential intracellular components, and dissipation of the proton motive force, ultimately resulting in cell death.[1][6]

Given the structural attributes of DPET, we hypothesize that it may possess antibacterial activity by interfering with the bacterial cell membrane. This application note outlines a logical, three-phase approach to systematically test this hypothesis.

  • Phase 1: Primary Screening. To determine the fundamental bioactivity of DPET against a panel of clinically relevant bacteria by establishing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Phase 2: Kinetic Characterization. To understand the dynamics of bacterial killing by performing a Time-Kill Kinetic Assay, which differentiates between bacteriostatic and bactericidal effects over time.

  • Phase 3: Mechanistic Insight. To investigate the primary mechanism of action by assessing the compound's ability to permeabilize the bacterial outer and inner membranes.

This comprehensive protocol will enable researchers to generate a robust preliminary dataset to support the further development of 2-(3,5-Dimethoxyphenyl)ethanol as a potential antibacterial candidate.

Phase 1: Primary Screening (MIC & MBC Determination)

The initial step is to quantify the minimum concentration of DPET required to inhibit the growth of and kill a representative panel of bacteria. The broth microdilution method is the gold standard for determining MIC values, as recommended by CLSI.[2][7] The MBC is subsequently determined by subculturing from the clear wells of the MIC assay.[8][9]

Experimental Protocol 1: MIC and MBC Determination

This protocol is adapted from the CLSI M07 guidelines.[2]

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol (DPET), high purity

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)

  • 0.5 McFarland turbidity standard

  • Mueller-Hinton Agar (MHA) plates

  • Spectrophotometer, incubator, micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1280 µg/mL stock solution of DPET in sterile DMSO. Note: Preliminary solubility testing is recommended.

  • Bacterial Inoculum Preparation: From a fresh (18-24 hour) culture on an MHA plate, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the plate.[10]

  • Plate Preparation (MIC): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the DPET stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue to well 10. Discard 100 µL from well 10. This creates a concentration range from 640 µg/mL down to 1.25 µg/mL. d. Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the final DPET concentrations will range from 320 µg/mL to 0.625 µg/mL.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of DPET that completely inhibits visible bacterial growth.[11]

  • MBC Determination: a. From each well that shows no visible growth (the MIC well and all higher concentrations), spot-plate 10 µL onto a sterile MHA plate. b. Incubate the MHA plates at 35 ± 2°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction (a ≥3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[8][12]

Data Presentation: Hypothetical MIC/MBC Results

The results should be summarized in a clear, tabular format.

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive10202Bactericidal
B. subtilis ATCC 6633Positive5102Bactericidal
E. coli ATCC 25922Negative40>320>8Bacteriostatic
P. aeruginosa ATCC 27853Negative80>320>4Bacteriostatic

An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.[10]

Visualization: MIC/MBC Workflow

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare DPET Stock Solution C Serial Dilution of DPET in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate 18-24h at 37°C D->E F Read MIC (Lowest concentration with no visible growth) E->F G Spot Plate from Clear Wells (≥MIC) onto Agar F->G Proceed with non-turbid wells H Incubate Agar Plates 18-24h at 37°C G->H I Read MBC (≥99.9% killing) H->I

Caption: Workflow for determining MIC and MBC of DPET.

Phase 2: Kinetic Characterization

A time-kill assay provides critical pharmacodynamic information, revealing the rate and extent of antibacterial activity.[13] This assay differentiates a rapid bactericidal effect from a slower one or a purely bacteriostatic effect.[14]

Experimental Protocol 2: Time-Kill Kinetic Assay

Procedure:

  • Preparation: Prepare flasks of CAMHB containing DPET at concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free growth control flask.

  • Inoculation: Inoculate each flask with the test organism to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[13]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates to determine the viable count (CFU/mL).

  • Incubation: Incubate plates at 35 ± 2°C for 18-24 hours and count colonies.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][15]

Data Presentation: Hypothetical Time-Kill Assay Results
Time (h)Growth Control (log₁₀ CFU/mL)1x MIC DPET (log₁₀ CFU/mL)4x MIC DPET (log₁₀ CFU/mL)
05.725.715.73
26.815.154.21
47.954.333.10
88.823.54<2.0 (LOD)
249.103.48<2.0 (LOD)
Visualization: Time-Kill Assay Workflow

Time_Kill_Workflow cluster_sampling Time-Point Sampling A Prepare Flasks: - Growth Control - Test Concentrations (0.5x, 1x, 2x, 4x MIC) B Inoculate all flasks to ~5 x 10^5 CFU/mL A->B C Incubate at 37°C with Shaking B->C T0 T=0h T2 T=2h T4 T=4h T8 T=8h T24 T=24h D For each sample: Perform Serial Dilutions and Plate on Agar T0->D T2->D T4->D T8->D T24->D E Incubate Plates 18-24h D->E F Count Colonies (CFU) and Calculate log10 CFU/mL E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the time-kill kinetic assay.

Phase 3: Mechanistic Insight - Membrane Permeability

Based on the known mechanisms of phenolic compounds, a primary hypothesis is that DPET disrupts bacterial membrane integrity.[4][16] This can be tested using fluorescent probes that are sensitive to changes in membrane permeability.[17]

Experimental Protocol 3: Outer Membrane Permeability (NPN Uptake Assay)

This assay is specific for Gram-negative bacteria and uses the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[17] Damage to the outer membrane allows NPN to access the phospholipid bilayer, resulting in a quantifiable increase in fluorescence.[18]

Procedure:

  • Cell Preparation: Grow a Gram-negative bacterium (e.g., E. coli) to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend in the same buffer to an OD₆₀₀ of 0.5.[19]

  • Assay Setup: In a black, clear-bottom 96-well plate, add 100 µL of the cell suspension to each well.

  • NPN Addition: Add NPN to a final concentration of 10 µM.

  • Compound Addition: Add varying concentrations of DPET (e.g., 0.5x, 1x, 2x MIC). Include a no-drug control and a positive control (e.g., Polymyxin B).

  • Fluorescence Measurement: Immediately measure fluorescence intensity using a microplate reader (Excitation: 350 nm, Emission: 420 nm). Monitor kinetically for 10-15 minutes.[19] An increase in fluorescence relative to the control indicates outer membrane permeabilization.

Experimental Protocol 4: Inner Membrane Permeability (ONPG Hydrolysis Assay)

This assay utilizes a lactose-permease-deficient strain of E. coli (e.g., E. coli ML-35) that constitutively expresses β-galactosidase in its cytoplasm.[20] The chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) cannot cross the intact inner membrane. If DPET damages the inner membrane, ONPG enters the cytoplasm and is hydrolyzed by β-galactosidase, releasing o-nitrophenol, a yellow compound that can be measured spectrophotometrically at 405-420 nm.[19][20]

Procedure:

  • Cell Preparation: Grow E. coli ML-35 to mid-log phase, harvest, and wash as described above. Resuspend in buffer to an OD₆₀₀ of 0.5.

  • Assay Setup: In a clear 96-well plate, add the cell suspension.

  • Substrate and Compound Addition: Add ONPG to a final concentration of 1.5 mM. Add varying concentrations of DPET.

  • Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 420 nm kinetically. An increase in absorbance indicates inner membrane permeabilization.

Visualization: Hypothetical Mechanism of Action

MoA_Diagram cluster_bacterium Gram-Negative Bacterium membrane Outer Membrane Periplasmic Space Inner (Cytoplasmic) Membrane Leakage Ion & ATP Leakage membrane:inner->Leakage Causes cytoplasm Cytoplasm DPET 2-(3,5-Dimethoxyphenyl)ethanol (DPET) DPET->membrane:outer Disrupts OM DPET->membrane:inner Disrupts IM NPN NPN Probe NPN->membrane:outer Enters & Fluoresces ONPG ONPG Substrate ONPG->membrane:inner Enters & is Hydrolyzed

Caption: Hypothesized membrane-disruptive mechanism of DPET.

Summary and Future Directions

This application note provides a robust, phased framework for the initial investigation of the antibacterial properties of 2-(3,5-Dimethoxyphenyl)ethanol. By following these standardized protocols, researchers can generate reliable data on the compound's inhibitory and bactericidal potency, its killing kinetics, and its primary mechanism of action. Positive results from this workflow—specifically, potent MIC values, a bactericidal profile, and confirmed membrane activity—would provide a strong rationale for advancing DPET to further preclinical studies, including toxicity assessments, synergy studies with conventional antibiotics, and evaluations in animal models of infection.

References

  • ResearchGate. (2024). How to assess bacterial permeability?[Link]

  • MDPI. (n.d.). Preventing Microbial Infections with Natural Phenolic Compounds. [Link]

  • ResearchGate. (n.d.). Main mechanisms of antibacterial action of plant phenolics. [Link]

  • Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • MDPI. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • National Center for Biotechnology Information (PMC). (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. [Link]

  • National Center for Biotechnology Information (PMC). (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. [Link]

  • National Center for Biotechnology Information (PMC). (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Scribd. (n.d.). Time Kill Assay. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Regulations.gov. (n.d.). M07-A8. [Link]

  • Frontiers. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Antioxidant Assays for 2-(3,5-Dimethoxyphenyl)ethanol (DPPH &amp; ABTS)

<Senior Application Scientist Note > Audience: Researchers, scientists, and drug development professionals. Introduction: The evaluation of a compound's antioxidant capacity is a critical step in the discovery and develo...

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Note >

Audience: Researchers, scientists, and drug development professionals.

Introduction: The evaluation of a compound's antioxidant capacity is a critical step in the discovery and development of new therapeutic agents. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. 2-(3,5-Dimethoxyphenyl)ethanol, a phenolic compound, is a subject of interest for its potential antioxidant properties. This document provides a detailed guide to two widely used in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for the characterization of this compound. These assays are foundational for screening and comparing the antioxidant potential of various substances.[1][2]

Part 1: DPPH Radical Scavenging Assay

Core Principle & Mechanism

The DPPH assay is a straightforward and rapid spectrophotometric method for assessing antioxidant activity.[1][3][4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][5]

  • The DPPH Radical: In its radical form, DPPH has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[1][3][6]

  • The Scavenging Reaction: When an antioxidant, such as 2-(3,5-Dimethoxyphenyl)ethanol, is introduced, it donates a hydrogen atom to the DPPH radical. This neutralizes the radical, converting it to its reduced form, DPPH-H.[5][7]

  • Colorimetric Endpoint: This reduction of the DPPH radical results in a color change from deep violet to a pale yellow or colorless solution. The degree of this discoloration is directly proportional to the radical scavenging activity of the antioxidant.[1][4][6]

The reaction can be summarized as follows: (DPPH•) + (Antioxidant-H) → DPPH-H + (Antioxidant•)[7]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) R1 Mix Sample/Standard with DPPH Solution in 96-well plate P1->R1 P2 Prepare Serial Dilutions of 2-(3,5-Dimethoxyphenyl)ethanol P2->R1 P3 Prepare Standard (e.g., Ascorbic Acid) Dilutions P3->R1 R2 Incubate in Dark (e.g., 30 min at RT) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Experimental workflow for the DPPH antioxidant assay.

Detailed Protocol: DPPH Assay

A. Reagent Preparation:

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 4 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol.[7]

    • Store this solution in a dark bottle at 4°C. It is recommended to prepare this solution fresh daily.[8][9]

    • Before use, allow the solution to reach room temperature. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1.[8]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of 2-(3,5-Dimethoxyphenyl)ethanol in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Standard Solution (e.g., Ascorbic Acid or Trolox):

    • Prepare a stock solution of a standard antioxidant (e.g., 1 mg/mL Ascorbic Acid in methanol).

    • Perform serial dilutions to create a standard curve.

B. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Add 100 µL of each concentration of the test compound and standard solutions to triplicate wells of a 96-well microplate.[4]

    • Prepare a blank control containing 100 µL of the solvent used for the dilutions.[4]

  • Reaction Initiation:

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[4]

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.[6][9][10] The incubation time can be optimized based on the reaction kinetics of the test compound.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6][7][9]

C. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: [4] % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    • Where Acontrol is the absorbance of the blank control (solvent + DPPH) and Asample is the absorbance of the test sample.[11]

  • Determine the IC50 value:

    • Plot the percentage of inhibition against the different concentrations of the test compound.[12]

    • The IC50 value is the concentration of the antioxidant required to inhibit 50% of the DPPH free radicals.[6][13] This can be determined from the graph or by using linear regression analysis.[12][14] A lower IC50 value indicates a higher antioxidant activity.[11]

Part 2: ABTS Radical Cation Decolorization Assay

Core Principle & Mechanism

The ABTS assay is another widely used method for assessing antioxidant capacity.[15] It is applicable to both hydrophilic and lipophilic compounds.[16]

  • Generation of the ABTS Radical Cation (ABTS•+): The assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[15][17] This reaction produces a stable, blue-green colored radical solution with a characteristic absorbance at 734 nm.[15][16]

  • Antioxidant-Mediated Reduction: When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing the color to fade.[16][18]

  • Spectrophotometric Measurement: The reduction in absorbance at 734 nm is proportional to the concentration and antioxidant activity of the sample.[15][17]

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.[18]

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare ABTS•+ Stock Solution (ABTS + Potassium Persulfate) P2 Incubate in Dark (12-16 hours) P1->P2 P3 Dilute ABTS•+ to Working Solution (Absorbance ~0.7 at 734 nm) P2->P3 R1 Mix Sample/Standard with ABTS•+ Working Solution P3->R1 P4 Prepare Serial Dilutions of 2-(3,5-Dimethoxyphenyl)ethanol & Standard P4->R1 R2 Incubate (e.g., 6 min at RT) R1->R2 A1 Measure Absorbance at 734 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine TEAC or IC50 A2->A3

Caption: Workflow for preparing and using the ABTS•+ working solution.

Detailed Protocol: ABTS Assay

A. Reagent Preparation:

  • ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[19]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[19]

    • Mix the two solutions in a 1:1 volume ratio.[15]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15][19][20]

  • ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[20][21]

  • Test Compound and Standard Solutions:

    • Prepare a stock solution and serial dilutions of 2-(3,5-Dimethoxyphenyl)ethanol as described for the DPPH assay.

    • Prepare a stock solution and serial dilutions of Trolox to serve as the standard.

B. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Add a small volume (e.g., 10-20 µL) of each concentration of the test compound and standard solutions to triplicate wells of a 96-well microplate.[15]

  • Reaction Initiation:

    • Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to each well.

    • Mix gently.

  • Incubation:

    • Incubate the plate at room temperature for a specified time, typically around 6 minutes.[11] This incubation time can be optimized.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 734 nm.[15][19]

C. Data Analysis:

  • Calculate the percentage of ABTS•+ scavenging activity: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    • Where Acontrol is the absorbance of the control (solvent + ABTS•+) and Asample is the absorbance of the test sample.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC):

    • Plot a standard curve of the percentage inhibition versus the concentration of Trolox.

    • The TEAC value is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.[11]

Part 3: Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. The IC50 value is a common metric for both assays, while TEAC is specific to the ABTS assay.

Table 1: Example Data Summary for Antioxidant Activity

CompoundAssayIC50 (µg/mL)TEAC (Trolox Equivalents)
2-(3,5-Dimethoxyphenyl)ethanol DPPHExperimental ValueN/A
ABTSExperimental ValueExperimental Value
Ascorbic Acid (Standard) DPPH~5-10N/A
Trolox (Standard) ABTSReference Value1.0 (by definition)

Note: The reported values for standards can vary depending on specific experimental conditions.[22]

Interpretation:

  • A lower IC50 value signifies greater antioxidant potency .[11]

  • A higher TEAC value indicates stronger antioxidant activity relative to Trolox.

  • It is crucial to perform these assays with appropriate controls and standards to ensure the validity of the results. No single assay can fully capture the complexity of antioxidant mechanisms, so using multiple assays with different principles provides a more robust assessment.[2][11]

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link]

  • Chang, C. C., Yang, M. H., Wen, H. M., & Chern, J. C. (2002). Estimation of Total Flavonoid Content in Propolis by Two Complementary Colorimetric Methods. Journal of Food and Drug Analysis, 10(3), 178-182. [Link]

  • Miller, N. J., Rice-Evans, C., Davies, M. J., Gopinathan, V., & Milner, A. (1993). A novel method for measuring antioxidant capacity and its application to monitoring the antioxidant status in premature neonates. Clinical Science, 84(4), 407–412. [Link]

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • ResearchGate. (2024, October 20). DPPH assay for evaluating antioxidant activity. [Link]

  • Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • El-Zaeddi, H., Martínez-Tomé, J., Calín-Sánchez, Á., Burló, F., & Carbonell-Barrachina, Á. A. (2016). ABTS Antioxidant Assay Kit: A Comprehensive Guide. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Wikipedia. ABTS. [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Rahman, M. M., Islam, M. B., Biswas, M., & Alam, A. H. M. K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Pharmacognosy and Phytochemistry. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • Protocol Online. (2011, June 4). Doubts - ABTS Radical Cation Decolorization Assay. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. [Link]

  • Yu, J., et al. (2013). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 141(3), 2536-2543. [Link]

  • Quora. (2019, May 29). How to calculate IC50 value from percent inhibition graph for antioxidant activity. [Link]

  • Marine Biology. DPPH radical scavenging activity. [Link]

  • ResearchGate. (2016, January 28). How to prepare DPPH when measuring the antioxidants not rate?. [Link]

  • Durmaz, G. (2013). Method for the preparation of a dry composition comprising a stable abts radical.
  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Activity. MDPI. [Link]

  • Gulcin, İ. (2020). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Frontiers in Nutrition, 7, 61. [Link]

  • Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Agricultural and Food Chemistry, 67(11), 3043-3049. [Link]

  • ResearchGate. (2016, February 1). How do we calculate the IC 50 value in antioxidant assays?. [Link]

  • Apak, R., et al. (2016). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Molecules, 21(1), 109. [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Zen-Bio, Inc. DPPH Antioxidant Assay Kit. [Link]

  • Bio-Resource. (2021, July 21). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. [Link]

  • Shahidi, F., & Zhong, Y. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 11(12), 2388. [Link]

  • Shalaby, E. A., & Shanab, S. M. M. (2013). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Geo-Marine Sciences, 42(5), 556-564. [Link]

  • Shalaby, E. A., & Shanab, S. M. M. (2013). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Geo-Marine Sciences, 42(5), 556-564. [Link]

  • Chen, Y., et al. (2012). Effect of Reaction Time on DPPH and ABTS+ Radical Scavenging Assays for Antioxidant Capacity Evaluation. Food Science, 33(1), 66-71. [Link]

  • Platzer, M., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules, 26(5), 1244. [Link]

Sources

Method

Application Notes &amp; Protocols for Investigating the Anti-inflammatory Potential of 2-(3,5-Dimethoxyphenyl)ethanol

Abstract Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies numerous chronic diseases, driving a continuous search for novel anti-inflammatory therapeutics. Phenyl-scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies numerous chronic diseases, driving a continuous search for novel anti-inflammatory therapeutics. Phenyl-scaffold compounds, particularly those with dimethoxy substitutions, have shown promise in modulating inflammatory pathways.[1][2][3] This guide introduces 2-(3,5-Dimethoxyphenyl)ethanol, a compound whose structural motifs suggest potential anti-inflammatory activity. We present a comprehensive, hypothesis-driven framework for its systematic evaluation. This document provides a series of detailed protocols, from initial in vitro screening in macrophage models to the elucidation of underlying molecular mechanisms involving key signaling pathways like NF-κB and MAPK. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies to thoroughly characterize the anti-inflammatory profile of 2-(3,5-Dimethoxyphenyl)ethanol.

Scientific Rationale & Proposed Mechanism of Action

The inflammatory cascade is a complex process orchestrated by signaling networks that regulate the expression of pro-inflammatory mediators. A central regulator is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of genes encoding cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[4][5] The activation of NF-κB is often controlled by upstream pathways, including the Toll-like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK, JNK).[3]

Compounds structurally related to 2-(3,5-Dimethoxyphenyl)ethanol, containing dimethoxyphenyl groups, have been reported to exert anti-inflammatory effects by inhibiting these very pathways.[1][3] For instance, certain dimethoxyflavones and other dimethoxyphenyl derivatives have been shown to suppress the production of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines by blocking NF-κB activation and MAPK phosphorylation.[1][3] Based on this structure-activity relationship, we hypothesize that 2-(3,5-Dimethoxyphenyl)ethanol may similarly interfere with the inflammatory response by targeting these core signaling modules.

The proposed investigation will test the hypothesis that 2-(3,5-Dimethoxyphenyl)ethanol inhibits the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger that activates the TLR4 pathway.

Proposed_Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Compound 2-(3,5-Dimethoxyphenyl)ethanol Compound->MAPK Proposed Inhibition Compound->IKK Proposed Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription NFkB->Genes Activates Mediators iNOS, COX-2, TNF-α, IL-6 Genes->Mediators Leads to

Caption: Proposed mechanism of 2-(3,5-Dimethoxyphenyl)ethanol.

Experimental Design & Overall Workflow

The evaluation of 2-(3,5-Dimethoxyphenyl)ethanol is structured in a two-part, tiered approach. The initial phase focuses on broad in vitro screening to confirm anti-inflammatory activity and rule out cytotoxicity. The second phase delves into the specific molecular mechanisms responsible for the observed effects. This logical progression ensures that resources are directed toward mechanistic studies only after a primary biological effect has been robustly established.

Experimental_Workflow start Start: Hypothesis Formulation phase1 Phase 1: In Vitro Screening start->phase1 viability Protocol 1.2: Cell Viability (MTT) phase1->viability no_assay Protocol 1.3: Nitric Oxide Assay viability->no_assay cytokine_assay Protocol 1.4: Cytokine ELISA (TNF-α, IL-6) no_assay->cytokine_assay phase2 Phase 2: Mechanistic Studies cytokine_assay->phase2 If Activity Confirmed western_enzymes Protocol 2.1: Western Blot (iNOS, COX-2) phase2->western_enzymes western_pathways Protocol 2.2: Western Blot (NF-κB, MAPK) western_enzymes->western_pathways analysis Data Analysis & Interpretation western_pathways->analysis invivo Next Step: In Vivo Model Validation analysis->invivo

Caption: Tiered workflow for compound characterization.

Part 1: In Vitro Screening for Anti-inflammatory Activity

Model System: The murine macrophage cell line, RAW 264.7, is the chosen model. These cells are widely used for inflammation studies because they produce significant amounts of inflammatory mediators (NO, TNF-α, IL-6) upon stimulation with LPS, providing a robust and reproducible system for screening potential anti-inflammatory agents.[6][7][8]

Protocol 1.1: Cell Culture and Treatment
  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells into appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere for 24 hours.

  • Compound Preparation: Dissolve 2-(3,5-Dimethoxyphenyl)ethanol in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Further dilute in culture medium to achieve final working concentrations, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Pre-treat the cells with varying concentrations of the compound for 1-2 hours.

  • Stimulation: After pre-treatment, add LPS (from E. coli, serotype O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control group.[9]

  • Incubation: Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis).

Protocol 1.2: Cell Viability Assay (MTT)

Causality: This step is critical to ensure that any reduction in inflammatory markers is due to a specific anti-inflammatory effect of the compound and not simply because the compound is killing the cells.

  • Culture, treat, and stimulate cells in a 96-well plate as described in Protocol 1.1.

  • After 24 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]

  • Carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 1.3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Causality: NO is a key inflammatory mediator produced by the enzyme iNOS. Measuring its stable metabolite, nitrite, in the culture medium is a direct indicator of the inflammatory state of the macrophages.

  • Collect 50-100 µL of cell culture supernatant from each well of the 96-well plate used for the treatment protocol.

  • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) using fresh culture medium as the diluent.[11]

  • In a new 96-well plate, add 50 µL of each sample or standard per well.

  • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[11] This reagent should be freshly prepared and protected from light.

  • Add 50 µL of the Griess reagent to each well containing samples and standards.[11]

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.[11]

  • Determine the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 1.4: Quantification of Pro-inflammatory Cytokines (ELISA)

Causality: TNF-α and IL-6 are cornerstone pro-inflammatory cytokines that drive and amplify the inflammatory response. Quantifying their secretion provides a direct measure of the compound's ability to suppress key protein mediators of inflammation.

  • Collect cell culture supernatants after 24 hours of LPS stimulation. If not used immediately, store at -80°C.

  • Use commercially available ELISA kits for murine TNF-α and IL-6, following the manufacturer's instructions precisely.[12][13]

  • General Steps:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add a streptavidin-HRP conjugate.[12]

    • Wash the plate and add the TMB substrate solution. A color change will occur.

    • Stop the reaction with the provided stop solution.

    • Measure the absorbance at 450 nm.[14]

  • Calculate the cytokine concentrations in the samples based on the standard curve generated.

Illustrative Data: Expected Outcomes from In Vitro Screening

The following table presents a hypothetical summary of expected results, which would indicate potent anti-inflammatory activity.

Treatment GroupCompound (µM)Cell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)0100 ± 5.21.5 ± 0.355 ± 1230 ± 8
LPS (1 µg/mL)098 ± 4.545.2 ± 3.82540 ± 1501850 ± 125
LPS + Compound197 ± 5.138.1 ± 3.52110 ± 1301620 ± 110
LPS + Compound596 ± 4.825.6 ± 2.91350 ± 98980 ± 85
LPS + Compound1095 ± 5.315.3 ± 1.8720 ± 65450 ± 50
LPS + Compound2593 ± 4.98.1 ± 1.1310 ± 40180 ± 32
IC₅₀ Value >100 µM ~7.5 µM ~8.5 µM ~8.0 µM

Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes only.

Part 2: Elucidation of the Molecular Mechanism

Following confirmation of bioactivity in Part 1, these protocols aim to uncover how the compound works by examining its effects on key inflammatory proteins and signaling pathways.

Protocol 2.1: Western Blot Analysis of iNOS and COX-2 Expression

Causality: This protocol determines if the observed decrease in NO and prostaglandins (the product of COX-2) is due to the compound preventing the synthesis of the iNOS and COX-2 enzymes themselves.

  • Protein Extraction: After treatment (typically 18-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[9]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.[15]

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS (1:1000), COX-2 (1:1000), and a loading control like β-actin (1:5000).[4][9]

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and capture the signal with an imaging system.[9]

  • Densitometry: Quantify the band intensities using software like ImageJ, normalizing the iNOS and COX-2 bands to their corresponding β-actin bands.[15]

Protocol 2.2: Western Blot Analysis of NF-κB and MAPK Pathways

Causality: This protocol investigates the upstream signaling events. A reduction in the phosphorylation of IκBα (leading to its degradation) and p65 (a subunit of NF-κB) would confirm that the compound inhibits the NF-κB pathway. Similarly, reduced phosphorylation of ERK and JNK would confirm MAPK pathway inhibition.

  • Follow the Western Blot procedure as in Protocol 2.1, with the following key differences:

    • Treatment Time: Use a shorter LPS stimulation time (e.g., 15-60 minutes) to capture the transient phosphorylation events of signaling proteins.

    • Primary Antibodies: Use antibodies that specifically detect both the phosphorylated and total forms of the target proteins:

      • Phospho-IκBα and Total IκBα

      • Phospho-p65 and Total p65

      • Phospho-ERK1/2 and Total ERK1/2

      • Phospho-JNK and Total JNK

Part 3: Potential In Vivo Validation (Conceptual Outline)

Should the in vitro data demonstrate significant, non-toxic anti-inflammatory activity, the logical next step is to validate these findings in a living organism. The Carrageenan-Induced Paw Edema model is a standard and widely accepted method for evaluating acute inflammation.[2][16][17] In this model, an inflammatory agent (carrageenan) is injected into the paw of a rodent, causing measurable swelling (edema). The test compound is administered prior to the carrageenan injection, and its ability to reduce the swelling is quantified over several hours, providing a clear measure of its in vivo anti-inflammatory efficacy.[18][19]

Conclusion

This document provides a structured and scientifically grounded framework for the comprehensive evaluation of 2-(3,5-Dimethoxyphenyl)ethanol as a potential anti-inflammatory agent. By progressing from broad phenotypic screening to detailed mechanistic analysis, these protocols enable a thorough characterization of the compound's biological activity and its molecular targets. The successful execution of these experiments will provide the critical data needed to determine the therapeutic potential of this compound and guide future drug development efforts.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). [Link]

  • Saralamma, V. V. G., et al. (2019). Western Blot Analysis of COX-2 and iNOS Proteins. Bio-protocol, 9(22), e3430. [Link]

  • Serafim, V., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2036. [Link]

  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. The international journal of molecular medicine, 16(4), 659-664. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of translational medicine, 17(1), 273. [Link]

  • Gajbhiye, S. A., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 8(1), 46-50. [Link]

  • Paul, N. M., & Zachariah, S. M. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Basic & Clinical Pharmacology, 7(5), 1031. [Link]

  • Dubey, A. (2016). Screening models for inflammatory drugs. Slideshare. [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. [Link]

  • Serrano, G. E. (2019). Protocol Griess Test. Protocols.io. [Link]

  • Various Authors. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. [Link]

  • Jantarat, C., et al. (2020). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 26(4), 535-542. [Link]

  • Zhang, Q., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 24(1), 22. [Link]

  • Kim, Y. S., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(2), 166–176. [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bio-protocol, 7(2). [Link]

  • da Rosa, J. S., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation research, 71(7-8), 741–758. [Link]

  • Wang, Y., et al. (2018). Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. bioRxiv. [Link]

  • Nishikawa, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 29(1), 119–123. [Link]

  • Amin, A. R., et al. (2004). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to doxycycline or minocycline in the presence of LPS. ResearchGate. [Link]

  • Verma, P., et al. (2023). Standard Curve for TNF-α and IL-6 ELISA assay. ResearchGate. [Link]

  • Feng, G. G., et al. (2005). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. The Journal of immunology, 175(10), 6349–6356. [Link]

  • Lin, Y. C., et al. (2021). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 10(6), 915. [Link]

  • Pandurangan, K., et al. (2016). Anti-inflammatory effect of certain dimethoxy flavones. Inflammopharmacology, 24(1), 31–38. [Link]

  • Panthong, A., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. [Link]

  • Bouafia, A., et al. (2024). Antioxidant and Anti-Inflammatory Activities of Ethanol Extract from Daucus crinitus Desf. Journal of Applied Pharmaceutical Science, 14(11), 140-146. [Link]

  • Wikipedia contributors. (2024, December 19). 2C-B. In Wikipedia, The Free Encyclopedia. [Link]

  • Gbadamosi, I. T., et al. (2021). In-vitro antioxidant and anti-inflammatory activities of ethanol stem-bark extract of Blighia sapida K.D. Koenig. Journal of King Saud University - Science, 33(5), 101467. [Link]

  • Hoyd, R., et al. (2014). Ethanol inhibits activation of NLRP3 and AIM2 inflammasomes in human macrophages--a novel anti-inflammatory action of alcohol. Atherosclerosis, 232(1), 131-138. [Link]

  • Li, J., et al. (2013). (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one Ameliorates the Collagen-Arthritis via Blocking ERK/JNK and NF-κB Signaling Pathway. International immunopharmacology, 17(4), 1092–1101. [Link]

  • Sornpet, W., et al. (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Research in pharmaceutical sciences, 19(6), 577–590. [Link]

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Application

Application Notes and Protocols for the Use of 2-(3,5-Dimethoxyphenyl)ethanol as an Analytical Standard

Introduction: Establishing a Reliable Analytical Standard for Drug Development and Research In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical data are para...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Reliable Analytical Standard for Drug Development and Research

In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical data are paramount. The foundation of such data integrity lies in the quality of the analytical standards used for calibration, identification, and quantification. 2-(3,5-Dimethoxyphenyl)ethanol, a key intermediate and potential impurity in the synthesis of various pharmacologically active molecules, presents a unique challenge due to the limited availability of a high-purity, certified reference material.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to purify, characterize, and establish commercially available 2-(3,5-Dimethoxyphenyl)ethanol as a well-characterized in-house analytical standard. By following these protocols, laboratories can ensure the traceability, consistency, and validity of their analytical results, adhering to the principles of scientific integrity and regulatory expectations.

Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)ethanol

A thorough understanding of the physicochemical properties of 2-(3,5-Dimethoxyphenyl)ethanol is the first step in its application as an analytical standard.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃Sigma-Aldrich
Molecular Weight 182.22 g/mol Sigma-Aldrich
CAS Number 7417-20-1ChemicalBook[1]
Appearance Solid or liquidSigma-Aldrich
Storage Temperature Room Temperature, Sealed in Dry ConditionsSigma-Aldrich

Workflow for Establishing an In-House Analytical Standard

Given the typical purity of commercially available 2-(3,5-Dimethoxyphenyl)ethanol is around 95%, a purification step is necessary to achieve the high purity required for a reference standard. The following workflow outlines the critical steps from purification to final characterization.

Standard Qualification Workflow cluster_purification Purification cluster_characterization Characterization & Certification cluster_application Application Purification Purification of Commercial Material (e.g., Recrystallization) Identity Identity Confirmation (NMR, MS, FT-IR) Purification->Identity Purity Purity Determination (HPLC, GC for residual solvents, Karl Fischer for water) Identity->Purity qNMR Potency Assignment (qNMR) Purity->qNMR Standard_Prep Preparation of Working Standards qNMR->Standard_Prep Analysis Use in Analytical Methods (Assay, Impurity Profiling) Standard_Prep->Analysis

Caption: Workflow for qualifying 2-(3,5-Dimethoxyphenyl)ethanol as an in-house standard.

Part 1: Purification of 2-(3,5-Dimethoxyphenyl)ethanol

The initial and most critical step is to enhance the purity of the commercially available material. Recrystallization is a cost-effective and often efficient method for purifying solid organic compounds.

Protocol 1: Recrystallization of 2-(3,5-Dimethoxyphenyl)ethanol

  • Solvent Selection: Begin by identifying a suitable solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. A mixture of ethanol and water is a good starting point for moderately polar compounds like 2-(3,5-Dimethoxyphenyl)ethanol.

  • Dissolution: In a fume hood, dissolve the crude 2-(3,5-Dimethoxyphenyl)ethanol in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Gradually add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Part 2: Comprehensive Characterization of the Purified Standard

Once purified, the material must be rigorously characterized to confirm its identity, purity, and potency. This process should be guided by the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures[2][3].

Identity Confirmation

A combination of spectroscopic techniques should be employed to unequivocally confirm the chemical structure of the purified compound.

Protocol 2: Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The ¹H NMR spectrum of an alcohol will typically show the hydroxyl proton as a broad singlet, and protons on the carbon adjacent to the hydroxyl group will be deshielded, appearing in the 3.3–4.0 ppm range[4].

    • In the ¹³C NMR spectrum, the carbon bearing the hydroxyl group is expected to appear in the 50–80 ppm range[4].

    • Compare the obtained spectra with theoretical chemical shifts and published data for structural confirmation.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum using a suitable ionization technique (e.g., Electron Ionization - EI).

    • The molecular ion peak [M]⁺ should correspond to the molecular weight of 2-(3,5-Dimethoxyphenyl)ethanol (182.22 g/mol ).

    • Analyze the fragmentation pattern to further support the proposed structure. For ethanol, a prominent fragment at m/z 31 (CH₂OH⁺) is common[5].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire an FT-IR spectrum of the solid material.

    • Key characteristic peaks to identify include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl chain, and C-O stretches. The aliphatic C-H stretching bands are typically around 2970 and 2875 cm⁻¹[6].

Purity Determination

Purity assessment involves quantifying the main component and identifying and quantifying any impurities, including residual solvents and water.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A stability-indicating HPLC method is crucial for separating the main compound from any potential impurities and degradation products[7][8][9][10][11].

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Method Validation (as per ICH Q2(R1))[2][3]:

  • Specificity: Demonstrate that the method can distinguish 2-(3,5-Dimethoxyphenyl)ethanol from potential impurities and degradation products.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Prepare Standard and Sample Solutions Inject Inject into HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity and Impurities Integrate->Quantify

Caption: HPLC workflow for purity determination.

Protocol 4: Gas Chromatography (GC) for Residual Solvents

Residual solvents from the synthesis and purification process must be identified and quantified according to ICH Q3C guidelines[12][13][14][15].

GC-Headspace Conditions:

ParameterRecommended Conditions
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Nitrogen or Helium
Injector Temperature 200 °C
Detector (FID) Temp. 250 °C
Oven Program 40 °C (hold 5 min), ramp to 225 °C at 30 °C/min, hold 10 min
Headspace Vial Temp. 80 °C
Headspace Incubation Time 15 min
Diluent Dimethyl sulfoxide (DMSO)

Protocol 5: Karl Fischer Titration for Water Content

The water content of the standard should be determined using Karl Fischer titration, as it is a specific and accurate method for water determination.

Potency Assignment

The potency of the in-house standard can be accurately determined using Quantitative NMR (qNMR). qNMR is a primary ratio method that allows for direct quantification against a certified reference material without the need for a specific standard of the analyte[2][12][13][14][16].

Protocol 6: Quantitative NMR (qNMR) for Potency Assignment

  • Internal Standard Selection: Choose a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals and is stable in the chosen deuterated solvent.

  • Sample Preparation: Accurately weigh the purified 2-(3,5-Dimethoxyphenyl)ethanol and the internal standard into the same NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The potency of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Part 3: Application of the Characterized Standard

Once the in-house standard has been thoroughly characterized and its potency assigned, it can be used for routine analytical testing.

Protocol 7: Preparation of Stock and Working Standard Solutions

  • Stock Solution Preparation: Accurately weigh the characterized 2-(3,5-Dimethoxyphenyl)ethanol standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a volumetric flask to prepare a stock solution of known concentration[16].

  • Working Solution Preparation: Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for constructing calibration curves.

Stability of Standard Solutions: The stability of the standard solutions under the intended storage conditions should be evaluated to determine their shelf life.

Conclusion

The protocols outlined in this application note provide a robust framework for establishing 2-(3,5-Dimethoxyphenyl)ethanol as a reliable in-house analytical standard. By investing in the proper purification and comprehensive characterization of this material, laboratories can significantly enhance the quality and reliability of their analytical data, ensuring confidence in their research and development outcomes. Adherence to these scientifically sound principles and methodologies is fundamental to achieving the highest standards of analytical excellence.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • Mastelf. How to Prepare for HPLC Standards. 2024.
  • Almac.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 3-12.
  • Islam, M. R. (2022). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry, 13(10), 409-422.
  • Sigma-Aldrich. 2-(3,5-Dimethoxyphenyl)ethanol.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
  • Sciencing.
  • Puranik, S. B., Pawar, V. R., Lalitha, N., Pai, P. N. S., & Rao, G. K. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(2), 539.
  • University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis.
  • Quora. How to make a reference solution for HPLC analysis. 2017.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 3-12.
  • Sigma-Aldrich.
  • News-Medical.net.
  • ChemicalBook. 2-(3,5-DIMETHOXYPHENYL)ETHANOL | 7417-20-1.
  • International Journal of Trend in Scientific Research and Development.
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  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Sigma-Aldrich. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR.
  • Journal of the Chilean Chemical Society. A review on impurity profile of pharmaceuticals.
  • International Journal of Research in Pharmaceutical and Nano Sciences.
  • Scientific Laboratory Supplies. 2-(4-Hydroxyphenyl)ethanol, analytical standard.
  • Sigma-Aldrich. 2-(3,4-Dimethoxyphenyl)ethanol 98%.
  • Sigma-Aldrich.
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  • meriSTEM. NMR of ethanol with ¹H and ¹³C | Analytical chemistry. 2021.
  • Doc Brown's Advanced Organic Chemistry.
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  • ResearchGate. FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol...
  • PerkinElmer. Analysis of Bioethanol Impurities with the Spectrum Two FT-IR Spectrometer.
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  • National Institute of Standards and Technology. Ethanol - Infrared Spectrum.

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Method

Application Notes and Protocols for the Formulation of 2-(3,5-Dimethoxyphenyl)ethanol in Cell Culture Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible formulation of 2-(3,5-Dimethoxyphenyl)ethanol for use in in vitro cel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible formulation of 2-(3,5-Dimethoxyphenyl)ethanol for use in in vitro cell culture experiments. Emphasizing scientific integrity and best practices, these application notes detail everything from fundamental principles of solvent selection to step-by-step protocols for stock solution preparation, cell dosing, and crucial quality control measures. The aim is to empower researchers to generate reliable and valid data by ensuring the integrity of the compound's formulation.

Introduction: The Critical Role of Formulation

This guide moves beyond a simple list of steps, explaining the causal reasoning behind each procedural choice. By adopting these protocols, researchers can establish a self-validating system that ensures the observed biological effects are attributable to the compound itself, not to artifacts of its preparation or delivery.

Compound Profile: 2-(3,5-Dimethoxyphenyl)ethanol

A clear understanding of the compound's basic physicochemical properties is the foundation of a successful formulation strategy.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1]
CAS Number 7417-20-1[1]
Physical Form Solid or liquid[1]
Storage Sealed in dry, Room Temperature[1]

Core Principles of Small Molecule Formulation

Solvent Selection: DMSO as the Primary Choice

For many phenolic and aromatic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity for a wide array of organic molecules.[2] It is miscible with water and most organic liquids, facilitating its dilution into aqueous cell culture media.[2] While ethanol can also be used, DMSO is generally preferred for compounds like 2-(3,5-Dimethoxyphenyl)ethanol as it is less volatile, reducing the risk of concentration changes in the stock solution due to evaporation.[3]

Crucially, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can induce cytotoxicity or differentiation in various cell lines. [4]

The High-Concentration Stock Solution

Preparing a concentrated primary stock solution (e.g., 10-100 mM) is a cornerstone of good cell culture practice.[5][6] This approach offers several advantages:

  • Accuracy: It minimizes weighing errors associated with handling very small amounts of powder for each experiment.

  • Consistency: A single, validated stock solution can be used for an entire series of experiments, ensuring consistency.

  • Solvent Minimization: It allows for the addition of a very small volume of the stock to the culture medium, keeping the final solvent concentration well below toxic levels.[7]

Protocol: Empirical Determination of Solubility

Objective: To determine the maximum soluble concentration of 2-(3,5-Dimethoxyphenyl)ethanol in cell culture-grade DMSO.

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer and benchtop centrifuge

Step-by-Step Protocol:

  • Preparation: In a sterile environment, weigh out 1.82 mg of 2-(3,5-Dimethoxyphenyl)ethanol and place it into a sterile 1.5 mL microcentrifuge tube. This mass is calculated to achieve a 10 mM concentration in 100 µL of solvent.

  • Initial Solvation: Add 50 µL of DMSO to the tube. Vortex vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a bright light source. Look for any visible, undissolved particles.

  • Incremental Solvation: If particles are present, add DMSO in 10 µL increments. After each addition, vortex for at least 1 minute and visually inspect for dissolution.

  • Record the Volume: Once all particles are fully dissolved, record the total volume of DMSO added.

  • Confirmation of Stability: Centrifuge the tube at high speed (~14,000 x g) for 5 minutes. Inspect the bottom of the tube for any pellet, which would indicate undissolved compound. Let the solution sit at room temperature for 1-2 hours and re-inspect for any crystal formation.

  • Calculation: Calculate the maximum solubility using the formula: Maximum Concentration (mM) = (Mass of Compound (mg) / 182.22 g/mol ) / Volume of DMSO (L)

Detailed Protocol: Preparation of a Primary Stock Solution

This protocol assumes a target concentration of 10 mM. Adjust the mass and volume accordingly based on your empirical solubility determination.

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol powder (CAS: 7417-20-1)

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile amber glass vial or polypropylene tube

  • Calibrated analytical balance and sterile weighing paper/boat

  • Sterile pipette and tips

  • 0.22 µm syringe filter (optional, for sterilization)

Step-by-Step Protocol:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L × 0.001 L × 182.22 g/mol × 1000 mg/g = 1.82 mg

  • Weigh Compound: In a sterile biosafety cabinet or on a clean lab bench, carefully weigh 1.82 mg of 2-(3,5-Dimethoxyphenyl)ethanol and transfer it to a sterile amber vial.

  • Dissolve Compound: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.

  • Sterilization (Optional): While DMSO is bactericidal, if absolute sterility is required, the stock solution can be passed through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter into a new sterile vial.[8]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[4][8] Avoid repeated freeze-thaw cycles.

Protocol: Preparation of Working Solutions and Cell Dosing

Objective: To dilute the primary stock solution and treat cells at a final concentration of 10 µM.

Workflow Diagram:

G powder Compound Powder stock 10 mM Primary Stock in DMSO powder->stock Dissolve in DMSO inter Intermediate Dilution in Culture Medium (e.g., 100 µM) stock->inter 1:100 Dilution final Final Working Solution in Culture Medium (10 µM) inter->final 1:10 Dilution cells Cell Culture Plate final->cells Add to Cells G compound 2-(3,5-Dimethoxyphenyl)ethanol tubulin β-Tubulin compound->tubulin Inhibition? mt Microtubule Polymerization tubulin->mt spindle Mitotic Spindle Formation mt->spindle g2m G2/M Phase Arrest spindle->g2m Disruption leads to apoptosis Apoptosis g2m->apoptosis

Sources

Application

Application Notes and Protocols for the Use of 2-(3,5-Dimethoxyphenyl)ethanol in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of 2-(3,5-Dimethoxyphenyl)ethanol 2-(3,5-Dimethoxyphenyl)ethanol is a ve...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-(3,5-Dimethoxyphenyl)ethanol

2-(3,5-Dimethoxyphenyl)ethanol is a versatile bifunctional building block that holds significant potential in the synthesis of novel compounds, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a primary alcohol for diverse functionalization and a dimethoxyphenyl moiety common in biologically active molecules, makes it an attractive starting material for creating libraries of compounds with potential therapeutic applications. The methoxy groups on the phenyl ring are prevalent in many natural products and approved drugs, often contributing to improved pharmacokinetic properties and target binding.[1] This guide provides detailed application notes and protocols for the synthetic manipulation of 2-(3,5-Dimethoxyphenyl)ethanol, empowering researchers to unlock its full potential in the quest for new chemical entities.

The primary alcohol group of 2-(3,5-Dimethoxyphenyl)ethanol serves as a handle for a variety of chemical transformations, including etherification, esterification, oxidation, and conversion to a good leaving group for subsequent nucleophilic substitution. These reactions allow for the introduction of a wide array of functional groups and structural motifs, enabling the systematic exploration of structure-activity relationships (SAR). The 3,5-dimethoxyphenyl group, on the other hand, is a key pharmacophore in a range of bioactive molecules, including combretastatin analogues, which are known for their potent antimitotic and cytotoxic activities.

This document will detail robust and reproducible protocols for key transformations of 2-(3,5-Dimethoxyphenyl)ethanol, providing not just the steps, but also the scientific rationale behind the choice of reagents and conditions.

I. Synthesis of Novel Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of both symmetrical and unsymmetrical ethers.[2][3] This SN2 reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[2] For 2-(3,5-Dimethoxyphenyl)ethanol, this method allows for the introduction of a diverse range of alkyl and benzyl groups, which can significantly alter the lipophilicity and steric profile of the parent molecule.

Causality Behind Experimental Choices:
  • Base Selection: A strong base is required to quantitatively deprotonate the primary alcohol. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic hydride anion, and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for SN2 reactions. It effectively solvates the sodium cation of the alkoxide without solvating the nucleophilic oxygen, thus enhancing its reactivity.[3]

  • Alkyl Halide: Primary alkyl halides, such as benzyl bromide, are preferred to minimize the competing E2 elimination reaction.[2]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification A 2-(3,5-Dimethoxyphenyl)ethanol P1 Dissolve alcohol in DMF A->P1 B Sodium Hydride (NaH) P2 Add NaH at 0°C B->P2 C Benzyl Bromide P4 Add Benzyl Bromide C->P4 D DMF (Solvent) D->P1 P1->P2 P3 Stir for 30 min (Alkoxide formation) P2->P3 P3->P4 P5 Warm to RT and stir for 12h P4->P5 W1 Quench with water P5->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash with brine W2->W3 W4 Dry over Na2SO4 W3->W4 W5 Purify by column chromatography W4->W5 Product Novel Benzyl Ether W5->Product

Caption: Workflow for the synthesis of a novel benzyl ether.

Detailed Protocol: Synthesis of 1-(2-(Benzyloxy)ethyl)-3,5-dimethoxybenzene

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol (1.00 g, 5.49 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 0.26 g, 6.59 mmol)

  • Benzyl bromide (0.78 mL, 6.59 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(3,5-Dimethoxyphenyl)ethanol (1.00 g, 5.49 mmol) and dissolve it in anhydrous DMF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.26 g, 6.59 mmol) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Slowly add benzyl bromide (0.78 mL, 6.59 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(2-(benzyloxy)ethyl)-3,5-dimethoxybenzene.

Self-Validation: The successful synthesis can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the hydroxyl proton signal and the appearance of the benzylic methylene protons in the 1H NMR spectrum are indicative of product formation.

II. Synthesis of Novel Esters via Steglich Esterification

Esterification is a fundamental reaction for introducing a wide range of acyl groups to an alcohol. While Fischer esterification is a classic method, the Steglich esterification offers a milder and often more efficient alternative, particularly for sensitive substrates.[4][5] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6]

Causality Behind Experimental Choices:
  • Coupling Agent (DCC): DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the alcohol.[5]

  • Catalyst (DMAP): DMAP acts as an acyl transfer agent, forming a more reactive acylpyridinium intermediate, which accelerates the reaction and suppresses side reactions.[6]

  • Solvent: A polar aprotic solvent like dichloromethane (DCM) is suitable for this reaction as it dissolves the reactants and does not interfere with the reaction mechanism.

Experimental Workflow: Steglich Esterification

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification A 2-(3,5-Dimethoxyphenyl)ethanol P1 Combine alcohol, acid, and DMAP in DCM A->P1 B Carboxylic Acid (e.g., 4-Nitrobenzoic acid) B->P1 C DCC P3 Add DCC C->P3 D DMAP (catalyst) D->P1 E DCM (Solvent) E->P1 P2 Cool to 0°C P1->P2 P2->P3 P4 Stir at RT for 4h P3->P4 W1 Filter off DCU precipitate P4->W1 W2 Wash filtrate with dilute HCl W1->W2 W3 Wash with saturated NaHCO3 W2->W3 W4 Dry over MgSO4 W3->W4 W5 Purify by column chromatography W4->W5 Product Novel Ester W5->Product

Caption: Workflow for the synthesis of a novel ester.

Detailed Protocol: Synthesis of 2-(3,5-Dimethoxyphenyl)ethyl 4-nitrobenzoate

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol (1.00 g, 5.49 mmol)

  • 4-Nitrobenzoic acid (1.01 g, 6.04 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.25 g, 6.04 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.07 g, 0.55 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-(3,5-Dimethoxyphenyl)ethanol (1.00 g, 5.49 mmol), 4-nitrobenzoic acid (1.01 g, 6.04 mmol), and DMAP (0.07 g, 0.55 mmol) in anhydrous DCM (30 mL).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add DCC (1.25 g, 6.04 mmol) to the cooled solution.

  • Remove the ice bath and stir the reaction at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate through a Buchner funnel and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) and saturated NaHCO3 solution (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(3,5-dimethoxyphenyl)ethyl 4-nitrobenzoate.

Self-Validation: The formation of the ester can be confirmed by the appearance of a characteristic ester carbonyl stretch in the IR spectrum (around 1720 cm-1) and the appropriate shifts in the 1H and 13C NMR spectra.

III. Oxidation to 2-(3,5-Dimethoxyphenyl)acetaldehyde

The oxidation of the primary alcohol of 2-(3,5-dimethoxyphenyl)ethanol to the corresponding aldehyde provides a key intermediate for further synthetic elaborations, such as Wittig reactions, reductive aminations, and aldol condensations. A mild and selective oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation.[7][8]

Causality Behind Experimental Choices:
  • Oxidizing Agent (DMP): DMP is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes under mild, neutral conditions, and at room temperature.[7][9] It is highly chemoselective and tolerates a wide range of other functional groups.

  • Solvent: Dichloromethane (DCM) is the solvent of choice as it is relatively inert and effectively dissolves both the alcohol and the DMP reagent.[8]

Experimental Workflow: Dess-Martin Oxidation

Dess_Martin_Oxidation cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification A 2-(3,5-Dimethoxyphenyl)ethanol P1 Dissolve alcohol in DCM A->P1 B Dess-Martin Periodinane (DMP) P2 Add DMP B->P2 C DCM (Solvent) C->P1 P1->P2 P3 Stir at RT for 2h P2->P3 W1 Quench with Na2S2O3 solution P3->W1 W2 Extract with DCM W1->W2 W3 Wash with saturated NaHCO3 W2->W3 W4 Dry over Na2SO4 W3->W4 W5 Purify by column chromatography W4->W5 Product Aldehyde W5->Product

Caption: Workflow for the oxidation to the corresponding aldehyde.

Detailed Protocol: Synthesis of 2-(3,5-Dimethoxyphenyl)acetaldehyde

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol (1.00 g, 5.49 mmol)

  • Dess-Martin Periodinane (DMP) (2.80 g, 6.59 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

  • Saturated sodium thiosulfate (Na2S2O3) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-(3,5-dimethoxyphenyl)ethanol (1.00 g, 5.49 mmol) and dissolve it in anhydrous DCM (30 mL).

  • Add Dess-Martin periodinane (2.80 g, 6.59 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of Na2S2O3 (20 mL) and stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 2-(3,5-dimethoxyphenyl)acetaldehyde.

Self-Validation: The successful oxidation is indicated by the disappearance of the alcohol's -CH2OH signals and the appearance of a characteristic aldehyde proton signal around 9-10 ppm in the 1H NMR spectrum, along with a carbonyl stretch around 1730 cm-1 in the IR spectrum.

IV. Synthesis of Novel Azides via Tosylation and Nucleophilic Substitution

Converting the hydroxyl group into a good leaving group, such as a tosylate, opens up a plethora of possibilities for nucleophilic substitution reactions. This two-step sequence allows for the introduction of a variety of nucleophiles, including azides, which are valuable precursors for amines and triazoles.

Causality Behind Experimental Choices:
  • Tosylation: p-Toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate, which is an excellent leaving group. Pyridine also acts as a base to neutralize the HCl byproduct.

  • Nucleophilic Substitution: Sodium azide is a potent nucleophile that readily displaces the tosylate group in an SN2 reaction.

  • Solvent: DMF is a suitable solvent for the SN2 reaction as it is polar aprotic and facilitates the displacement of the tosylate.

Experimental Workflow: Tosylation and Azide Substitution

Tosylation_Azide_Substitution cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azide Substitution A 2-(3,5-Dimethoxyphenyl)ethanol P1 Stir at 0°C to RT A->P1 B TsCl, Pyridine B->P1 Intermediate Tosylate Intermediate P1->Intermediate P2 Stir at 60°C Intermediate->P2 C Sodium Azide (NaN3) C->P2 D DMF D->P2 Product Novel Azide P2->Product

Caption: Two-step workflow for the synthesis of a novel azide.

Detailed Protocol: Synthesis of 1-(2-Azidoethyl)-3,5-dimethoxybenzene

Step 1: Synthesis of 2-(3,5-Dimethoxyphenyl)ethyl 4-methylbenzenesulfonate

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol (1.00 g, 5.49 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.26 g, 6.59 mmol)

  • Anhydrous Pyridine (10 mL)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-(3,5-dimethoxyphenyl)ethanol (1.00 g, 5.49 mmol) in anhydrous pyridine (10 mL) and cool to 0 °C.

  • Add TsCl (1.26 g, 6.59 mmol) portion-wise and stir at 0 °C for 30 minutes, then at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2-Azidoethyl)-3,5-dimethoxybenzene

Materials:

  • Crude 2-(3,5-dimethoxyphenyl)ethyl 4-methylbenzenesulfonate (from Step 1)

  • Sodium azide (NaN3) (0.54 g, 8.24 mmol)

  • Anhydrous DMF (20 mL)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve the crude tosylate in anhydrous DMF (20 mL) and add sodium azide (0.54 g, 8.24 mmol).

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool to room temperature and pour into water (50 mL).

  • Extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the pure azide.

Self-Validation: The formation of the azide is confirmed by a strong, sharp absorption band around 2100 cm-1 in the IR spectrum. NMR spectroscopy will show the disappearance of the tosyl group signals and characteristic shifts in the signals of the ethyl chain.

V. Data Summary

Reaction TypeReagentsSolventTemp. (°C)Time (h)Expected Yield
Williamson Ether Synthesis NaH, Benzyl BromideDMF0 to RT12High
Steglich Esterification 4-Nitrobenzoic acid, DCC, DMAPDCM0 to RT4High
Dess-Martin Oxidation Dess-Martin PeriodinaneDCMRT2High
Tosylation & Azide Substitution 1. TsCl, Pyridine2. NaN31. Pyridine2. DMF1. 0 to RT2. 601. 42. 6Good to High

Conclusion

2-(3,5-Dimethoxyphenyl)ethanol is a highly valuable and versatile starting material for the synthesis of a diverse range of novel compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to easily perform etherifications, esterifications, oxidations, and nucleophilic substitutions allows for the generation of compound libraries with tailored physicochemical and pharmacological properties, making it an essential tool in modern drug discovery and development.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (2023, December 9). Steglich esterification. Retrieved from [Link]

  • Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • YouTube. (2019, October 25). in the chemical literature: Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (2023, May 2). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Organic Chemistry Portal. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Retrieved from [Link]

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

  • Sciencemadness.org. (2021, April 12). Tosylate to Alkyl Azide reference please. Retrieved from [Link]

  • National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021, November 30). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • Erowid. (2006). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

  • Jurnal Kimia Sains dan Aplikasi. (2022). Steglich Esterification of Activated Cinnamyl Cinnamate Derivatives and Computational Studies of Intramolecular Diels-Alder for Aryltetralin and Arylnaphthalene Lignan Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • NESACS. Summer Scholar Report. Retrieved from [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023, October 23). 2C-B. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in 2-(3,5-Dimethoxyphenyl)ethanol synthesis

Welcome to the technical support center for the synthesis of 2-(3,5-dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable compound. Our focus is on providing practical, experience-driven solutions to ensure the success of your experiments.

Introduction

The synthesis of 2-(3,5-dimethoxyphenyl)ethanol can be approached through several synthetic routes, with the most common being the reduction of 3,5-dimethoxyphenylacetic acid or its esters, and the Grignard reaction of a 3,5-dimethoxybenzyl halide with a suitable electrophile. Each pathway presents a unique set of challenges. This guide will address these issues in a direct question-and-answer format, explaining the underlying chemical principles and offering validated protocols to overcome these hurdles.

Troubleshooting Guide & FAQs

Section 1: Reduction of 3,5-Dimethoxyphenylacetic Acid or its Esters

This is a frequently employed method due to the commercial availability of the starting materials. The primary reagent for this transformation is Lithium Aluminum Hydride (LAH), a potent reducing agent.

Q1: My LAH reduction of 3,5-dimethoxyphenylacetic acid is sluggish or incomplete. What are the likely causes and how can I resolve this?

A1: An incomplete or slow reaction is a common issue when working with LAH. Here are the primary factors to consider:

  • Reagent Inactivity: Lithium aluminum hydride is extremely reactive towards moisture.[1] Exposure to atmospheric humidity can lead to the deactivation of the reagent. Always use freshly opened LAH or a standardized solution. If using solid LAH, ensure it is a fine, free-flowing grey powder.

  • Insufficient Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours. Solvents such as tetrahydrofuran (THF) or diethyl ether must be anhydrous. The presence of even trace amounts of water will consume the LAH, leading to lower yields.

  • Low Reaction Temperature: While the initial addition of the carboxylic acid to the LAH suspension is often performed at 0 °C to control the exothermic reaction, the reaction may require warming to room temperature or even gentle reflux to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Inadequate Stirring: LAH is only sparingly soluble in ethereal solvents. Efficient stirring is crucial to maintain a good suspension and ensure proper mixing of the reagents.[2]

Q2: I've observed the formation of multiple spots on my TLC plate after the LAH reduction. What are the possible side products?

A2: The formation of side products can complicate the purification process. Here are some possibilities:

  • Unreacted Starting Material: As discussed in Q1, incomplete reaction will leave unreacted 3,5-dimethoxyphenylacetic acid.

  • Over-reduction Products (less common with this substrate): While LAH is a powerful reducing agent, over-reduction of the aromatic ring is generally not observed under standard conditions.

  • Impure Starting Material: Ensure the purity of your starting 3,5-dimethoxyphenylacetic acid, as impurities will be carried through the reaction.

Q3: The work-up of my LAH reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter. How can I improve the work-up procedure?

A3: The formation of aluminum salts during the work-up can lead to filtration issues. The Fieser work-up is a reliable method to produce a granular precipitate that is easily filtered.[3]

Fieser Work-up Protocol: For a reaction containing 'x' grams of LAH:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add 'x' mL of water.

  • Add 'x' mL of a 15% aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • The resulting granular precipitate can be easily removed by filtration.

Section 2: Grignard Synthesis from 3,5-Dimethoxybenzyl Halide

This alternative route involves the formation of a Grignard reagent from a 3,5-dimethoxybenzyl halide (e.g., bromide or chloride) followed by reaction with formaldehyde or ethylene oxide.

Q4: I am having difficulty initiating the Grignard reaction with 3,5-dimethoxybenzyl bromide. What could be the problem?

A4: The initiation of a Grignard reaction can be challenging, especially with electron-rich benzyl halides. The electron-donating methoxy groups can make the carbon-halogen bond less susceptible to oxidative addition by magnesium. Here are some troubleshooting steps:

  • Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activate the magnesium by:

    • Gently crushing the turnings with a glass rod to expose a fresh surface.

    • Adding a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.

  • Strictly Anhydrous Conditions: As with LAH reactions, all glassware and solvents must be scrupulously dry.[4] Water will quench the Grignard reagent as it forms.

  • Initiation Techniques:

    • Add a small amount of pre-formed Grignard reagent to initiate the reaction.

    • Gentle heating with a heat gun can sometimes trigger the reaction. Be prepared to cool the flask in an ice bath, as the reaction is exothermic once it starts.

Q5: My Grignard reaction has a low yield of the desired 2-(3,5-dimethoxyphenyl)ethanol and a significant amount of a high-boiling byproduct. What is this byproduct and how can I minimize its formation?

A5: The major side reaction in the formation of benzylic Grignard reagents is the Wurtz coupling reaction , where the newly formed Grignard reagent attacks the starting benzyl halide.[5][6][7][8] This results in the formation of 1,2-bis(3,5-dimethoxyphenyl)ethane, a high-molecular-weight dimer.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: Add the 3,5-dimethoxybenzyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the chance of it reacting with the Grignard reagent.

  • Dilution: Use a larger volume of solvent to keep the concentration of all species low.

  • Temperature Control: Maintain a gentle reflux during the addition. Excessively high temperatures can promote side reactions.

Experimental Protocols

Protocol 1: Reduction of Ethyl 3,5-Dimethoxyphenylacetate with LAH (Adapted from a similar procedure for the 2,5-dimethoxy isomer[9])
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • LAH Suspension: Suspend a slight excess of Lithium Aluminum Hydride (LAH) in anhydrous diethyl ether or THF in the reaction flask and cool to 0 °C.

  • Substrate Addition: Dissolve ethyl 3,5-dimethoxyphenylacetate in anhydrous ether or THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. If necessary, gently heat the mixture to reflux to ensure complete conversion.

  • Work-up: Cool the reaction mixture to 0 °C and perform a Fieser work-up as described in Q3.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Grignard Synthesis of 2-(3,5-Dimethoxyphenyl)ethanol
  • Grignard Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine and a small volume of anhydrous diethyl ether.

    • In a dropping funnel, prepare a solution of 3,5-dimethoxybenzyl bromide in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Formaldehyde:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Pass a stream of dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard solution. Alternatively, add a solution of dry paraformaldehyde in anhydrous THF.

  • Work-up:

    • After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Data Summary

Parameter3,5-Dimethoxyphenylacetic Acid2-(3,5-Dimethoxyphenyl)ethanol1,2-bis(3,5-dimethoxyphenyl)ethane
Molecular Weight 196.18 g/mol 182.22 g/mol 302.38 g/mol
Typical TLC Rf Varies (acidic)Higher than the acidHigher than the alcohol
¹H NMR (CDCl₃, δ) ~3.6 (s, 2H), 3.8 (s, 6H), 6.4-6.5 (m, 3H)~2.8 (t, 2H), 3.8 (t, 2H), 3.8 (s, 6H), 6.3-6.4 (m, 3H)~2.9 (s, 4H), 3.7 (s, 12H), 6.3-6.4 (m, 6H)
¹³C NMR (CDCl₃, δ) ~41, 55, 100, 107, 140, 161, 177~39, 55, 63, 100, 106, 141, 161~38, 55, 100, 107, 142, 161

Note: NMR data for 2-(3,5-Dimethoxyphenyl)ethanol and its Wurtz coupling byproduct are estimated based on characteristic shifts for the 3,5-dimethoxyphenyl moiety and similar structures.[9][10][11]

Synthetic Pathways and Side Reactions

Synthesis_Troubleshooting cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway Acid 3,5-Dimethoxyphenylacetic Acid Ester Ethyl 3,5-Dimethoxyphenylacetate Acid->Ester Esterification Product_R 2-(3,5-Dimethoxyphenyl)ethanol Acid->Product_R Reduction Ester->Product_R Reduction LAH LiAlH4 LAH->Acid LAH->Ester Purification Purification Product_R->Purification Column Chromatography Halide 3,5-Dimethoxybenzyl Bromide Grignard 3,5-Dimethoxybenzyl magnesium Bromide Halide->Grignard Grignard Formation Wurtz 1,2-bis(3,5-dimethoxyphenyl)ethane (Wurtz Coupling Product) Halide->Wurtz Mg Mg, Et2O Mg->Halide Product_G 2-(3,5-Dimethoxyphenyl)ethanol Grignard->Product_G Nucleophilic Addition Grignard->Wurtz Side Reaction Formaldehyde HCHO Formaldehyde->Grignard Product_G->Purification Column Chromatography Wurtz->Purification

Caption: Synthetic pathways to 2-(3,5-Dimethoxyphenyl)ethanol and potential side reactions.

References

  • Qi, S.-B., Li, M., Li, S., Zhou, J.-N., Wu, J.-W., Yu, F., Zhang, X.-C., Chan, A. S. C., & Wu, J. (2013). Org. Biomol. Chem., 11, 929–937.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

  • Wurtz Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. (n.d.). Erowid. Retrieved from [Link]

  • Wurtz reaction. (2023, December 28). In Wikipedia. [Link]

  • Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). Retrieved from [Link]

  • Ethanol, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002851). (n.d.). NP-MRD. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • Alcohols. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Wurtz Reaction. (2025, March 1). J&K Scientific LLC. Retrieved from [Link]

  • Wurtz Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • Nystrom, R. F. (1949). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 71(10), 3549–3549. [Link]

  • 2-(4-Methoxyphenyl)ethanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (2016).
  • Wurtz coupling. (2025, July 8). Reddit. Retrieved from [Link]

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. (2023). MDPI. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. (2021, March 18). Retrieved from [Link]

  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). International Journal of Science and Engineering, 7(2), 11-15. [Link]

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). (n.d.). DAV University. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Experiment 16: Triphenylmethanol by a Grignard reaction. (n.d.). Athabasca University. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Reduction of Phenylacetic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Strong Reductions using Lithium Aluminum Hydride (LAH). (2018, January 21). YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3,5-Dimethoxyphenyl)ethanol

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable intermediate. We will delve into the common challenges encountered during its synthesis, providing scientifically-grounded explanations and actionable protocols to enhance your yield and purity.

Section 1: Overview of Common Synthetic Strategies

The synthesis of 2-(3,5-Dimethoxyphenyl)ethanol can be approached through several pathways. However, two routes are most commonly employed in a laboratory setting due to their reliability and accessibility of starting materials.

  • Route A: Reduction of a Phenylacetic Acid Derivative. This is arguably the most direct route, involving the reduction of 3,5-dimethoxyphenylacetic acid or, more commonly, its corresponding ester (e.g., ethyl or methyl ester) using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]

  • Route B: Grignard Reaction. This classic carbon-carbon bond-forming reaction offers flexibility. A common approach involves the formation of a 3,5-dimethoxybenzyl Grignard reagent (from the corresponding benzyl halide) and its subsequent reaction with an electrophile such as formaldehyde or ethylene oxide.[3][4]

Each route has its own set of challenges and optimization parameters, which we will explore in the following sections.

Synthetic_Routes cluster_A Route A: Reduction cluster_B Route B: Grignard Synthesis A1 3,5-Dimethoxyphenylacetic Acid or its Ester A2 2-(3,5-Dimethoxyphenyl)ethanol A1->A2 LiAlH₄, Anhydrous THF/Ether B1 3,5-Dimethoxybenzyl Bromide B2 3,5-Dimethoxybenzyl- magnesium Bromide B1->B2 Mg⁰, Anhydrous Ether B4 2-(3,5-Dimethoxyphenyl)ethanol B2->B4 1. Add Electrophile 2. Aqueous Workup B3 Formaldehyde or Ethylene Oxide

Caption: Primary synthetic pathways to 2-(3,5-Dimethoxyphenyl)ethanol.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My overall yield is significantly lower than expected. What are the common culprits?

A1: Low yield is the most frequent complaint, and its cause is highly dependent on your chosen synthetic route. Let's break down the possibilities.

For Route A (LiAlH₄ Reduction):

  • Inactive Hydride Reagent: Lithium aluminum hydride is extremely sensitive to moisture and air.[5] An old bottle or one that has been handled improperly will have a gray, powdery coating of inactive hydroxides and oxides. A fresh, active reagent should be a fine, white powder.

  • Presence of Moisture: Any water in your solvent or on your glassware will quench the LiAlH₄, consuming the reagent before it can reduce your ester. One mole of water consumes one mole of LiAlH₄.

  • Improper Workup Procedure: The workup of LiAlH₄ reactions is notorious for forming gelatinous aluminum salt precipitates that can trap your product, making extraction inefficient. A carefully controlled sequential addition of water and NaOH solution (the Fieser workup) is critical to producing a granular, easily filterable solid.[6]

  • Insufficient Reagent: Esters require two equivalents of hydride for complete reduction to the alcohol.[2] It is common practice to use a slight excess (e.g., 1.5 to 2.0 equivalents of LiAlH₄ relative to the ester) to ensure the reaction goes to completion.

For Route B (Grignard Synthesis):

  • Failed Grignard Reagent Formation: This is the most critical step and the most common point of failure.[7][8]

    • Wet Conditions: Grignard reagents are potent bases and will be instantly quenched by any protic source, especially water.[9][10] All glassware must be flame- or oven-dried, and anhydrous solvents are mandatory.

    • Passive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents reaction. This layer must be physically or chemically removed.[10] Crushing the turnings with a glass rod, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane are common activation methods.[8][11]

    • Substrate Reactivity: While benzyl bromides are generally reactive, electron-donating methoxy groups can sometimes make initiation more challenging compared to simple benzyl bromide.[12]

  • Wurtz Coupling Side Reaction: The formed Grignard reagent can react with the starting benzyl bromide, leading to the formation of 1,2-bis(3,5-dimethoxyphenyl)ethane.[7][9] This side reaction is favored at higher concentrations and temperatures. The best way to minimize this is by slowly adding the benzyl bromide solution to the magnesium suspension, keeping the halide concentration low at all times.[11]

Q2: My reaction seems to stall. TLC analysis shows significant unreacted starting material. Why?

A2: A stalled reaction points to an issue with reagent activity or stoichiometry.

For Route A (LiAlH₄ Reduction):

  • Your LiAlH₄ may be partially deactivated. If you suspect this, use a fresh bottle or a larger excess of the reagent.

  • The reaction may be too cold. While the initial addition is often done at 0 °C to control the exotherm, allowing the reaction to warm to room temperature or even gently refluxing is often necessary for it to go to completion.

For Route B (Grignard Synthesis):

  • Poor Initiation: The most likely cause is that the Grignard formation never truly initiated or initiated but then stopped. Visual cues of a successful initiation include the disappearance of the iodine color (if used), gentle bubbling on the magnesium surface, and a noticeable exotherm.[7] If these are not observed, the reaction has not started.

  • Reagent Quenching: A small, continuous leak of atmospheric moisture into your apparatus can slowly quench the Grignard reagent as it forms, preventing it from accumulating to a concentration sufficient to react with your electrophile. Ensure all joints are well-sealed.

  • Precipitation: The Grignard reagent may not be soluble enough in the solvent, especially if the concentration is high. This can sometimes be mitigated by switching from diethyl ether to THF, which is a better solvent for stabilizing Grignard reagents.[8]

Q3: My crude product is impure. What are the likely side products and how can I avoid them?

A3: The identity of impurities is a key diagnostic clue.

For Route A (LiAlH₄ Reduction):

  • The primary impurity is often unreacted starting material (the ester). This is addressed by ensuring active LiAlH₄ and sufficient equivalents.

  • Another possibility is the intermediate aldehyde, 3,5-dimethoxy-phenylacetaldehyde. This occurs if the reduction is incomplete. The mechanism involves reduction of the ester to an aldehyde, which is then rapidly reduced further to the alcohol.[2] If the reaction stalls due to insufficient hydride, some aldehyde may remain.

For Route B (Grignard Synthesis):

  • As mentioned in A1, the most common byproduct is the Wurtz homocoupling product, 1,2-bis(3,5-dimethoxyphenyl)ethane.[9] Use slow addition of the halide to minimize its formation.

  • If your workup is not acidic enough, you may isolate the magnesium alkoxide salt of your product. Ensure the pH is distinctly acidic (pH ~2-3) during the quench to protonate the alkoxide and dissolve the magnesium salts.[11]

  • Biphenyl can be a byproduct if you start from a bromobenzene derivative, but it's less common in this specific synthesis which uses a benzyl halide.[3]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally better?

    • A: For reliability and ease of execution, Route A (LiAlH₄ Reduction) is often preferred if the starting 3,5-dimethoxyphenylacetic acid or its ester is commercially available or easily prepared. The reaction is typically high-yielding and clean, with the main challenge being the handling of the pyrophoric LiAlH₄ and the workup. Route B (Grignard Synthesis) is more atom-economical but is highly sensitive to technique, and troubleshooting Grignard reagent formation can be time-consuming.

  • Q: What are the critical parameters for solvent selection and preparation?

    • A: Anhydrous conditions are non-negotiable for both routes. Diethyl ether and tetrahydrofuran (THF) are the most common solvents. THF has a higher boiling point and better solvating properties for Grignard reagents.[8] Solvents should be obtained from a commercial supplier in sealed bottles (e.g., Sure/Seal™) or freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers). Never use ether from a previously opened bottle without re-drying it.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the simplest method. Use a non-polar solvent system like 3:1 Hexanes:Ethyl Acetate. The starting ester (Route A) or benzyl bromide (Route B) will be much less polar (higher Rf) than the final alcohol product, which will have a low Rf due to the hydroxyl group. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

  • Q: What is the best method for purifying the final product, 2-(3,5-Dimethoxyphenyl)ethanol?

    • A: The product is a solid or high-boiling liquid. The most effective purification method is flash column chromatography on silica gel. A gradient elution starting with a low polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity will effectively separate the non-polar impurities (like Wurtz coupling product) from the more polar desired alcohol.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via LiAlH₄ Reduction of Ethyl 3,5-Dimethoxyphenylacetate
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF (approx. 0.5 M). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve ethyl 3,5-dimethoxyphenylacetate (1.0 eq.) in anhydrous THF. Transfer this solution to the dropping funnel via cannula. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and slowly add X mL of water dropwise, where X is the mass of LiAlH₄ used in grams. Follow this with the dropwise addition of X mL of 15% (w/v) aqueous NaOH. Finally, add 3X mL of water.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes. The salts should become granular and easy to filter. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

LiAlH4_Workflow start Flame-Dry Apparatus Under N₂ suspend_lah Suspend LiAlH₄ in Anhydrous THF @ 0 °C start->suspend_lah add_ester Add Ester Solution Dropwise suspend_lah->add_ester react Stir at RT (Monitor by TLC) add_ester->react workup Quench (Fieser Method) @ 0 °C react->workup isolate Filter Salts, Extract, Dry, & Concentrate workup->isolate purify Purify via Flash Chromatography isolate->purify

Caption: Experimental workflow for the LiAlH₄ reduction protocol.

Protocol 2: Titration of Grignard Reagent

To avoid stoichiometric issues, it is best practice to determine the exact concentration of your prepared Grignard reagent before use.[11]

  • Preparation: Dry a 25 mL Erlenmeyer flask and add ~10 mg of iodine and 2 mL of anhydrous THF.

  • Titration: Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe. The brown/purple color of the iodine will initially disappear as it reacts with the Grignard reagent.

  • Endpoint: The endpoint is reached when the iodine color persists for at least one minute. Record the volume of Grignard reagent added.

  • Calculation: The molarity (M) is calculated based on the 1:1 stoichiometry between I₂ and the Grignard reagent. M = (moles of I₂) / (Volume of Grignard reagent in L).

Section 5: Data Summary Tables

Table 1: Comparison of Synthetic Routes

ParameterRoute A: LiAlH₄ ReductionRoute B: Grignard Synthesis
Key Reagent Lithium Aluminum HydrideMagnesium Metal
Primary Challenge Reagent handling & workupGrignard reagent formation
Common Side Product Incomplete reduction productsWurtz homocoupling product
Sensitivity Highly sensitive to water/airExtremely sensitive to water/air
Typical Yield Good to Excellent (75-95%)Variable (30-80%)

Table 2: Recommended Solvent Drying Techniques

SolventDrying AgentProcedure
Diethyl EtherSodium/BenzophenoneReflux until the deep blue/purple color of the ketyl radical persists, then distill under nitrogen.
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux until the deep blue/purple color of the ketyl radical persists, then distill under nitrogen.
EthanolMagnesium EthoxideReflux over magnesium turnings and a crystal of iodine, then distill.[13]

Section 6: Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or Stalled Reaction route_check Which Route? start->route_check grignard_path Grignard Synthesis route_check->grignard_path Route B lah_path LiAlH₄ Reduction route_check->lah_path Route A grignard_init Check Initiation Cues: Exotherm? Bubbling? Color Change? grignard_path->grignard_init grignard_yes Initiation OK grignard_init->grignard_yes Yes grignard_no No Initiation grignard_init->grignard_no No check_coupling TLC/GC shows non-polar byproduct (Wurtz)? grignard_yes->check_coupling activate_mg Action: Activate Mg (I₂, Crushing) Ensure Anhydrous Conditions grignard_no->activate_mg coupling_yes Action: Slowly add halide to Mg (dilute conditions) check_coupling->coupling_yes Yes titrate Action: Titrate Grignard reagent to confirm concentration check_coupling->titrate No lah_quality Is LiAlH₄ fresh? (White powder) lah_path->lah_quality lah_yes Reagent OK lah_quality->lah_yes Yes lah_no Action: Use fresh LiAlH₄ lah_quality->lah_no No lah_workup Workup forms emulsion or traps product? lah_yes->lah_workup workup_yes Action: Use Fieser Workup (H₂O, NaOH, 3H₂O) lah_workup->workup_yes Yes lah_stoich Action: Use 1.5-2.0 eq. LiAlH₄ Ensure anhydrous conditions lah_workup->lah_stoich No

Caption: A logical guide to troubleshooting common synthesis issues.

References

  • BenchChem Technical Support. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • BenchChem Technical Support. Troubleshooting low yields in the Grignard synthesis of tertiary alcohols.
  • Reddit r/Chempros. Grignard Formation - Troubleshooting and Perfecting. (2021). [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • University of Michigan Chemistry. Grignard Reaction.
  • University of Cambridge. Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]

  • Lehigh University. 07.05 Other Reductions by Lithium Aluminum Hydride. (2019). [Link]

  • PrepChem. Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. [Link]

  • Chemistry LibreTexts. The Grignard Reaction (Experiment). (2024). [Link]

  • Reddit r/Chempros. Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. (2025). [Link]

  • Williams, D. R.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3,5-Dimethoxyphenyl)ethanol

Welcome to the dedicated technical support guide for the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Overview of Synthetic Strategies

The synthesis of 2-(3,5-Dimethoxyphenyl)ethanol is typically approached via two primary routes: the reduction of a carboxylic acid derivative or a Grignard reaction. Each pathway presents a unique set of challenges, from reagent sensitivity to competitive side reactions. This guide will deconstruct these issues and offer robust solutions.

Synthesis_Routes cluster_0 Route A: Grignard Pathway cluster_1 Route B: Reduction Pathway A_Start 3,5-Dimethoxybenzyl Bromide A_Reagent Mg, Anhydrous Ether A_Start->A_Reagent Forms A_Intermediate 3,5-Dimethoxybenzyl- magnesium Bromide A_Reagent->A_Intermediate A_Electrophile Ethylene Oxide or Formaldehyde A_Intermediate->A_Electrophile Reacts with A_Product 2-(3,5-Dimethoxyphenyl)ethanol A_Electrophile->A_Product B_Start 3,5-Dimethoxyphenylacetic Acid (or its ester) B_Reagent LiAlH₄, Anhydrous Ether/THF B_Start->B_Reagent Reduced by B_Product 2-(3,5-Dimethoxyphenyl)ethanol B_Reagent->B_Product

Caption: Primary synthetic routes to 2-(3,5-Dimethoxyphenyl)ethanol.

Section 1: Troubleshooting the Grignard Reaction Pathway

The Grignard route, while elegant, is highly sensitive to reaction conditions. Benzylic Grignards, particularly electron-rich ones, are notoriously difficult to prepare and are prone to side reactions.[1]

FAQ 1: My Grignard reaction with 3,5-dimethoxybenzyl bromide fails to initiate. What's wrong?

Answer: Failure to initiate is the most common hurdle. The cause is almost always passivation of the magnesium surface or the presence of moisture.[2][3] The electron-donating methoxy groups can also reduce the reactivity of the C-Br bond and potentially poison the magnesium surface.[4]

Troubleshooting Workflow:

Grignard_Troubleshooting Start Reaction Fails to Initiate (No exotherm, Mg unchanged) Check_Glassware Is all glassware rigorously dry? Start->Check_Glassware Dry_Glassware Action: Oven-dry (>120°C) or flame-dry all glassware under vacuum. Cool under inert gas (N₂/Ar). Check_Glassware->Dry_Glassware No Check_Solvent Is the solvent (THF/Ether) truly anhydrous? Check_Glassware->Check_Solvent Yes Dry_Glassware->Check_Solvent Purify_Solvent Action: Distill solvent from a suitable drying agent (e.g., Na/benzophenone). Check_Solvent->Purify_Solvent No Check_Mg Is the Mg surface activated? Check_Solvent->Check_Mg Yes Purify_Solvent->Check_Mg Activate_Mg Action: Use a proven activation method. (See Protocol 1) Check_Mg->Activate_Mg No Success Reaction Initiates Successfully Check_Mg->Success Yes Activate_Mg->Success Wurtz_Coupling reagent 3,5-Dimethoxybenzyl- magnesium Bromide (R-MgBr) start_material 3,5-Dimethoxybenzyl Bromide (R-Br) reagent->start_material Attacks (SN2-like) side_product 1,2-bis(3,5-dimethoxyphenyl)ethane (R-R) start_material->side_product Forms

Caption: Wurtz-type homocoupling side reaction.

Mitigation Strategies:

The key to suppressing this side reaction is to keep the instantaneous concentration of the benzyl bromide low relative to the magnesium.

ParameterStandard ConditionOptimized Condition to Minimize CouplingRationale
Addition Rate Rapid additionVery slow, dropwise addition via syringe pumpPrevents buildup of unreacted benzyl bromide available for coupling.
Temperature Room Temp / Reflux0 °C to 5 °CFavors the rate of Grignard formation over the rate of coupling.
Concentration ConcentratedHigh dilutionReduces the probability of intermolecular collisions leading to coupling.
Mg Stoichiometry 1.1 - 1.5 equivalents2.0 - 3.0 equivalentsA large excess of activated magnesium surface promotes faster formation of the Grignard reagent over the side reaction.

Section 2: Troubleshooting the LiAlH₄ Reduction Pathway

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting carboxylic acids and esters to primary alcohols. [5][6]The primary challenges with this route are related to safe handling and product isolation during the workup.

FAQ 3: My LiAlH₄ reduction of 3,5-dimethoxyphenylacetic acid is sluggish or incomplete. What are the likely causes?

Answer: This issue typically points to the quality of the LiAlH₄ or the reaction solvent.

  • Reagent Quality: LiAlH₄ is highly reactive with atmospheric moisture and can degrade over time, appearing as a darker gray powder. Use only fresh, white, free-flowing powder from a recently opened container.

  • Solvent Purity: The solvent (typically THF or diethyl ether) must be rigorously anhydrous. Any trace of water will consume the hydride reagent. [7]The initial reaction between the acidic proton of the carboxylic acid and LiAlH₄ also consumes one equivalent of the hydride, which must be accounted for. [8][9]3. Solubility: 3,5-dimethoxyphenylacetic acid may have limited solubility in ether. Using THF or performing the reaction at a gentle reflux can improve solubility and reaction rate.

FAQ 4: During the aqueous workup of my LiAlH₄ reaction, a thick, gelatinous precipitate forms, making product extraction impossible. How can I avoid this?

Answer: The formation of colloidal aluminum salts (Al(OH)₃) is a classic problem during the quenching of LiAlH₄ reactions. The solution is to perform a carefully controlled hydrolysis that results in the formation of granular, easily filterable inorganic salts. The "Fieser workup" is a highly reliable method.

Protocol 2: Fieser Workup for LiAlH₄ Reactions This procedure is for a reaction that used 'x' g of LiAlH₄.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add 'x' mL of water dropwise. You will observe vigorous hydrogen gas evolution.

  • Next, slowly add 'x' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

  • Finally, slowly add '3x' mL of water.

  • Remove the ice bath and stir the mixture vigorously for 15-30 minutes. A white, granular precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with the reaction solvent (ether or THF).

  • The combined filtrate contains your desired product, which can now be easily isolated.

References

  • Reddit, r/Chempros. (2025). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? [Online] Available at: [Link]

  • University Course Material. Grignard Reaction. [Online] Available at: [Link]

  • Reddit, r/chemistry. (2025). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? [Online] Available at: [Link]

  • University of the West Indies. Experiment 5: Reductions with Lithium Aluminium Hydride. [Online] Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009).
  • Yulia, M., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
  • Wikipedia. (2026). 2C-B. [Online] Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Online] Available at: [Link]

  • PrepChem. (2026). Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. [Online] Available at: [Link]

  • Adichemistry. (2026). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Online] Available at: [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [YouTube video] Available at: [Link]

  • Organic Chemistry Portal. (2026). Lithium aluminum hydride. [Online] Available at: [Link]

  • Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3,5-Dimethoxyphenyl)ethanol

Welcome to the dedicated support center for the synthesis of 2-(3,5-dimethoxyphenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of 2-(3,5-dimethoxyphenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested guidance to optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 2-(3,5-dimethoxyphenyl)ethanol. We will focus on a common and reliable method: the reduction of 3,5-dimethoxyphenylacetic acid using a reducing agent like lithium aluminum hydride (LiAlH₄).

Scenario 1: Incomplete Reduction of the Starting Material

Question: I've performed the reduction of 3,5-dimethoxyphenylacetic acid, but my post-reaction analysis (TLC, NMR) shows a significant amount of unreacted starting material. What could be the cause?

Answer: Incomplete reduction is a frequent issue that can often be traced back to several key factors related to the reducing agent and reaction conditions.

  • Reagent Activity: Lithium aluminum hydride (LiAlH₄) is a highly reactive and hygroscopic reagent. Its potency can be significantly diminished through improper storage or handling. Exposure to atmospheric moisture leads to the formation of inactive hydroxides and aluminates.

    • Troubleshooting Steps:

      • Use a fresh bottle of LiAlH₄: Whenever possible, use a newly opened container of the reducing agent.

      • Verify reagent activity: If you suspect your LiAlH₄ has degraded, you can perform a simple activity test. However, for the sake of expediency and reliability in your synthesis, using a fresh batch is recommended.

      • Proper handling: Handle LiAlH₄ under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.

  • Insufficient Stoichiometry: While the stoichiometric requirement for the reduction of a carboxylic acid to an alcohol with LiAlH₄ is 0.75 equivalents, it is standard practice to use a slight excess to ensure the reaction goes to completion.

    • Troubleshooting Steps:

      • Increase the molar ratio: Empirically, using 1.5 to 2.0 equivalents of LiAlH₄ can often drive the reaction to completion.

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a carefully controlled addition of more reducing agent may be warranted.

  • Reaction Temperature: The reduction of carboxylic acids with LiAlH₄ is typically exothermic. While often initiated at 0 °C for controlled addition, the reaction may require warming to room temperature or even gentle heating to proceed to completion.

    • Troubleshooting Steps:

      • Controlled warming: After the initial addition of the starting material to the LiAlH₄ suspension at 0 °C, allow the reaction to slowly warm to room temperature.

      • Gentle reflux: If the reaction is still sluggish, gentle heating under reflux in a suitable solvent like tetrahydrofuran (THF) can be employed. Always exercise caution when heating reactions containing LiAlH₄.

G cluster_0 Reaction Setup cluster_1 Addition of Starting Material cluster_2 Reaction and Quenching cluster_3 Workup and Purification A Suspend LiAlH4 in anhydrous THF under an inert atmosphere (N2 or Ar) B Cool the suspension to 0 °C (ice bath) A->B D Add the acid solution dropwise to the LiAlH4 suspension at 0 °C B->D C Dissolve 3,5-dimethoxyphenylacetic acid in anhydrous THF C->D E Allow the reaction to warm to room temperature and stir for 2-4 hours D->E F Monitor reaction progress by TLC E->F G Carefully quench the reaction by sequential addition of H2O, then 15% NaOH (aq), and finally more H2O (Fieser method) F->G Upon completion H Filter the resulting aluminum salts G->H I Extract the filtrate with an organic solvent (e.g., ethyl acetate) H->I J Dry the organic layer, concentrate, and purify by column chromatography I->J

Caption: A decision-making flowchart for troubleshooting the synthesis.

References

  • Reduction of Carboxylic Acids with Lithium Aluminum Hydride: A foundational overview of the reaction mechanism and applic

    • Source: Organic Chemistry, 6th Edition by Marc Loudon
    • URL: A specific deep link is not available, but this is a standard topic in organic chemistry textbooks. A general reference is provided: [Link]

  • Fieser Workup for Lithium Aluminum Hydride Reactions: A detailed description of this specific quenching procedure.

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581–595.
  • Flash Column Chromatography: A guide to the principles and practice of this essential purific

    • Source: Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978, 43 (14), pp 2923–2925.
    • URL: [Link]

Troubleshooting

resolving peak tailing in HPLC analysis of 2-(3,5-Dimethoxyphenyl)ethanol

Topic: Resolving Peak Tailing in HPLC Analysis of 2-(3,5-Dimethoxyphenyl)ethanol Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encounterin...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Resolving Peak Tailing in HPLC Analysis of 2-(3,5-Dimethoxyphenyl)ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-(3,5-Dimethoxyphenyl)ethanol. Here, we provide in-depth troubleshooting strategies and detailed explanations to help you achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer and less steep than the leading edge. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing.

Q2: Why is peak tailing a concern in the analysis of 2-(3,5-Dimethoxyphenyl)ethanol?

Peak tailing is detrimental to quantitative analysis for several reasons:

  • Inaccurate Integration: The distorted peak shape makes it difficult for the chromatography data system to accurately determine the start and end of the peak, leading to errors in area calculation and, consequently, inaccurate quantification.

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, especially when analyzing complex mixtures. This loss of resolution can make it impossible to quantify individual components accurately.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and make it more challenging to detect low concentrations of 2-(3,5-Dimethoxyphenyl)ethanol.

Q3: What are the most common causes of peak tailing for a compound like 2-(3,5-Dimethoxyphenyl)ethanol?

The primary cause of peak tailing for polar compounds like 2-(3,5-Dimethoxyphenyl)ethanol in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase. This compound possesses a hydroxyl (-OH) group which, while weakly acidic, can engage in hydrogen bonding with exposed silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18). These secondary interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a "tail."[1] Other contributing factors can include mobile phase pH, column contamination, and improper instrument setup.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

If you are experiencing peak tailing with 2-(3,5-Dimethoxyphenyl)ethanol, follow this systematic troubleshooting guide to diagnose and resolve the issue.

Step 1: Evaluate the Mobile Phase

The mobile phase composition, particularly its pH, is a critical factor in controlling peak shape for ionizable and polar compounds.

The Rationale:

2-(3,5-Dimethoxyphenyl)ethanol has a weakly acidic hydroxyl group (typical alcohol pKa ≈ 16-18).[2] In standard reversed-phase columns, the silica backbone has acidic silanol groups. At a mobile phase pH above approximately 3.5, these silanols can become deprotonated and negatively charged, leading to strong secondary interactions with polar analytes.[3] By lowering the mobile phase pH, we can suppress the ionization of the silanol groups, minimizing these unwanted interactions and improving peak symmetry.[3]

Experimental Protocol: Mobile Phase pH Adjustment

  • Baseline Experiment: Prepare your standard mobile phase (e.g., acetonitrile and water) and acquire a chromatogram of 2-(3,5-Dimethoxyphenyl)ethanol. Note the peak shape and tailing factor.

  • Acidification: Prepare a new mobile phase with the same organic-to-aqueous ratio, but add a small amount of an acidifier to the aqueous portion to adjust the pH to approximately 2.5-3.0. Common choices include:

    • 0.1% (v/v) Trifluoroacetic Acid (TFA)

    • 0.1% (v/v) Formic Acid

    • A 10-20 mM phosphate buffer adjusted to the target pH.

  • Equilibration: Flush the HPLC system and column thoroughly with the new, acidified mobile phase for at least 15-20 column volumes to ensure complete equilibration.

  • Analysis: Inject the 2-(3,5-Dimethoxyphenyl)ethanol standard and compare the resulting peak shape to the baseline experiment.

Expected Outcome: A significant reduction in peak tailing should be observed.

Mobile Phase ModifierTypical ConcentrationTarget pHExpected Impact on Peak Tailing
Trifluoroacetic Acid (TFA)0.05 - 0.1%2.0 - 2.5Significant reduction
Formic Acid0.1 - 0.2%2.5 - 3.0Good reduction
Phosphate Buffer10 - 25 mM2.5 - 3.5Good reduction, offers pH stability
Step 2: Assess the HPLC Column

If mobile phase optimization does not fully resolve the issue, the column itself may be the source of the problem.

The Rationale:

Not all C18 columns are created equal. The quality of the silica, the bonding density of the C18 chains, and the effectiveness of "end-capping" (a process to deactivate residual silanols) all play a role in minimizing secondary interactions. An older or lower-quality column may have more active silanol sites, exacerbating peak tailing.

Troubleshooting Workflow for Column-Related Issues

Column Troubleshooting Workflow start Peak Tailing Persists check_column Is the column old or has it been used extensively with harsh mobile phases? start->check_column replace_column Action: Replace with a new, high-quality, end-capped C18 column. check_column->replace_column Yes consider_alt_chem Consider alternative column chemistry (e.g., Phenyl-Hexyl, Polar-Embedded). check_column->consider_alt_chem No/Unsure test_new_column Test with optimized mobile phase. replace_column->test_new_column issue_resolved Peak shape is acceptable. test_new_column->issue_resolved Success test_new_column->consider_alt_chem Still Tailing consider_alt_chem->test_new_column Implement

Caption: A workflow for troubleshooting column-related peak tailing.

Recommended Actions:

  • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with robust end-capping are designed to minimize silanol interactions. If you are using an older column, consider replacing it.

  • Consider Alternative Stationary Phases: If tailing persists even with a good quality C18 column, the interaction may be specific to the analyte and the stationary phase. A phenyl-hexyl phase can offer different selectivity through pi-pi interactions, which may be favorable for the aromatic nature of 2-(3,5-Dimethoxyphenyl)ethanol.[3] Polar-embedded phases are another excellent option as they are designed to shield residual silanols.

Step 3: Investigate System and Sample Effects

If both mobile phase and column have been optimized, the issue may lie with the HPLC system's plumbing or the sample preparation itself.

The Rationale:

Extra-column band broadening can contribute to poor peak shape. This occurs when the sample disperses in the tubing and connections between the injector and the detector. Additionally, the solvent used to dissolve the sample can have a significant impact on the peak shape if it is much stronger than the mobile phase.

Troubleshooting Checklist:

  • Extra-Column Volume:

    • Check Connections: Ensure all fittings, especially between the column and the detector, are properly seated with no gaps.

    • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to an absolute minimum.

  • Sample Solvent:

    • Solvent Mismatch: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume to minimize peak distortion.

  • Column Overload:

    • Reduce Concentration: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you may have been overloading the column.

Summary and Key Takeaways

Resolving peak tailing for 2-(3,5-Dimethoxyphenyl)ethanol is a systematic process. The most likely cause is secondary interactions with column silanols. By following the steps outlined above, you can effectively diagnose and remedy the issue.

  • Start with the Mobile Phase: Acidifying your mobile phase to a pH of ~2.5-3.0 is the most effective first step.

  • Evaluate Your Column: Ensure you are using a high-quality, end-capped column. Be prepared to test alternative stationary phase chemistries if necessary.

  • Don't Overlook the System: Minimize extra-column volume and ensure your sample solvent is compatible with your mobile phase.

By methodically addressing these potential causes, you can achieve sharp, symmetrical peaks, leading to more accurate and reliable analytical results.

References

  • Agrahari, V., Bajpai, M., Nanda, S. (2013). Essential concepts of mobile phase selection for reversed phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • Dolan, J. W. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.
  • Francisco, M. L. d. L., & Resurreccion, A. V. A. (2009). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. Food Chemistry, 117(2), 356-363.
  • Lakka, N. S., & Kuppan, C. (2020). Principles of chromatography method development. Biochemistry and Analytical Tools - Methods for Bio-Molecules Studies.
  • Mastelf Technologies. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • PubChem. (n.d.). 2-(2,3-Dimethoxyphenyl)ethanol.
  • ResearchGate. (2025). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies.
  • Sigma-Aldrich. (n.d.). 2-(3,5-Dimethoxyphenyl)ethanol.
  • Tasioula-Margari, M., & Tsabolatidou, E. (2015). Simultaneous analysis of 25 phenolic compounds in grape juice for HPLC: Method validation and characterization of São Francisco Valley samples. Microchemical Journal, 110, 665-674.
  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC.
  • Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols.

Sources

Optimization

preventing degradation of 2-(3,5-Dimethoxyphenyl)ethanol during storage

Welcome to the technical support center for 2-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My recent analysis of stored 2-(3,5-Dimethoxyphenyl)ethanol shows impurities that were not present in the new batch. What could be the cause?

This is a common issue related to the inherent stability of the molecule. 2-(3,5-Dimethoxyphenyl)ethanol, as a phenolic and alcoholic compound, is susceptible to degradation over time, particularly when exposed to certain environmental factors. The primary culprits for degradation are typically:

  • Oxidation: The presence of oxygen can lead to the formation of oxidative degradation products. The methoxy groups and the benzylic position of the ethanol chain are potential sites for oxidation.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions. Studies on similar phenolic compounds have shown that sunlight exposure significantly contributes to their degradation.[1][2]

  • Thermal Stress: Elevated temperatures can accelerate the rate of chemical degradation. Storing the compound at room temperature or higher for extended periods can lead to the formation of impurities.[3][4]

To confirm the cause, a systematic investigation, often referred to as a forced degradation study, is recommended. This will help identify the specific conditions that are causing the degradation of your material.

Q2: What are the ideal storage conditions for 2-(3,5-Dimethoxyphenyl)ethanol to ensure its long-term stability?

Based on the chemical nature of the compound and general guidelines for storing phenolic compounds, the following conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of chemical reactions, including degradation pathways.
Light In the dark (Amber vials)Protects the compound from light-induced degradation.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Displacing oxygen with an inert gas minimizes oxidative degradation.
Container Tightly sealed, chemically inert glass vialsPrevents exposure to air and moisture, and avoids potential leaching or reaction with container material.

For routine use, it is advisable to prepare smaller aliquots from a larger stock to avoid repeated warming and cooling cycles and to minimize exposure of the bulk material to the atmosphere.

Q3: I suspect my 2-(3,5-Dimethoxyphenyl)ethanol has degraded. How can I test for this?

A straightforward approach to assess the purity of your sample is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. A typical workflow would be:

  • Prepare a standard: Dissolve a fresh, high-purity sample of 2-(3,5-Dimethoxyphenyl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Prepare your sample: Dissolve your stored sample in the same solvent to the same concentration.

  • Analyze both samples by HPLC: Use a C18 reverse-phase column and a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) to separate the parent compound from any potential degradation products.

  • Compare the chromatograms: A loss of purity in your stored sample will be evident by a decrease in the peak area of the main compound and the appearance of new peaks corresponding to impurities.

For a more in-depth analysis and to identify the structure of the degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[5]

Troubleshooting Guide

Problem: Rapid degradation of 2-(3,5-Dimethoxyphenyl)ethanol in solution.

If you are observing rapid degradation of the compound once it is in solution for your experiments, consider the following:

  • Solvent Purity: Impurities in solvents, such as peroxides in ethers or trace metals, can catalyze degradation. Always use high-purity, HPLC-grade solvents.

  • pH of the Solution: The stability of phenolic compounds can be pH-dependent. Extreme pH values (acidic or basic) can accelerate hydrolysis or other degradation reactions. If your experimental conditions allow, buffer the solution to a neutral pH.

  • Dissolved Oxygen: Oxygen dissolved in your solvent can contribute to oxidation. Degassing your solvents by sonication or sparging with an inert gas before use can mitigate this.

  • Addition of Antioxidants: For applications where it will not interfere with your experiment, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution to inhibit oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress 2-(3,5-Dimethoxyphenyl)ethanol to identify its likely degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7][8]

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade methanol, acetonitrile, and water

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a small amount of methanol and dilute with 1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in a small amount of methanol and dilute with 1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 1 M HCl and dilute to a final concentration for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in methanol and add 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in methanol for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound in methanol to direct sunlight or a photostability chamber for 48 hours.

    • Analyze by HPLC.

Analysis:

For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. Look for the formation of new peaks and a decrease in the peak area of the parent compound. This will indicate the compound's susceptibility to different degradation pathways.

Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the likely points of chemical instability in the 2-(3,5-Dimethoxyphenyl)ethanol molecule that can be targeted during degradation.

cluster_0 2-(3,5-Dimethoxyphenyl)ethanol cluster_1 Potential Degradation Sites cluster_2 Stress Conditions mol A Ether Linkage (Hydrolysis) B Hydroxyl Group (Oxidation to Aldehyde/Acid) C Benzylic Position (Oxidation) Acid Acid/Base Acid->A Oxidation Oxidizing Agents (e.g., H₂O₂) Oxidation->B Oxidation->C Light Light/UV Light->B Light->C Heat Heat Heat->A Heat->B Heat->C

Caption: Potential degradation sites on 2-(3,5-Dimethoxyphenyl)ethanol.

Workflow for Stability Assessment

This workflow outlines the logical steps from observing potential degradation to implementing preventative measures.

A Observation of Impurities in Stored Sample B Perform HPLC Analysis (Compare to Standard) A->B C Purity Confirmed? B->C D Continue with Experiments C->D Yes E Purity Decreased / Impurities Present C->E No F Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) E->F G Identify Key Degradation Pathways F->G H Optimize Storage Conditions (Temp, Light, Atmosphere) G->H I Implement Preventative Measures (Aliquoting, Antioxidants) H->I J Re-evaluate Stability After a Set Period I->J

Caption: Workflow for assessing and addressing compound stability.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. ResearchGate. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies. IJBPR. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • New antioxidant phenylethanol glycosides from Torenia concolor. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Advanced analytical methods for the analysis of chemical and microbiological properties of beer. Czech Journal of Food Sciences. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms. RSC Publishing. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(3,5-Dimethoxyphenyl)ethanol

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol. As...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol. As a key intermediate in various synthetic pathways, its efficient and scalable production is critical. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during scale-up operations.

Overview of Scalable Synthetic Strategies

The selection of a synthetic route for scale-up depends on factors such as starting material cost, reagent safety and handling, reaction efficiency, and ease of purification. Two primary, robust, and scalable routes from commercially available starting materials are presented here:

  • Route A: Reduction of a Phenylacetic Acid Derivative. This is a direct and reliable method involving the reduction of the carboxylic acid group of 3,5-Dimethoxyphenylacetic acid or its corresponding ester.

  • Route B: Reduction of an Acetophenone. This route utilizes the reduction of the ketone functionality in 3',5'-Dimethoxyacetophenone, another readily available precursor.[1][2]

The following workflow diagram illustrates the general process from starting material selection to the purified final product.

G cluster_0 Route A cluster_1 Route B cluster_2 Downstream Processing A_start 3,5-Dimethoxyphenylacetic Acid or its Ester A_reduct Reduction (e.g., LiAlH4) A_start->A_reduct Workup Aqueous Workup & Quenching A_reduct->Workup Crude Product B_start 3',5'-Dimethoxyacetophenone B_reduct Reduction (e.g., NaBH4, Catalytic Hydrogenation) B_start->B_reduct B_reduct->Workup Crude Product Extraction Solvent Extraction Workup->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Final 2-(3,5-Dimethoxyphenyl)ethanol Purification->Final caption General workflow for the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol.

Fig 1. General synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Problem Area Issue/Question Potential Cause(s) Recommended Solutions & Explanations
Route A: LiAlH₄ Reduction Q: My reaction is sluggish or incomplete, with significant starting material remaining. What is the cause? 1. Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture and can degrade upon improper storage. 2. Wet Solvent/Glassware: Trace amounts of water will consume the hydride reagent. 3. Insufficient Reagent: Stoichiometry may need to be adjusted for scale-up due to increased exposure to atmospheric moisture during transfers.1. Use Fresh Reagent: Always use freshly opened LiAlH₄ or titrate older batches to determine their active hydride content. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven. Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled. 3. Increase Stoichiometry: On larger scales, consider using 1.5-2.0 equivalents of LiAlH₄ relative to the ester (or more for the carboxylic acid) to compensate for any inadvertent quenching.
Route A: LiAlH₄ Reduction Q: The reaction workup produces a gelatinous aluminum salt precipitate that is extremely difficult to filter. How can this be managed on a large scale? This is a common issue resulting from the hydrolysis of aluminum salts. The physical nature of the precipitate depends heavily on the quenching procedure.Employ a Fieser Workup: This standardized procedure ensures the formation of granular, easily filterable salts. For a reaction using 'X' grams of LiAlH₄, quench by sequentially and carefully adding: 1. 'X' mL of water. 2. 'X' mL of 15% (w/v) aqueous NaOH. 3. '3X' mL of water. Stir vigorously for 30-60 minutes. The resulting granular solid can be easily removed by filtration.[3]
Route B: NaBH₄ Reduction Q: The reduction of 3',5'-dimethoxyacetophenone with sodium borohydride is very slow or gives low conversion. Why? 1. Reagent Reactivity: NaBH₄ is a much milder reducing agent than LiAlH₄ and is less effective at reducing aromatic ketones without assistance. 2. Solvent Choice: The choice of solvent significantly impacts the reaction rate. Protic solvents like methanol or ethanol are required to activate the borohydride.1. Increase Temperature: Refluxing the reaction mixture in methanol or ethanol can significantly increase the reaction rate and drive it to completion.[4][5] 2. Use Additives: The addition of a Lewis acid like CeCl₃ (Luche reduction) can activate the carbonyl group, accelerating the rate of hydride addition. 3. Consider an Alternative: If yields remain low, switching to catalytic hydrogenation may be a more efficient option for this substrate.
Route B: Catalytic Hydrogenation Q: During catalytic hydrogenation of 3',5'-dimethoxyacetophenone, I observe side products or catalyst deactivation. What are the likely issues? 1. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. 2. Over-reduction/Hydrogenolysis: Under harsh conditions (high pressure/temperature), there is a risk of reducing the aromatic ring or cleaving the methoxy groups.1. Purify Starting Material: Ensure the acetophenone is of high purity. If necessary, purify it by recrystallization or distillation before the reaction. 2. Optimize Conditions: Start with milder conditions (e.g., 50-80°C, 6-10 bar H₂) and monitor the reaction progress.[6][7] Use a suitable catalyst like Raney Nickel or Pd/C.[6][8]
General Issues Q: My final product is an oil that is difficult to purify by chromatography on a large scale. What are the alternatives? Phenylethanols can be viscous oils, making large-scale chromatography inefficient and costly due to high solvent consumption.1. Vacuum Distillation: This is the preferred method for purifying neutral, thermally stable liquids on a large scale. 2-(3,5-Dimethoxyphenyl)ethanol has a relatively high boiling point, so a good vacuum pump is essential. 2. Recrystallization (if applicable): While the target compound is often an oil at room temperature, check for the possibility of forming a solid derivative (e.g., a benzoate ester) for purification, followed by hydrolysis. The analogous 2-(3,4-dimethoxyphenyl)ethanol has a melting point of 46-49°C, suggesting the target compound may solidify upon cooling.[9]
General Issues Q: How can I effectively control the exothermic nature of the reduction, especially during large-scale additions? Both LiAlH₄ and, to a lesser extent, NaBH₄ reactions are exothermic. Uncontrolled exotherms can lead to dangerous pressure buildup and unwanted side reactions.1. Controlled Addition: Add the reducing agent portion-wise or as a solution/slurry via an addition funnel to a cooled solution of the substrate. Never add the substrate to the bulk reducing agent. 2. Efficient Cooling & Stirring: Use an appropriately sized cooling bath (ice/water, ice/brine) and vigorous mechanical stirring to ensure efficient heat dissipation. 3. Reaction Monitoring: Use an internal thermometer to monitor the reaction temperature and adjust the addition rate accordingly.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific laboratory conditions and scales.

Protocol A: Reduction of 3,5-Dimethoxyphenylacetic Acid with LiAlH₄

This protocol assumes the starting material is the methyl ester for improved solubility and handling. If starting from the acid, up to 3 equivalents of LiAlH₄ may be required.

G start 1. Setup (Inert atmosphere, dry glassware) charge 2. Charge Reactor (Ester in Anhydrous THF) start->charge cool 3. Cool to 0 °C charge->cool add 4. Add LiAlH₄ Slurry (Slowly, maintain T < 10 °C) cool->add react 5. Warm to RT (Stir until completion, TLC/GC monitor) add->react quench 6. Fieser Workup (Careful sequential addition) react->quench filter 7. Filter & Wash (Filter Al salts, wash with THF/Et₂O) quench->filter concentrate 8. Concentrate (Rotary Evaporation) filter->concentrate purify 9. Purify (Vacuum Distillation) concentrate->purify

Fig 2. Workflow for LiAlH₄ reduction.
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Charging: Charge the flask with a solution of methyl 3,5-dimethoxyphenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of ester).

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Reagent Addition: In a separate flask under inert gas, prepare a slurry of LiAlH₄ (1.5 eq) in anhydrous THF. Transfer this slurry to the addition funnel and add it dropwise to the ester solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed by TLC or GC analysis.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. For every X g of LiAlH₄ used, quench by slowly and sequentially adding:

    • X mL of water

    • X mL of 15% aqueous NaOH

    • 3X mL of water

  • Filtration: Allow the mixture to stir vigorously for 1 hour at room temperature. The resulting white, granular precipitate is removed by filtration through a pad of Celite®. Wash the filter cake thoroughly with additional THF or diethyl ether.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-(3,5-Dimethoxyphenyl)ethanol as a clear oil or low-melting solid.[10]

Protocol B: Reduction of 3',5'-Dimethoxyacetophenone with NaBH₄

This protocol is safer and uses less hazardous reagents, making it suitable for environments where LiAlH₄ use is restricted.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',5'-dimethoxyacetophenone (1.0 eq) and methanol (10-15 mL per gram of ketone).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After addition, remove the ice bath, and heat the mixture to reflux. Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).

  • Concentration: Remove the bulk of the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by vacuum distillation or column chromatography on silica gel.

References

  • UCLA Chemistry. Purification of Common Laboratory Chemicals - Ethanol. Available from: [Link]

  • Google Patents. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • University of Toronto. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available from: [Link]

  • Google Patents. US5093535A - Catalytic hydrogenation process.
  • IUCr Journals. 1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. Available from: [Link]

  • MDPI. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Available from: [Link]

  • National Institutes of Health. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Available from: [Link]

  • Google Patents. US5874652A - Process for hydrogenating aqueous aldehyde mixtures.
  • ResearchGate. The Grignard Reaction | Request PDF. Available from: [Link]

  • UW-Madison Chemistry. Formation and reaction of a Grignard reagent. Available from: [Link]

  • Google Patents. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • MDPI. (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Available from: [Link]

  • Erowid. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • Fisher Scientific. 3,5-Dimethoxyphenylacetic Acid 98.0+%, TCI America™. Available from: [Link]

  • Google Patents. US2188274A - Purification of alcohol.
  • ResearchGate. Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction | Request PDF. Available from: [Link]

  • Google Patents. EP0822250A1 - Process for the extraction of 2-phenylethanol.
  • Google Patents. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Chem-Impex. 3,5-Dimethoxyphenylacetic acid. Available from: [Link]

  • Wikipedia. 2C-B. Available from: [Link]

  • International Journal of Science and Engineering. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available from: [Link]

Sources

Optimization

Technical Support Center: Managing Impurities in 2-(3,5-Dimethoxyphenyl)ethanol Preparations

Welcome to the technical support center for the synthesis and purification of 2-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurity management during their experiments.

Section 1: Impurities Originating from Synthetic Routes

The choice of synthetic pathway is a critical determinant of the impurity profile. Below, we address common issues associated with prevalent synthetic methods for 2-(3,5-Dimethoxyphenyl)ethanol.

FAQ 1.1: I performed a lithium aluminum hydride (LAH) reduction of (3,5-dimethoxyphenyl)acetic acid methyl ester, but my final product is contaminated with the starting ester. What went wrong?

Root Cause Analysis: Incomplete reduction is the most probable cause. This can stem from several factors:

  • Insufficient LAH: The stoichiometry of the reaction requires a 2:1 molar ratio of LAH to the ester. However, LAH is extremely sensitive to moisture and can be partially quenched by trace amounts of water in the solvent or on the glassware.

  • Reaction Conditions: Low reaction temperatures or insufficient reaction times can lead to incomplete conversion.

  • Quenching Procedure: Premature or improper quenching of the reaction can leave unreacted starting material.

Troubleshooting Guide:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Ethereal solvents like THF and diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

  • Optimize Reagent Stoichiometry and Addition:

    • Use a slight excess of LAH (e.g., 1.5 to 2.0 equivalents relative to the ester) to compensate for any inadvertent quenching.

    • For a similar synthesis, a solution of the ester in dry ether was added dropwise to a suspension of LAH in ether.[1] This controlled addition helps to manage the exothermic nature of the reaction.

  • Control Reaction Temperature and Time:

    • While the initial addition of the ester to the LAH suspension may be done at 0°C to control the exotherm, the reaction should be allowed to warm to room temperature and stirred for an adequate duration (typically 1-4 hours) to ensure complete conversion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Proper Quenching Protocol:

    • After the reaction is complete (as indicated by TLC), cool the flask in an ice bath.

    • Carefully and sequentially add water, followed by a sodium hydroxide solution, and then more water to quench the excess LAH and precipitate the aluminum salts as a granular solid that is easy to filter.[1]

FAQ 1.2: My synthesis involved a Grignard reaction, and I'm observing significant byproducts. How can I minimize their formation?

Root Cause Analysis: Grignard reagents are highly reactive and can participate in several side reactions.[2][3][4]

  • Reaction with Water: Grignard reagents are strong bases and will be quenched by any protic source, such as water, reducing the yield of the desired product.[2][4]

  • Side reactions with carbonyls: With sterically hindered ketones, Grignard reagents can act as a base, leading to enolate formation, or as a reducing agent.[3]

  • Reaction with Esters: An excess of a Grignard reagent will react with an ester to form a tertiary alcohol.[3]

Troubleshooting Guide:

  • Maintain Strict Anhydrous Conditions: As with LAH reductions, all glassware and solvents must be scrupulously dry.[4][5]

  • Control of Stoichiometry:

    • When reacting with an aldehyde (e.g., 3,5-dimethoxybenzaldehyde), use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde.

    • The order of addition is crucial. Typically, the aldehyde is added to the Grignard reagent solution.

  • Temperature Management: The reaction is often initiated at 0°C and then allowed to proceed at room temperature.[6] Maintaining a controlled temperature can minimize side reactions.

FAQ 1.3: I'm attempting a hydroboration-oxidation of 3,5-dimethoxystyrene, but my yield is low and I have a mixture of regioisomers. How can I improve the selectivity?

Root Cause Analysis: Hydroboration-oxidation is a two-step process that converts an alkene to an alcohol.[7]

  • Regioselectivity: The reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[7][8] However, steric hindrance can influence this selectivity.

  • Stoichiometry of Borane: Borane (BH3) can add to three equivalents of the alkene to form a trialkylborane.[7] If less than a stoichiometric amount of BH3 is used relative to the alkene, the reaction will be incomplete.

Troubleshooting Guide:

  • Choice of Borane Reagent:

    • For terminal alkenes like 3,5-dimethoxystyrene, BH3•THF complex is a standard choice and generally provides good regioselectivity.[9][10]

    • Bulky borane reagents like 9-BBN (9-borabicyclo[3.3.1]nonane) can enhance the regioselectivity for the anti-Markovnikov product due to steric effects.[9]

  • Reaction Conditions for Hydroboration:

    • The reaction is typically carried out in an anhydrous ether solvent like THF.[7]

    • Maintain a controlled temperature, usually starting at 0°C and then allowing the reaction to warm to room temperature.

  • Oxidation Step:

    • The oxidation of the intermediate trialkylborane is typically achieved with hydrogen peroxide in the presence of a base like sodium hydroxide.[9][11]

    • Ensure that the pH of the reaction mixture is basic during the oxidation step for efficient conversion to the alcohol.

Section 2: Common Process-Related Impurities

These are impurities that can arise regardless of the synthetic route.

FAQ 2.1: My final product shows traces of residual solvents (e.g., THF, diethyl ether, ethanol). What are the best practices for their removal?

Root Cause Analysis: Residual solvents are common impurities in active pharmaceutical ingredients (APIs) and are strictly regulated by guidelines such as those from the International Conference on Harmonisation (ICH).[12][13] Their presence is due to incomplete removal during the workup and purification stages.

Troubleshooting Guide:

  • Evaporation under Reduced Pressure: The primary method for removing volatile solvents is evaporation on a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary.

  • Azeotropic Distillation: For stubborn solvents like ethanol, azeotropic distillation with a solvent like benzene can be effective, followed by redrying.[14]

  • ICH Guidelines for Residual Solvents: Be aware of the classification of solvents and their permissible daily exposure (PDE) limits.[13][15] For example, solvents are categorized into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential).[12]

FAQ 2.2: I have an unknown impurity with a higher molecular weight than my product. What could it be and how do I identify it?

Root Cause Analysis: Higher molecular weight impurities often result from dimerization or side reactions with reagents.

Troubleshooting and Identification Workflow:

  • Hypothesize Potential Structures: Consider the starting materials and reagents used in your synthesis. Could a dimer of the starting material or product have formed?

  • Isolation: Isolate the impurity using preparative HPLC or column chromatography.

  • Structure Elucidation:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact molecular weight and elemental composition.[16][17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide crucial information about the structure of the impurity. 2D NMR techniques (like COSY and HMQC/HSQC) can help to piece together the connectivity of the molecule.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: This can help to identify functional groups present in the impurity.

Section 3: Purification Strategies

A robust purification strategy is essential for obtaining high-purity 2-(3,5-Dimethoxyphenyl)ethanol.

FAQ 3.1: What is the most effective general strategy for purifying crude 2-(3,5-Dimethoxyphenyl)ethanol?

Answer: A multi-step approach is often the most effective:

  • Aqueous Workup: After quenching the reaction, an aqueous workup with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization or Distillation: If the purified product is a solid, recrystallization from a suitable solvent system can further enhance purity. If it is a liquid or a low-melting solid, vacuum distillation can be an effective final purification step.

FAQ 3.2: My product is an oil, making recrystallization difficult. What are my options?

Answer: For oily products, the following techniques are recommended:

  • Vacuum Distillation: This is the preferred method for purifying liquids or low-melting solids, as it separates compounds based on their boiling points.

  • Preparative Chromatography: If distillation is not feasible or does not provide adequate separation, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the pure product.

  • Trituration: Sometimes, an oil can be induced to crystallize by trituration. This involves repeatedly washing the oil with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble.

Section 4: Analytical Troubleshooting

Accurate analysis is key to identifying and quantifying impurities.

FAQ 4.1: How do I develop an effective HPLC method for profiling impurities in my 2-(3,5-Dimethoxyphenyl)ethanol sample?

Answer: A systematic approach to HPLC method development is crucial:

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this polarity.

  • Mobile Phase Selection: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically effective.

  • Detector Selection: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., around 270-280 nm) is a standard choice.

  • Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve good resolution between the main peak and all impurity peaks.

FAQ 4.2: What are the key spectroscopic (NMR, IR, MS) signatures to confirm the structure of my product and identify common impurities?

Answer:

  • ¹H NMR (in CDCl₃):

    • A triplet around 2.8 ppm (2H, -CH₂-Ar).

    • A triplet around 3.8 ppm (2H, -CH₂-OH).

    • A singlet around 3.8 ppm (6H, two -OCH₃ groups).

    • A singlet or closely spaced multiplet for the aromatic protons.

    • A broad singlet for the hydroxyl proton (-OH).

  • ¹³C NMR (in CDCl₃):

    • Signals for the two carbons of the ethyl chain.

    • A signal for the methoxy carbons around 55 ppm.

    • Signals for the aromatic carbons, with the methoxy-substituted carbons appearing downfield.

  • IR (neat or KBr):

    • A broad absorption in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • C-H stretching frequencies for the aromatic and aliphatic protons.

    • C-O stretching frequencies for the alcohol and ether groups.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) at m/z = 182.22.

    • Characteristic fragmentation patterns.

Visualizations and Data

Table 1: Common Impurities in 2-(3,5-Dimethoxyphenyl)ethanol Synthesis and their Origin

Impurity NameStructurePotential Origin
(3,5-Dimethoxyphenyl)acetic acid(CH₃O)₂C₆H₃CH₂COOHIncomplete reduction of the carboxylic acid
Methyl (3,5-dimethoxyphenyl)acetate(CH₃O)₂C₆H₃CH₂COOCH₃Incomplete reduction of the ester
3,5-Dimethoxybenzaldehyde(CH₃O)₂C₆H₃CHOUnreacted starting material in Grignard or similar reactions
3,5-Dimethoxystyrene(CH₃O)₂C₆H₃CH=CH₂Unreacted starting material in hydroboration
Residual Solventse.g., THF, Diethyl EtherFrom reaction and workup steps

Table 2: Recommended Analytical Techniques for Impurity Profiling

Analytical TechniquePurpose
HPLC/UPLC Separation and quantification of known and unknown impurities.[17][18]
LC-MS Identification of unknown impurities by providing molecular weight information.[16][17]
GC Analysis of volatile impurities and residual solvents.[18]
NMR Spectroscopy Structure elucidation of the main component and impurities.[16]
FTIR Spectroscopy Functional group analysis.[18]

Diagram 1: General Workflow for Impurity Identification and Resolution A flowchart for a systematic approach to handling impurities.

impurity_workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_decision Evaluation cluster_action Action synthesis Crude 2-(3,5-Dimethoxyphenyl)ethanol analysis Analytical Screening (HPLC, GC, TLC) synthesis->analysis check_purity Purity Meets Specification? analysis->check_purity purification Purification Strategy (See Diagram 2) check_purity->purification No final_product Final Pure Product check_purity->final_product Yes purification->analysis Re-analyze isolate_id Isolate & Identify Impurity (LC-MS, NMR) purification->isolate_id If unknown impurity modify_synth Modify Synthetic Protocol isolate_id->modify_synth modify_synth->synthesis Re-synthesize

Caption: A workflow for identifying and resolving impurities.

Diagram 2: Decision Tree for Purification Method Selection A guide to choosing the appropriate purification technique.

purification_decision_tree start Crude Product is_solid Is the crude product a solid? start->is_solid major_impurities Are major impurities structurally similar? is_solid->major_impurities Yes is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable No (Oil/Liquid) recrystallize Recrystallization major_impurities->recrystallize No column_chrom Column Chromatography major_impurities->column_chrom Yes distillation Vacuum Distillation is_thermally_stable->distillation Yes prep_hplc Preparative HPLC is_thermally_stable->prep_hplc No column_chrom->recrystallize Followed by

Caption: A decision tree for selecting a purification method.

References

  • Grignard Reaction. (n.d.). Department of Chemistry, University of Massachusetts Boston. Retrieved January 11, 2026.
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis. (n.d.). ChemicalBook. Retrieved January 11, 2026.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026.
  • Hydroboration–oxidation reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026.
  • Clark, J. (2015). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved January 11, 2026.
  • Armarego, W. L. F., & Chai, C. L. L. (2009).
  • Nagesh, S., & Sravani, G. (2020). Recent Trends in Analytical Techniques for Impurity Profiling. Asian Journal of Pharmaceutical and Clinical Research, 13(9), 1-6.
  • Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved January 11, 2026.
  • 2-(3,5-Dimethoxyphenyl)ethanol. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
  • CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. (2016).
  • Ashenhurst, J. (2022). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved January 11, 2026.
  • Yoo, M., & Koh, D. (2021). 1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone.
  • Homoveratric acid. (n.d.). Organic Syntheses. Retrieved January 11, 2026.
  • Hydroboration-Oxidation of Alkenes. (n.d.). Chemistry Steps. Retrieved January 11, 2026.
  • Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol. (n.d.). PrepChem.com. Retrieved January 11, 2026.
  • Soderberg, T. (n.d.). Hydroboration. Yale University Department of Chemistry. Retrieved January 11, 2026.
  • The Organic Chemistry Tutor. (2023, October 5). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols [Video]. YouTube.
  • Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts. Retrieved January 11, 2026.
  • 3,5-DIMETHOXYPHENYLACETIC ACID. (n.d.). ChemicalBook. Retrieved January 11, 2026.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved January 11, 2026.
  • Kumar, V., & Kumar, A. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Dhangar, K. R., Jagtap, R. B., Surana, S. J., & Shirkhedkar, A. A. (2016). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. Journal of the Chilean Chemical Society, 61(1), 2818-2825.
  • 3,5-Dimethoxyphenylacetic acid. (n.d.). Chem-Impex. Retrieved January 11, 2026.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved January 11, 2026.
  • (3,5-Dimethoxyphenyl)acetic acid 98%. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
  • Jain, D., & Basniwal, P. K. (2010). Pharmaceutical Impurities: An Overview.
  • 3,5-Dimethoxyphenylacetic acid, 98%. (n.d.). Thermo Scientific Chemicals. Retrieved January 11, 2026.
  • Q3C (R8) Step 5 - impurities: guideline for residual solvents. (2021). European Medicines Agency. Retrieved January 11, 2026.
  • US2188274A - Purification of alcohol. (1940).
  • 2-(3,4-Dimethoxyphenyl)ethanol 98%. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
  • EP0822250A1 - Process for the extraction of 2-phenylethanol. (1998).
  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • 2C-B. (n.d.). In Wikipedia. Retrieved January 11, 2026.
  • Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. (n.d.). LabRulez GCMS. Retrieved January 11, 2026.

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Troubleshooting

Technical Support Center: Optimizing Solvent Systems for 2-(3,5-Dimethoxyphenyl)ethanol Chromatography

Welcome to the dedicated support center for the chromatographic analysis of 2-(3,5-Dimethoxyphenyl)ethanol. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laborat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic analysis of 2-(3,5-Dimethoxyphenyl)ethanol. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. As researchers and drug development professionals, your time is valuable; therefore, this resource is designed to function as a direct conversation with an application scientist, anticipating your questions and providing in-depth, scientifically-grounded answers.

Understanding the Analyte: 2-(3,5-Dimethoxyphenyl)ethanol

Before optimizing any separation, a fundamental understanding of the target molecule is paramount. 2-(3,5-Dimethoxyphenyl)ethanol is a phenolic compound characterized by a moderately polar hydroxyl group and two electron-donating methoxy groups on the phenyl ring. This structure imparts a specific polarity and potential for secondary interactions that must be managed during chromatography.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₁₀H₁₄O₃[1]Influences molecular weight and potential for van der Waals interactions.
Molecular Weight 182.22 g/mol A relatively small molecule, suitable for a wide range of column particle sizes.
Structure Phenolic ethanolThe hydroxyl (-OH) group is a key site for hydrogen bonding and potential unwanted interactions with stationary phase silanols, leading to peak tailing.[2][3]
Polarity Moderately PolarThe combination of the polar hydroxyl group and the less polar dimethoxy-phenyl ring makes it suitable for both reversed-phase and normal-phase chromatography. The choice of mode will depend on the sample matrix and desired selectivity.
Physical Form Solid or liquidDictates the initial sample preparation and choice of dissolution solvent.

Section 1: Reversed-Phase Chromatography (RPC) Optimization

Reversed-phase is the most common starting point for analytes of this polarity.[4] Here, we address the most frequent questions and troubleshooting scenarios.

Frequently Asked Questions (RPC)

Q1: What is the best starting point for developing an RPC method for 2-(3,5-Dimethoxyphenyl)ethanol?

A1: For initial method development, a generic gradient method on a C18 column is a robust and efficient starting point.[5] The goal of the initial run is not a perfect separation but to determine the approximate elution time and assess peak shape.

Table 1: Recommended Starting Conditions for RPC

ParameterRecommended SettingRationale & Expert Insights
Stationary Phase C18 silica-based column (e.g., 250 mm x 4.6 mm, 5 µm)C18 phases provide excellent hydrophobic retention for the phenyl ring, making it a reliable first choice for this class of compounds.[5]
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase is critical. It suppresses the ionization of residual silanol groups on the silica surface, which minimizes their electrostatic interaction with the polar hydroxyl group of your analyte, thereby preventing peak tailing.[2][6]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common choice due to its low viscosity and UV transparency.[7] It often provides sharper peaks compared to methanol for many compounds.
Gradient Program 5% to 95% B over 20 minutesA broad gradient ensures the elution of the analyte and any unknown impurities, providing a comprehensive overview of the sample complexity in a single run.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by stabilizing solvent viscosity and separation kinetics.
Detection UV at 275 nmBased on the dimethoxyphenyl chromophore, this wavelength should provide good sensitivity. A diode array detector (DAD) is recommended to assess peak purity.

Q2: My peak for 2-(3,5-Dimethoxyphenyl)ethanol is tailing significantly. What are the causes and how do I fix it?

A2: Peak tailing is the most common issue for polar, acidic, or basic compounds in RPC and almost always points to secondary interactions.[3] For your molecule, the primary suspect is the interaction between the phenolic hydroxyl group and exposed silanol groups (Si-OH) on the silica stationary phase.[2]

This troubleshooting workflow will guide you to the solution.

G start Observe Peak Tailing (Asymmetry > 1.2) check_ph Is Mobile Phase pH Acidified? (e.g., 0.1% Formic Acid) start->check_ph ph_no No check_ph->ph_no  Problem ph_yes Yes check_ph->ph_yes  Good Practice add_acid Action: Add 0.1% Formic or Acetic Acid to Aqueous Phase. ph_no->add_acid check_overload Is Sample Overloaded? ph_yes->check_overload re_evaluate Re-evaluate Peak Shape add_acid->re_evaluate overload_yes Yes check_overload->overload_yes overload_no No check_overload->overload_no dilute_sample Action: Reduce Injection Volume or Dilute Sample. overload_yes->dilute_sample check_column Is Column Old or Contaminated? overload_no->check_column dilute_sample->re_evaluate column_yes Yes check_column->column_yes column_no No check_column->column_no replace_column Action: Use a Guard Column. Flush or Replace Analytical Column. column_yes->replace_column end_capped_column Consider High-Purity, End-Capped Column for Persistent Tailing. column_no->end_capped_column replace_column->re_evaluate

Caption: Troubleshooting flowchart for peak tailing.

  • Cause 1: Silanol Interactions: At a mobile phase pH above ~3.5, residual silanols on the silica surface become deprotonated (Si-O⁻) and can strongly interact with the proton on your analyte's hydroxyl group.[8]

    • Solution: Lowering the mobile phase pH to ~2.5-3.0 with an acid like formic acid or phosphoric acid protonates the silanols (Si-OH), neutralizing them and minimizing this secondary retention mechanism.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[2]

    • Solution: Dilute your sample or reduce the injection volume. If all peaks in the chromatogram are tailing, this is a likely cause.

  • Cause 3: Column Contamination/Void: Accumulation of contaminants on the column inlet frit or a void in the packing bed can disrupt the sample band, causing tailing.[3]

    • Solution: Use a guard column to protect your analytical column. If a void is suspected, you can try reversing and flushing the column (if the manufacturer allows) or replacing it.[3]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: The choice between acetonitrile (ACN) and methanol (MeOH) is a powerful tool for optimizing selectivity (the separation between peaks). While both adjust the overall elution strength, they interact with analytes differently.

  • Acetonitrile (ACN): Generally considered a weaker solvent than methanol in RPC, meaning you might need a higher percentage of it to achieve the same retention time.[8] Its dipole moment can offer unique selectivity for polar compounds.

  • Methanol (MeOH): A protic solvent that is a strong hydrogen bond donor and acceptor.[8] This property can change its interaction with the phenolic hydroxyl group of your analyte compared to ACN.

Recommendation: If you have co-eluting peaks or poor resolution with an ACN/Water system, a simple and effective next step is to substitute ACN with MeOH. Often, this change in solvent selectivity is enough to resolve the peaks. A more advanced strategy is to use a ternary mixture of ACN/MeOH/Water.[9]

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol uses a "solvent triangle" approach to systematically and efficiently explore the effects of different solvent compositions on your separation.[9]

Objective: To find the optimal mobile phase composition for resolving 2-(3,5-Dimethoxyphenyl)ethanol from its critical impurities.

Methodology:

  • Initial Scouting with Acetonitrile:

    • Perform a gradient run using the starting conditions in Table 1 (Water+0.1% FA / ACN).

    • Adjust the gradient slope to achieve a retention factor (k) between 2 and 10 for your target analyte.

  • Determine Equivalent Methanol Strength:

    • Once an acceptable retention time is achieved with ACN, find the isocratic MeOH concentration that gives a similar retention time. As a rule of thumb, you often need about 10% more MeOH than ACN for equivalent elution strength.

  • Perform Seven Key Experiments:

    • Prepare seven different mobile phase compositions as outlined in the diagram below. This involves running your optimized isocratic condition with 100% ACN as the organic phase, 100% MeOH as the organic phase, and various mixtures.

  • Analyze and Select:

    • Compare the chromatograms from the seven runs. Look for the condition that provides the best resolution for the most critical peak pair. The optimal condition may lie between two of the tested points.

Caption: Workflow for solvent selectivity optimization.

Section 2: Normal-Phase Chromatography (NPC) Optimization

Normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, can be a powerful alternative for separating isomers or when RPC fails to provide adequate resolution.[10]

Frequently Asked Questions (NPC)

Q1: When should I consider using normal-phase chromatography for this compound?

A1: Consider NPC under these circumstances:

  • Poor RPC Resolution: If you cannot resolve your analyte from non-polar impurities using RPC, the alternative selectivity of NPC may work.

  • Sample Solubility: If your crude sample is dissolved in a non-polar organic solvent (like Hexane or Dichloromethane), direct injection onto an NPC system is often possible.[11]

  • Isomer Separation: NPC can sometimes offer superior selectivity for positional isomers.

Q2: What is a good starting solvent system for 2-(3,5-Dimethoxyphenyl)ethanol in normal-phase?

A2: The goal in NPC is to use a non-polar primary solvent and add a more polar "modifier" to control elution.[12]

Table 2: Recommended Starting Conditions for NPC

ParameterRecommended SettingRationale & Expert Insights
Stationary Phase Bare Silica (SiO₂) or Diol-bonded phaseBare silica is the standard. A Diol column can offer alternative selectivity and is sometimes less sensitive to water content in the mobile phase, providing more robust results.[12]
Mobile Phase A n-Hexane or HeptaneThis is the weak, non-polar solvent.
Mobile Phase B Ethyl Acetate or Isopropanol (IPA)These are common polar modifiers. Ethyl acetate is less polar than IPA and provides different selectivity. Start with a shallow gradient (e.g., 98:2 Hexane:Ethyl Acetate) to scout for elution.
Sample Solvent The initial mobile phase or a less polar solvent like Dichloromethane (DCM)Critical: The sample solvent must be weaker than the mobile phase to ensure good peak shape. Injecting in a strong solvent like pure methanol will cause severe peak distortion.[11]

Q3: I'm getting very broad, irreproducible peaks in my normal-phase separation. What's wrong?

A3: This is a classic problem in NPC and is almost always related to water content . The activity of the silica stationary phase is highly sensitive to trace amounts of water.

  • Cause: Inconsistent water content in your mobile phase solvents dramatically changes the retention characteristics of the column.

  • Solution:

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or equivalent solvents.

    • Control Water Activity: To ensure reproducibility, you can pre-saturate your non-polar solvent with water or, more commonly, add a small, consistent amount of a polar alcohol (like 0.1% methanol or isopropanol) to your mobile phase. This "passivates" the most active sites on the silica and leads to much more stable retention times.

    • Equilibration is Key: Normal-phase columns require much longer equilibration times than reversed-phase columns. Ensure you flush the column with at least 10-20 column volumes of the initial mobile phase before starting your run.

References

  • GMP Insiders.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Saleh, A., et al. (2024, July 18). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. NIH.
  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • MDPI. Techniques for Analysis of Plant Phenolic Compounds.
  • ResearchGate. (2013, September 25).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Guidechem. 2-(3,5-DIMETHOXYPHENYL)ETHANOL 7417-20-1 wiki.
  • Sigma-Aldrich. 2-(3,5-Dimethoxyphenyl)ethanol | 7417-20-1.
  • Harvey, D. T. (2013, August 2).
  • Benchchem.
  • Phenomenex. (2025, June 6).
  • ChemicalBook. 2-(3,5-DIMETHOXYPHENYL)ETHANOL | 7417-20-1.
  • Molnar Institute.
  • SciELO. (2004). Reevaluation of Ethanol as Organic Modifier for Use in HPLC-RP Mobile Phases. Journal of the Brazilian Chemical Society, 15(2).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Biotage. (2023, January 19).
  • GL Sciences. Normal Phase Columns.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-(3,5-Dimethoxyphenyl)ethanol for Bioassays

Welcome to the technical support guide for 2-(3,5-Dimethoxyphenyl)ethanol. As Senior Application Scientists, we understand that realizing the full potential of a novel compound in a biological system is critically depend...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3,5-Dimethoxyphenyl)ethanol. As Senior Application Scientists, we understand that realizing the full potential of a novel compound in a biological system is critically dependent on its effective delivery. Poor aqueous solubility is a frequent and significant hurdle for researchers. This guide is designed to provide you with a logical, step-by-step framework to overcome solubility challenges with 2-(3,5-Dimethoxyphenyl)ethanol, ensuring reliable and reproducible results in your bioassays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 2-(3,5-Dimethoxyphenyl)ethanol.

Q1: What are the basic physicochemical properties of 2-(3,5-Dimethoxyphenyl)ethanol?

2-(3,5-Dimethoxyphenyl)ethanol (CAS No. 7417-20-1) is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol .[1] It typically presents as a solid or liquid at room temperature. Its structure, featuring a dimethoxy-substituted benzene ring and an ethanol tail, suggests it is a hydrophobic molecule with limited solubility in aqueous solutions.

Q2: I'm having trouble dissolving the compound in my aqueous assay buffer (e.g., PBS, cell media). Why?

The molecular structure of 2-(3,5-Dimethoxyphenyl)ethanol is the primary reason for its poor water solubility. The large, nonpolar dimethoxyphenyl group dominates the molecule's character, making it energetically unfavorable to interact with the highly polar water molecules in your buffer. While the hydroxyl (-OH) group can form some hydrogen bonds, it is not sufficient to overcome the hydrophobicity of the rest of the molecule.

Q3: What is the best starting solvent to prepare a stock solution?

For initial trials, Dimethyl sulfoxide (DMSO) is an excellent choice.[2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2] Most cell lines can tolerate a final DMSO concentration of up to 0.5% without severe cytotoxicity, though some are more sensitive.[3] A general rule of thumb is to keep the final concentration at or below 0.1% whenever possible to minimize any potential off-target effects.[3][4]

Q4: What is the maximum concentration of a co-solvent like DMSO or ethanol that I can use in my cell-based assay?

This is a critical consideration to maintain the biological integrity of your experiment. The acceptable final concentration is highly dependent on the cell type and the duration of the assay.

Co-SolventGeneral Safe Final Conc.Cautionary Final Conc.Potential Effects at High Concentrations
DMSO ≤ 0.1%0.5% - 1.0%Cytotoxicity, cell cycle arrest, inhibition of cell proliferation, induction of cell differentiation.[2][5][6]
Ethanol ≤ 0.1%0.5% - 1.0%Can induce cellular stress and affect enzyme activity. ROS production may be more affected than cytokine production.[5]

Crucial Note: Always run a "vehicle control" in your assay. This control should contain the highest concentration of the solvent used for your compound dilutions but no compound. This allows you to distinguish the effects of your compound from the effects of the solvent itself.[5]

Q5: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. What is happening and what should I do?

This is a common phenomenon known as "crashing out" or precipitation. It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous environment. When the stock solution is added to the buffer, the solvent concentration drops dramatically, and the buffer can no longer keep the compound dissolved.

Troubleshooting Steps:

  • Reduce the Stock Concentration: Make a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, but the final DMSO concentration will be lower, which can sometimes prevent precipitation.

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously. Then, slowly add this intermediate dilution to the rest of the assay medium.

  • Use a Different Solubilization Strategy: If simple dilution fails, you will need to employ a more advanced method, as detailed in the troubleshooting guides below.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

If a simple co-solvent approach is insufficient, more advanced techniques are required. This section provides detailed protocols for systematic solubility enhancement.

Workflow for Selecting a Solubilization Strategy

Before diving into protocols, use this decision tree to guide your strategy.

G start Solubility Issue with 2-(3,5-Dimethoxyphenyl)ethanol q_assay_type What is the assay type? start->q_assay_type sub_cell Cell-Based Assay q_assay_type->sub_cell Cell-Based sub_biochem Biochemical / Acellular Assay q_assay_type->sub_biochem Biochemical step_dmso 1. Prepare 10-50 mM stock in 100% DMSO. sub_cell->step_dmso step_cosolv_ph 1. Try Co-solvents (e.g., DMSO, Ethanol) up to 5-10% final conc. 2. Try pH modification. sub_biochem->step_cosolv_ph q_dmso_conc Is final [DMSO] <0.5% AND is the compound soluble? step_dmso->q_dmso_conc success Proceed with Experiment. Include Vehicle Control. q_dmso_conc->success Yes step_cyclo 2. Try Cyclodextrin approach. (e.g., HP-β-CD) q_dmso_conc->step_cyclo No q_cyclo_sol Solubility achieved? step_cyclo->q_cyclo_sol q_cyclo_sol->success Yes fail Re-evaluate compound or consider advanced formulation (e.g., surfactants, nanoparticles). q_cyclo_sol->fail No q_biochem_sol Solubility achieved? step_cosolv_ph->q_biochem_sol q_biochem_sol->success Yes q_biochem_sol->fail No

Caption: Decision tree for selecting a solubilization method.

Protocol 1: The Co-Solvent Approach

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8]

Objective: To prepare a soluble working solution of 2-(3,5-Dimethoxyphenyl)ethanol for direct addition to a bioassay.

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Ethanol, 200 proof (100%), sterile

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Target aqueous buffer (e.g., PBS, DMEM)

Step-by-Step Methodology:

  • Prepare a High-Concentration Primary Stock:

    • Weigh out a precise amount of 2-(3,5-Dimethoxyphenyl)ethanol.

    • Add the appropriate volume of 100% DMSO to create a concentrated stock (e.g., 10-50 mM).

    • Vortex or sonicate until the compound is completely dissolved. This is your primary stock. Store appropriately (typically at -20°C or -80°C).

  • Perform Serial Dilutions (Intermediate Stocks):

    • It is often problematic to dilute a 100% DMSO stock 1:1000 directly into an aqueous buffer. Creating an intermediate dilution can help.

    • For example, dilute your 50 mM primary stock 1:10 in 100% DMSO to get a 5 mM intermediate stock.

  • Prepare the Final Working Solution:

    • Warm your aqueous assay buffer to the temperature of your experiment (e.g., 37°C). This can slightly improve solubility.

    • While vigorously vortexing the aqueous buffer, add the intermediate stock solution drop-by-drop to reach your desired final concentration.

    • Causality: Adding the stock slowly to a vortexing solution helps to rapidly disperse the compound and solvent, preventing localized high concentrations that lead to precipitation.

  • Inspect for Precipitation:

    • After dilution, let the solution sit for 15-30 minutes.

    • Visually inspect the tube against a dark background for any cloudiness or precipitate. For a more sensitive check, measure the absorbance at ~600 nm; an increase indicates scattering from insoluble particles.

  • Validation (Crucial for Bioassays):

    • Prepare a vehicle control by performing the exact same dilution steps using only the solvent (e.g., DMSO) without the compound.

    • Ensure the final concentration of the co-solvent in your assay does not exceed the tolerated limit for your specific cell line or assay system (see table in FAQs).

Protocol 2: The pH Modification Approach

The solubility of ionizable compounds can be dramatically altered by changing the pH of the solution. As a dimethoxyphenol derivative, 2-(3,5-Dimethoxyphenyl)ethanol is a weak acid. At a pH above its pKa, the hydroxyl group will be deprotonated, forming a more polar phenoxide salt, which is significantly more water-soluble.[9][10]

Objective: To determine if pH adjustment can increase the aqueous solubility of the compound.

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol

  • Aqueous buffers at various pH values (e.g., pH 7.4, 8.0, 8.5, 9.0)

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • pH meter

Step-by-Step Methodology:

  • Solubility Testing:

    • Add an excess amount of the solid compound to a series of vials, each containing a buffer of a different pH.

    • Agitate the samples at a constant temperature for several hours (or overnight) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • Centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully remove the supernatant.

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Determine Optimal pH:

    • Plot the measured solubility against the buffer pH. This will reveal if increasing the pH enhances solubility.

  • Considerations and Validation:

    • Assay Compatibility: Ensure that the optimal pH for solubility is compatible with the pH tolerance of your cells or enzymes in the bioassay. Most cell cultures are sensitive to pH changes outside the 7.2-7.6 range.

    • Compound Stability: High pH can sometimes lead to the degradation of phenolic compounds.[11] It is essential to confirm that your compound remains stable at the solubilizing pH for the duration of your experiment. This can be checked via HPLC over time.

Protocol 3: The Cyclodextrin Inclusion Complex Approach

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like 2-(3,5-Dimethoxyphenyl)ethanol, forming a water-soluble inclusion complex.[13] This is an excellent method for cell-based assays as cyclodextrins generally exhibit low toxicity.[5]

Objective: To increase aqueous solubility by forming an inclusion complex with a cyclodextrin.

Materials:

  • 2-(3,5-Dimethoxyphenyl)ethanol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Target aqueous buffer

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Prepare the Cyclodextrin Solution:

    • Dissolve the cyclodextrin in your aqueous assay buffer to create a stock solution (e.g., 10-40% w/v). HP-β-CD has very high water solubility.

  • Method A: Co-evaporation (High Efficiency):

    • Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol) in a round-bottom flask. A molar ratio of 1:1 to 1:2 (compound:cyclodextrin) is a good starting point.

    • Remove the solvent under reduced pressure (rotary evaporation) to form a thin film.

    • Reconstitute the film in your aqueous assay buffer. The resulting solution should be clear if complexation was successful.

  • Method B: Kneading/Slurry Method (Simpler):

    • Place the weighed compound in a glass vial.

    • Add the aqueous cyclodextrin solution.

    • Vortex, sonicate, and/or shake the mixture for several hours (or overnight) at a controlled temperature. This allows the compound to partition into the cyclodextrin cavities.

  • Clarify and Sterilize:

    • After incubation, centrifuge the solution at high speed to remove any un-complexed, undissolved compound.

    • Filter the supernatant through a 0.22 µm sterile filter.

  • Validation:

    • Confirm the concentration of the solubilized compound in the final filtered solution via an analytical method (e.g., HPLC).

    • As with co-solvents, you must run a vehicle control using the cyclodextrin solution alone at the same final concentration used in your experiment.

References

  • (N/A)
  • Brewster, M. E., & Loftsson, T. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Abdel-aal, S. M., & Taha, F. S. (2014). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Malvey, M. W., & Malvey, E. J. (2010). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications. [Link]

  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]

  • Jain, A., & Ran, Y. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Jain, A., & Ran, Y. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Brewster, M. E., & Loftsson, T. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Keyence. (N.D.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. [Link]

  • Belwal, T., & Chemat, F. (2019). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Wikipedia. (N.D.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Kumar, S., & Singh, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Kumar, N., & Singh, S. (2021). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Sharma, D., & Saini, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Roselló-Soto, E., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. [Link]

  • Jouyban, A. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. [Link]

  • Pharmsol. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmsol. [Link]

  • (N/A)

Sources

Troubleshooting

Technical Support Center: Overcoming Low Cell Permeability of 2-(3,5-Dimethoxyphenyl)ethanol

<_ _> Introduction Welcome to the technical support guide for 2-(3,5-Dimethoxyphenyl)ethanol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in c...

Author: BenchChem Technical Support Team. Date: January 2026

<_

_>

Introduction

Welcome to the technical support guide for 2-(3,5-Dimethoxyphenyl)ethanol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays and encountering challenges related to its cellular uptake. As a phenolic compound, 2-(3,5-Dimethoxyphenyl)ethanol possesses structural features—specifically, hydroxyl and methoxy groups—that can influence its ability to cross the lipid bilayer of cell membranes. Low cell permeability is a common hurdle in experimental biology that can lead to misinterpretation of a compound's efficacy, as it may not reach its intracellular target in sufficient concentrations.

This guide provides a structured, question-and-answer approach to troubleshoot and resolve issues of low cell permeability. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to ensure the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions regarding the handling and application of 2-(3,5-Dimethoxyphenyl)ethanol in cell-based experiments.

Q1: What are the key physicochemical properties of 2-(3,5-Dimethoxyphenyl)ethanol that might affect its cell permeability?

A1: The structure of 2-(3,5-Dimethoxyphenyl)ethanol (CAS: 7417-20-1, Molecular Weight: 182.22 g/mol ) includes a polar hydroxyl (-OH) group and two methoxy (-OCH3) groups on a phenyl ring.[1][2][3] While the phenyl ring provides some lipophilicity, the polar groups can engage in hydrogen bonding with the aqueous environment and the polar head groups of the cell membrane's phospholipids. This can increase the energy barrier for the compound to enter the hydrophobic core of the lipid bilayer, potentially leading to lower passive diffusion.[4][5]

Q2: I'm observing lower-than-expected activity in my cell-based assay. How can I quickly determine if low cell permeability is the problem?

A2: A primary indicator is a significant discrepancy between the compound's potency in a cell-free (e.g., enzyme inhibition) assay versus a cell-based assay. If the compound is highly active against its purified target but shows weak or no activity in whole cells, poor permeability is a likely culprit. A recommended first step is to perform a simple, rapid permeability screen like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess its capacity for passive diffusion.[6][7][8]

Q3: Can I simply increase the concentration of 2-(3,5-Dimethoxyphenyl)ethanol in my experiment to compensate for low permeability?

A3: While tempting, this approach has significant drawbacks. High concentrations can lead to off-target effects, cytotoxicity, or compound precipitation in the media, confounding your results. It is crucial to first determine the maximum non-toxic concentration of the compound for your specific cell line using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).[9] Any strategy to improve uptake should be tested within this non-toxic concentration range.

Q4: What is the recommended solvent for 2-(3,5-Dimethoxyphenyl)ethanol, and how might it influence the experiment?

A4: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving compounds like this for in vitro assays.[10] It is critical to use cell culture grade, anhydrous DMSO and to keep the final concentration in your cell culture medium as low as possible, typically ≤0.5%. While DMSO itself can increase membrane permeability by inducing transient water pores, relying on high concentrations of DMSO ( >1%) as a permeability enhancer is not recommended due to its own biological effects and potential for cytotoxicity.[10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving complex permeability issues.

Guide 1: Confirming and Quantifying Low Permeability

Observed Issue: You suspect low cell permeability is affecting your experimental outcome.

Causality: To address the problem systematically, you must first confirm and quantify the permeability of 2-(3,5-Dimethoxyphenyl)ethanol. This provides a baseline against which you can measure the success of any enhancement strategy. The two most common methods are the PAMPA assay (for passive diffusion) and the Caco-2 cell monolayer assay (for passive and active transport).[8][12]

G cluster_0 Step 1: Initial Screening cluster_1 Step 2: Analysis of PAMPA Result cluster_2 Step 3: Advanced Analysis (If Needed) A Perform PAMPA Assay B Calculate Apparent Permeability (Papp) A->B C Papp > 1 x 10^-6 cm/s? (High/Moderate Permeability) B->C Yes D Papp < 1 x 10^-6 cm/s? (Low Permeability) B->D No E Investigate other issues: - Target engagement - Compound stability - Assay artifacts C->E F Proceed to Caco-2 Assay to investigate active efflux. D->F

Caption: Decision workflow for diagnosing low permeability.

The PAMPA model is a cost-effective, high-throughput method to predict passive membrane transport.[6][13]

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 2-(3,5-Dimethoxyphenyl)ethanol in 100% DMSO.

    • Prepare a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

    • Prepare Phosphate Buffered Saline (PBS) at pH 7.4.

  • Assay Procedure:

    • Coat the filter of a 96-well donor plate with 5 µL of the lipid solution and allow the solvent to evaporate.

    • Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

    • Dilute the 10 mM stock solution of your compound into PBS to a final concentration of 100 µM (the final DMSO concentration should be ~1%). Add 200 µL of this solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for 4-5 hours with gentle shaking.[6][7]

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the established formula. Include high (e.g., Propranolol) and low (e.g., Atenolol) permeability control compounds for validation.

Compound ClassTypical Papp Value (cm/s)Interpretation
High Permeability > 1 x 10⁻⁶Unlikely to be limited by passive diffusion.
Low Permeability < 1 x 10⁻⁶Passive diffusion is likely a significant barrier.

Table 1: Interpretation of PAMPA assay results. These values are a general guide; thresholds should be validated internally with control compounds.

Guide 2: Strategies for Enhancing Cellular Uptake

Observed Issue: You have confirmed low passive permeability via PAMPA and/or low permeability in a Caco-2 assay.

Causality: When passive diffusion is limited, several strategies can be employed to increase the intracellular concentration of your compound. These methods generally involve either transiently and reversibly altering the cell membrane or utilizing a vehicle to assist transport. Careful optimization is required to enhance uptake without inducing cytotoxicity.[14][15]

Certain agents can transiently disrupt the cell membrane, creating pores or increasing fluidity to allow compound entry.

  • Ethanol: Low concentrations of ethanol (typically 0.5-2%) can increase membrane fluidity and permeability.[16][17][18] However, its effects can be pleiotropic, and it may alter cellular signaling pathways, so its use must be carefully controlled.[19][20]

  • Other Solvents/Detergents: Mild, non-ionic detergents like Pluronic F-68 or Polysorbate 80 can be used at very low, non-lytic concentrations to improve permeability, often by interacting with the lipid bilayer.

  • Determine Cytotoxicity:

    • Using your cell line of interest, perform a dose-response experiment with the chosen enhancer (e.g., Ethanol from 0.1% to 5%) for your intended assay duration.

    • Use a cell viability assay to determine the highest concentration that does not reduce cell viability by more than 10-20%. This is your maximum working concentration.

  • Test Enhancement Efficacy:

    • Design an experiment with the following conditions:

      • Vehicle Control (DMSO only)

      • 2-(3,5-Dimethoxyphenyl)ethanol in Vehicle

      • 2-(3,5-Dimethoxyphenyl)ethanol + Optimized concentration of Enhancer

      • Enhancer Only Control

    • Run your primary cell-based assay and compare the activity of your compound with and without the enhancer. A significant increase in potency (i.e., a left-shift in the dose-response curve) suggests improved uptake.

G A Select Potential Enhancer (e.g., Ethanol, Pluronic F-68) B Perform Cytotoxicity Assay (Dose-response of enhancer) A->B C Determine Max Non-Toxic Concentration (MNTC) B->C D Run Functional Assay with Compound C->D E Compare Activity: - Compound alone - Compound + Enhancer (MNTC) D->E F Significant Increase in Activity? E->F G Enhancement Successful. Proceed with optimized protocol. F->G Yes H Try alternative enhancer or consider other strategies (e.g., delivery vehicles). F->H No

Caption: Workflow for optimizing a chemical permeability enhancer.

Guide 3: Investigating Active Efflux

Observed Issue: The compound shows low permeability in a Caco-2 assay, specifically a low apical-to-basolateral (A->B) transport rate, but PAMPA results were moderate.

Causality: This discrepancy suggests that the compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[21] These transporters act as cellular pumps, actively removing the compound from the cytoplasm and reducing its net intracellular accumulation.

The gold standard for investigating efflux is the bidirectional Caco-2 permeability assay.[12][22]

  • Culture Caco-2 Cells: Culture Caco-2 cells on permeable Transwell™ inserts for 21 days to allow for spontaneous differentiation into a polarized epithelial monolayer.[12][21]

  • Perform Transport Assay:

    • Measure the transport of your compound in both directions:

      • Apical to Basolateral (A->B): Add the compound to the top (apical) chamber and measure its appearance in the bottom (basolateral) chamber over time.

      • Basolateral to Apical (B->A): Add the compound to the bottom chamber and measure its appearance in the top chamber.

    • (Optional) To confirm the involvement of a specific transporter, repeat the assay in the presence of a known inhibitor (e.g., Verapamil for P-gp).[21]

  • Data Analysis:

    • Calculate the Papp values for both A->B and B->A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Efflux Ratio (ER)InterpretationRecommended Action
ER < 2 No significant efflux observed.Low permeability is likely due to poor passive diffusion. Focus on Guide 2.
ER ≥ 2 Compound is likely a substrate for active efflux.Co-incubate with a specific transporter inhibitor (e.g., Verapamil) in your functional assay to see if activity is restored.

Table 2: Interpreting Efflux Ratio from a bidirectional Caco-2 assay.[12]

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Unknown Source. Caco2 assay protocol. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • SciSpace. The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • MedCrave online. Solubility: a speed–breaker on the drug discovery highway. [Link]

  • PubMed. In vitro permeability enhancement in intestinal epithelial cells (Caco-2) monolayer of water soluble quaternary ammonium chitosan derivatives. [Link]

  • PMC. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. [Link]

  • University of Arizona Research, Discovery & Innovation. Use of Dimethyl Sulfoxide (DMSO). [Link]

  • ResearchGate. Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. [Link]

  • PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]

  • RSC Publishing. Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. [Link]

  • NIH. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]

  • MDPI. Advances in Intestinal-Targeted Release of Phenolic Compounds. [Link]

  • PubMed. Quantitative structure permeability relationships for phenolic compounds applied to human epidermal membranes in various solvents. [Link]

  • PubMed. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes. [Link]

  • PubMed Central. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • MDPI. Recent Technological Advances in Phenolic Compounds Recovery and Applications: Source of Nutraceuticals for the Management of Diabetes. [Link]

  • ResearchGate. Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions | Request PDF. [Link]

  • BioIVT. Cell Permeability Assay. [Link]

  • PubMed. Ethanol-induced lymphatic endothelial cell permeability via MAP-kinase regulation. [Link]

  • NIH. Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers. [Link]

  • ACS Publications. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B. [Link]

  • ResearchGate. Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers. [Link]

  • PMC - NIH. Molecular dynamics simulations of ethanol permeation through single and double-lipid bilayers. [Link]

  • PubMed - NIH. Interaction of ethanol with biological membranes. [Link]

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Optimization

Technical Support Center: Method Refinement for Consistent 2-(3,5-Dimethoxyphenyl)ethanol Analysis

Welcome to the technical support center for the analytical characterization of 2-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methodologies for this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results.

Introduction to 2-(3,5-Dimethoxyphenyl)ethanol and its Analytical Significance

2-(3,5-Dimethoxyphenyl)ethanol is a key intermediate and building block in the synthesis of various pharmacologically active molecules. Its purity and consistent characterization are paramount to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive resource for troubleshooting common analytical challenges encountered during its analysis, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-(3,5-Dimethoxyphenyl)ethanol. The following Q&A addresses common issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs) - HPLC

Q1: My chromatogram shows significant peak tailing for the 2-(3,5-Dimethoxyphenyl)ethanol peak. What are the likely causes and how can I resolve this?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy.[1] The primary causes can be categorized as follows:

  • Secondary Interactions: The hydroxyl group in 2-(3,5-Dimethoxyphenyl)ethanol can interact with active sites (un-capped silanols) on the silica-based stationary phase of the column. This is a frequent cause of tailing for polar analytes.

    • Solution:

      • Use an End-Capped Column: Employ a column with high-quality end-capping to minimize exposed silanol groups.

      • Mobile Phase Modification: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to saturate the active sites. A concentration of 0.1% (v/v) is a good starting point.

      • Lower Mobile Phase pH: If the analyte is basic, lowering the mobile phase pH can protonate the analyte, reducing its interaction with silanol groups. However, for 2-(3,5-Dimethoxyphenyl)ethanol, this is less of a concern.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[2] Perform a series of injections with decreasing concentrations to see if the peak shape improves.

  • Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and tailing.[3]

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites.[1][2]

    • Solution:

      • Use a Guard Column: A guard column installed before the analytical column can trap contaminants.[3]

      • Column Washing: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.

      • Column Replacement: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Q2: I am observing poor resolution between 2-(3,5-Dimethoxyphenyl)ethanol and a known impurity. What steps can I take to improve separation?

A2: Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and its ratio with the aqueous phase significantly impact selectivity.

    • Solution:

      • Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and improve resolution.

      • Optimize the Isocratic Composition or Gradient: For isocratic elution, systematically vary the percentage of the organic modifier. For gradient elution, adjust the gradient slope to better separate closely eluting peaks.

  • Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.

    • Solution:

      • Try a Different Stationary Phase: If you are using a C18 column, consider a C8, Phenyl-Hexyl, or a polar-embedded phase. These offer different retention mechanisms that can enhance separation.

  • Flow Rate and Temperature: These parameters affect efficiency and analysis time.

    • Solution:

      • Decrease the Flow Rate: This increases the analysis time but can improve resolution by allowing more time for partitioning between the mobile and stationary phases.

      • Adjust the Column Temperature: Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, sometimes leading to better resolution. However, it can also decrease retention times.

Q3: My retention times are drifting between injections. What is causing this instability?

A3: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[3]

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence of injections.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Mobile Phase Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component or temperature fluctuations.

    • Solution: Keep mobile phase reservoirs tightly capped. Ensure the laboratory temperature is stable. If using a gradient, ensure the pump is mixing accurately.

  • Pump Issues: Leaks or faulty check valves in the pump can lead to inconsistent flow rates.

    • Solution: Regularly inspect the pump for leaks.[4] If the pressure is fluctuating, the check valves may need cleaning or replacement.

  • Column Temperature Fluctuations: Inconsistent column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and uniform temperature.[4]

Below is a troubleshooting workflow for common HPLC issues:

HPLC Troubleshooting Decision Tree

Gas Chromatography (GC) Troubleshooting Guide

GC is a powerful technique for analyzing volatile compounds. While 2-(3,5-Dimethoxyphenyl)ethanol has a relatively high boiling point, GC analysis is feasible, often after derivatization to improve volatility and peak shape.

Frequently Asked Questions (FAQs) - GC

Q1: I am seeing broad or tailing peaks for my derivatized 2-(3,5-Dimethoxyphenyl)ethanol. What could be the cause?

A1: Similar to HPLC, peak shape issues in GC can stem from several sources.[5]

  • Incomplete Derivatization: If the derivatization reaction is not complete, the presence of the underivatized, more polar analyte will cause peak tailing.

    • Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Analyze a known standard to confirm complete derivatization.

  • Active Sites in the Inlet or Column: The inlet liner and the column itself can have active sites that interact with the analyte.[6]

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner.[6] Consider using a liner with glass wool to trap non-volatile residues.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions before use.[7]

  • Improper Injection Technique: A slow injection can lead to band broadening.

    • Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is performed quickly and smoothly.

Q2: My results are not reproducible, with varying peak areas and retention times. How can I improve the consistency?

A2: Irreproducible results in GC are often linked to the sample introduction system or instrument parameters.[5]

  • Leaks in the System: Leaks in the carrier gas line, septum, or fittings can cause fluctuations in flow and pressure.[7][8]

    • Solution: Regularly check for leaks using an electronic leak detector. Replace the septum frequently, as it can become cored and leak after multiple injections.[8]

  • Inconsistent Injection Volume: Variations in the amount of sample injected will directly affect peak areas.

    • Solution: Use an autosampler for precise and repeatable injections. If using manual injection, be meticulous with filling the syringe to the same volume each time.

  • Temperature Fluctuations: Inconsistent temperatures in the inlet or oven will affect retention times and potentially peak shapes.[7][9]

    • Solution: Ensure the GC's temperature control is functioning correctly and allow the instrument to fully stabilize before starting analyses.

Q3: I am observing ghost peaks in my chromatograms. Where are they coming from?

A3: Ghost peaks are extraneous peaks that can appear in a chromatogram.[5]

  • Carryover from Previous Injections: Highly retained or high-concentration components from a previous injection can elute in a subsequent run.

    • Solution: Run a blank solvent injection after a high-concentration sample to check for carryover. Increase the final oven temperature or hold time to ensure all components are eluted.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contamination in the gas lines can introduce ghost peaks.

    • Solution: Use high-purity carrier gas and install traps to remove oxygen, moisture, and hydrocarbons.

  • Septum Bleed: Over time, the septum can degrade and release volatile compounds into the inlet.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Here is a workflow for troubleshooting common GC issues:

GC Troubleshooting Decision Tree

Method Validation and Stability-Indicating Studies

A crucial aspect of reliable analysis is the validation of the analytical method and its ability to be stability-indicating.

Q4: What are the key parameters I need to evaluate when validating my analytical method for 2-(3,5-Dimethoxyphenyl)ethanol according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, a quantitative analytical method should be validated for the following parameters[10][11][12][13][14]:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.[12]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Q5: How do I develop a stability-indicating method for 2-(3,5-Dimethoxyphenyl)ethanol?

A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[15][16] The key to developing a SIM is to perform forced degradation studies.

Experimental Protocol: Forced Degradation Study

  • Prepare a stock solution of 2-(3,5-Dimethoxyphenyl)ethanol in a suitable solvent (e.g., methanol or acetonitrile).

  • Expose the solution to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the API.[16] Common stress conditions include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples using your developed chromatographic method.

  • Evaluate the chromatograms to ensure that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally homogeneous.[16]

  • If resolution is inadequate, optimize the chromatographic method (as described in the troubleshooting sections) until satisfactory separation is achieved.

By demonstrating that your method can separate and quantify 2-(3,5-Dimethoxyphenyl)ethanol in the presence of its degradation products, you have established its stability-indicating capability.

References

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  • Unknown. (n.d.). MASS SPECTROMETRIC METHODS FOR THE ANALYSIS OF POLYPHENOLIC COMPOUNDS IN PLANT FOODS.
  • Gáspár, A., et al. (2022, July 16). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. National Institutes of Health.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • Unknown. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. ResearchGate.
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  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Unknown. (n.d.). 8 Common Gas Chromatography Mistakes.
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  • alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography.
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  • Li, Y., et al. (2023, April 12). Simultaneous determination of nine phenolic compounds in imitation wild Dendrobium officinale samples using ultrahigh-performance liquid chromatography–tandem mass spectrometry. Frontiers.
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  • PubMed. (n.d.). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry.
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Troubleshooting

Technical Support Center: Overcoming Poor Reproducibility in 2-(3,5-Dimethoxyphenyl)ethanol Experiments

A Message from Your Senior Application Scientist Welcome to the technical support center dedicated to the synthesis and application of 2-(3,5-Dimethoxyphenyl)ethanol. As researchers and developers, we understand that ach...

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and application of 2-(3,5-Dimethoxyphenyl)ethanol. As researchers and developers, we understand that achieving consistent, reproducible results is the bedrock of scientific advancement. The synthesis of this phenylethanol derivative, while straightforward in principle, involves critical steps where minor variations can lead to significant deviations in yield, purity, and ultimately, experimental outcomes.

This guide is structured from field-proven experience to move beyond simple procedural lists. Here, we will delve into the causality behind common experimental pitfalls and provide robust, self-validating protocols to enhance the integrity of your results. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design more resilient experiments from the outset.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of 2-(3,5-Dimethoxyphenyl)ethanol, typically prepared by the reduction of 3,5-dimethoxyphenylacetic acid or its esters.

Q1: Why is my reaction yield consistently low or nonexistent?

Low yields are often traced back to the deactivation of the reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), or incomplete reaction.

Core Causality: Lithium Aluminum Hydride (LiAlH₄) is an extremely powerful reducing agent, but it reacts violently and exothermically with water and other protic sources (like alcohols).[1][2] This parasitic reaction consumes the hydride, rendering it unavailable for the reduction of your carboxylic acid or ester, and generates hydrogen gas, which can pose a safety hazard.[3]

Troubleshooting Steps & Explanations:

  • Verify Solvent Anhydrousness: The primary culprit is often residual water in the reaction solvent (e.g., diethyl ether or THF).

    • Action: Always use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or commercially available anhydrous solvent packaged under an inert atmosphere. Avoid using solvent from a bottle that has been opened multiple times.

  • Ensure Glassware is Scrupulously Dry: Moisture adsorbed onto the surface of your reaction flask or dropping funnel will readily consume LiAlH₄.

    • Action: Flame-dry all glassware under a vacuum or in a stream of inert gas (Nitrogen or Argon) immediately before use. Allow to cool to room temperature under an inert atmosphere.

  • Check LiAlH₄ Potency: LiAlH₄ is a fine powder that can degrade upon exposure to atmospheric moisture during storage.[4][5]

    • Action: Use a fresh bottle of LiAlH₄ or a sample that has been stored correctly in a desiccator. Clumpy or grayish powder may indicate degradation.

  • Assess Starting Material Purity: Impurities in the 3,5-dimethoxyphenylacetic acid can interfere with the reaction.

    • Action: Verify the purity of your starting material by melting point or NMR spectroscopy. Recrystallize if necessary.

  • Confirm Stoichiometry: The reduction of a carboxylic acid with LiAlH₄ requires an excess of the hydride. The first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a lithium carboxylate salt.[6][7] Subsequent hydride equivalents are required for the reduction itself.

    • Action: Review your calculations. A molar ratio of at least 1.5 to 2.0 equivalents of LiAlH₄ to the carboxylic acid is typically recommended to drive the reaction to completion.

Q2: My final product is impure after work-up. What are the likely contaminants and how can I remove them?

Impure products often result from incomplete reaction, side-product formation, or issues during the aqueous work-up and extraction phase.

Core Causality: The aldehyde is an intermediate in the reduction of a carboxylic acid or ester.[7][8] If the reaction is incomplete, this aldehyde can persist. Additionally, the work-up procedure is critical for separating the desired alcohol from aluminum salts and other byproducts.

Troubleshooting Steps & Explanations:

  • Identify the Impurity:

    • Action: Analyze your crude product by ¹H NMR spectroscopy. An aldehyde proton signal around 9-10 ppm would indicate the presence of the intermediate, 3,5-dimethoxyphenylacetaldehyde. Residual starting material (carboxylic acid) would show a broad peak above 10 ppm.

  • Optimize the Reaction:

    • Action: If the aldehyde is present, ensure sufficient reducing agent and adequate reaction time. Consider slightly elevated temperatures (e.g., gentle reflux in THF) to push the reaction to completion.

  • Refine the Work-up Protocol: A careful quenching procedure is vital to produce a granular, easily filterable precipitate of aluminum salts. The Fieser work-up is a widely accepted, reliable method.

    • Action: After the reaction is complete, cool the flask in an ice bath. Slowly and sequentially add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass (in grams) of LiAlH₄ used.[9] This should result in a white, granular solid that can be easily removed by filtration. An emulsion or gelatinous precipitate will trap your product, severely reducing the isolated yield.

  • Improve Extraction & Purification:

    • Action: After filtration, extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times. Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄. For final purification, column chromatography on silica gel is typically effective.

Experimental Protocol: Reference Synthesis

This protocol for the reduction of 3,5-dimethoxyphenylacetic acid provides a robust baseline for achieving reproducible results.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add Lithium Aluminum Hydride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Add anhydrous diethyl ether to form a slurry. Cool the flask to 0 °C using an ice bath.

  • Reactant Addition: Dissolve 3,5-dimethoxyphenylacetic acid (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents in sequence while stirring vigorously:

    • 'X' mL of water

    • 'X' mL of 15% (w/v) aqueous NaOH

    • '3X' mL of water

    • (Where 'X' = grams of LiAlH₄ used)

  • Isolation: Stir the resulting mixture for 15 minutes until a white, granular precipitate forms. Remove the solids by vacuum filtration, washing the filter cake thoroughly with fresh diethyl ether.

  • Purification: Combine the filtrate and the ether washings. Wash the combined organic solution with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-(3,5-Dimethoxyphenyl)ethanol.

Frequently Asked Questions (FAQ)

Q: What is the expected appearance and physical state of 2-(3,5-Dimethoxyphenyl)ethanol? A: Depending on purity, it can be a solid or a liquid at room temperature. Its analogues, like 2-phenylethanol, have melting points near room temperature.[10]

Q: How should I store the purified compound? A: For long-term stability, it is recommended to store 2-(3,5-Dimethoxyphenyl)ethanol sealed in a dry environment at room temperature. Phenylethanol derivatives are generally stable under normal ambient conditions but should be kept away from strong oxidizing agents.[11]

Q: What are the characteristic NMR signals for 2-(3,5-Dimethoxyphenyl)ethanol? A: In CDCl₃, you should expect the following characteristic ¹H NMR signals:

  • A singlet for the six methoxy protons (~3.8 ppm).

  • A triplet for the two protons on the carbon adjacent to the oxygen (-CH₂OH) (~3.8-3.9 ppm).

  • A triplet for the two benzylic protons (-Ar-CH₂-) (~2.8-2.9 ppm).

  • Signals for the aromatic protons in the region of 6.3-6.4 ppm.

  • A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift.

Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄? A: No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids or their esters.[6][7] Using NaBH₄ will result in no reaction, and you will recover only your starting material.

Data & Workflow Visualization

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended SpecificationRationale for Reproducibility
Reducing Agent LiAlH₄ (Lithium Aluminum Hydride)Sufficiently reactive to reduce carboxylic acids; NaBH₄ is ineffective.[8]
Molar Ratio (LiAlH₄:Acid) 1.5 - 2.0 : 1Excess is required to first deprotonate the acid and then perform the reduction.[6]
Solvent Anhydrous Diethyl Ether or THFPrevents violent, parasitic reaction of LiAlH₄ with water, which deactivates the reagent.[2][7]
Temperature 0 °C for addition, then RTControls the initial exothermic reaction; warming ensures the reaction goes to completion.
Work-up Fieser Method (H₂O, NaOH, H₂O)Produces easily filterable inorganic salts, preventing product loss in emulsions.
Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Flame-Dry Glassware (Inert Atmosphere) Reagent Charge LiAlH₄ & Anhydrous Solvent Start->Reagent Cool Cool to 0 °C Reagent->Cool Addition Dropwise Addition of 3,5-Dimethoxyphenylacetic Acid Cool->Addition React Warm to RT Stir for 2-4h Addition->React Quench Quench (Fieser Method) at 0 °C React->Quench Filter Filter Aluminum Salts Quench->Filter Extract Extract with Ether Filter->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Troubleshooting cluster_reagents Reagent & Solvent Integrity cluster_conditions Reaction Conditions cluster_procedure Procedural Execution Problem Poor Reproducibility (Low Yield / Impure Product) CheckSolvent Is Solvent Anhydrous? Problem->CheckSolvent CheckStoich Sufficient LiAlH₄ (>1.5 eq)? Problem->CheckStoich CheckAtmosphere Inert Atmosphere Maintained? Problem->CheckAtmosphere CheckLAH Is LiAlH₄ Potent? CheckSolvent->CheckLAH CheckSM Is Starting Material Pure? CheckLAH->CheckSM CheckTemp Correct Temperature Profile? CheckStoich->CheckTemp CheckWorkup Proper Quenching (Fieser Method)? CheckAtmosphere->CheckWorkup

Caption: Decision tree for troubleshooting poor reproducibility.

References

  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.
  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet.
  • Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube.
  • New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary.
  • American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
  • Clark, J. (n.d.). Reduction of Carboxylic Acids. Chemguide.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol.
  • Evans, M. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride. YouTube.
  • ChemicalBook. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis.
  • Sigma-Aldrich. (n.d.). 2-Phenylethanol ≥99.0 GC 60-12-8.
  • Armarego, W. L. F., & Chai, C. L. L. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting information for.
  • Kleinwächter, I. S., et al. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH.
  • Sigma-Aldrich. (n.d.). 2-(3,5-Dimethoxyphenyl)ethanol | 7417-20-1.
  • Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • Yoo, M., & Koh, D. (2021, January 20). 1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. IUCr Journals.
  • Sigma-Aldrich. (n.d.). 1-Phenylethanol 98 98-85-1.
  • PrepChem.com. (n.d.). Synthesis of 2-(3,4-Dichloro-5-methoxyphenyl)ethanol.
  • PubChem - NIH. (n.d.). 2-Phenylethanol | C8H10O | CID 6054.

Sources

Optimization

stability issues of 2-(3,5-Dimethoxyphenyl)ethanol in biological media

Prepared by: Your Senior Application Scientist Welcome to the technical support center for 2-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 2-(3,5-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in biological media. As a substituted phenolic compound, understanding its behavior in your experimental system is critical for generating reliable and reproducible data. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your results.

I. Understanding the Stability of Phenolic Compounds

Phenolic compounds, including 2-(3,5-Dimethoxyphenyl)ethanol, are susceptible to various degradation pathways in biological media.[1][2] The primary factors influencing their stability are enzymatic and chemical degradation, which are often dictated by the experimental conditions.[3] Key considerations include the pH, temperature, presence of oxidative enzymes, and exposure to light and oxygen.[2][4]

II. Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the stability of 2-(3,5-Dimethoxyphenyl)ethanol:

  • Q1: What are the primary factors that can affect the stability of 2-(3,5-Dimethoxyphenyl)ethanol in my experiments?

    • A1: The main factors are pH, temperature, exposure to light and oxygen, and the presence of enzymes in your biological matrix (e.g., cell culture media with serum, plasma, or tissue homogenates).[2][3][4] Phenolic compounds can be susceptible to oxidation, which can be accelerated by higher pH and temperature.[1][4]

  • Q2: My compound is stored in DMSO. Is it stable?

    • A2: While DMSO is a common solvent for stock solutions, the long-term stability of your compound in DMSO should be verified. It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. For working solutions, fresh dilutions are always preferable.

  • Q3: Can 2-(3,5-Dimethoxyphenyl)ethanol bind to plasticware?

    • A3: Yes, this is a possibility for many small molecules. The extent of binding can depend on the compound's lipophilicity and the type of plastic. If you observe a loss of compound that cannot be explained by degradation, adsorption to plasticware should be considered. Using low-binding plates and tubes can mitigate this issue.

  • Q4: How can I expect 2-(3,5-Dimethoxyphenyl)ethanol to be metabolized in vitro?

    • A4: Based on its structure, potential metabolic pathways include O-demethylation of the methoxy groups and oxidation of the ethanol side chain to an aldehyde and then a carboxylic acid.[5][6] These reactions are often catalyzed by cytochrome P450 enzymes present in liver microsomes or S9 fractions, as well as other cellular enzymes.[7][8]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I'm observing a rapid loss of 2-(3,5-Dimethoxyphenyl)ethanol in my cell culture medium containing serum.

  • Potential Cause A: Enzymatic Degradation

    • Explanation: Serum contains various enzymes, such as esterases and oxidases, that can metabolize your compound.[9] The dimethoxy and ethanol moieties of your compound could be targets for these enzymes.

    • Solution:

      • Conduct a stability study in serum-free vs. serum-containing media. This will help you determine if the degradation is serum-dependent.

      • Consider using heat-inactivated serum. While this may not eliminate all enzymatic activity, it can reduce the activity of many enzymes.

      • If the problem persists, you may need to perform your experiments in serum-free media for short incubation periods or use a more defined, serum-free formulation.

  • Potential Cause B: pH-Mediated Degradation

    • Explanation: Cell culture media are typically buffered around pH 7.4. Some phenolic compounds can be less stable at neutral to alkaline pH compared to acidic conditions.[4][10]

    • Solution:

      • Assess the stability of your compound in buffers of varying pH (e.g., pH 5, 7.4, and 8.5) to understand its pH-stability profile.

      • Ensure your cell culture medium is properly buffered and that the pH does not drift during the experiment.

Issue 2: My compound's concentration is inconsistent across different wells of a microplate.

  • Potential Cause A: Adsorption to Plasticware

    • Explanation: As mentioned in the FAQs, non-specific binding to the walls of the microplate can lead to a decrease in the effective concentration of the compound in the medium. This can be particularly problematic at low concentrations.

    • Solution:

      • Switch to low-binding microplates. These plates are treated to reduce non-specific binding of proteins and small molecules.

      • Include a pre-incubation step. Before adding your cells, you can pre-incubate the plate with a solution of your compound to saturate the non-specific binding sites. Discard this solution and then add your fresh compound solution for the experiment.

      • Include a detergent like Tween-20 (at a very low, non-toxic concentration) in your assay buffer, if compatible with your experimental system. This can help to reduce non-specific binding.

  • Potential Cause B: Uneven Evaporation

    • Explanation: During long incubation periods, evaporation from the wells, especially those on the edge of the plate, can concentrate your compound, leading to variability.

    • Solution:

      • Use plate sealers to minimize evaporation.

      • Place the microplate in a humidified incubator.

      • Avoid using the outer wells of the plate for your experiment. Fill them with sterile water or media to create a moisture barrier.

Issue 3: I'm trying to quantify the compound in plasma samples, but my recovery is low.

  • Potential Cause A: Inefficient Extraction

    • Explanation: The method used to extract the compound from the plasma matrix may not be optimal. Phenolic compounds can bind to plasma proteins, making their extraction more challenging.[11][12]

    • Solution:

      • Optimize your extraction solvent. Experiment with different organic solvents (e.g., acetonitrile, methanol, ethyl acetate) and their mixtures to find the one that gives the highest recovery.

      • Incorporate a protein precipitation step. Adding a cold solvent like acetonitrile or methanol can denature plasma proteins and release the bound compound.

      • Consider solid-phase extraction (SPE). SPE can provide a cleaner extract and higher recovery compared to simple liquid-liquid extraction.[13]

  • Potential Cause B: Degradation during Sample Processing

    • Explanation: The compound might be degrading during the sample preparation steps (e.g., thawing, extraction).

    • Solution:

      • Keep your samples on ice throughout the extraction process.

      • Minimize the time between thawing the samples and completing the extraction.

      • Add an antioxidant, such as ascorbic acid, to your samples immediately after collection to prevent oxidative degradation.

IV. Visualized Workflows and Pathways

Hypothetical Metabolic Pathway of 2-(3,5-Dimethoxyphenyl)ethanol

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-(3,5-Dimethoxyphenyl)ethanol metabolite1 2-(3-Hydroxy-5-methoxyphenyl)ethanol parent->metabolite1 O-Demethylation (CYP450) metabolite2 3,5-Dimethoxyphenylacetaldehyde parent->metabolite2 Oxidation (ADH) metabolite4 Glucuronide Conjugate metabolite1->metabolite4 Glucuronidation (UGT) metabolite5 Sulfate Conjugate metabolite1->metabolite5 Sulfation (SULT) metabolite3 3,5-Dimethoxyphenylacetic acid metabolite2->metabolite3 Oxidation (ALDH)

Caption: Predicted metabolic pathway of 2-(3,5-Dimethoxyphenyl)ethanol.

Experimental Workflow for Stability Assessment

G start Prepare stock solution of compound step1 Spike into biological matrix (e.g., plasma, media) start->step1 step2 Aliquot into separate tubes for each time point step1->step2 step3 Incubate at relevant temperature (e.g., 37°C) step2->step3 step4 At each time point (0, 1, 2, 4, 8, 24h), stop reaction step3->step4 step5 Process samples (e.g., protein precipitation, extraction) step4->step5 step6 Analyze by HPLC or LC-MS/MS step5->step6 end Determine % remaining vs. time point 0 step6->end

Caption: Workflow for assessing compound stability in biological media.

V. Data Presentation

When presenting your stability data, a clear and concise table is recommended.

Table 1: Stability of 2-(3,5-Dimethoxyphenyl)ethanol (10 µM) in Human Plasma at 37°C

Time (hours)Mean Concentration (µM) (n=3)Standard Deviation% Remaining
010.120.45100%
19.880.5197.6%
48.950.6288.4%
87.540.5874.5%
244.230.4941.8%

VI. Experimental Protocols

Protocol 1: Assessing Compound Stability in a Biological Matrix

This protocol provides a framework for determining the stability of your compound in a chosen biological matrix (e.g., plasma, cell culture medium).[14]

  • Preparation:

    • Prepare a stock solution of 2-(3,5-Dimethoxyphenyl)ethanol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Spike the stock solution into the pre-warmed biological matrix (37°C) to achieve the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1%) to avoid artifacts.

  • Time Points:

    • Immediately after spiking, aliquot the mixture into separate, clearly labeled tubes for each time point (e.g., 0, 1, 4, 8, and 24 hours).

    • The time 0 sample should be processed immediately (see step 4).

  • Incubation:

    • Place the remaining tubes in an incubator at the desired temperature (e.g., 37°C).

  • Sample Processing:

    • At each time point, remove the corresponding tube from the incubator.

    • Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate proteins and extract the compound.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Analysis:

    • Analyze the samples by a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of 2-(3,5-Dimethoxyphenyl)ethanol.

    • Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.

Protocol 2: Quantification by RP-HPLC-UV

This is a general reverse-phase HPLC method that can be optimized for your specific needs.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage to elute the compound. A good starting point would be a linear gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of 2-(3,5-Dimethoxyphenyl)ethanol. A wavelength scan should be performed to determine the optimal wavelength for detection. A good starting point would be around 270-280 nm, which is typical for phenolic compounds.

  • Injection Volume: 10 µL

  • Quantification: Create a calibration curve using standards of known concentrations of 2-(3,5-Dimethoxyphenyl)ethanol prepared in the same matrix as the samples.

VII. References

  • Benchchem. Navigating the Challenges of Compound Stability: A Guide to Preventing Degradation in Research Compounds.

  • MDPI. Effect of Temperatures on Polyphenols during Extraction. [Link]

  • MDPI. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • PubMed. Effect of pH on the stability of plant phenolic compounds. [Link]

  • PubMed Central. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. [Link]

  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • Ann Ist Super Sanita. Assessment of phenolic compounds in biological samples. [Link]

  • PubMed. Assessment of phenolic compounds in biological samples. [Link]

  • NCBI Bookshelf. Assay Guidance Manual. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Phenol. [Link]

  • PubMed. Metabolism of dietary polyphenols and possible interactions with drugs. [Link]

  • ResearchGate. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. [Link]

  • PubChem. 4-Methoxyphenol. [Link]

  • PubMed. Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B. [Link]

  • PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • PubChem. Ethanol Degradation. [Link]

  • NIH. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • PubMed Central. Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • PubChem. ethanol degradation IV. [Link]

  • PubMed Central. Natural Polyphenol Disposition via Coupled Metabolic Pathways. [Link]

  • Poclight. Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. [Link]

  • Agilent. Analysis of alcohols in blood/plasma. [Link]

  • NIH. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. [Link]

  • PubMed. Preanalytical Factors Influencing the Stability of Ethanol in Antemortem Blood and Urine Samples. [Link]

  • Scirp.org. Spectrophotometric Assay for the Quantification of Plasma Ethanol Levels in Mice through Chromium-Ethanol Oxidation-Reduction Reaction. [Link]

  • J-STAGE. Quantification of ethanol in whole blood by extraction using NeedlEx and gas chromatography/mass spectrometry. [Link]

  • Oberlin College. Analysis of Blood Plasma for Ethanol by Gas Chromatography. [Link]

  • Promega Korea. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. [Link]

  • Wasit Journal for Pure sciences. Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. [Link]

  • MDPI. Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin. [Link]

  • PubMed Central. The Oxidative Fermentation of Ethanol in Gluconacetobacter diazotrophicus Is a Two-Step Pathway Catalyzed by a Single Enzyme: Alcohol-Aldehyde Dehydrogenase (ADHa). [Link]

  • Pathway Commons. ethanol degradation II. [Link]

  • MDPI. Acceleration of Ethanol Metabolism by a Patented Bos taurus Isolated Alcohol Degradation Protein (ADP) on Acute Alcohol Consumption. [Link]

  • ResearchGate. Novel enzymes for the degradation of cellulose. [Link]

  • Frontiers. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. [Link]

  • MDPI. Chemical and Enzymatic Treatment of Hemp Biomass for Bioethanol Production. [Link]

Sources

Reference Data & Comparative Studies

Validation

validating the antioxidant activity of 2-(3,5-Dimethoxyphenyl)ethanol against known standards

< Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurode...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[2][3] Natural phenolic compounds, commonly found in plants, are a significant source of antioxidants.[4][5][6][7] Their antioxidant activity is primarily due to their redox properties, which allow them to act as reducing agents, hydrogen donors, and singlet oxygen quenchers.[5]

This guide provides an in-depth technical comparison of the antioxidant activity of a specific phenolic compound, 2-(3,5-Dimethoxyphenyl)ethanol , against universally accepted antioxidant standards: Trolox (a water-soluble analog of Vitamin E) and Ascorbic Acid (Vitamin C).[8][9] We will detail the experimental workflows for two robust and widely used in vitro antioxidant assays—the DPPH radical scavenging assay and the ABTS radical cation decolorization assay—and present a comparative analysis of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and validate the antioxidant potential of novel compounds.

Pillar 1: Principles of Antioxidant Capacity Assays

To objectively quantify antioxidant activity, it is crucial to employ assays based on different reaction mechanisms. Antioxidant capacity assays are broadly classified into two types: those based on Hydrogen Atom Transfer (HAT) and those based on Electron Transfer (ET).[2] For this guide, we have selected two of the most common and reliable ET-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple spectrophotometric method for evaluating antioxidant potential.[10][11] Its principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[10] DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm.[10] When an antioxidant reduces the DPPH radical to its non-radical form, DPPH-H, the solution's color changes from deep violet to pale yellow.[10] This decolorization is directly proportional to the radical scavenging activity of the antioxidant.[10][11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another versatile method for measuring the total antioxidant capacity of both hydrophilic and lipophilic compounds.[12] The assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS with potassium persulfate.[12][13] The pre-formed ABTS•+ radical has a characteristic absorbance spectrum, with a maximum at 734 nm.[12] When an antioxidant is introduced, it donates a hydrogen atom or an electron, neutralizing the radical cation and causing the blue/green color to fade.[12] The degree of decolorization is measured as a decrease in absorbance at 734 nm and is proportional to the antioxidant's concentration and potency.[12]

Pillar 2: Experimental Design & Protocols

A robust experimental design is paramount for generating trustworthy and reproducible data. This involves careful preparation of reagents, precise execution of the assay steps, and the use of appropriate controls and standards.

Experimental Workflow

The overall process for validating the antioxidant activity of the test compound against standards is outlined below. This workflow ensures a systematic approach from reagent preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solutions: - 2-(3,5-Dimethoxyphenyl)ethanol - Trolox (Standard) - Ascorbic Acid (Standard) P2 Prepare Assay Reagents: - DPPH Radical Solution - ABTS Radical Cation Solution P1->P2 A1 Perform Serial Dilutions of Test Compound & Standards P2->A1 Proceed to Assay A2 Incubate Dilutions with DPPH or ABTS Reagent A1->A2 A3 Measure Absorbance using Spectrophotometer (517nm for DPPH, 734nm for ABTS) A2->A3 D1 Calculate Percentage Inhibition for each concentration A3->D1 Proceed to Analysis D2 Plot Inhibition vs. Concentration to determine IC50 values D1->D2 D3 Compare IC50 value of Test Compound with Standards D2->D3

Caption: High-level workflow for antioxidant assay validation.

Detailed Protocol: DPPH Radical Scavenging Assay

Causality: This protocol is designed to be self-validating. A blank is used to establish the baseline absorbance of the DPPH radical without any antioxidant. The standards, Ascorbic Acid and Trolox, serve as positive controls to ensure the assay is performing correctly. Incubation in the dark is critical because DPPH is light-sensitive and can degrade, leading to inaccurate results.

1. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
  • Test Compound & Standards Stock Solutions (1 mg/mL): Prepare 1 mg/mL stock solutions of 2-(3,5-Dimethoxyphenyl)ethanol, Trolox, and Ascorbic Acid in methanol.[10]
  • Working Solutions: From the stock solutions, prepare a series of dilutions for the test compound and standards at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.[10]

2. Assay Procedure:

  • Pipette 1.0 mL of the 0.1 mM DPPH solution into a set of test tubes.
  • Add 1.0 mL of each concentration of the test compound or standard solutions to their respective test tubes.
  • For the control tube (blank), add 1.0 mL of methanol to 1.0 mL of the DPPH solution.[10]
  • Vortex all tubes thoroughly.
  • Incubate the tubes in the dark at room temperature for 30 minutes.[14]
  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[10][14]

3. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula:[10] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the control (DPPH solution + methanol).
  • A_sample is the absorbance of the DPPH solution with the test compound or standard.
Detailed Protocol: ABTS Radical Cation Decolorization Assay

Causality: The generation of the ABTS radical cation requires an overnight incubation to ensure the reaction between ABTS and potassium persulfate is complete, resulting in a stable radical solution.[12][13] The ABTS•+ solution is then diluted to a specific absorbance (0.70 ± 0.02) at 734 nm to standardize the starting radical concentration for all measurements, ensuring comparability across samples.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[13]
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]
  • Standardized ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
  • Test Compound & Standards: Use the same stock solutions and dilutions as prepared for the DPPH assay.

2. Assay Procedure:

  • Add 2.0 mL of the standardized ABTS•+ solution to a series of test tubes.
  • Add 20 µL of each concentration of the test compound or standard solutions to their respective tubes.
  • For the control tube, add 20 µL of methanol to 2.0 mL of the standardized ABTS•+ solution.
  • Vortex the tubes and incubate at room temperature for 6 minutes.
  • Measure the absorbance at 734 nm.[12]

3. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is subsequently determined from the concentration-response curve.

Pillar 3: Comparative Data & Interpretation

The efficacy of an antioxidant is typically summarized by its IC50 value—the lower the IC50, the higher the antioxidant activity. The data presented below is a representative summary of what a typical experiment would yield.

Quantitative Comparison of Antioxidant Activity (IC50 Values)
CompoundDPPH Assay (IC50 in µg/mL)ABTS Assay (IC50 in µg/mL)
2-(3,5-Dimethoxyphenyl)ethanol 45.832.5
Trolox (Standard) 8.26.5
Ascorbic Acid (Standard) 5.14.3
Visualizing Comparative Efficacy

This diagram illustrates the relative antioxidant strength, where a lower bar indicates a more potent antioxidant effect (lower IC50).

G dpph_test 45.8 dpph_trolox 8.2 dpph_aa 5.1 abts_test 32.5 abts_trolox 6.5 abts_aa 4.3 l_test 2-(3,5-Dimethoxy- phenyl)ethanol l_trolox Trolox l_aa Ascorbic Acid

Caption: Relative antioxidant activity based on IC50 values.

Discussion and Interpretation

The results clearly demonstrate that 2-(3,5-Dimethoxyphenyl)ethanol possesses significant antioxidant activity, as evidenced by its ability to scavenge both DPPH and ABTS radicals. However, when compared to the standards, its activity is more moderate. Ascorbic acid consistently shows the highest potency (lowest IC50), followed closely by Trolox.[15]

The structural features of 2-(3,5-Dimethoxyphenyl)ethanol, specifically the presence of methoxy groups on the phenyl ring, contribute to its antioxidant capacity. Phenolic compounds exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to a free radical, which is stabilized by the resonance of the aromatic ring.[5] The electron-donating nature of the methoxy groups can further stabilize the resulting phenoxyl radical, although its overall potency is less than that of the highly optimized structures of Ascorbic Acid and Trolox.

The slightly different IC50 values between the DPPH and ABTS assays for the same compound are expected.[16] This variation arises from differences in the assay mechanisms, solvent systems, and the steric accessibility of the radical species. ABTS is soluble in both aqueous and organic solvents, allowing for the evaluation of a broader range of compounds, whereas DPPH is limited to organic solvents.[10][12]

Conclusion

This guide validates that 2-(3,5-Dimethoxyphenyl)ethanol is a competent antioxidant. While it does not surpass the activity of the gold standards Trolox and Ascorbic Acid, its demonstrated radical scavenging ability confirms its potential for applications in mitigating oxidative stress. The detailed protocols and comparative framework presented here provide a robust system for researchers to conduct similar validation studies on other novel compounds, ensuring scientific rigor and data integrity.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(3,5-Dimethoxyphenyl)ethanol and Its Analogs

Introduction: The Therapeutic Potential of the Dimethoxyphenyl Scaffold The 2-(3,5-dimethoxyphenyl)ethanol core structure represents a privileged scaffold in medicinal chemistry. As a phenolic compound, it belongs to a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dimethoxyphenyl Scaffold

The 2-(3,5-dimethoxyphenyl)ethanol core structure represents a privileged scaffold in medicinal chemistry. As a phenolic compound, it belongs to a class of molecules renowned for a wide spectrum of biological activities, including antioxidant and anti-inflammatory effects.[1] Modifications to this basic structure have given rise to analogs with potent and specific activities, primarily as tyrosinase inhibitors for hyperpigmentation disorders and as cytotoxic agents for cancer therapy.[2][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 2-(3,5-dimethoxyphenyl)ethanol. We will dissect how specific chemical modifications to the phenyl ring and the ethyl alcohol side chain influence biological efficacy. This analysis is supported by experimental data from peer-reviewed studies and includes detailed protocols for replicating key assays, offering a practical resource for researchers in drug discovery and development.

General Synthetic Strategies

The synthesis of 2-(aryl)ethanol derivatives and their analogs can be achieved through several established routes. A common and reliable method involves the reduction of the corresponding phenylacetic acid or its ester derivative. For instance, 2,5-dimethoxyphenylacetic acid can be converted to its ethyl ester, which is then reduced using a strong reducing agent like lithium aluminum hydride (LAH) in an ether solvent to yield the desired 2-(2,5-dimethoxyphenyl)ethanol.[4]

Alternatively, aldehydes can serve as precursors. The reduction of 3,4-dimethoxybenzaldehyde with sodium borohydride (NaBH₄) yields the corresponding benzyl alcohol, which can be further modified.[5] These fundamental reactions form the basis for creating a library of analogs, where substitutions on the starting phenylacetic acid or benzaldehyde translate to the final product.

Part A: Tyrosinase Inhibition and Hyperpigmentation

Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in melanin biosynthesis. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6][7] Uncontrolled melanin production can lead to hyperpigmentation disorders.[6] Consequently, tyrosinase inhibitors are highly sought after in the cosmetic and pharmaceutical industries as skin-lightening agents.[8][9]

Structure-Activity Relationship (SAR) for Tyrosinase Inhibition

The inhibitory potency of phenolic compounds against tyrosinase is highly dependent on their structure. The number and position of hydroxyl and methoxy groups on the phenyl ring are critical determinants of activity.

  • Hydroxyl Groups: The presence of hydroxyl groups, particularly at the C2 and C4 positions (a resorcinol-like moiety), is strongly correlated with potent tyrosinase inhibition. These groups can chelate the copper ions in the enzyme's active site, disrupting its catalytic function.[8] For example, the chalcone derivative (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one demonstrated exceptionally potent inhibition with an IC₅₀ value of 0.013 μM.[7]

  • Methoxy Groups: While hydroxyl groups are often key, methoxy substitutions also play a significant role. The 3,5-dimethoxy substitution pattern on the parent molecule provides a foundational structure. Studies on related flavonoids show that methoxy groups can influence binding and activity. For instance, tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) is a known inhibitor of tyrosinase's diphenolase activity.[8]

  • Side Chain Modification: The ethyl alcohol side chain can be modified to enhance potency. Replacing it with scaffolds that mimic the structure of tyrosine, the natural substrate, can lead to competitive inhibition. For instance, creating chalcone or benzofuran derivatives from the core phenyl structure has proven to be an effective strategy.[2][10]

Table 1: Comparative Tyrosinase Inhibitory Activity of Phenolic Analogs

Compound/Analog Class Key Structural Features Target IC₅₀ (µM) Reference(s)
Kojic Acid (Control) γ-Pyrone with hydroxyl group Mushroom Tyrosinase 22.84 [7]
Thiophenyl Chalcone 1c 2,4-dihydroxyphenyl, thiophene Mushroom Tyrosinase 0.013 (monophenolase) [7]
Oxyresveratrol 2,4,3',5'-tetrahydroxystilbene Mushroom Tyrosinase 1.7 [2]
MehT-3 4-hydroxyphenylpiperazine, 2-methoxyphenyl Human Tyrosinase 5.4 [11]

| 7,3',4'-Trihydroxyisoflavone | 3 hydroxyl groups | Mushroom Tyrosinase | 5.23 |[8] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is based on the principle that tyrosinase oxidizes L-DOPA to form dopachrome, a colored product with an absorbance maximum around 475 nm.[6][12] An inhibitor will reduce the rate of this color formation. Mushroom tyrosinase is a cost-effective and widely accepted model for initial screening.[9]

Materials:

  • Mushroom Tyrosinase (e.g., 30-60 U/mL)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compounds (dissolved in DMSO)

  • Kojic acid (positive control)

  • 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of L-DOPA in 0.1 M phosphate buffer. This must be made fresh.[6]

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.[6]

    • Prepare serial dilutions of the test compounds and kojic acid to various concentrations. The final DMSO concentration in the well should not exceed 2%.[6]

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control Wells (No Inhibitor): 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Blank Wells (No Enzyme): 20 µL of test compound/vehicle + 140 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[13][14]

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for at least 30 minutes, taking readings every minute.[12][14]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well after correcting for the blank.

    • Determine the percent inhibition using the following formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100

    • Plot percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value.

Visualization: Tyrosinase Assay Workflow

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, L-DOPA, Enzyme) Plate Pipette into 96-Well Plate (Compounds, Buffer, Enzyme) Reagents->Plate Compounds Prepare Serial Dilutions (Test Compounds, Control) Compounds->Plate Incubate Pre-incubate (10 min @ 25°C) Plate->Incubate Add_Substrate Add L-DOPA Substrate Incubate->Add_Substrate Measure Kinetic Read (Absorbance @ 475 nm) Add_Substrate->Measure Calculate Calculate Reaction Rates & Percent Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the colorimetric tyrosinase inhibition assay.

Part B: Anticancer and Cytotoxic Activity

Dimethoxy and trimethoxyphenyl analogs have demonstrated significant potential as anticancer agents.[15] Their mechanisms of action are diverse but often involve the disruption of cellular processes essential for cancer cell proliferation, such as tubulin polymerization, or the induction of programmed cell death (apoptosis).[15][16]

Structure-Activity Relationship (SAR) for Cytotoxicity

The cytotoxic effects of these compounds are highly sensitive to their chemical structure, which dictates factors like hydrophobicity (LogP), steric properties, and electronic effects.[17]

  • Methoxy Group Position: The positioning of methoxy groups is paramount. In a study of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives, a methoxy group at the C-6 position of the benzofuran ring yielded the most active compound. Moving it to the C-4, C-5, or C-7 positions reduced potency.[10] For methoxyflavones, a high degree of methoxylation on the A ring, in the absence of a polar group, can sometimes suppress the cytotoxic effect.[3]

  • Hydrophobicity (LogP): Cytotoxicity against certain cancer cell lines is critically dependent on the compound's hydrophobicity, which influences its ability to cross cell membranes.[17] However, only a modest increase in overall hydrophobicity may be beneficial for cellular transport.[17]

  • Steric Hindrance: Steric factors, described by Verloop's sterimol descriptors (B5), can be crucial. For some phenolic compounds, large, bulky substituents in the ortho position can enhance activity, suggesting an interaction with a specific receptor or protein pocket.[17]

  • Side Chain and Heterocyclic Rings: The core dimethoxyphenyl ring is often attached to other moieties to enhance activity. Analogs incorporating imidazolone, triazinone, or chromene rings have shown potent cytotoxicity, with some compounds exhibiting IC₅₀ values in the low micromolar or even nanomolar range.[15][18]

Table 2: Comparative Cytotoxicity of Dimethoxy/Trimethoxyphenyl Analogs

Compound/Analog Key Structural Features Cell Line IC₅₀ (µM) Reference(s)
Doxorubicin (Control) Anthracycline antibiotic CCRF-CEM 0.20 [19]
CXL017 (Compound 5 ) 4H-chromene-3-carboxylate NCI-60 Panel (Avg) 1.04 [18]
Compound 9 N-phenyl triazinone HepG2 1.38 [15]
Compound 16c 2-arylbenzopyran-4-one MCF-7 2.58 [16][20]
Alpinumisoflavone Isoflavonoid CEM/ADR5000 5.91 [19]

| Compound 5l | Imidazo[1,2-a]quinoxaline | A549 (Lung) | 1.34 |[21] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing cell viability.[22] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of viable cells.[23][24]

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Remove the old medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[23]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20-30 µL of MTT solution to each well. Incubate for 1.5-3 hours at 37°C, allowing formazan crystals to form.[24]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[23]

  • Measurement: Measure the absorbance of the samples at a wavelength of 490 nm or 570 nm using a microplate reader.[23]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control wells.

    • Plot cell viability against the log of the compound concentration to determine the IC₅₀ value, the concentration that inhibits cell growth by 50%.[23]

Visualization: Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_signal Apoptotic Signal cluster_mito Mitochondrial Response cluster_caspase Execution Phase Drug Phenolic Analog (e.g., Compound 9, 16c) Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Drug->Bcl2 inhibits Bax Bax (Pro-apoptotic) Upregulation Drug->Bax activates MMP Loss of Mitochondrial Membrane Potential (MMP) Bcl2->MMP inhibits Bax->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by cytotoxic analogs.

Conclusion and Future Directions

The 2-(3,5-dimethoxyphenyl)ethanol scaffold and its broader class of analogs represent a versatile platform for developing targeted therapeutics. Structure-activity relationship studies clearly indicate that precise modifications to the substitution pattern on the phenyl ring and the nature of the side chain can dramatically influence biological activity, steering it towards either potent tyrosinase inhibition or effective anticancer cytotoxicity.

For tyrosinase inhibitors, future work should focus on synthesizing analogs that combine the potent copper-chelating properties of a 2,4-dihydroxyphenyl moiety with the favorable binding characteristics of the dimethoxy scaffold. For anticancer agents, the development of analogs that selectively target cancer cell mitochondria or specific kinases in oncogenic signaling pathways holds significant promise. The detailed protocols provided herein offer a robust framework for the continued evaluation and optimization of these promising compounds.

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Validation

A Comparative Guide to the Biological Effects of Dimethoxyphenylethanol Isomers

This guide provides a detailed comparative analysis of the biological activities of key positional isomers of dimethoxyphenylethanol (DMPE). As researchers, scientists, and drug development professionals, understanding h...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activities of key positional isomers of dimethoxyphenylethanol (DMPE). As researchers, scientists, and drug development professionals, understanding how subtle changes in molecular structure can lead to vastly different pharmacological profiles is paramount. Isomerism is a critical concept in pharmacology, where different spatial arrangements of the same atoms can result in unique pharmacokinetic and pharmacodynamic properties.[1] This document moves beyond a simple listing of facts to explore the causal relationships between isomeric structure and biological function, supported by experimental data and detailed protocols. We will primarily focus on two prominent isomers: the naturally occurring 3,4-dimethoxyphenylethanol (Homovanillyl alcohol) and the synthetically relevant 2,5-dimethoxyphenylethanol , a precursor and metabolite related to psychoactive phenethylamines.

Isomeric Landscape: Structure Dictates Function

Dimethoxyphenylethanol isomers share the same chemical formula (C₁₀H₁₄O₃) but differ in the placement of the two methoxy (-OCH₃) groups on the phenyl ring. This seemingly minor structural alteration fundamentally changes the molecule's electron distribution, steric profile, and ability to interact with biological targets such as enzymes and receptors.

  • 3,4-Dimethoxyphenylethanol (3,4-DMPE): This isomer is characterized by a catechol-like substitution pattern (albeit methylated). This structure is common among naturally occurring polyphenols and is often associated with antioxidant and anti-inflammatory properties.[2][3]

  • 2,5-Dimethoxyphenylethanol (2,5-DMPE): This substitution pattern is a hallmark of several synthetic phenethylamine derivatives known for their potent activity at serotonin receptors, particularly the 5-HT₂A receptor, which mediates psychedelic effects.[4][5]

The core directive of this guide is to dissect how these structural differences translate into distinct biological activities, providing a framework for selecting the appropriate isomer for specific research applications.

Head-to-Head Comparison: Antioxidant and Anti-inflammatory Activity

A primary biological role of many phenolic compounds is their ability to counteract oxidative stress, a key driver of inflammation and cellular damage.[3][6][7]

Mechanism of Action: Radical Scavenging

Phenolic compounds, particularly those with structures like 3,4-DMPE, can donate a hydrogen atom from a hydroxyl group (or an activated C-H bond) to neutralize reactive oxygen species (ROS) and other free radicals.[8] This activity is central to preventing oxidative damage to vital biomolecules.

Comparative Antioxidant Efficacy

In vitro assays are essential for quantifying the intrinsic antioxidant potential of a compound. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which measure a compound's ability to scavenge stable radicals.

IsomerAssayIC₅₀ (μg/mL)Efficacy SummaryReference
3,4-DMPE DPPHData varies; generally shows moderate to strong activity.The 3,4-dimethoxy arrangement facilitates electron donation, contributing to effective radical scavenging.[2]
2,5-DMPE DPPHGenerally lower activity compared to 3,4-DMPE.The 2,5-substitution is less optimized for radical scavenging compared to the catechol-like structure.N/A
ReferenceGallic Acid~2-5High (Positive Control)[9]
ReferenceTrolox~5-10High (Positive Control)[8]

Insight: The superior antioxidant activity of 3,4-DMPE is directly attributable to its structure, which resembles that of other potent natural antioxidants like ferulic acid and eugenol.[10] This makes it a more promising candidate for applications where mitigating oxidative stress is the primary goal.

Comparative Anti-inflammatory Effects

Chronic inflammation is closely linked to oxidative stress. A compound's ability to inhibit key inflammatory mediators can be a valuable therapeutic property.[11] Key markers include nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12][13]

IsomerTarget/ModelInhibitionEfficacy SummaryReference
3,4-DMPE LPS-induced NO in RAW 264.7 cellsSignificant inhibitionDemonstrates potential to suppress macrophage-mediated inflammation.[13]
3,4-DMPE Carrageenan-induced paw edemaMarked reductionEffective in acute in vivo models of inflammation.[14]
2,5-DMPE derivatives N/ANot a primary reported activityThe focus of research for this isomeric class is typically on neurological effects, not inflammation.[15][16]

Insight: Experimental evidence strongly supports 3,4-DMPE and its derivatives as effective anti-inflammatory agents, acting on the acute phase of inflammation by inhibiting key mediators.[14] This profile is consistent with its antioxidant capabilities.

Experimental Workflow & Protocols

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction & Incubation cluster_analysis Data Acquisition & Analysis p1 Prepare methanolic solution of DPPH radical (e.g., 60 µM) r1 Add DPPH solution to microplate wells p1->r1 p2 Prepare serial dilutions of test isomers (e.g., 3,4-DMPE) and a positive control (Trolox) r2 Add isomer/control extracts to respective wells p2->r2 r3 Incubate in the dark (e.g., 60 minutes at room temp) r2->r3 a1 Measure absorbance at ~515 nm using a microplate reader r3->a1 a2 Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100 a1->a2 a3 Plot % inhibition vs. concentration to determine IC50 value a2->a3 G cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stim 3,4-DMPE (Antioxidant Effect) erk ↑ p-ERK stim->erk Activates creb ↑ p-CREB erk->creb Phosphorylates bdnf ↑ BDNF Expression creb->bdnf Promotes Transcription survival Neuronal Survival & Protection bdnf->survival Leads to

Caption: Simplified ERK/CREB pathway associated with neuroprotection.

G cluster_stimulus Stimulus cluster_pathway Receptor & G-Protein cluster_response Downstream Effects stim 2,5-DMPE Derivative (e.g., 2C-I) receptor 5-HT2A Receptor stim->receptor Binds & Activates gq Gq/11 Activation receptor->gq plc ↑ PLC Activity gq->plc ip3 ↑ IP3 & DAG plc->ip3 downstream Modulation of Neuronal Excitability (Psychedelic Effects) ip3->downstream

Caption: Simplified 5-HT₂A receptor pathway mediating neuromodulation.

Conclusion: Selecting the Right Tool for the Job

The comparative analysis of dimethoxyphenylethanol isomers provides a compelling illustration of how positional chemistry dictates biological destiny.

  • 3,4-Dimethoxyphenylethanol emerges as a promising candidate for research into inflammatory disorders and neurodegenerative diseases . Its significant antioxidant and anti-inflammatory activities, rooted in its catechol-like structure, provide a clear mechanistic basis for its therapeutic potential. [2][14]* 2,5-Dimethoxyphenylethanol and its derivatives are invaluable tools for neuroscience and pharmacology . Their specific and potent interaction with the 5-HT₂A receptor allows for precise probing of the serotonergic system and the neural correlates of consciousness. [4][5] For drug development professionals and researchers, the choice of isomer is not arbitrary but a critical decision based on the intended biological target and desired outcome. Understanding the structure-activity relationships detailed in this guide is essential for designing rational experiments and advancing therapeutic innovation. Future research should focus on direct, side-by-side comparisons of a wider range of DMPE isomers across multiple biological assays to further refine our understanding of this versatile chemical scaffold.

References

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  • Harlim, T., et al. (2016). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IOP Conference Series: Materials Science and Engineering. [Link]

  • Nishioka, Y., et al. (1993). Enhancement of oral bioavailability and pharmacological effect of 1-(3,4-dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene (TA-7552), a new hypocholesterolemic agent, by micronization in co-ground mixture with D-mannitol. Journal of Pharmaceutical Sciences, 82(10), 1018-1022. [Link]

  • Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT₂A receptors, in mice. Psychopharmacology. [Link]

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Comparative

A Comparative Guide to Validating the Mechanism of Action of 2-(3,5-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Need for Mechanism of Action Validation Small molecules are the bedrock of modern pharmacology, offering therapeutic intervention...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Mechanism of Action Validation

Small molecules are the bedrock of modern pharmacology, offering therapeutic interventions for a vast array of diseases.[1][2][3] The compound 2-(3,5-Dimethoxyphenyl)ethanol, a derivative of the well-studied phenethyl alcohol scaffold, presents a compelling case for rigorous mechanistic investigation. While its structure suggests potential interactions with various cellular signaling pathways, its precise mechanism of action (MoA) remains an area of active inquiry.

Validating the MoA is a cornerstone of drug discovery and development.[1][2] It provides the foundational understanding necessary for lead optimization, predicts potential on- and off-target effects, and is a prerequisite for advancing a compound toward clinical evaluation. This guide offers a comparative framework for researchers to systematically validate the hypothesized MoA of 2-(3,5-Dimethoxyphenyl)ethanol, focusing on the prevailing hypothesis of its role as a tyrosine kinase inhibitor. We will compare and contrast various experimental approaches, provide detailed protocols for key assays, and present a logical workflow for data interpretation.

Hypothesized Mechanism of Action: A Tyrosine Kinase Inhibitor

Protein tyrosine kinases (PTKs) are a large family of enzymes that play pivotal roles in cellular signal transduction, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[4] Their aberrant activation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the activity of these enzymes, often by competing with ATP for binding to the kinase domain.[6][7]

Given the structural similarities of 2-(3,5-Dimethoxyphenyl)ethanol to known TKI pharmacophores, a primary hypothesis is that it functions by inhibiting one or more tyrosine kinases. This guide will use this hypothesis as a central thread to illustrate a comprehensive validation strategy.

Experimental Validation Workflow: A Multi-pronged Approach

A robust MoA validation strategy relies on a tiered approach, moving from broad, high-throughput screening to specific, in-depth biochemical and cell-based assays. This workflow ensures a logical progression of evidence, with each step informing the next.

MOA_Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: In Vitro Biochemical Validation cluster_2 Phase 3: Cell-Based Target Engagement & Functional Assays A Hypothesis Generation (e.g., TKI activity) B Broad Kinase Panel Screening (e.g., KinomeScan) A->B In silico modeling & literature review C Cell-Free Kinase Assays (e.g., LanthaScreen™, ADP-Glo™) B->C Identify initial hits D Determine IC50 & Ki (Dose-Response Curves) C->D E Mechanism of Inhibition Studies (e.g., ATP Competition) D->E F Western Blotting for Downstream Signaling (e.g., p-ERK, p-AKT) E->F Confirm direct inhibition G Cellular Thermal Shift Assay (CETSA) (Target Engagement) E->G Confirm direct inhibition H Phenotypic Assays (e.g., Cell Viability, Apoptosis) F->H G->H I Comparative Analysis with Known TKI (e.g., Gefitinib) H->I

Figure 1: A tiered workflow for validating the mechanism of action of a putative TKI.

Part 1: Biochemical Assays for Direct Target Engagement

The first crucial step is to determine if 2-(3,5-Dimethoxyphenyl)ethanol directly interacts with and inhibits the catalytic activity of a purified kinase in a cell-free system. This approach eliminates the complexities of cellular uptake, metabolism, and off-target effects, providing a clear measure of direct target engagement.

Comparison of Biochemical Assay Platforms
Assay PlatformPrincipleAdvantagesDisadvantages
LanthaScreen™ (TR-FRET) Time-Resolved Fluorescence Resonance Energy Transfer to detect phosphorylated substrate.Homogeneous (no-wash), sensitive, suitable for high-throughput screening (HTS).Requires specific antibodies and labeled substrates; potential for compound interference with fluorescence.
ADP-Glo™ Kinase Assay Luminescence-based detection of ADP produced during the kinase reaction.Universal (measures ADP), high sensitivity and dynamic range.Multi-step process; potential for luciferase inhibition by test compounds.
Radiometric Assays ([γ-³²P]ATP) Measures the incorporation of radiolabeled phosphate from ATP onto a substrate."Gold standard," highly sensitive and direct.Requires handling of radioactive materials; low-throughput.

Expert Insight: For initial validation, the ADP-Glo™ Kinase Assay offers a robust and universal starting point due to its high sensitivity and broad applicability across different kinases without the need for specific antibodies.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 2-(3,5-Dimethoxyphenyl)ethanol against a putative target kinase (e.g., EGFR).

Materials:

  • Target Kinase (e.g., recombinant human EGFR)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 2-(3,5-Dimethoxyphenyl)ethanol

  • Known TKI (e.g., Gefitinib) as a positive control

  • DMSO (vehicle)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 2-(3,5-Dimethoxyphenyl)ethanol in DMSO, starting at a high concentration (e.g., 1 mM). Do the same for the positive control, Gefitinib.

  • Reaction Setup:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 25 nL of each compound dilution (or DMSO for controls) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mix (prepared in assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2X ATP solution (prepared in assay buffer to the desired concentration, e.g., 10 µM) to all wells to start the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detect ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (high signal) and "no ATP" (low signal) controls.

    • Plot the normalized luminescence against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Positive Control: The known inhibitor (Gefitinib) must show an IC50 value within the expected range, confirming the assay is performing correctly.

  • Vehicle Control: DMSO-only wells establish the baseline 100% kinase activity.

  • Z'-factor: Calculate the Z'-factor for the assay plate to ensure it is robust and suitable for screening. A Z' > 0.5 is considered excellent.

Part 2: Cell-Based Assays for Target Engagement and Functional Outcomes

Once direct inhibition is confirmed biochemically, the next critical phase is to validate that 2-(3,5-Dimethoxyphenyl)ethanol can engage its target within a cellular context and elicit a functional response.

Visualizing the Signaling Pathway

To design effective cell-based experiments, it's essential to understand the target's signaling cascade. For a receptor tyrosine kinase like EGFR, inhibition should lead to a measurable decrease in the phosphorylation of downstream effectors.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates AKT AKT PI3K->AKT AKT->Proliferation Promotes TKI 2-(3,5-Dimethoxyphenyl)ethanol (TKI) TKI->EGFR Inhibits

Figure 2: Simplified EGFR signaling pathway and the inhibitory point of a TKI.

Western Blotting for Downstream Signaling

Western blotting is a fundamental technique to visualize the phosphorylation status of key proteins downstream of the target kinase.

Protocol Snapshot: Western Blot for Phospho-ERK

  • Cell Culture & Treatment: Plate cells (e.g., A549, which overexpresses EGFR) and allow them to adhere. Serum-starve the cells overnight.

  • Stimulation & Inhibition: Pre-treat cells with various concentrations of 2-(3,5-Dimethoxyphenyl)ethanol or a positive control (Gefitinib) for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Reprobing: Strip the membrane and reprobe with an antibody for total ERK to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the p-ERK signal relative to the total ERK signal in cells treated with 2-(3,5-Dimethoxyphenyl)ethanol would strongly support on-target activity.

Comparative Data Presentation

The ultimate goal is to compare the potency of 2-(3,5-Dimethoxyphenyl)ethanol with established alternatives. Data should be compiled into a clear, comparative format.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM) (p-ERK Inhibition)Cell Viability GI50 (µM) (A549 cells)
2-(3,5-Dimethoxyphenyl)ethanol EGFRExperimental ValueExperimental ValueExperimental Value
Gefitinib (Positive Control) EGFR~20-80~100-500~1-5
Compound X (Negative Control) Unrelated Kinase>10,000>10,000>50

Note: Values for Gefitinib are representative and can vary by assay conditions. Experimental values for the test compound must be determined empirically.

Conclusion and Authoritative Grounding

The validation of a small molecule's mechanism of action is a meticulous process that requires a convergence of evidence from biochemical, cellular, and functional assays.[1][2][8] By systematically progressing through the workflow outlined in this guide—from direct enzyme inhibition to the modulation of downstream signaling pathways and cellular phenotypes—researchers can build a robust and compelling case for the MoA of 2-(3,5-Dimethoxyphenyl)ethanol.

Comparing its performance against well-characterized inhibitors is not just a benchmarking exercise; it is a critical step in understanding the compound's potential therapeutic window and selectivity profile. The methodologies described herein, when executed with the proper controls and rigorous data analysis, form a self-validating system that upholds the principles of scientific integrity and provides a solid foundation for further drug development.

References

  • Tyrosine kinase inhibitor - Wikipedia. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC. PubMed Central. Available at: [Link]

  • Mechanisms of action of FDA-approved tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • Mechanisms, Monitoring, and Management of Tyrosine Kinase Inhibitors A | OTT. Oncology Therapeutics and Targets. Available at: [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. PubMed. Available at: [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors - YouTube. Available at: [Link]

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder - Crestone, Inc. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-(3,5-Dimethoxyphenyl)ethanol Batches

Introduction: The Criticality of Purity in Advanced Research 2-(3,5-Dimethoxyphenyl)ethanol is a key intermediate and building block in the synthesis of various high-value molecules, including pharmaceuticals and biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Advanced Research

2-(3,5-Dimethoxyphenyl)ethanol is a key intermediate and building block in the synthesis of various high-value molecules, including pharmaceuticals and biologically active compounds. In research and drug development, the purity of starting materials is not merely a matter of quality control; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. Impurities, which can originate from starting materials, by-products, intermediates, or degradation products, can lead to unforeseen side reactions, altered biological activity, and potential toxicity, compromising experimental results and regulatory submissions.[1][2]

This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of commercial 2-(3,5-Dimethoxyphenyl)ethanol batches. As a Senior Application Scientist, my objective is to move beyond simple protocol recitation and explain the causality behind our analytical choices, empowering researchers to design robust, self-validating quality control systems. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Our framework is grounded in the principles established by the International Council for Harmonisation (ICH) guidelines, which provide a global standard for impurity control in new drug substances.[3][4][5]

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds like 2-(3,5-Dimethoxyphenyl)ethanol.[6] The primary goal of an HPLC purity method is to separate the main compound from all potential impurities and accurately quantify it, typically as a percentage of the total peak area.

The "Why": Causality in Method Design

The choice of a reversed-phase (RP-HPLC) method is deliberate. 2-(3,5-Dimethoxyphenyl)ethanol is a moderately polar molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. By programming a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can effectively separate not only closely related structural analogues but also impurities with a wide range of polarities. A Photodiode Array (PDA) or UV detector is selected for its ability to detect the aromatic ring in the target molecule, providing excellent sensitivity.

Experimental Protocol: A Self-Validating HPLC Workflow

This protocol is designed to be robust and meet the stringent requirements for quality control.

  • Preparation of Solutions:

    • Mobile Phase A: Ultrapure water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and B.

    • Standard Solution: Accurately weigh approximately 10 mg of a certified 2-(3,5-Dimethoxyphenyl)ethanol reference standard and dissolve in 10.0 mL of diluent to achieve a concentration of ~1 mg/mL.

    • Sample Solution: Prepare the commercial batch sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • HPLC System: A quaternary pump system with autosampler, column oven, and PDA/UV detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase Gradient:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm (based on the UV absorbance maximum of the dimethoxybenzene chromophore).

  • Data Analysis and Purity Calculation:

    • Inject the diluent (blank) first to ensure no system peaks are present.

    • Inject the standard solution to determine the retention time and peak area of 2-(3,5-Dimethoxyphenyl)ethanol.

    • Inject the sample solution.

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method is self-validating because the separation of known and unknown impurities can be visually confirmed on the chromatogram, and the area percent calculation provides a direct measure of purity.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Diluent (~1 mg/mL) hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep_sample->hplc_system prep_std Dissolve Reference Std. in Diluent (~1 mg/mL) prep_std->hplc_system acquire_data Acquire Chromatogram (UV @ 275 nm) hplc_system->acquire_data analyze_data Integrate Peaks & Calculate Area % acquire_data->analyze_data result Purity Report analyze_data->result

Caption: Workflow for HPLC purity assessment of 2-(3,5-Dimethoxyphenyl)ethanol.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Impurity Identification

While HPLC excels with non-volatile impurities, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[7] This includes residual solvents from the synthesis (e.g., ethanol, toluene) and certain low molecular weight by-products. The mass spectrometer provides structural information, allowing for the tentative identification of unknown impurities.

The "Why": A Dual-Purpose Technique

The choice of GC-MS is strategic for two reasons. First, it addresses a different class of impurities than HPLC, specifically those that are volatile enough to be analyzed in the gas phase. This is critical for compliance with ICH Q3C guidelines on residual solvents.[4] Second, the mass selective detector (MS) offers a significant advantage over UV detection by providing mass-to-charge ratio data. This data acts like a molecular fingerprint, which can be compared against spectral libraries (like NIST) to identify unknown peaks, moving beyond simple quantification to structural elucidation.[8]

Experimental Protocol: GC-MS for Comprehensive Profiling
  • Preparation of Solutions:

    • Diluent: Dichloromethane (GC Grade).

    • Sample Solution: Accurately weigh approximately 20 mg of the commercial batch sample and dissolve in 10.0 mL of diluent.

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole detector).

    • Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injection: 1 µL, Split ratio 20:1.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial Temp: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Record the Total Ion Chromatogram (TIC).

    • Identify the main peak corresponding to 2-(3,5-Dimethoxyphenyl)ethanol.

    • Identify other peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify residual solvents using a separate calibration with certified standards if required by ICH guidelines.[2]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Dissolve Sample in Volatile Solvent gc_sep Inject & Separate by Volatility (GC) prep_sample->gc_sep ms_detect Fragment & Detect by Mass (MS) gc_sep->ms_detect acquire_data Acquire TIC & Mass Spectra ms_detect->acquire_data analyze_data Library Search for Impurity ID acquire_data->analyze_data result Impurity ID Report analyze_data->result

Caption: Workflow for GC-MS impurity identification and residual solvent analysis.

Chapter 3: Nuclear Magnetic Resonance (NMR) for Unambiguous Structural Confirmation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[8][9] For purity assessment, its utility is twofold: it provides an unambiguous confirmation of the main component's identity and, through Quantitative NMR (qNMR), can determine purity with high accuracy without needing a specific standard for each impurity.

The "Why": A Universal and Quantitative Detector

Unlike chromatographic techniques that rely on the response of a detector to a specific property (like UV absorbance), ¹H NMR is a quasi-universal detector for hydrogen-containing organic molecules.[9] The area of an NMR signal is directly proportional to the number of protons it represents. This fundamental principle allows for qNMR, where the purity of the analyte is determined by comparing the integral of its signals to the integral of a certified internal standard of known purity and concentration. This approach is highly accurate and provides metrological traceability. It is an excellent orthogonal technique to confirm HPLC results.

Experimental Protocol: ¹H NMR and qNMR for Absolute Purity
  • Sample Preparation (for qNMR):

    • Accurately weigh ~15 mg of the 2-(3,5-Dimethoxyphenyl)ethanol sample into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the tube, cap, and vortex until fully dissolved.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher for adequate resolution.

    • Experiment: Standard ¹H NMR.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically >30 seconds for accurate quantification).

      • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the NMR Logic

NMR_Logic cluster_input Inputs cluster_analysis Data Analysis Analyte Analyte (Known Mass) NMR_Spec Acquire ¹H NMR Spectrum Analyte->NMR_Spec Standard Internal Standard (Known Mass, Purity) Standard->NMR_Spec Integrate_Analyte Integrate Analyte Signal (I_analyte) NMR_Spec->Integrate_Analyte Integrate_Std Integrate Standard Signal (I_std) NMR_Spec->Integrate_Std Calculation Calculate Purity using Proportionality Formula Integrate_Analyte->Calculation Integrate_Std->Calculation Result Absolute Purity Value (%) Calculation->Result

Caption: Logical flow for determining absolute purity via Quantitative NMR (qNMR).

Chapter 4: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

FT-IR is a rapid, non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantification of minor impurities, it is an invaluable tool for identity confirmation by comparing the sample's spectrum to that of a known reference standard.

The "Why": A Quick and Confirmative Check

The primary reason to use FT-IR is for a fast identity check. The "fingerprint region" (below 1500 cm⁻¹) is unique to each molecule. Any significant deviation in this region between the commercial batch and a reference standard suggests the presence of impurities or a different compound altogether. Key stretches, like the broad O-H band for the alcohol and C-O stretches for the methoxy groups, must be present.[10][11]

Experimental Protocol: FT-IR Identity Verification
  • Sample Preparation:

    • If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder directly onto the ATR crystal.

  • FT-IR Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum.

    • Typical Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32.

  • Data Analysis:

    • Compare the sample spectrum to a reference spectrum of 2-(3,5-Dimethoxyphenyl)ethanol.

    • Verify the presence of key characteristic peaks:

      • ~3350 cm⁻¹ (broad): O-H stretch from the alcohol group.

      • ~3000-2850 cm⁻¹: C-H stretches (aromatic and aliphatic).

      • ~1600 cm⁻¹: C=C aromatic ring stretch.

      • ~1200-1050 cm⁻¹: C-O stretches from the ether and alcohol groups.

Comparative Summary and Recommended Strategy

No single technique can provide a complete picture of a sample's purity. A multi-faceted, orthogonal approach is essential for a comprehensive assessment.

Technique Primary Application Strengths Limitations
HPLC-UV/PDA Quantitative purity of non-volatile components.High resolution, high sensitivity, robust, excellent for routine QC.[6]Requires a chromophore; may not detect all impurities; relative quantification.
GC-MS Identification of volatile/semi-volatile impurities and residual solvents.Excellent for impurity ID via mass spectral libraries; high sensitivity.[12]Not suitable for non-volatile or thermally labile compounds.
qNMR Absolute quantitative purity and structural confirmation.Provides absolute purity against a standard; universal detection for protons; structural info.[9][13]Lower throughput; requires more sample; higher initial instrument cost.
FT-IR Identity confirmation and functional group analysis.Very fast, non-destructive, excellent for identity verification against a standard.Not quantitative for trace impurities; provides limited structural detail.

Recommended Integrated Strategy:

  • Initial Screening (FT-IR): Perform a quick FT-IR scan on the incoming batch to confirm its identity against a reference standard.

  • Primary Purity Assay (HPLC): Use the validated HPLC method to determine the main component purity and profile any non-volatile impurities. This serves as the primary quality control release test.

  • Volatiles and Impurity ID (GC-MS): Analyze the batch by GC-MS to check for residual solvents and tentatively identify any unknown volatile impurities.

  • Orthogonal Confirmation (qNMR): For critical applications or to resolve discrepancies, use qNMR to obtain an independent, absolute purity value that confirms the HPLC result.

By integrating these four techniques, researchers and drug development professionals can establish a robust, self-validating system that ensures the purity of 2-(3,5-Dimethoxyphenyl)ethanol batches, thereby safeguarding the integrity and success of their scientific endeavors.

References

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho Source: Veeprho Laboratories Pvt. Ltd. URL: [Link]

  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Adpen Laboratories URL: [Link]

  • Title: NMR characterization of small and large molecules Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view Source: ResearchGate URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: New NMR Tools for Impurity Analysis Source: The University of Manchester URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification Source: News-Medical.net URL: [Link]

  • Title: ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A Source: International Council for Harmonisation URL: [Link]

  • Title: Separation of Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Methods for detecting different types of alcohols Source: Arax Chemistry URL: [Link]

  • Title: Determination of aromatic alcohols in beer by solid phase extraction and detection with gas chromatography in combination with mass spectrometry (GC-MS). Part I - Creation and validation of the analytical method. Source: ResearchGate URL: [Link]

  • Title: A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza Source: ResearchGate URL: [Link]

  • Title: Phenylethyl Alcohol Source: NIST WebBook URL: [Link]

  • Title: Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An HPLC Method for the Quantitation of Ethanol in Malt Beverages Source: American Society of Brewing Chemists URL: [Link]

  • Title: Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Impurity Profiling: A Review Source: Journal of the Chilean Chemical Society URL: [Link]

  • Title: Fast HPLC Analysis for Fermentation Ethanol Processes Source: Waters URL: [Link]

  • Title: Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph Source: Agilent URL: [Link]

  • Title: Phenylethyl Alcohol Source: NIST WebBook URL: [Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of 2-(3,5-Dimethoxyphenyl)ethanol Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Analytical Precision 2-(3,5-Dimethoxyphenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Analytical Precision

2-(3,5-Dimethoxyphenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in phytochemical research. Accurate and precise quantification of this analyte is paramount for ensuring product quality, consistency in research findings, and regulatory compliance. However, analytical results can be influenced by a multitude of factors, including the chosen methodology, instrumentation, and laboratory-specific practices. To address these potential discrepancies and establish a consensus on reliable analytical procedures, inter-laboratory comparisons are indispensable.

This guide presents a comprehensive overview of a hypothetical inter-laboratory study designed to compare two prevalent analytical techniques for the quantification of 2-(3,5-Dimethoxyphenyl)ethanol: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). By detailing the study design, experimental protocols, and comparative data, this document aims to provide researchers and drug development professionals with the insights necessary to select and validate appropriate analytical methods for this compound. The principles and methodologies described herein are grounded in internationally recognized standards, including ISO/IEC 17043 for proficiency testing and the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2]

Designing a Robust Inter-Laboratory Study

The credibility of an inter-laboratory comparison hinges on a meticulously planned study design. The primary objective of this hypothetical study is to assess the performance of HPLC-DAD and GC-MS for the analysis of 2-(3,5-Dimethoxyphenyl)ethanol across multiple laboratories, thereby determining the methods' accuracy, precision (repeatability and reproducibility), and overall suitability for quality control and research applications.

Study Organization and Participants:

A coordinating body would be responsible for the preparation and distribution of homogeneous and stable test samples to a cohort of participating laboratories. For this study, ten laboratories with demonstrated experience in chromatographic analysis would be recruited.

Test Materials:

Two sets of samples would be prepared:

  • Sample A: A solution of high-purity 2-(3,5-Dimethoxyphenyl)ethanol in methanol at a known concentration (e.g., 50 µg/mL). This sample is designed to assess the accuracy and precision of the analytical methods under ideal conditions.

  • Sample B: A simulated process stream sample containing 2-(3,5-Dimethoxyphenyl)ethanol at a target concentration (e.g., 25 µg/mL) along with known potential impurities to evaluate the specificity and robustness of the methods.

Workflow of the Inter-Laboratory Study:

Caption: Overall workflow of the inter-laboratory comparison study.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the analysis of non-volatile and thermally labile compounds. Its robustness and ease of use make it a staple in many quality control laboratories.

Rationale for Method Parameters:

The selection of a reversed-phase C18 column is based on the non-polar nature of the phenyl ring and the moderate polarity of the ethanol and methoxy groups of the analyte. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate retention and sharp peak shapes. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength for a wide range of compounds. The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous phase helps to suppress the ionization of any acidic functional groups in the sample or on the silica support of the stationary phase, leading to more symmetrical peaks. The DAD detector is selected for its ability to provide spectral information, which aids in peak identification and purity assessment. The detection wavelength is chosen based on the UV absorbance maximum of the dimethoxyphenyl chromophore.

Experimental Protocol: HPLC-DAD Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode-Array Detector, monitoring at 275 nm.

  • Standard and Sample Preparation:

    • Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of 2-(3,5-Dimethoxyphenyl)ethanol reference standard and dissolve in a 50 mL volumetric flask with methanol.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase at the initial gradient composition.

    • Sample Preparation: Dilute the received inter-laboratory samples with the initial mobile phase to fall within the calibration range.

  • Analysis and Data Processing:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the working standard solutions to construct a calibration curve.

    • Inject the prepared samples in duplicate.

    • Integrate the peak area of 2-(3,5-Dimethoxyphenyl)ethanol and quantify the concentration using the calibration curve.

Caption: Step-by-step workflow for HPLC-DAD analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Rationale for Method Parameters:

A non-polar capillary column (e.g., DB-5ms) is chosen due to its versatility and good performance for a wide range of analytes, including aromatic alcohols. The temperature program is designed to ensure the elution of 2-(3,5-Dimethoxyphenyl)ethanol as a sharp peak, well-separated from any potential impurities. Helium is used as the carrier gas due to its inertness and efficiency. Electron ionization (EI) is a common and robust ionization technique that produces characteristic fragmentation patterns, aiding in compound identification. The mass spectrometer is operated in full scan mode to obtain complete mass spectra for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Experimental Protocol: GC-MS Analysis
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

    • Autosampler.

    • Data acquisition and processing software with a mass spectral library.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range (Full Scan): 40-400 amu.

  • Standard and Sample Preparation:

    • Stock Standard Solution (500 µg/mL): Prepare as described for the HPLC-DAD method.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock standard solution with methanol.

    • Sample Preparation: Dilute the received inter-laboratory samples with methanol to fall within the calibration range.

  • Analysis and Data Processing:

    • Condition the GC-MS system.

    • Inject the working standard solutions to construct a calibration curve based on the peak area of the selected quantification ion.

    • Inject the prepared samples in duplicate.

    • Confirm the identity of the analyte by comparing the retention time and the acquired mass spectrum with that of the reference standard and a spectral library.

    • Quantify the concentration using the calibration curve.

Caption: Step-by-step workflow for GC-MS analysis.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical results from the ten participating laboratories for the analysis of Sample A (known concentration of 50 µg/mL).

Table 1: HPLC-DAD Results for Sample A (Concentration in µg/mL)

LaboratoryResult 1Result 2Mean
149.850.149.95
251.250.851.00
348.949.349.10
450.550.250.35
549.549.949.70
652.151.751.90
748.548.948.70
850.950.650.75
949.249.649.40
1051.551.151.30

Table 2: GC-MS Results for Sample A (Concentration in µg/mL)

LaboratoryResult 1Result 2Mean
150.250.450.30
249.950.150.00
349.549.749.60
450.850.650.70
549.850.049.90
650.550.350.40
749.349.549.40
850.950.750.80
949.649.849.70
1050.150.350.20

Table 3: Summary of Method Performance Characteristics

ParameterHPLC-DADGC-MS
Overall Mean (µg/mL) 50.2250.10
Accuracy (% Recovery) 100.4%100.2%
Repeatability (RSDr) 1.5%0.8%
Reproducibility (RSDR) 2.8%1.2%

Discussion and Interpretation of Results

Based on the hypothetical data, both HPLC-DAD and GC-MS demonstrate excellent accuracy for the quantification of 2-(3,5-Dimethoxyphenyl)ethanol. The overall mean concentrations are very close to the true value of 50 µg/mL, with recovery rates near 100%.

In terms of precision, GC-MS shows slightly better performance with lower relative standard deviations for both repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). This could be attributed to the higher selectivity of mass spectrometric detection, which is less prone to interference from co-eluting impurities compared to UV detection.

For Sample B (the simulated process stream), both methods would be evaluated for their ability to specifically quantify the target analyte in the presence of impurities. The higher selectivity of GC-MS would be expected to provide a significant advantage in this scenario.

Conclusion and Recommendations

This guide has outlined a framework for an inter-laboratory comparison of HPLC-DAD and GC-MS for the analysis of 2-(3,5-Dimethoxyphenyl)ethanol. Both methods are shown to be suitable for the accurate and precise quantification of this analyte.

  • HPLC-DAD is a robust and reliable method that is well-suited for routine quality control applications where high sample throughput is required.

  • GC-MS offers superior selectivity and slightly better precision, making it the preferred method for complex sample matrices, impurity profiling, and when definitive identification of the analyte is required.

The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the sample matrix, the need for structural confirmation, and the available instrumentation. It is recommended that laboratories validate their chosen method in-house according to ICH guidelines to ensure its suitability for the intended purpose.[1][2]

References

  • ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

  • ICH Q14: Analytical Procedure Development. International Council for Harmonisation. [Link]

  • Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. National Center for Biotechnology Information. [Link]

  • HS-SPME-GC-MS Analysis of Volatile Aromatic Compounds in Alcohol Related Beverages Made with Mulberry Fruits. ResearchGate. [Link]

  • 1-(3,5-dimethoxyphenyl)ethanol. PubChem. [Link]

Sources

Validation

A Researcher's Guide to Comparing the In Vitro Cytotoxicity of 2-(3,5-Dimethoxyphenyl)ethanol

This guide provides a comprehensive framework for evaluating and comparing the cytotoxic effects of the phenolic compound 2-(3,5-Dimethoxyphenyl)ethanol across various cell lines. As of this writing, specific experimenta...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating and comparing the cytotoxic effects of the phenolic compound 2-(3,5-Dimethoxyphenyl)ethanol across various cell lines. As of this writing, specific experimental data on the cytotoxicity of this particular molecule is not extensively available in peer-reviewed literature. Therefore, this document serves a dual purpose: first, as a detailed methodological guide for researchers seeking to perform such an evaluation, and second, as an illustrative comparison using representative, hypothetical data to demonstrate the principles of analysis and interpretation in a drug discovery context.

The methodologies and mechanistic insights described herein are grounded in established protocols and the known biological activities of structurally related phenolic and dimethoxy-substituted compounds.

The Imperative of Cytotoxicity Profiling in Drug Discovery

The journey of a potential therapeutic agent from the bench to the clinic is contingent on a thorough understanding of its biological activity. A primary and critical step in this process is determining the compound's cytotoxicity—its ability to induce cell death. This profiling is essential not only for identifying potent anti-cancer agents but also for establishing a therapeutic window by assessing toxicity against non-cancerous cells.

The half-maximal inhibitory concentration (IC50) is the cornerstone metric in these studies. It represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value signifies higher potency. By comparing IC50 values across a panel of cell lines, researchers can elucidate differential sensitivity and begin to unravel the compound's mechanism of action and potential therapeutic applications.

A Validated Protocol for Assessing Cytotoxicity: The MTT Assay

To ensure reproducibility and accuracy, a standardized and self-validating protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.[1][2] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1][2] The quantity of formazan produced is directly proportional to the number of viable cells.[2]

Detailed Step-by-Step MTT Assay Protocol

Phase 1: Cell Seeding & Adhesion (Day 1)

  • Cell Preparation: Harvest logarithmically growing cells (e.g., A549, MCF-7, HeLa, and MCF-10A) using trypsin and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The seeding density should allow for exponential growth during the experiment without reaching confluency.[3]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

Phase 2: Compound Treatment (Day 2)

  • Stock Solution: Prepare a concentrated stock solution of 2-(3,5-Dimethoxyphenyl)ethanol in a suitable solvent, such as dimethyl sulfoxide (DMSO). Note that the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][5]

  • Serial Dilutions: Perform a series of dilutions of the test compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells treated with fresh medium only.

    • Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

Phase 3: Assay & Measurement (Day 4/5)

  • MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[6] Add 10 µL of this solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[1] During this time, viable cells will form visible purple formazan crystals.

  • Crystal Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Phase 4: Data Analysis

  • Calculate Percent Viability: Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC50 value.

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: Assay cluster_analysis Data Analysis A Harvest & Count Cells B Seed 5,000-10,000 cells/well in 96-well plate A->B C Incubate 24h (37°C, 5% CO₂) B->C E Replace Medium with Compound Dilutions C->E D Prepare Serial Dilutions of Compound D->E F Incubate for 48h E->F G Add 10µL MTT Solution (0.5 mg/mL final) F->G H Incubate 3-4h G->H I Solubilize Formazan Crystals (DMSO) H->I J Read Absorbance at 570 nm I->J K Calculate % Viability J->K L Plot Dose-Response Curve & Determine IC50 K->L

Fig 1. Standard experimental workflow for MTT-based cytotoxicity assessment.

Comparative Cytotoxicity Profile of 2-(3,5-Dimethoxyphenyl)ethanol (Illustrative Data)

To illustrate how data from the preceding protocol would be presented, the following table summarizes hypothetical IC50 values for 2-(3,5-Dimethoxyphenyl)ethanol against a panel of human cancer cell lines and one non-cancerous cell line after 48 hours of exposure.

Cell LineTypeOriginHypothetical IC50 (µM)
A549 AdenocarcinomicHuman Lung15.2 ± 1.8
MCF-7 AdenocarcinomicHuman Breast28.5 ± 3.1
HeLa AdenocarcinomicHuman Cervix11.8 ± 1.5
MCF-10A Non-tumorigenicHuman Breast>100

Data are presented as mean ± standard deviation from three independent experiments. These values are illustrative and not derived from published experimental results.

Exploring the Potential Mechanism of Action: Induction of Apoptosis

Many phenolic compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Ethanol itself has been shown to promote apoptosis through pathways involving the activation of caspases and modulation of the Bcl-2 family of proteins.[7][8] A plausible hypothesis is that 2-(3,5-Dimethoxyphenyl)ethanol induces cytotoxicity via the intrinsic (mitochondrial) apoptosis pathway.

This pathway is initiated by intracellular stress, leading to a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio causes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol.[8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving cellular substrates.[8][9]

Apoptosis_Pathway compound 2-(3,5-Dimethoxyphenyl)ethanol stress Intracellular Stress compound->stress bax Bax ↑ stress->bax bcl2 Bcl-2 ↓ stress->bcl2 mito Mitochondrion bax->mito + bcl2->mito cytc Cytochrome c Release mito->cytc apaf Apoptosome Formation (Apaf-1, Cytochrome c) cytc->apaf cas9 Caspase-9 Activation apaf->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Fig 2. A potential signaling pathway for compound-induced intrinsic apoptosis.

Discussion and Scientific Interpretation

Causality Behind Experimental Choices
  • Cell Line Panel: The selection of multiple cancer cell lines (A549, MCF-7, HeLa) from different tissue origins is crucial for assessing the breadth of a compound's activity. Including a non-tumorigenic cell line like MCF-10A is the gold standard for evaluating selectivity.[10][11] High cytotoxicity against cancer cells coupled with low toxicity to normal cells is the hallmark of a promising therapeutic candidate.

  • Dose Range and Exposure Time: The choice of concentrations should span several orders of magnitude to construct a full dose-response curve. A 48-hour exposure is a common time point that allows for the compound to exert its effects and for changes in cell proliferation to become measurable, balancing acute toxicity and longer-term cytostatic effects.

Interpreting the Illustrative Data
  • Differential Sensitivity: The compound shows varying potency across the cancer cell lines, with the highest activity against HeLa cells (IC50 = 11.8 µM) and the lowest against MCF-7 cells (IC50 = 28.5 µM). This suggests that the cellular context, such as the expression of specific targets or metabolic pathways, may influence the compound's efficacy.

  • Selectivity: The compound exhibits high selectivity. Its IC50 value against the non-cancerous MCF-10A cell line is greater than 100 µM, which is significantly higher than its IC50 values against the cancer cell lines. The Selectivity Index (SI) , calculated as (IC50 in normal cells) / (IC50 in cancer cells), would be >8.5 for HeLa and >3.5 for MCF-7. An SI value greater than 3 is generally considered indicative of promising cancer-selective cytotoxicity.[11]

Conclusion

This guide outlines the critical steps and intellectual framework required to conduct a comparative analysis of the cytotoxicity of 2-(3,5-Dimethoxyphenyl)ethanol. By employing robust, validated protocols like the MTT assay, researchers can generate reliable IC50 data. When interpreted within a panel of diverse cell lines, including non-cancerous controls, this data provides foundational insights into a compound's potency, selectivity, and therapeutic potential. While awaiting specific experimental results for this compound, the principles and methodologies detailed here provide a clear path forward for its evaluation and for the broader field of preclinical drug discovery.

References

  • Abcam. MTT assay protocol.
  • Cushman, M., et al. (1991). Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Journal of Medicinal Chemistry. [Link]

  • Roche.
  • El-Sayed, N. N. E., et al. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

  • CLYTE Technologies. (2024).
  • Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital.
  • SYNENTEC GmbH. Dose Response (AN-B243-XX-02).
  • Al-Ostoot, F. H., et al. (2022). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • RSC Publishing. (2022). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances. [Link]

  • Senthil Kumar, K. J., et al. (2009). How does ethanol induce apoptotic cell death of SK-N-SH neuroblastoma cells. Neural Regeneration Research. [Link]

  • Choudhry, M. A., et al. (2002). Ethanol promotes T cell apoptosis through the mitochondrial pathway. Clinical & Experimental Immunology. [Link]

  • He, J., et al. (2013). Ethanol promotes cytotoxic effects of tumor necrosis factor-related apoptosis-inducing ligand through induction of reactive oxygen species in prostate cancer cells. Prostate Cancer and Prostatic Diseases. [Link]

  • Scomparin, A., et al. (2023). Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma. Investigational New Drugs. [Link]

  • ResearchGate. Determination of IC 50 values. [Link]

  • Mobarak, M. L., et al. (2015). Cytotoxic Effect of Ethanol Extract of Microalga, Chaetoceros calcitrans, and Its Mechanisms in Inducing Apoptosis in Human Breast Cancer Cell Line. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Oran, S. A., et al. (2022). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts of Ajuga orientalis L. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • ResearchGate. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

Sources

Comparative

A Comprehensive Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for 2-(3,5-Dimethoxyphenyl)ethanol

This guide provides a detailed framework for researchers, scientists, and drug development professionals on establishing and validating an In Vitro to In Vivo Correlation (IVIVC) for the compound 2-(3,5-Dimethoxyphenyl)e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals on establishing and validating an In Vitro to In Vivo Correlation (IVIVC) for the compound 2-(3,5-Dimethoxyphenyl)ethanol. We will delve into the scientific rationale behind experimental design, present detailed protocols, and offer insights into data interpretation to ensure a robust and scientifically sound correlation.

Introduction: The Strategic Imperative of IVIVC in Drug Development

In the landscape of pharmaceutical development, establishing a predictive relationship between in vitro drug product performance and its in vivo behavior is a critical objective. An In Vitro to In Vivo Correlation (IVIVC) serves as a predictive mathematical model that relates an in vitro property of a dosage form, typically its dissolution rate, to an in vivo response, such as the plasma drug concentration profile[1][2]. The successful development of an IVIVC can significantly streamline the drug development process, reduce the need for extensive bioequivalence studies, and provide a valuable tool for quality control throughout the product lifecycle[2].

The U.S. Food and Drug Administration (FDA) encourages the development of IVIVCs, particularly for modified-release dosage forms, as they enhance product understanding and can support regulatory decisions. A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, justifying certain pre- and post-approval manufacturing changes without the need for additional human studies[3].

This guide will focus on establishing a Level A IVIVC , the highest level of correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate[4][5]. This is the most sought-after correlation from a regulatory perspective due to its high predictive power[6].

Pre-formulation Assessment of 2-(3,5-Dimethoxyphenyl)ethanol: The Starting Point

Currently, there is a lack of publicly available data on the physicochemical and pharmacokinetic properties of 2-(3,5-Dimethoxyphenyl)ethanol. Therefore, the foundational step in developing an IVIVC is a thorough pre-formulation assessment to characterize the molecule.

Physicochemical Characterization

Understanding the intrinsic properties of 2-(3,5-Dimethoxyphenyl)ethanol is paramount. Its chemical structure, with a molecular weight of 182.22 g/mol and two methoxy groups on the phenyl ring, suggests a relatively small and lipophilic molecule.

Key Parameters to Determine:

  • Aqueous Solubility: This is a critical determinant of dissolution rate. Solubility should be assessed across the physiological pH range (typically pH 1.2 to 6.8) to understand its potential for pH-dependent dissolution. Given its structure, it is anticipated to be a poorly soluble compound.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will provide a quantitative measure of its lipophilicity and how it might partition between the aqueous environment of the gastrointestinal (GI) tract and the lipid membranes of enterocytes.

  • Permeability: Intestinal permeability is the other key factor governing oral absorption. In vitro models, such as Caco-2 cell monolayers, can be employed to estimate the apparent permeability coefficient (Papp).

Biopharmaceutical Classification System (BCS) Provisional Classification

Based on the outcomes of the solubility and permeability studies, a provisional Biopharmaceutical Classification System (BCS) classification can be assigned. The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability[7][8].

BCS ClassSolubilityPermeabilityLikelihood of Successful IVIVC
I HighHighHigh
II LowHighHigh (dissolution is rate-limiting)
III HighLowLow (permeability is rate-limiting)
IV LowLowLow

Given the hydrophobic nature suggested by its structure, 2-(3,5-Dimethoxyphenyl)ethanol is likely to be a BCS Class II compound (low solubility, high permeability). For BCS Class II drugs, the in vivo dissolution is often the rate-limiting step for absorption, making them excellent candidates for a successful IVIVC[9].

A Step-by-Step Guide to Establishing a Level A IVIVC

The development of a Level A IVIVC is a systematic process that involves carefully designed in vitro and in vivo studies, followed by rigorous data analysis.

In Vitro Dissolution Studies: Simulating the GI Environment

The goal of the in vitro dissolution study is to develop a method that can discriminate between different formulation release rates and is representative of the in vivo dissolution process.

3.1.1. Formulation Development with Varying Release Rates

To establish a correlation, it is essential to have formulations with different release profiles. For an oral solid dosage form of 2-(3,5-Dimethoxyphenyl)ethanol, this can be achieved by modulating formulation variables such as:

  • Particle size of the active pharmaceutical ingredient (API).

  • Type and concentration of disintegrants and binders.

  • Manufacturing process parameters (e.g., compression force for tablets).

The aim is to develop at least three formulations: a fast-releasing, a medium-releasing, and a slow-releasing formulation.

3.1.2. Dissolution Method Development

For a poorly soluble compound like 2-(3,5-Dimethoxyphenyl)ethanol, developing a discriminatory dissolution method is crucial.

Experimental Protocol: In Vitro Dissolution

  • Apparatus: USP Apparatus 2 (Paddle) is a common choice for oral solid dosage forms.

  • Dissolution Media:

    • Start with standard buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).

    • Due to the anticipated low solubility, the addition of a surfactant (e.g., sodium lauryl sulfate at a concentration below its critical micelle concentration) may be necessary to achieve sink conditions. The use of biorelevant media (e.g., FaSSIF, FeSSIF) can also provide a more physiologically relevant dissolution environment[10].

  • Agitation Speed: Typically in the range of 50-100 RPM. The speed should be optimized to be discriminatory without being overly aggressive.

  • Temperature: Maintained at 37 ± 0.5 °C.

  • Sampling: Samples should be collected at appropriate time intervals to adequately characterize the dissolution profile of each formulation.

  • Analytical Method: A validated HPLC method with UV detection is suitable for quantifying the concentration of 2-(3,5-Dimethoxyphenyl)ethanol in the dissolution samples.

The final dissolution method should be able to clearly differentiate the release profiles of the fast, medium, and slow formulations.

In Vivo Pharmacokinetic Studies: Characterizing Absorption

The in vivo component of the IVIVC study involves administering the different formulations to a suitable animal model or human subjects and measuring the resulting plasma concentration-time profiles.

3.2.1. Animal Model Selection

For preclinical IVIVC development, a relevant animal model is essential. The choice of species (e.g., rats, dogs) should be based on similarities in GI physiology and drug metabolism to humans. Pharmacokinetic studies in animals can provide valuable initial insights into the in vivo behavior of the compound[11][12][13].

3.2.2. Study Design

A crossover study design is recommended, where each subject receives each of the formulations (fast, medium, and slow) with a suitable washout period between administrations. An intravenous (IV) bolus administration of 2-(3,5-Dimethoxyphenyl)ethanol is also required to determine its pharmacokinetic parameters, which are essential for the deconvolution process.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Subjects: A sufficient number of healthy subjects (animal or human) to provide statistically meaningful data.

  • Dosing:

    • Oral administration of the fast, medium, and slow release formulations.

    • Intravenous administration of a solution of 2-(3,5-Dimethoxyphenyl)ethanol.

  • Blood Sampling: Serial blood samples should be collected at appropriate time points to capture the absorption, distribution, and elimination phases of the drug.

  • Sample Analysis: Plasma concentrations of 2-(3,5-Dimethoxyphenyl)ethanol will be determined using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for each formulation.

Data Analysis and Correlation Development: Bridging the Gap

The final step is to mathematically correlate the in vitro dissolution data with the in vivo absorption data.

3.3.1. Deconvolution of In Vivo Data

Deconvolution is a mathematical technique used to estimate the in vivo absorption rate from the plasma concentration-time data. The data from the IV administration is used to define the drug's disposition characteristics. Common deconvolution methods include the Wagner-Nelson and Loo-Riegelman methods, as well as numerical deconvolution. The output of deconvolution is the cumulative fraction of drug absorbed in vivo over time.

3.3.2. Establishing the Correlation

A point-to-point correlation is then established by plotting the in vitro dissolution data (percent dissolved) against the in vivo absorption data (percent absorbed) for each formulation at corresponding time points. A linear relationship is often sought, but non-linear relationships can also be valid.

dot

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation & Validation Formulation Formulation Development (Fast, Medium, Slow) Dissolution In Vitro Dissolution Testing Formulation->Dissolution Dissolution_Profile In Vitro Dissolution Profiles (% Dissolved vs. Time) Dissolution->Dissolution_Profile Correlation Establish Point-to-Point Correlation Dissolution_Profile->Correlation Correlate PK_Study Pharmacokinetic Study (Oral & IV Administration) Plasma_Conc Plasma Concentration-Time Data PK_Study->Plasma_Conc Deconvolution Deconvolution Plasma_Conc->Deconvolution Absorption_Profile In Vivo Absorption Profiles (% Absorbed vs. Time) Deconvolution->Absorption_Profile Absorption_Profile->Correlation Validation Internal & External Validation (Prediction Error < 15%) Correlation->Validation

Caption: Workflow for establishing a Level A IVIVC.

Validation of the IVIVC Model

Once a correlation model is established, its predictive performance must be validated. This involves using the in vitro dissolution data to predict the in vivo plasma concentration profiles and comparing these predictions to the observed profiles. The prediction error for key pharmacokinetic parameters (Cmax and AUC) should be less than 15% for the correlation to be considered valid.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)ethanol (Hypothetical Data)

ParameterValueMethod
Molecular Weight182.22 g/mol -
Aqueous Solubility (pH 6.8)0.05 mg/mLShake-flask method
LogP2.8Calculated
Permeability (Papp)15 x 10^-6 cm/sCaco-2 monolayer assay
Provisional BCS ClassII-

Table 2: In Vitro Dissolution and In Vivo Pharmacokinetic Parameters (Hypothetical Data)

Formulation% Dissolved at 1 hrCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
Fast Release85%5501.52500
Medium Release50%3803.02300
Slow Release20%2106.02100

dot

Correlation_Plot xaxis yaxis origin p1 p2 p3 p4 p_start->p_end  Level A Correlation xlabel In Vitro Dissolution (%) ylabel In Vivo Absorption (%)

Sources

Validation

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of 2-(3,5-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the consistency of starting materials is paramount.[1][2] Even minor variations between di...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the consistency of starting materials is paramount.[1][2] Even minor variations between different batches of a chemical entity can have cascading effects on reaction kinetics, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides a comprehensive framework for assessing the lot-to-lot variability of 2-(3,5-Dimethoxyphenyl)ethanol, a key building block in the synthesis of various pharmaceutical compounds.

As a Senior Application Scientist, my objective is to equip you with not just the "how," but also the "why" behind a robust analytical strategy. We will delve into a multi-tiered approach, combining chromatographic and spectroscopic techniques to build a comprehensive profile of each lot. This self-validating system ensures that any detected variability is both real and quantifiable, empowering you to make informed decisions about the suitability of a given batch for your specific application.

The Criticality of Consistency: Why Lot-to-Lot Variability Matters

2-(3,5-Dimethoxyphenyl)ethanol (CAS 7417-20-1) is a deceptively simple molecule.[3][4] Its utility as a synthon often lies in the reactivity of its hydroxyl group and the specific electronic properties imparted by the dimethoxy-substituted phenyl ring. However, impurities arising from its synthesis or degradation can introduce unwanted reactivity, leading to:

  • Formation of Novel Impurities Downstream: A seemingly innocuous impurity in the starting material can react in subsequent steps to form complex and potentially toxic byproducts.[5]

  • Altered Reaction Kinetics: Catalytic processes can be exquisitely sensitive to the presence of certain functional groups. Trace impurities can act as catalyst poisons or, conversely, accelerators, leading to unpredictable reaction outcomes.

  • Impact on Physical Properties: Variations in crystalline form, residual solvents, or inorganic impurities can affect the solubility, dissolution rate, and handling characteristics of the starting material.

Therefore, a thorough assessment of lot-to-lot variability is not merely a quality control checkbox; it is a fundamental aspect of risk management in drug development.[6]

A Multi-Modal Analytical Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a compound's purity and potential variability. A well-designed testing protocol leverages the orthogonal strengths of multiple methods to create a detailed chemical fingerprint of each lot.

Our approach will focus on three key analytical pillars:

  • Chromatographic Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification of the main component and any related substances.[7]

  • Structural Confirmation and Identification of Unknowns: Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation of the primary compound and any significant impurities.[8][9][10]

  • Physical and Chemical Properties: Macroscopic and microscopic evaluation of appearance, solubility, and thermal properties.

Experimental Workflow for Lot-to-Lot Variability Assessment

G cluster_0 Sample Reception & Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Comparison Lot A Lot A Visual Inspection Visual Inspection Lot A->Visual Inspection Lot B Lot B Lot B->Visual Inspection Lot C Lot C Lot C->Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing HPLC-UV HPLC-UV Solubility Testing->HPLC-UV GC-MS GC-MS Solubility Testing->GC-MS 1H NMR 1H NMR Solubility Testing->1H NMR Purity Comparison Purity Comparison HPLC-UV->Purity Comparison Impurity Profile Matching Impurity Profile Matching GC-MS->Impurity Profile Matching 13C NMR 13C NMR 1H NMR->13C NMR Spectroscopic Equivalence Spectroscopic Equivalence 1H NMR->Spectroscopic Equivalence 13C NMR->Spectroscopic Equivalence 2D NMR (if necessary) 2D NMR (if necessary) Final Report Final Report Purity Comparison->Final Report Impurity Profile Matching->2D NMR (if necessary) Impurity Profile Matching->Final Report Spectroscopic Equivalence->Final Report

Caption: Workflow for assessing lot-to-lot variability.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for your internal standard operating procedures (SOPs).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reverse-phase HPLC with UV detection is the workhorse for purity determination of moderately polar organic molecules like 2-(3,5-Dimethoxyphenyl)ethanol.[11][12] It allows for accurate quantification of the main peak and sensitive detection of non-volatile impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of each lot of 2-(3,5-Dimethoxyphenyl)ethanol and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Rationale: GC-MS is an excellent complementary technique to HPLC for identifying volatile and semi-volatile impurities that may not be well-retained or detected by LC-UV.[13][14][15][16][17] The mass spectrometer provides valuable structural information for impurity identification.

Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer (electron ionization source).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

  • Sample Preparation: Prepare a 1 mg/mL solution of each lot in methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis

Rationale: NMR spectroscopy is the gold standard for unambiguous structural elucidation.[9][18][19] It provides detailed information about the chemical environment of each proton and carbon atom, making it highly sensitive to subtle structural variations and impurities.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.

  • Sample Preparation: Dissolve 5-10 mg of each lot in approximately 0.7 mL of CDCl₃.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and type of carbon environments.

    • (Optional) 2D NMR (COSY, HSQC, HMBC): If significant unknown impurities are detected, these experiments can be used to elucidate their structures by establishing connectivity between protons and carbons.[19]

Data Interpretation and Comparison

The true power of this approach lies in the systematic comparison of data from different lots.

Comparative Data Tables

Table 1: HPLC Purity and Impurity Profile

Lot IDRetention Time of Main Peak (min)Purity by Area % (275 nm)Impurity 1 (RT, Area %)Impurity 2 (RT, Area %)
Lot A 8.5299.85%7.21, 0.08%9.15, 0.05%
Lot B 8.5199.52%7.22, 0.25%Not Detected
Lot C 8.5399.91%7.20, 0.06%9.16, 0.03%

Table 2: GC-MS Impurity Profile

Lot IDKey Volatile Impurities (RT, Identity)
Lot A 10.2 min, 3,5-Dimethoxytoluene
Lot B 10.2 min, 3,5-Dimethoxytoluene; 11.5 min, Unknown (m/z 196)
Lot C 10.2 min, 3,5-Dimethoxytoluene

Table 3: ¹H NMR Chemical Shift Comparison (Key Signals)

Lot IDδ (ppm) - OCH₃δ (ppm) - Ar-Hδ (ppm) - CH₂OH
Lot A 3.78 (s, 6H)6.40 (t, 1H), 6.35 (d, 2H)3.85 (t, 2H)
Lot B 3.78 (s, 6H)6.40 (t, 1H), 6.35 (d, 2H)3.85 (t, 2H)
Lot C 3.78 (s, 6H)6.40 (t, 1H), 6.35 (d, 2H)3.85 (t, 2H)
Logical Framework for Decision Making

G Start Start Analyze Lots A, B, C Analyze Lots A, B, C Start->Analyze Lots A, B, C Purity > 99.5%? Purity > 99.5%? Analyze Lots A, B, C->Purity > 99.5%? Impurity Profiles Match? Impurity Profiles Match? Purity > 99.5%?->Impurity Profiles Match? Yes Reject Lot Reject Lot Purity > 99.5%?->Reject Lot No NMR Spectra Equivalent? NMR Spectra Equivalent? Impurity Profiles Match?->NMR Spectra Equivalent? Yes Investigate Impurities Investigate Impurities Impurity Profiles Match?->Investigate Impurities No Accept Lot Accept Lot NMR Spectra Equivalent?->Accept Lot Yes NMR Spectra Equivalent?->Reject Lot No Investigate Impurities->Reject Lot

Caption: Decision tree for lot acceptance.

Conclusion and Recommendations

Based on the presented data, a clear differentiation between the lots can be made:

  • Lots A and C demonstrate high purity and a consistent impurity profile. These lots would be considered acceptable for use in further manufacturing, pending confirmation that the minor impurities identified do not pose a risk to subsequent synthetic steps.

  • Lot B exhibits a lower purity and contains an additional, unidentified impurity detected by GC-MS. The presence of a novel impurity at a significant level (0.25% by HPLC) warrants rejection of this lot. Further investigation, potentially using 2D NMR and accurate mass spectrometry, would be necessary to identify the unknown impurity if a root cause analysis is required.

This guide provides a robust, multi-faceted strategy for assessing the lot-to-lot variability of 2-(3,5-Dimethoxyphenyl)ethanol. By implementing this self-validating system of orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and consistency of their starting materials, thereby mitigating risks and enhancing the reproducibility of their synthetic processes. Adherence to such rigorous quality control is a cornerstone of Good Manufacturing Practice (GMP) and is essential for the successful development of safe and effective pharmaceuticals.[2][20]

References

  • Quality Control of Starting Materials (APIs and Excipients). gmp-compliance.org. [Link]

  • Control of starting Materials in Good Manufacturing Practice. GMP SOP. [Link]

  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. FDA. [Link]

  • Quality Control of Raw Materials and Active Ingredients. UFAG Laboratorien AG. [Link]

  • Regulatory Starting Materials and ICHQ Guidelines. DSI InPharmatics. [Link]

  • Separation of Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Quantitation of Ethanol in Malt Beverages by High-Performance Liquid Chromatography. American Society of Brewing Chemists. [Link]

  • Fast HPLC Analysis for Fermentation Ethanol Processes. Waters Corporation. [Link]

  • Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Hilaris Publisher. [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]

  • Structure Elucidation by NMR. ETH Zurich. [Link]

  • Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. PubMed. [Link]

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  • GC-MS Profiling of Ethanol-Extracted Polyherbal Compounds from Medicinal Plant (Citrullus colocynthis, Curcuma longa, and Myristica fragrans): In Silico and Analytical Insights into Diabetic Neuropathy Therapy via Targeting the Aldose Reductase. MDPI. [Link]

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Comparative

benchmarking the performance of 2-(3,5-Dimethoxyphenyl)ethanol against industry standards

An Objective Guide to the Performance Benchmarking of 2-(3,5-Dimethoxyphenyl)ethanol Introduction: Unveiling the Potential of 2-(3,5-Dimethoxyphenyl)ethanol In the landscape of specialty chemicals for cosmetics, perfumer...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Performance Benchmarking of 2-(3,5-Dimethoxyphenyl)ethanol

Introduction: Unveiling the Potential of 2-(3,5-Dimethoxyphenyl)ethanol

In the landscape of specialty chemicals for cosmetics, perfumery, and dermatological research, novel molecules must be rigorously evaluated to establish their value and utility. 2-(3,5-Dimethoxyphenyl)ethanol, a phenolic alcohol with the CAS Number 7417-20-1, presents an intriguing structural motif suggesting a range of potential applications[1]. Its dimethoxy-substituted phenyl ring is a feature found in various bioactive compounds, hinting at functionalities such as antioxidant activity and tyrosinase inhibition. Furthermore, as a substituted phenylethanol, its aromatic properties merit investigation for use in fragrance applications.

This guide provides a comprehensive framework for benchmarking the performance of 2-(3,5-Dimethoxyphenyl)ethanol against established industry standards. We will move beyond simple data presentation to explore the causality behind the experimental designs, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible results. This document is intended for researchers, formulators, and drug development professionals seeking to objectively assess the viability of this compound in their work.

Section 1: Assessment of Antioxidant Efficacy

Expertise & Rationale: Oxidative stress is a key driver in skin aging and various pathologies. Phenolic compounds are renowned for their ability to neutralize reactive oxygen species (ROS) due to their redox properties, making them valuable active ingredients in cosmetic and therapeutic formulations[2]. The dimethoxyphenol structure of our target compound suggests potential hydrogen-donating capabilities, which is the primary mechanism for scavenging free radicals. To quantify this, we employ the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a widely adopted, rapid, and reliable method for assessing the radical scavenging activity of novel compounds[2][3]. We will benchmark against Ascorbic Acid (Vitamin C), a gold-standard antioxidant in the cosmetics industry, and Butylated Hydroxytoluene (BHT), a common synthetic antioxidant preservative[4].

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from established methods for evaluating phenolic antioxidants[4][5].

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store in an amber bottle at 4°C. The solution should have a deep violet color.
  • Test Compound Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(3,5-Dimethoxyphenyl)ethanol in 10 mL of methanol.
  • Standard Stock Solutions (1 mg/mL): Prepare separate 1 mg/mL stock solutions of Ascorbic Acid and BHT in methanol.
  • Serial Dilutions: From the stock solutions, prepare a series of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) for the test compound and standards.

2. Assay Procedure:

  • Pipette 1.0 mL of each working concentration into separate test tubes.
  • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.
  • Prepare a blank sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.
  • Vortex all tubes thoroughly and incubate in the dark at room temperature for 30 minutes. The reaction is evidenced by a color change from violet to yellow.
  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
  • Plot the % Inhibition against the concentration for the test compound and standards.
  • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ indicates higher antioxidant activity.
Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Stocks Prepare 1 mg/mL Stocks (Test & Standards) Dilutions Create Serial Dilutions Mix Mix 1 mL Sample with 2 mL DPPH Dilutions->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Read Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Comparative Performance Data (Hypothetical)
CompoundIC₅₀ (µg/mL)Interpretation
2-(3,5-Dimethoxyphenyl)ethanol 45.8Moderate Antioxidant Activity
Ascorbic Acid (Standard)8.2High Antioxidant Activity
BHT (Standard)18.5High Antioxidant Activity

Section 2: Evaluation of Skin Lightening Potential via Tyrosinase Inhibition

Expertise & Rationale: Hyperpigmentation disorders are often treated with agents that inhibit tyrosinase, the key enzyme in melanin synthesis[6]. The structural similarity of 2-(3,5-Dimethoxyphenyl)ethanol to other phenolic tyrosinase inhibitors makes it a candidate for skin-lightening applications. The hydroxyl group and the specific arrangement of methoxy groups on the phenyl ring could influence its binding to the copper-containing active site of the enzyme. We will assess its inhibitory effect on mushroom tyrosinase, a common and cost-effective model, using L-DOPA as the substrate[6][7]. The industry-standard inhibitor, Kojic Acid, will be used as the positive control for robust benchmarking[8].

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is based on well-established colorimetric methods[7][8][9].

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 6.5): Prepare a standard sodium phosphate buffer.
  • Mushroom Tyrosinase Solution (1000 U/mL): Dissolve lyophilized mushroom tyrosinase in the phosphate buffer. Store on ice.
  • L-DOPA Solution (2 mM): Dissolve L-DOPA in the phosphate buffer. Prepare fresh before use.
  • Test Compound & Standard Stock (1 mM): Prepare 1 mM stock solutions of 2-(3,5-Dimethoxyphenyl)ethanol and Kojic Acid in a suitable solvent (e.g., DMSO), then create serial dilutions in phosphate buffer.

2. Assay Procedure (96-well plate format):

  • To each well, add:
  • 20 µL of the sample or standard solution at various concentrations.
  • 100 µL of phosphate buffer.
  • 40 µL of the L-DOPA solution.
  • Prepare an enzyme control well containing 20 µL of buffer instead of the sample.
  • Initiate the reaction by adding 40 µL of the tyrosinase solution to each well.
  • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome formation) in a kinetic mode for 30-60 minutes at 25°C[8].

3. Data Analysis:

  • Determine the rate of reaction (slope) for each concentration.
  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Slope_control - Slope_sample) / Slope_control] * 100[6]
  • Plot % Inhibition versus concentration and determine the IC₅₀ value.
Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Workflow cluster_plate Plate Setup (96-well) Add_Sample Add 20µL Sample (or Standard/Buffer) Add_Buffer Add 100µL Phosphate Buffer Add_Sample->Add_Buffer Add_LDOPA Add 40µL L-DOPA Solution Add_Buffer->Add_LDOPA Start_Reaction Initiate with 40µL Tyrosinase Solution Add_LDOPA->Start_Reaction Read_Plate Kinetic Read at 475 nm (30-60 min, 25°C) Start_Reaction->Read_Plate Calculate Calculate Reaction Rate & % Inhibition Read_Plate->Calculate IC50 Determine IC50 Calculate->IC50

Caption: High-throughput workflow for the tyrosinase inhibition assay.

Comparative Performance Data (Hypothetical)
CompoundIC₅₀ (µM)Interpretation
2-(3,5-Dimethoxyphenyl)ethanol 125Weak to Moderate Inhibition
Kojic Acid (Standard)15Strong Inhibition

Section 3: Fragrance Profile and Physicochemical Stability

Expertise & Rationale: The utility of an aromatic compound in perfumery depends not only on its scent profile but also on its physicochemical stability and longevity[10][11]. As a substituted ethanol, 2-(3,5-Dimethoxyphenyl)ethanol requires evaluation as both a potential fragrance ingredient and a solvent or carrier. Its performance must be compared to a benchmark, such as Perfumer's Alcohol (specifically, Specially Denatured Alcohol, SDA 40B), which is the industry standard carrier due to its high volatility and neutral scent profile[12][13][14]. We will assess key parameters: evaporation rate (longevity), and stability under thermal stress.

Experimental Protocol: Fragrance Longevity and Stability

This protocol combines methods for evaluating evaporation and accelerated aging[10][15][16].

1. Evaporation Rate (Longevity):

  • Place a 1-gram sample of 2-(3,5-Dimethoxyphenyl)ethanol onto a filter paper or in an open petri dish on an analytical balance.
  • Do the same for a 1-gram sample of a standard fragrance carrier like SDA 40B.
  • Record the weight of each sample every hour for 8 hours under controlled room temperature (25°C) and humidity.
  • Plot the percentage of weight loss over time. A slower rate of evaporation suggests potential as a fixative or a long-lasting middle/base note.

2. Accelerated Stability Testing (Thermal Stress):

  • Prepare 10% dilutions of 2-(3,5-Dimethoxyphenyl)ethanol in SDA 40B in clear glass vials.
  • Store the vials under three different conditions for a period of 4 weeks:
  • Refrigerated (4°C)
  • Room Temperature (25°C - Control)
  • Elevated Temperature (45°C in a stability chamber)
  • Visually inspect the samples weekly for any changes in color, clarity, or phase separation.
  • Conduct an olfactory evaluation (on a scent strip) weekly to detect any degradation or alteration of the scent profile compared to the control.
Logical Relationship for Stability Assessment

Stability_Logic cluster_conditions Storage Conditions (4 Weeks) cluster_eval Weekly Evaluation Cold 4°C (Refrigerated) Visual Visual Inspection (Color, Clarity) Cold->Visual Olfactory Olfactory Test (Scent Profile) Cold->Olfactory Control 25°C (Room Temp) Control->Visual Control->Olfactory Hot 45°C (Accelerated) Hot->Visual Hot->Olfactory Outcome Determine Physicochemical Stability Visual->Outcome Olfactory->Outcome

Caption: Decision logic for the accelerated stability testing of fragrance compounds.

Comparative Performance Data (Hypothetical)
Parameter2-(3,5-Dimethoxyphenyl)ethanolSDA 40B (Perfumer's Alcohol)Interpretation
Evaporation Rate (% mass loss after 4h) 15%85%Low volatility suggests potential as a fixative or base note.
Stability at 45°C (4 weeks) No change in color or odorN/A (Control Solvent)High thermal stability is desirable for product shelf-life.
Odor Profile Faint, sweet, woodyNeutral, characteristic alcoholPotentially suitable as a background note in complex fragrances.

Section 4: Safety Profile & Regulatory Considerations: Skin Sensitization

Expertise & Rationale: Before any ingredient can be considered for topical application, its potential to cause skin sensitization must be thoroughly evaluated. This is a critical safety and regulatory requirement[17]. Modern safety assessment has shifted away from animal testing towards a mechanistically based approach using a battery of in vitro and in chemico tests that address key events in the Adverse Outcome Pathway (AOP) for skin sensitization[18][19]. A crucial first step is assessing the molecular triggering event: the covalent binding of a chemical to skin proteins. The Direct Peptide Reactivity Assay (DPRA) is the validated in chemico method for this purpose. It measures the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical, mimicking its reactivity with skin proteins.

Compliance with organizations like the International Fragrance Association (IFRA) is also mandatory for fragrance ingredients. IFRA Standards set maximum safe usage levels for fragrance compounds in different product categories to protect consumers[20][21][22]. Any formulation using 2-(3,5-Dimethoxyphenyl)ethanol as a fragrance would need to adhere to these guidelines.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

This protocol follows the OECD Test Guideline 442C.

1. Reagent Preparation:

  • Peptide Solutions: Prepare stock solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) in the appropriate buffer.
  • Test Chemical Solution: Prepare a stock solution of 2-(3,5-Dimethoxyphenyl)ethanol in a suitable solvent like acetonitrile.
  • Controls: Prepare positive and negative controls as specified in the OECD guideline.

2. Assay Procedure:

  • Incubate the test chemical with each peptide solution for 24 hours at 25°C.
  • Following incubation, quench any unreacted chemical.
  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining (non-depleted) peptide concentration.

3. Data Analysis:

  • Calculate the percent peptide depletion for both cysteine and lysine using the formula: % Depletion = [1 - (Peak Area_sample / Peak Area_reference_control)] * 100
  • Average the cysteine and lysine depletion values.
  • Classify the sensitization potential based on the mean depletion score as per the OECD guideline (e.g., Low, Moderate, or High reactivity).
Comparative Data Table (Hypothetical)
CompoundMean Peptide Depletion (%)Reactivity PredictionSensitization Potential
2-(3,5-Dimethoxyphenyl)ethanol 8.5%Low ReactivityLow
Cinnamic Aldehyde (Positive Control)75.2%High ReactivityHigh

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the performance of 2-(3,5-Dimethoxyphenyl)ethanol. The proposed experimental framework provides the necessary data to evaluate its potential as an antioxidant, a tyrosinase inhibitor, and a fragrance ingredient. By comparing its performance directly against well-established industry standards and assessing its safety profile through validated non-animal methods, researchers and formulators can make an informed, evidence-based decision on the utility and value of incorporating this molecule into their product development pipelines. The presented protocols and data serve as a blueprint for a comprehensive and scientifically sound evaluation.

References

  • Bio-protocol. (n.d.). 2.4. Tyrosinase Inhibition Assay. Retrieved from [Link][7]

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link][23]

  • Cosmetics Europe. (2016). Non-animal methods to predict skin sensitization (I): the Cosmetics Europe database. Archives of Toxicology, 90(10), 2465-2493. Retrieved from [Link][24]

  • Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597-3604.[4]

  • Nakajima, Y., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 28(21), 7393. Retrieved from [Link][3]

  • Roggeband, R., et al. (2015). Safety Evaluation of Cosmetic Ingredients Regarding Their Skin Sensitization Potential. Cosmetics, 2(3), 237-256. Retrieved from [Link][17]

  • Stasko, A., et al. (2014). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. Food Chemistry, 142, 48-54.[25]

  • Tralau, T., & Luch, A. (2021). Alternative Methods for Skin-Sensitization Assessment. International Journal of Molecular Sciences, 22(16), 8821. Retrieved from [Link][18]

  • Puginier, M., et al. (2020). In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients. Toxicology in Vitro, 65, 104781. Retrieved from [Link][19]

  • Chen, Y.-C., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1017. Retrieved from [Link][9]

  • Vamanu, E., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. Molecules, 28(5), 2321. Retrieved from [Link][2]

  • Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved from [Link][10]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link][6]

  • Zmudzinska, M., & Czarnecka-Operacz, M. (2022). The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. Journal of Clinical Medicine, 11(15), 4531. Retrieved from [Link][26]

  • Ahmad, N. S., et al. (2023). Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost. UMPSA Industrial Research. Retrieved from [Link][15]

  • Korea University. (2024). DPPH assay and TPC assays. YouTube. Retrieved from [Link][5]

  • NIKOO Chemical. (n.d.). How to Test the Longevity of Perfume. Retrieved from [Link][27]

  • Ahmad, N. S., et al. (2023). Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost. International Journal of Academic Research in Business and Social Sciences, 13(11), 2136-2150.[16]

  • Hive and Honey Candle Supply. (2025). Understanding IFRA Guidelines for Fragrance Oils. Retrieved from [Link][20]

  • Coptis. (2025). The IFRA Standards and usage levels. Retrieved from [Link][21]

  • Jasmine Factory. (n.d.). Fragrance & Perfume Stability: How to Make it Last. Retrieved from [Link][11]

  • Cosmeservice. (2024). IFRA Standards in Cosmetics: Placing Safe Use Limits for Fragrances and Essential Oils. Retrieved from [Link][22]

  • Stellarix. (2025). IFRA Ingredients Restrictions & Sustainability Aspects. Retrieved from [Link][28]

  • Fizz Fairy. (2024). IFRA Usage Rates for Fragrances and How to Use Them. Retrieved from [Link][29]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-(3,5-Dimethoxyphenyl)ethanol

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(3,5-Dimethoxyphenyl)ethanol, ensuring the protection of personnel, facilities, and the environment.

Hazard Assessment and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the substance's hazards is paramount. 2-(3,5-Dimethoxyphenyl)ethanol is an aromatic alcohol. While specific comprehensive toxicological data is limited, safety information for the compound and its isomers indicates it must be handled with care.

According to available safety data, 2-(3,5-Dimethoxyphenyl)ethanol is classified with the GHS07 pictogram, indicating it can cause less serious health effects. Key hazard statements include:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

A chemical is generally classified as hazardous waste if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] While this compound is a combustible solid, its high flash point (a similar isomer has a flash point of 113 °C / 235.4 °F) means it is not typically considered an ignitable hazardous waste under standard laboratory conditions.[2]

Under the U.S. Environmental Protection Agency (EPA), an aqueous solution containing alcohol is exempt from ignitable waste regulations if it contains less than 24% alcohol by volume and is at least 50% water.[3] However, pure or concentrated forms of 2-(3,5-Dimethoxyphenyl)ethanol, or solutions that do not meet these criteria, must be managed as hazardous waste. Therefore, it is prudent for laboratory personnel to treat all waste containing this chemical as hazardous unless confirmed otherwise by an environmental health and safety professional.[4]

Property Information Source
Chemical Name 2-(3,5-Dimethoxyphenyl)ethanolN/A
CAS Number 7417-20-1
Physical Form Solid or liquid
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315 (Skin Irritant), H319 (Eye Irritant)
Primary Disposal Route Non-halogenated Organic Waste Stream[5]

Personal Protective Equipment (PPE) and Immediate Safety

Handling any chemical waste requires appropriate barrier protection to mitigate exposure risks. The causality is clear: preventing direct contact with the waste prevents skin and eye irritation.

Required PPE:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are suitable) must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step builds upon the last to ensure a closed-loop process that minimizes risk and ensures regulatory compliance.

Step 1: Practice Waste Minimization

The most effective disposal strategy is to minimize waste generation at the source.[6] This can be achieved by:

  • Ordering only the quantity of chemical required for your immediate research needs.[1]

  • Maintaining a current chemical inventory to avoid ordering duplicates.[7]

  • Exploring the substitution of hazardous chemicals with less hazardous alternatives where scientifically viable.[1][7]

Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate correct disposal by your institution's waste management provider.

  • Action: Collect waste 2-(3,5-Dimethoxyphenyl)ethanol in a dedicated container for non-halogenated organic waste .

  • Causality: This compound is an aromatic alcohol. It must be kept separate from chlorinated solvents, acids, bases, and oxidizers to prevent violent reactions and the generation of more toxic byproducts during the final disposal process (e.g., incineration).[5]

Step 3: Select and Label the Waste Container

The integrity of the waste containment system is non-negotiable.

  • Action:

    • Select a container made of a material compatible with aromatic alcohols (e.g., glass or high-density polyethylene). The container must be in good condition, with no cracks or leaks, and have a tightly sealing cap.[5][8]

    • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.

    • Clearly write the full chemical name, "2-(3,5-Dimethoxyphenyl)ethanol," and list all other components in the container.[1] Avoid using abbreviations or chemical formulas.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the temporary storage of hazardous waste within laboratories.

  • Action: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[1] The container must remain closed at all times except when waste is being added.[1]

  • Causality: The SAA ensures that hazardous waste is managed in a controlled, secondary containment area, preventing spills from reaching drains and minimizing the risk of exposure or fire.[9] Laboratories are typically limited to accumulating no more than 55 gallons of hazardous waste at one time.[1]

Step 5: Arrange for Professional Disposal

Hazardous chemical waste must never be disposed of via sink drains or in the regular trash.[1][10]

  • Action: Once the container is approaching full (no more than 90% capacity to allow for expansion) or when the experiment is complete, submit a chemical waste pickup request to your institution's EHS or equivalent department.[1][8] Follow their specific procedures for scheduling a collection.

Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to final pickup.

G start Waste Generated: 2-(3,5-Dimethoxyphenyl)ethanol assess Is it pure substance or a non-exempt solution? start->assess ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Yes select_container Select compatible, leak-proof container ppe->select_container label_container Affix 'Hazardous Waste' label & list all contents select_container->label_container add_waste Add waste to container in a designated SAA label_container->add_waste seal_container Keep container tightly sealed when not in use add_waste->seal_container request_pickup Container nearing full? seal_container->request_pickup submit_request Submit waste pickup request to EHS/Safety Office request_pickup->submit_request Yes continue_collection Continue safe accumulation request_pickup->continue_collection No continue_collection->add_waste

Caption: Decision workflow for proper disposal of 2-(3,5-Dimethoxyphenyl)ethanol.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to containing the hazard.

For Small, Incidental Spills (Manageable by Lab Personnel):
  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Consult the SDS: If you are unsure how to proceed, refer to the Safety Data Sheet.

  • Use Spill Kit: Wearing your full PPE, use an appropriate absorbent material (e.g., universal absorbent pads or vermiculite) to contain and absorb the spill.

  • Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a designated waste bag or container.

  • Label as Waste: Seal the container and label it as "Hazardous Waste" detailing the spilled chemical and the absorbent material used.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Materials: The spill cleanup materials themselves are considered hazardous waste and must be disposed of through EHS.[4]

For Large Spills or Spills of Unknown Hazard:
  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert personnel in adjacent areas and activate the nearest fire alarm if there is a fire or medical emergency.

  • CALL FOR HELP: From a safe location, call your institution's emergency number and/or 911. Provide your name, location, and the name of the chemical involved.

  • ISOLATE: Secure the area to prevent entry. Do not attempt to clean up a large spill yourself.

By adhering to these systematic procedures, researchers can ensure that the disposal of 2-(3,5-Dimethoxyphenyl)ethanol is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 11, 2026, from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved January 11, 2026, from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved January 11, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 11, 2026, from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved January 11, 2026, from [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). IDR Environmental Services. Retrieved January 11, 2026, from [Link]

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  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 11, 2026, from [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved January 11, 2026, from [Link]

  • Laboratory Waste Management Guide. (2005, July 5). P2 InfoHouse. Retrieved January 11, 2026, from [Link]

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  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 11, 2026, from [Link]

  • Does the EPA Alcohol Exemption Apply to Your Business? (2017, April 3). Hazardous Waste Experts. Retrieved January 11, 2026, from [Link]

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  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]

  • Frequent Questions About Hazardous Waste Identification. (n.d.). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]

  • Memo Detail - RCRA Management of Excess Alcohol-based Hand Sanitizer. (2022, November 17). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]

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Handling

Personal protective equipment for handling 2-(3,5-Dimethoxyphenyl)ethanol

An Essential Guide to the Safe Handling of 2-(3,5-Dimethoxyphenyl)ethanol As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve groundbreaking results safely and efficiently. The...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 2-(3,5-Dimethoxyphenyl)ethanol

As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve groundbreaking results safely and efficiently. The proper handling of chemical reagents is the bedrock of reproducible, reliable science. This guide moves beyond a simple checklist, offering a comprehensive operational plan for 2-(3,5-Dimethoxyphenyl)ethanol, grounded in established safety principles and regulatory standards. We will explore the "why" behind each recommendation, ensuring that these protocols become an intuitive part of your laboratory workflow, thereby fostering a deeply ingrained culture of safety.

Hazard Identification and Risk Assessment

2-(3,5-Dimethoxyphenyl)ethanol (CAS No. 7417-20-1) is an aromatic alcohol. According to available safety information, it is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319). The assigned GHS pictogram is GHS07, an exclamation mark, which signals these warning-level hazards.

While comprehensive toxicological data is not widely published, the identified hazards necessitate a stringent approach to handling to prevent dermal contact and eye splashes. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory activities be governed by a written Chemical Hygiene Plan (CHP), which outlines the specific procedures and protective measures for handling such hazardous chemicals.[1][2]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely about fulfilling a requirement; it is a critical risk mitigation strategy. The following table outlines the minimum PPE ensemble for handling 2-(3,5-Dimethoxyphenyl)ethanol under standard laboratory conditions.

Table 1: Recommended PPE for 2-(3,5-Dimethoxyphenyl)ethanol

PPE ComponentSpecificationRationale & Authoritative Grounding
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Rationale: The compound is a known serious eye irritant. Goggles provide a seal around the eyes, offering superior protection against splashes compared to standard safety glasses.[4] The OSHA standard 29 CFR 1910.133 mandates appropriate eye protection against chemical hazards.[4]
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness).Rationale: The compound causes skin irritation. Nitrile gloves provide effective protection against alcohols, acids, and bases.[4][5] Gloves must be inspected before use and disposed of after handling the chemical or if contamination is suspected, in accordance with applicable laws and good laboratory practices.[6]
Body Protection Standard flame-resistant laboratory coat.Rationale: A lab coat protects personal clothing from contamination and minimizes skin exposure from accidental spills. It should be kept fully buttoned to provide a continuous barrier.
Respiratory Protection Generally not required when handled within a certified chemical fume hood.Rationale: A fume hood provides primary respiratory protection by containing vapors and aerosols. If work outside of a fume hood is unavoidable or if there is a risk of generating significant aerosols, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

Operational and Disposal Plan: A Step-by-Step Protocol

A structured workflow minimizes ambiguity and reduces the potential for error. This plan covers the entire lifecycle of the chemical within your laboratory.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Do not accept damaged containers.

  • Labeling: Ensure the manufacturer's label is intact and legible, including the chemical name, manufacturer details, and hazard warnings, as required by OSHA.[7][8]

  • Storage: Store the container in a cool, dry, and well-ventilated area.[9][10] Keep it sealed and away from strong oxidizing agents to prevent hazardous reactions.

Step 2: Chemical Handling and Experimental Use
  • Work Area Preparation: All manipulations of 2-(3,5-Dimethoxyphenyl)ethanol should be performed inside a certified chemical fume hood to ensure adequate ventilation and contain any potential vapors.[6][11][12]

  • Personal Protection: Don the complete PPE ensemble as detailed in Table 1 before handling the chemical.

  • Aliquotting: Use clean spatulas for solids or calibrated pipettes for liquids to transfer the desired amount. Avoid creating dust or aerosols.

  • Post-Handling: After use, securely close the primary container. Wipe down the external surfaces of any secondary containers (e.g., beakers, flasks) before removing them from the fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[6][10] Remove and properly store or dispose of all PPE.

Step 3: Spill Management and Emergency Procedures
  • Evacuate: In case of a significant spill, alert personnel and evacuate the immediate area.

  • Contain: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[10]

  • Collect & Dispose: Sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

Step 4: Waste Disposal

Adherence to proper waste disposal protocols is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]

  • Waste Identification: All materials contaminated with 2-(3,5-Dimethoxyphenyl)ethanol are considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[10][13] Collect all contaminated solids (gloves, wipes, absorbent material) and surplus chemical in a dedicated, properly sealed, and clearly labeled hazardous waste container.[13][15]

  • Disposal: The hazardous waste must be disposed of through a licensed professional waste disposal company, following all federal, state, and local regulations.[6][11]

Workflow Visualization

The following diagram outlines the logical progression for safely managing 2-(3,5-Dimethoxyphenyl)ethanol throughout its lifecycle in the laboratory.

cluster_prep Phase 1: Preparation & Planning cluster_handling Phase 2: Active Handling cluster_disposal Phase 3: Cleanup & Disposal receive Receiving & Inspection Verify container integrity and labeling store Secure Storage Cool, dry, ventilated area away from incompatibles receive->store ppe Don PPE Goggles, Nitrile Gloves, Lab Coat store->ppe fume_hood Work in Fume Hood Perform all transfers and manipulations ppe->fume_hood spill_kit Spill Preparedness Ensure spill kit is accessible waste Segregate Hazardous Waste Collect all contaminated materials (solids & liquids) fume_hood->waste decon Decontaminate Work Area Clean all surfaces and equipment waste->decon doff_ppe Doff & Dispose PPE Place used gloves/wipes in waste container decon->doff_ppe dispose Final Disposal Transfer to licensed waste vendor doff_ppe->dispose

Caption: End-to-end workflow for managing 2-(3,5-Dimethoxyphenyl)ethanol.

By integrating these safety protocols and understanding the rationale behind them, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and operational excellence.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014). Available at: [Link]

  • The OSHA Laboratory Standard - Lab Manager Magazine. (2020). Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. Available at: [Link]

  • OSHA Standards for Biological Laboratories - ASPR. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. Available at: [Link]

  • 2-(3,4-Dimethoxyphenyl)ethanol - SAFETY DATA SHEET. Available at: [Link]

  • SAFETY DATA SHEET - accessdata.fda.gov. Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025). Available at: [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016). Available at: [Link]

  • Safety Data Sheet - Angene Chemical. (2021). Available at: [Link]

  • SAFETY DATA SHEET - AFG Bioscience. Available at: [Link]

  • Hazardous Waste | US EPA. Available at: [Link]

  • Personal Protective Equipment (PPE) - University of Pittsburgh. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). Available at: [Link]

  • Dress for Success: PPE for Distilleries | Spirits & Distilling. (2023). Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025). Available at: [Link]

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021). Available at: [Link]

Sources

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